6-(2-Fluorophenyl)nicotinic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-(2-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJILCXGTKPCIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647030 | |
| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-91-7 | |
| Record name | 6-(2-Fluorophenyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=505082-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid: Properties, Synthesis, and Applications
Introduction
6-(2-Fluorophenyl)nicotinic acid is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds renowned for their diverse biological activities.[1][2] The strategic placement of a 2-fluorophenyl group on the pyridine ring introduces unique steric and electronic properties, making it a valuable scaffold for the development of novel therapeutic agents and functional molecules. The fluorine atom, in particular, can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.
This guide provides a comprehensive overview of the chemical and physical properties of this compound, grounded in available data and predictive analysis based on structurally similar compounds. We will delve into its spectroscopic signature, logical synthetic pathways, inherent reactivity, and established applications, offering field-proven insights for researchers and drug development professionals.
Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical research. The fundamental identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | N/A (Standard Nomenclature) |
| CAS Number | 505082-91-7 | [3][4][5] |
| Molecular Formula | C₁₂H₈FNO₂ | [3][5] |
| Molecular Weight | 217.20 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder (Predicted) | Inferred from analogs[6] |
| Melting Point | >150 °C (Predicted) | Inferred from analogs[6][7] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | Inferred from structure |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=N2)C(=O)O)F | N/A (Standard Representation) |
| InChI Key | N/A (Not readily available in searched sources) | N/A |
Note: Some physical properties, such as melting point and appearance, are not explicitly documented in readily available literature for this specific compound. The provided values are expert predictions based on closely related analogs like 6-Fluoronicotinic acid (MP 144-148 °C) and 6-Phenylnicotinic acid (MP >200 °C).[6][7][8]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is critical for structure verification and purity assessment. While experimental spectra for this compound are not publicly available, a predictive analysis based on its structure and data from analogs like nicotinic acid allows for a reliable characterization profile.[9][10]
¹H NMR Spectroscopy (Predicted)
(Reference Solvent: DMSO-d₆)
-
Carboxylic Acid Proton (-COOH): A very broad singlet, expected > 13.0 ppm. This proton is acidic and its signal is often broad due to hydrogen exchange.
-
Aromatic Protons (Pyridine Ring):
-
H2': A doublet of doublets near 9.0 ppm. It is the most deshielded proton on the pyridine ring due to its position between the nitrogen atom and the carboxylic acid group.
-
H4': A doublet of doublets around 8.2-8.4 ppm.
-
H5': A doublet around 8.0-8.2 ppm.
-
-
Aromatic Protons (Fluorophenyl Ring): A complex multiplet pattern between 7.2-7.8 ppm, integrating to 4 protons. The fluorine atom will introduce complex splitting patterns (coupling).
¹³C NMR Spectroscopy (Predicted)
(Reference Solvent: DMSO-d₆)
-
Carbonyl Carbon (-COOH): Expected around 165-168 ppm.
-
Aromatic Carbons: Signals expected in the range of 120-160 ppm. The carbon attached to the fluorine atom (C2) will show a large one-bond coupling constant (¹JCF) and will be significantly shifted.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
Positive Mode [M+H]⁺: Expected at m/z 218.06.
-
Negative Mode [M-H]⁻: Expected at m/z 216.05.
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretch: A strong band typically found in the 1100-1250 cm⁻¹ region.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is key to its application as a versatile intermediate.
Retrosynthetic Analysis and Synthesis Pathway
The most logical approach to synthesizing this molecule is through a cross-coupling reaction, a cornerstone of modern organic synthesis. A Suzuki coupling reaction is a highly efficient method for forming the C-C bond between the pyridine and phenyl rings.
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocol: Suzuki Coupling and Hydrolysis
-
Ester Protection: The carboxylic acid of a starting material like 6-bromonicotinic acid is first protected, typically as a methyl or ethyl ester, to prevent unwanted side reactions.
-
Suzuki Coupling:
-
To a reaction vessel under an inert atmosphere (e.g., Argon), add the 6-bromonicotinate ester (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude ester intermediate via column chromatography.
-
-
Hydrolysis:
-
Dissolve the purified ester in a suitable solvent like methanol or THF.
-
Add an aqueous solution of a strong base (e.g., NaOH or LiOH, 2-3 eq).
-
Stir at room temperature or with gentle heating until the reaction is complete.
-
Neutralize the reaction mixture with an acid (e.g., 1M HCl) to precipitate the final product, this compound.
-
Filter, wash the solid with cold water, and dry under vacuum to yield the pure product.
-
Chemical Reactivity
The molecule possesses two primary sites for chemical transformation, making it a versatile building block.
Caption: Key reactive sites on the this compound scaffold.
-
Carboxylic Acid Group: This is the most reactive functional group. It readily undergoes standard transformations such as esterification (with alcohols), amide bond formation (with amines, using coupling reagents like HATU or EDC), and reduction to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
-
Pyridine Ring: The pyridine ring is electron-deficient and can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The presence of the fluorophenyl and carboxylic acid groups will direct incoming electrophiles.
Applications in Research and Drug Development
Nicotinic acid and its derivatives are established pharmacophores with applications ranging from treating vitamin deficiencies to managing hyperlipidemia.[1][2][11] The introduction of fluorinated phenyl groups has opened new avenues in medicinal chemistry.
-
Scaffold for Bioactive Molecules: this compound serves as a crucial intermediate for synthesizing more complex molecules. Its derivatives are explored for a wide range of therapeutic targets. For example, nicotinic acid derivatives have been investigated as potential anti-inflammatory, antibacterial, and anticancer agents.[12][13]
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The functional handles on this molecule allow for the systematic elaboration of structures to target the ATP-binding sites of various kinases.
-
PET Imaging Agents: The fluorinated analog, 6-Fluoronicotinic acid, is a well-known precursor for creating prosthetic groups used in Positron Emission Tomography (PET) imaging.[6][14] These groups allow for the radiolabeling of biomolecules like peptides and proteins, enabling non-invasive visualization of metabolic processes in vivo.[6]
Safety and Handling
While a specific, detailed safety data sheet for this compound is not widely available, data from structurally similar compounds like 6-Fluoronicotinic acid and other irritated nicotinic acid derivatives provide a strong basis for handling precautions.[15][16]
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
Handling and Storage:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible substances.
-
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis is achievable through robust and well-established synthetic methodologies like the Suzuki cross-coupling. The molecule's dual reactivity at the carboxylic acid and pyridine ring sites provides chemists with a versatile platform for generating diverse chemical libraries. While specific experimental data for this compound is sparse, a predictive analysis based on sound chemical principles and data from close analogs provides a solid foundation for its use in research and development. As with all chemicals, appropriate safety protocols should be strictly followed during its handling and use.
References
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- Alchem Pharmtech. CAS 505082-91-7 | this compound.
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- ChemicalBook. 505082-91-7(6-(2-Fluorophenyl)-nicotinic acid) Product Description.
- AK Scientific, Inc. 2-Amino-6-(2-fluorophenyl)nicotinic acid - Safety Data Sheet.
- PubChem. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819.
- Ossila. 6-Fluoronicotinic acid | CAS 403-45-2.
- Chemsrc. 6-Fluoronicotinic acid | CAS#:403-45-2.
- PubMed. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester.... J Med Chem.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - Nicotinic acid.
- PubChem. Nicotinic Acid | C6H5NO2 | CID 938.
- PubChem. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118.
- MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.
- PubMed. (2024).
- Fisher Scientific. 6-Fluoronicotinic acid, 97%.
- ChemicalBook. 6-Fluoronicotinic acid | 403-45-2.
- ResearchGate. (2025). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications.
- Wikipedia. Nicotinic acid.
- Google Patents. (2022). Preparation method of 6-fluoronicotinic acid.
- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488).
- Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid.
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6-(2-Fluorophenyl)nicotinic acid molecular structure and analysis
An In-depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid: Molecular Structure, Synthesis, and Analysis
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its molecular architecture, outline a robust synthetic pathway, and present a multi-technique analytical workflow for its structural confirmation and purity assessment. The methodologies described herein are grounded in established principles, reflecting field-proven insights for researchers and drug development professionals.
Introduction: The Significance of Fluorinated Nicotinic Acid Scaffolds
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental scaffolds in pharmaceutical development, known for a wide range of biological activities, including anti-inflammatory and lipid-lowering effects[1]. The strategic introduction of a phenyl group and a fluorine atom, as in this compound, creates a molecule with tailored physicochemical properties. The fluorophenyl moiety can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets through specific fluorine-protein interactions. This makes the title compound a valuable precursor for creating novel active pharmaceutical ingredients (APIs) and molecular probes.[2]
Molecular Structure and Physicochemical Properties
The core structure of this compound consists of a pyridine ring functionalized with a carboxylic acid at the 3-position and a 2-fluorophenyl group at the 6-position. This arrangement dictates its chemical reactivity and three-dimensional conformation.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 505082-91-7 | [3] |
| Molecular Formula | C₁₂H₈FNO₂ | [3] |
| Molecular Weight | 217.20 g/mol | [3] |
| IUPAC Name | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid | - |
| Appearance | Typically a white to off-white solid |[2] (by analogy) |
Synthesis and Purification: A Validated Approach
The synthesis of this compound is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance. This approach demonstrates expertise by selecting a powerful and versatile carbon-carbon bond-forming reaction.
Synthetic Workflow
The workflow involves coupling a halogenated nicotinic acid ester with a boronic acid, followed by ester hydrolysis to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Materials: Methyl 6-chloronicotinate, 2-Fluorophenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, Water.
-
Reaction Setup: To a flame-dried round-bottom flask, add methyl 6-chloronicotinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed toluene and water (10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Hydrolysis: Dissolve the crude ester in a methanol/water mixture (4:1). Add sodium hydroxide (3.0 eq) and stir at 50 °C for 4 hours.
-
Isolation: Remove methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer to pH ~4 with 1M HCl.
-
Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize from an ethanol/water mixture to yield pure this compound.
Comprehensive Analytical Workflow
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound. This self-validating system ensures the highest degree of trustworthiness in the final product.
Caption: Integrated analytical workflow for compound validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.
Protocol: NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[4]
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[4]
Expected Spectral Data: The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the fluorine atom. The pyridine protons will appear in the aromatic region, with characteristic coupling patterns. The 2-fluorophenyl protons will show additional splitting due to coupling with the ¹⁹F nucleus.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Position | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| H-2' (Pyridine) | ~9.1 | d | ~152 |
| H-4' (Pyridine) | ~8.4 | dd | ~140 |
| H-5' (Pyridine) | ~8.0 | d | ~122 |
| H-3 to H-6 (Phenyl) | 7.3 - 7.8 | m | 116 - 162 (with C-F coupling) |
| COOH | >13.0 | br s | ~166 |
Note: These are predicted values based on nicotinic acid[5][6] and fluorinated aromatics. Actual values may vary.
Mass Spectrometry (MS)
LC-MS analysis confirms the molecular weight and provides fragmentation data that supports the proposed structure. Electrospray ionization (ESI) in positive mode is ideal for this acidic, nitrogen-containing molecule.
Protocol: LC-MS Analysis
-
Prepare a stock solution of the compound in methanol (~1 mg/mL).
-
Dilute the stock to ~10 µg/mL with the initial mobile phase.
-
Inject onto an LC-MS system equipped with a C18 column and an ESI source.[7]
-
Use a mobile phase gradient of water and acetonitrile with 0.1% formic acid.[7][8]
-
Acquire full scan mass spectra in positive ion mode.
Expected Mass Data:
-
[M+H]⁺: The primary ion observed will correspond to the protonated molecule. For C₁₂H₈FNO₂, the expected m/z is 218.0612.
-
Fragmentation: A key fragmentation pathway involves the loss of CO₂ (44 Da) from the carboxylic acid group, a characteristic fragmentation for such compounds.
Caption: Primary fragmentation pathway in ESI-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for determining the purity of the synthesized compound. A reversed-phase method provides excellent separation of the target compound from potential starting materials and byproducts.
Protocol: Purity Analysis by RP-HPLC
-
System: HPLC with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm.
-
Analysis: Calculate purity as the percentage of the main peak area relative to the total peak area.
Table 3: Typical HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA |
| Detection λ | 254 nm |
| Expected Retention Time | Dependent on exact gradient, but should be well-retained |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and effective technique for confirming the presence of key functional groups.
Protocol: FTIR Analysis (KBr Pellet)
-
Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr) (~100 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Record the infrared spectrum from 4000 to 400 cm⁻¹.[4]
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad band |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium intensity |
| C=O (Carboxylic Acid) | 1720 - 1680 | Strong, sharp absorption |
| C=C, C=N (Aromatic) | 1600 - 1450 | Multiple sharp bands |
| C-F (Aryl Fluoride) | 1250 - 1100 | Strong absorption |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This guide has detailed the structure, synthesis, and comprehensive analysis of this compound. By employing a robust synthetic strategy like the Suzuki coupling and a multi-technique analytical workflow (NMR, MS, HPLC, FTIR), researchers can confidently prepare and validate this important chemical building block. The protocols and data presented provide a self-validating framework, ensuring the scientific integrity required for advanced research and development applications.
References
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PubChem. (n.d.). 6-Fluoronicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Witta, J., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-40. Retrieved from [Link]
-
Szeremeta, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 53(3), 518-26. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. Retrieved from [Link]
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El-Sayed, M. T., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Niacin. NIST Chemistry WebBook. Retrieved from [Link]
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Synfacts. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved from [Link]
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An In-depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(2-Fluorophenyl)nicotinic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, safety and handling guidelines, and its potential applications in drug discovery, grounded in the established bioactivity of nicotinic acid derivatives.
Nomenclature and Chemical Identity
This compound is a derivative of nicotinic acid, also known as vitamin B3 or niacin. The molecule features a pyridine-3-carboxylic acid core, substituted at the 6-position with a 2-fluorophenyl group. This substitution is critical, as the introduction of a fluorine atom can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 6-(2-Fluorophenyl)pyridine-3-carboxylic acid |
| CAS Number | 505082-91-7[1] |
| Molecular Formula | C₁₂H₈FNO₂ |
| Molecular Weight | 217.20 g/mol |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=N2)C(=O)O)F |
| InChI Key | Not readily available |
Physicochemical and Safety Profile
While experimentally determined data for this compound is not extensively published, we can infer some properties from related structures and available safety data sheets. The presence of the carboxylic acid and the pyridine nitrogen suggests it is an amphoteric compound with some solubility in both acidic and basic aqueous solutions, as well as polar organic solvents.
Table 2: Physicochemical Properties (Predicted and Inferred)
| Property | Value/Information |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in polar organic solvents |
| pKa | Not available (two pKa values expected due to the carboxylic acid and pyridine nitrogen) |
Safety and Handling
A safety data sheet for this compound indicates that it is harmful if swallowed, in contact with skin, or if inhaled.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements (based on available data):
Further toxicological properties have not been fully investigated.[2]
Synthesis and Mechanism
The synthesis of 6-aryl-nicotinic acids is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly effective and widely used method. This reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound.
For the synthesis of this compound, a logical and field-proven approach is the Suzuki-Miyaura coupling of a 6-halonicotinate ester with 2-fluorophenylboronic acid, followed by hydrolysis of the ester to the desired carboxylic acid. The choice of a 6-halonicotinate, such as methyl 6-chloronicotinate, is strategic due to its commercial availability and appropriate reactivity.
Rationale for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is favored for this transformation due to its several advantages:
-
Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, which helps to preserve sensitive functional groups.
-
High Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including the ester and the fluoro substituent in the reactants.
-
Commercial Availability of Reagents: The necessary boronic acids and catalysts are readily available.
-
Generally High Yields: This method typically provides good to excellent yields of the desired product.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura couplings.
Step 1: Suzuki-Miyaura Coupling
Caption: Step 1: Palladium-catalyzed Suzuki-Miyaura coupling.
-
To a reaction vessel, add methyl 6-chloronicotinate (1.0 eq.), 2-fluorophenylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Add a suitable solvent system, for example, a mixture of toluene and ethanol.
-
Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq.).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 6-(2-fluorophenyl)nicotinate.
Step 2: Ester Hydrolysis
Caption: Step 2: Base-mediated ester hydrolysis.
-
Dissolve the purified methyl 6-(2-fluorophenyl)nicotinate in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq.).
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the organic solvent (THF) under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would show signals for the aromatic protons on both the pyridine and the fluorophenyl rings. The protons on the pyridine ring will appear as doublets or doublets of doublets, with chemical shifts influenced by the carboxylic acid and the phenyl substituent. The protons on the fluorophenyl ring will also show complex splitting patterns due to both proton-proton and proton-fluorine coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum would display 12 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the nitrogen and fluorine atoms will also have characteristic chemical shifts.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C=C and C=N stretching vibrations for the aromatic rings, and a C-F stretching band.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 217.20).
Applications in Drug Development and Medicinal Chemistry
Nicotinic acid and its derivatives are a well-established class of compounds with diverse biological activities. They are known to interact with various biological targets, making them valuable scaffolds in drug discovery.
Potential as a GPR109A Agonist
Nicotinic acid is a known agonist of the G-protein coupled receptor 109A (GPR109A), which is primarily expressed in adipocytes and immune cells. Activation of this receptor is responsible for the anti-lipolytic effects of niacin, leading to a reduction in plasma free fatty acids and triglycerides. Derivatives of nicotinic acid are being explored as GPR109A agonists with improved side-effect profiles (e.g., reduced flushing). The 2-fluorophenyl substituent in this compound could potentially modulate its potency and selectivity for GPR109A.
Role as a Synthetic Intermediate
The carboxylic acid and the pyridine ring of this compound provide two reactive handles for further chemical modification. This makes it a versatile intermediate for the synthesis of more complex molecules, such as amides, esters, and fused heterocyclic systems. These derivatives could be explored for a wide range of therapeutic targets, including but not limited to:
-
Enzyme Inhibitors: The nicotinic acid scaffold can be incorporated into molecules designed to inhibit various enzymes.
-
Receptor Ligands: Modification of the core structure can lead to ligands for various receptors.
The introduction of the 2-fluorophenyl group can enhance the binding affinity of the molecule to its biological target through favorable interactions, such as hydrogen bonding or dipole-dipole interactions, and can also improve its pharmacokinetic properties.
Caption: Potential applications of this compound.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery and medicinal chemistry. Its synthesis via robust methods like the Suzuki-Miyaura coupling makes it an accessible building block. While comprehensive experimental data is still emerging, its structural relationship to nicotinic acid suggests promising avenues for the development of novel therapeutics, particularly in the area of metabolic disorders. Further research into its biological activity and the synthesis of its derivatives is warranted to fully explore its therapeutic potential.
References
Sources
CAS number for 6-(2-Fluorophenyl)nicotinic acid
An In-Depth Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid
Abstract
This compound (CAS No: 505082-91-7 ) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of nicotinic acid (Niacin, Vitamin B3), it provides a versatile scaffold for synthesizing novel therapeutic agents and molecular probes. The incorporation of a 2-fluorophenyl moiety introduces unique electronic properties and metabolic stability, making it a privileged substructure for targeting a range of biological pathways. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, and its current and potential applications for researchers in pharmacology and drug development.
Chemical Identity and Physicochemical Properties
This compound is a pyridinemonocarboxylic acid distinguished by a 2-fluorophenyl substituent at the 6-position of the pyridine ring. This substitution critically influences the molecule's conformation, lipophilicity, and potential for hydrogen bonding, which are key determinants of its interaction with biological targets.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for designing experimental conditions, including reaction setup, purification, and formulation.
| Property | Value | Source |
| CAS Number | 505082-91-7 | [1][2] |
| Molecular Formula | C₁₂H₈FNO₂ | [2] |
| Molecular Weight | 217.20 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically >95-98% (Commercially available) | |
| Storage | Store at room temperature in a dry, sealed container |
Note: Experimental data for properties such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically for specific lots.
Synthesis and Purification Protocol
The synthesis of this compound is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely adopted in medicinal chemistry for its reliability, high yield, and excellent functional group tolerance.
Synthetic Workflow: Suzuki-Miyaura Coupling
The workflow illustrates the coupling of a halogenated nicotinic acid ester with a fluorinated boronic acid, followed by hydrolysis to yield the final product. The ester protecting group is crucial as it prevents side reactions involving the carboxylic acid moiety during the coupling step.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from 6-chloronicotinic acid methyl ester and (2-fluorophenyl)boronic acid.
Materials:
-
6-Chloronicotinic acid methyl ester (1.0 eq)
-
(2-Fluorophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1M HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Coupling Reaction:
-
To a round-bottom flask, add 6-chloronicotinic acid methyl ester, (2-fluorophenyl)boronic acid, and K₂CO₃.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90°C and stir overnight under the inert atmosphere. Monitor reaction progress by TLC or LC-MS.
-
Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The aqueous base (K₂CO₃ in water) is essential for the transmetalation step of the Suzuki catalytic cycle.
-
-
Workup and Isolation of Intermediate:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude methyl 6-(2-fluorophenyl)nicotinate intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the crude intermediate in a mixture of THF and water.
-
Add LiOH (approx. 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the ester is fully consumed (monitored by TLC/LC-MS).
-
Causality: Saponification (base-catalyzed hydrolysis) is a robust method for converting the ester to the corresponding carboxylate salt without harsh conditions that could degrade the aromatic system.
-
-
Final Product Isolation and Purification:
-
Concentrate the reaction mixture to remove the THF.
-
Acidify the remaining aqueous solution to a pH of ~3-4 with 1M HCl. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
For higher purity, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by silica gel column chromatography.
-
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile molecular scaffold. Nicotinic acid and its derivatives are known to interact with a variety of biological targets, and the 2-fluorophenyl group provides a handle for chemists to fine-tune pharmacological properties.
Scaffold for Bioactive Molecules
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Research on related nicotinic acid structures has led to the development of candidates for several disease areas:
-
Oncology: Derivatives of nicotinic acid have been investigated for cancer treatment, including pancreatic cancer.[3]
-
Neurological Disorders: A novel series of antagonists for the TRPM8 channel, a target for migraine treatment, was developed using a nicotinic acid core.[4]
-
Inflammatory Diseases: New nicotinic acid derivatives have been synthesized and evaluated as potential anti-inflammatory agents with improved gastric safety profiles compared to traditional NSAIDs.[5]
Precursor for PET Imaging Agents
Fluorinated nicotinic acid derivatives are highly valuable for the synthesis of radiotracers for Positron Emission Tomography (PET). The fluorine atom can be substituted with the fluorine-18 radioisotope. For instance, 6-[¹⁸F]fluoronicotinic acid tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) has been developed as a prosthetic group for efficiently labeling biomolecules like peptides for PET imaging, allowing for the visualization of metabolic processes and disease states.[3][6][7]
Biological Context and Potential Mechanism of Action
While specific biological data for this compound is not widely published, its mechanism can be inferred from its parent compound, nicotinic acid. Nicotinic acid is well-known for its lipid-modifying effects, which are primarily mediated by the G protein-coupled receptor GPR109A (also known as HCA₂).[8][9]
Caption: General mechanism of action for nicotinic acid derivatives via GPR109A.
Mechanistic Insights:
-
Receptor Binding: Nicotinic acid derivatives bind to the GPR109A receptor, which is highly expressed on the surface of adipocytes (fat cells).[8][10]
-
Inhibition of Lipolysis: Activation of this receptor inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[10]
-
Reduced Fatty Acid Release: The reduction in cAMP levels suppresses the activity of hormone-sensitive lipase, the enzyme responsible for breaking down triglycerides into free fatty acids (FFAs). This significantly reduces the release of FFAs from adipose tissue into the bloodstream.[11]
-
Lowered VLDL Production: With fewer FFAs arriving at the liver, the synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL) is diminished, which subsequently lowers levels of LDL cholesterol in circulation.[11]
Researchers developing new drugs based on the this compound scaffold would likely use GPR109A binding and functional assays as a primary screening tool to evaluate the activity of their novel compounds.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its validated synthesis via robust cross-coupling methods and its privileged structure make it a highly valuable starting material for creating diverse chemical libraries. Its connection to the well-understood pharmacology of nicotinic acid provides a strong rationale for its use in developing next-generation therapeutics targeting metabolic, inflammatory, and neurological diseases. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this potent building block into their discovery programs.
References
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PubChem. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819. National Center for Biotechnology Information. [Link]
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Wuest, M., et al. (2010). One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. ACS Publications. [Link]
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Wuest, M., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry. PubMed. [Link]
-
Tadesse, S., et al. (2018). Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Journal of Medicinal Chemistry. PubMed. [Link]
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Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
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Singh, S., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
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Wikipedia. Nicotinic acid. [Link]
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Amerigo Scientific. 6-(3-Fluorophenyl)nicotinic acid. [Link]
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Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
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Lukasova, M., et al. (2011). Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. Trends in Pharmacological Sciences. PubMed. [Link]
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El-Sayed, N., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. PubMed. [Link]
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Dr.Oracle. What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. [Link]
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PubChem. Nicotinic Acid | C6H5NO2 | CID 938. National Center for Biotechnology Information. [Link]
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An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 6-(2-Fluorophenyl)nicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-Fluorophenyl)nicotinic acid is a derivative of nicotinic acid, a well-established therapeutic agent. While direct studies on the mechanism of action of this compound are not extensively available in the public domain, its structural similarity to nicotinic acid allows for a strong hypothesis regarding its primary biological target and downstream signaling pathways. This guide presents the hypothesized mechanism of action, centered on the agonism of the G protein-coupled receptor GPR109A, and provides a comprehensive experimental framework for its validation.
Introduction to this compound
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in cellular metabolism and is utilized therapeutically to manage dyslipidemia.[1][2][3][4] Its derivatives are of significant interest in medicinal chemistry for their potential to offer improved efficacy, selectivity, and pharmacokinetic profiles. This compound is one such derivative, incorporating a fluorophenyl group at the 6-position of the pyridine ring. This substitution may influence the compound's interaction with its biological targets, its metabolic stability, and its overall pharmacological properties. Given the shared nicotinic acid core, it is strongly hypothesized that this compound exerts its effects through the same primary target as its parent compound.
The Hypothesized Primary Target: GPR109A
The primary molecular target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][5][6] GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages.[7] Its activation by agonists like nicotinic acid initiates a signaling cascade that leads to a variety of physiological effects, most notably the inhibition of lipolysis in adipose tissue and the modulation of inflammatory responses.[1][7]
Proposed Mechanism of Action and Signaling Cascade
We hypothesize that this compound acts as an agonist at the GPR109A receptor. Upon binding, it is expected to induce a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is the central event that mediates the primary downstream effects of GPR109A activation.
Experimental Validation Plan
A rigorous experimental plan is necessary to validate the hypothesized mechanism of action. The following sections outline the key experiments, from initial target binding to cellular functional assays.
Part 1: Target Engagement and Binding Affinity
The initial step is to confirm direct binding of this compound to the GPR109A receptor and to quantify its binding affinity.
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: Culture HEK293 cells stably expressing human GPR109A. Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, combine cell membranes, a constant concentration of a high-affinity radioligand for GPR109A (e.g., [³H]-Nicotinic Acid), and increasing concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 2: Surface Plasmon Resonance (SPR) Analysis
-
Immobilization: Covalently immobilize purified GPR109A receptor on a sensor chip.
-
Binding Analysis: Flow solutions of this compound at various concentrations over the sensor chip surface.
-
Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized ligand.
-
Kinetic Analysis: Analyze the association (kon) and dissociation (koff) rates from the sensorgrams. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Expected Data Summary: Binding Affinity
| Parameter | Radioligand Binding Assay | Surface Plasmon Resonance |
| Ki | Expected in the nM to µM range | N/A |
| KD | N/A | Expected in the nM to µM range |
| kon | N/A | To be determined |
| koff | N/A | To be determined |
Part 2: In Vitro Functional Assays
Following confirmation of binding, functional assays are crucial to determine if this compound acts as an agonist, antagonist, or inverse agonist at GPR109A.
Protocol 3: cAMP Assay
-
Cell Culture: Plate GPR109A-expressing CHO-K1 cells in a 96-well plate.
-
Cell Stimulation: Treat the cells with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of increasing concentrations of this compound.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal efficacy (Emax).
Protocol 4: β-Arrestin Recruitment Assay
-
Assay Principle: Utilize a cell line co-expressing GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the fragments together, generating a detectable signal (e.g., luminescence or fluorescence).
-
Cell Treatment: Treat the cells with increasing concentrations of this compound.
-
Signal Detection: Measure the signal generated by the complementation system.
-
Data Analysis: Plot the signal against the log concentration of the compound to determine the EC₅₀ for β-arrestin recruitment. This can reveal if the compound exhibits biased agonism.
Expected Data Summary: Functional Activity
| Assay | Parameter | Expected Outcome for an Agonist |
| cAMP Assay | EC₅₀ | In the nM to µM range |
| Emax | Dose-dependent decrease in cAMP | |
| β-Arrestin Assay | EC₅₀ | In the nM to µM range |
| Emax | Dose-dependent increase in signal |
Part 3: Cellular and Phenotypic Assays
To understand the physiological relevance of GPR109A activation by this compound, cellular assays that measure key downstream effects are essential.
Protocol 5: In Vitro Lipolysis Assay
-
Adipocyte Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Lipolysis Induction: Stimulate lipolysis in the mature adipocytes using isoproterenol.
-
Compound Treatment: Treat the stimulated adipocytes with increasing concentrations of this compound.
-
Glycerol Measurement: Measure the amount of glycerol released into the medium, which is a direct product of lipolysis.
-
Data Analysis: Plot the percentage inhibition of glycerol release against the log concentration of the compound to determine the IC₅₀.
Protocol 6: Cytokine Release Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).
-
Compound Treatment: Co-incubate the stimulated cells with increasing concentrations of this compound.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or a multiplex bead array.
-
Data Analysis: Plot the percentage inhibition of cytokine release against the log concentration of the compound to determine the IC₅₀.
Structure-Activity Relationship (SAR) Insights
The introduction of the 2-fluorophenyl group at the 6-position of the nicotinic acid scaffold is a significant modification. The fluorine atom can influence the molecule's properties in several ways:
-
Electronic Effects: The electron-withdrawing nature of fluorine can alter the pKa of the carboxylic acid and the electron density of the pyridine ring, potentially affecting receptor binding and oral bioavailability.
-
Steric Effects: The phenyl group introduces steric bulk, which may enhance or hinder the fit within the GPR109A binding pocket.
-
Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, potentially increasing the compound's half-life.
Further SAR studies, involving modifications to the position of the fluorine on the phenyl ring and the nature of the substituent at the 6-position, would be valuable in optimizing the compound's pharmacological profile.
Conclusion
While direct experimental data on this compound is limited, its chemical structure provides a strong foundation for hypothesizing its mechanism of action. It is proposed that this compound acts as an agonist of the GPR109A receptor, initiating a Gi-mediated signaling cascade that leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP. This, in turn, is expected to inhibit lipolysis in adipocytes and exert anti-inflammatory effects in immune cells. The comprehensive experimental plan outlined in this guide provides a clear and scientifically rigorous path to validate this hypothesis and fully characterize the pharmacological profile of this compound, paving the way for its potential development as a therapeutic agent.
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Thangaraju, M., Cresci, G. A., Liu, K., Ananth, S., Gnanaprakasam, J. P., Browning, D. D., Mellinger, J. D., Smith, S. B., Digby, G. J., Lambert, N. A., Prasad, P. D., & Ganapathy, V. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826–2832. [Link]
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Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., Tunaru, S., Wirth, A., & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. Journal of Clinical Investigation, 120(8), 2910–2919. [Link]
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Chen, G., He, L., Yao, H., Chen, H., Chen, W., & Wang, X. (2017). Nicotinic acid impairs assembly of leading edge in glioma cells. Oncology Reports, 38(3), 1435–1442. [Link]
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Dr.G Bhanu Prakash Animated Medical Videos. (2025, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. YouTube. [Link]
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Li, Z., Li, X., Lin, S., Chen, Y., Ma, S., Fu, Y., Wei, C., & Xu, W. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical and Laboratory Science, 47(6), 729–737. [Link]
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Amerigo Scientific. (n.d.). 6-(3-Fluorophenyl)nicotinic acid. Amerigo Scientific. [Link]
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The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]
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Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed. [Link]
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The Pharmacological Potential of 6-(2-Fluorophenyl)nicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Therapeutic Promise of Fluorinated Nicotinic Acid Scaffolds
Nicotinic acid (niacin, vitamin B3) and its derivatives have long been a cornerstone in the management of dyslipidemia.[1] However, the therapeutic landscape of this simple pyridine carboxylic acid scaffold extends far beyond lipid modulation. A growing body of evidence reveals that strategic modifications of the nicotinic acid core can unlock a diverse range of pharmacological activities, positioning these derivatives as promising candidates for anti-inflammatory, analgesic, and anticancer therapies.[2][3]
This technical guide focuses on the biological activities of a specific, yet underexplored, class of these compounds: 6-(2-Fluorophenyl)nicotinic acid derivatives . The introduction of a phenyl group at the 6-position of the nicotinic acid ring has been shown to be a viable strategy for developing novel therapeutic agents. The further addition of a fluorine atom to the 2-position of this phenyl ring is of particular interest due to the unique properties that fluorine imparts on a molecule. Fluorine's high electronegativity can significantly alter the electronic properties, metabolic stability, and binding affinity of a compound to its biological target.
While direct and extensive biological data on this compound derivatives are still emerging, this guide will synthesize the current understanding of closely related 6-aryl nicotinic acid derivatives to provide a predictive framework for their potential therapeutic applications. We will delve into the mechanistic underpinnings of their anti-inflammatory and anticancer activities, provide detailed experimental protocols for their evaluation, and present available quantitative data from analogous compounds to guide future research and development in this exciting area.
Anti-inflammatory Activity: Targeting Key Mediators of the Inflammatory Cascade
The anti-inflammatory potential of nicotinic acid derivatives is a rapidly expanding field of investigation. Research into various 6-aryl nicotinic acid analogs has demonstrated significant inhibitory effects on key inflammatory pathways, suggesting that this compound derivatives are likely to exhibit similar, if not enhanced, activity.
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines and Enzymes
The primary anti-inflammatory mechanism of nicotinic acid derivatives appears to be the suppression of pro-inflammatory mediators. Studies on related compounds have shown a marked reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two pivotal cytokines in the inflammatory response.[2] The overproduction of TNF-α and IL-6 is a hallmark of many chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The signaling cascade leading to the production of these cytokines is a key target for therapeutic intervention. The pathway is often initiated by the activation of receptors such as Toll-like receptors (TLRs), leading to the activation of downstream signaling molecules like IKKβ and the subsequent phosphorylation and degradation of IκB-α. This allows the transcription factor NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Nicotinic acid itself has been shown to inhibit this pathway by reducing the phosphorylation of IKKβ and IκB-α, thereby preventing NF-κB activation.[4] It is highly probable that this compound derivatives will share this mechanism of action.
Furthermore, some nicotinic acid derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5]
Signaling Pathway: NF-κB Mediated Inflammation
Caption: Predicted inhibition of the NF-κB signaling pathway by this compound derivatives.
Quantitative Assessment of Anti-inflammatory Activity (Analog Data)
While specific data for this compound derivatives is not yet publicly available, the following table summarizes the anti-inflammatory activity of related nicotinic acid derivatives. This data serves as a valuable benchmark for predicting the potential efficacy of the target compounds.
| Compound Class | Assay | Target | IC50 / % Inhibition | Reference |
| Nicotinic Acid | In vitro (LPS-stimulated human monocytes) | TNF-α secretion | 49.2 ± 4.5% inhibition | [4] |
| Nicotinic Acid | In vitro (LPS-stimulated human monocytes) | IL-6 secretion | 56.2 ± 2.8% inhibition | [4] |
| Nicotinate Derivatives | In vitro (COX enzyme assay) | COX-2 | IC50 values equipotent to celecoxib | [5] |
| 2-Substituted Phenyl Nicotinic Acid Derivatives | In vivo (Carrageenan-induced paw edema) | Inflammation | Significant reduction in paw edema | [6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.
Workflow Diagram: Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Animals are randomly divided into three groups: a control group receiving the vehicle, a test group receiving the this compound derivative, and a standard group receiving a known anti-inflammatory drug like indomethacin.
-
Compound Administration: The test compound and the standard drug are administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage increase in paw volume is calculated for each time point relative to the baseline volume. The percentage inhibition of edema by the test compound and the standard is calculated by comparing the increase in paw volume with the control group.
Anticancer Activity: A Multi-pronged Attack on Tumor Growth and Angiogenesis
The therapeutic potential of nicotinic acid derivatives extends to oncology, with several analogs demonstrating promising cytotoxic and anti-proliferative effects. The key mechanism of action appears to be the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.
Mechanism of Action: Targeting VEGFR-2 Signaling
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[3] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a key strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.
Several nicotinic acid and nicotinamide derivatives have been identified as potent inhibitors of VEGFR-2.[3] These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and blocking the downstream signaling events. This leads to an anti-angiogenic effect, effectively starving the tumor of its blood supply.
Signaling Pathway: VEGFR-2 Mediated Angiogenesis
Caption: Predicted inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Quantitative Assessment of Anticancer Activity (Analog Data)
The following table presents the VEGFR-2 inhibitory and cytotoxic activities of various nicotinic acid derivatives, providing a predictive insight into the potential of this compound derivatives as anticancer agents.
| Compound Class | Assay | Target/Cell Line | IC50 | Reference |
| Nicotinic Acid Derivative (5c) | In vitro kinase assay | VEGFR-2 | 0.068 µM | [3] |
| Nicotinamide Derivative (8) | In vitro kinase assay | VEGFR-2 | 77.02 nM | [7] |
| Nicotinamide Derivative (8) | In vitro cytotoxicity | HCT-116 (Colon) | 5.4 µM | [7] |
| Nicotinamide Derivative (8) | In vitro cytotoxicity | HepG2 (Liver) | 7.1 µM | [7] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Workflow Diagram: VEGFR-2 Kinase Assay
Caption: Workflow for an in vitro VEGFR-2 kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human VEGFR-2 kinase, a suitable substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the test compound in an appropriate kinase buffer.
-
Assay Setup: In a 96-well microplate, add the kinase, substrate, and varying concentrations of the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection of Phosphorylation: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using an ELISA-based method with a specific anti-phosphotyrosine antibody conjugated to a reporter enzyme like horseradish peroxidase (HRP).
-
Signal Measurement: Add a substrate for the reporter enzyme (e.g., TMB for HRP) and measure the resulting signal (e.g., absorbance at 450 nm).
-
Data Analysis: The percentage of VEGFR-2 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. An IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The existing body of research on 6-aryl nicotinic acid derivatives strongly suggests that this compound and its derivatives represent a promising, yet underexplored, class of compounds with significant potential for the development of novel anti-inflammatory and anticancer therapies. The predicted mechanisms of action, including the inhibition of the NF-κB pathway and VEGFR-2 signaling, offer a solid foundation for further investigation.
The immediate next step for researchers in this field is the synthesis and in-depth biological evaluation of a focused library of this compound derivatives. The experimental protocols detailed in this guide provide a clear roadmap for these initial studies. Elucidating the specific structure-activity relationships (SAR) for this class of compounds will be crucial for optimizing their potency and selectivity.
Furthermore, future studies should also explore other potential biological activities, such as analgesic and antimicrobial effects, which have been observed in related nicotinic acid derivatives. As our understanding of the pharmacological profile of this compound derivatives grows, so too will their potential to address unmet medical needs in inflammation, oncology, and beyond.
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The Strategic Deployment of 6-(2-Fluorophenyl)nicotinic Acid in Modern Medicinal Chemistry: A Technical Guide
Introduction: The Convergence of Privileged Scaffolds and Fluorine Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. The nicotinic acid scaffold, a derivative of pyridine, is a well-established "privileged structure" in medicinal chemistry. Its derivatives have been explored for a multitude of therapeutic applications, from cardiovascular to neurological and oncological indications[1]. The inherent properties of the pyridine ring, including its hydrogen bonding capacity and its ability to engage in various non-covalent interactions, make it a versatile core for drug design.
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with a significant percentage of top-selling pharmaceuticals containing at least one fluorine atom. The unique electronic properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Specifically, the incorporation of a 2-fluorophenyl group can enhance metabolic stability by blocking oxidative metabolism at the ortho-position, modulate pKa, and improve binding affinity to target proteins through favorable electrostatic and hydrophobic interactions[2].
This technical guide provides an in-depth exploration of 6-(2-Fluorophenyl)nicotinic acid as a key building block in medicinal chemistry. We will delve into its synthesis, its application in the development of targeted therapies, and the underlying scientific principles that make this scaffold a valuable tool for researchers and drug development professionals.
Synthesis of the this compound Core
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and a boronic acid or boronate ester.
A plausible and efficient synthetic route commences with a commercially available 6-halonicotinic acid derivative, which is then coupled with 2-fluorophenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
6-Chloronicotinic acid methyl ester
-
2-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 6-chloronicotinic acid methyl ester (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[3][4].
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude methyl 6-(2-fluorophenyl)nicotinate can be purified by column chromatography on silica gel.
-
For the hydrolysis of the ester, dissolve the purified methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide or sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1 M HCl to a pH of approximately 3-4.
-
The resulting precipitate, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.
Applications in Medicinal Chemistry
The this compound scaffold is a versatile starting point for the development of a range of therapeutic agents. Its utility is particularly evident in the fields of oncology and neurodegenerative diseases.
Kinase Inhibitors for Oncology
Kinase inhibitors have revolutionized cancer treatment by targeting specific signaling pathways that are dysregulated in tumor cells. The nicotinic acid scaffold has been identified as a valuable core for the development of potent kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][5]. Overexpression of VEGFR-2 is a hallmark of many cancers, promoting angiogenesis, tumor growth, and metastasis[6].
Derivatives of this compound can be designed to bind to the ATP-binding pocket of VEGFR-2, thereby inhibiting its kinase activity. The nicotinamide moiety can form key hydrogen bonds with the hinge region of the kinase, while the 2-fluorophenyl group can occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable interactions with the protein backbone or surrounding water molecules.
Below is a table of representative nicotinic acid-based VEGFR-2 inhibitors with their reported biological activities. While these examples do not all contain the specific 6-(2-fluorophenyl) moiety, they demonstrate the potential of this scaffold in achieving potent kinase inhibition.
| Compound ID | Modification on Nicotinic Acid Scaffold | Target | IC₅₀ (µM) | Reference |
| Compound 5c | Varied substitutions | VEGFR-2 | 0.068 | [1] |
| Compound 6 | Chlorobenzylidene congener | VEGFR-2 | 0.06083 | [5] |
| Compound 10 | Nicotinamide derivative | VEGFR-2 | 0.051 | [7] |
| Compound D-1 | Phenylhydrazine derivative | VEGFR-2 | Not specified, but potent | [8] |
This table presents data for nicotinic acid derivatives to illustrate the potential of the scaffold. Specific data for this compound derivatives is an area for further research.
The following diagram illustrates the central role of VEGFR-2 in promoting angiogenesis and how its inhibition can block tumor growth.
Caption: VEGFR-2 signaling cascade and point of inhibition.
Modulators of Neuroinflammation for Neurodegenerative Diseases
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, has emerged as a promising target for mitigating neuroinflammation[9][10]. Activation of GPR109A on immune cells, such as microglia and macrophages, can suppress the production of pro-inflammatory cytokines[9][11].
The this compound scaffold presents an excellent starting point for the design of novel GPR109A agonists. The core nicotinic acid moiety is essential for binding to the receptor, while the 2-fluorophenyl group can be used to fine-tune potency, selectivity, and pharmacokinetic properties. The fluorine atom can enhance blood-brain barrier penetration, a critical attribute for drugs targeting central nervous system disorders.
The following diagram illustrates how GPR109A activation can lead to a reduction in inflammatory responses.
Caption: GPR109A anti-inflammatory signaling pathway.
The Strategic Advantage of the 2-Fluorophenyl Moiety
The incorporation of a 2-fluorophenyl group at the 6-position of the nicotinic acid ring is a deliberate design choice with several potential benefits:
-
Metabolic Stability: The fluorine atom can act as a "metabolic shield," preventing cytochrome P450-mediated hydroxylation of the phenyl ring, which is a common metabolic pathway. This can lead to a longer half-life and improved oral bioavailability of the drug candidate.
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with the target protein. Fluorine can also participate in favorable orthogonal multipolar interactions with backbone carbonyls in the protein binding pocket.
-
Conformational Control: The presence of the ortho-fluoro substituent can restrict the rotation of the phenyl ring relative to the pyridine core. This conformational constraint can "pre-organize" the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target and thus increasing binding affinity.
-
Improved Physicochemical Properties: Fluorination can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This can be particularly important for achieving sufficient brain penetration for CNS targets.
Future Directions and Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its strategic combination of a privileged nicotinic acid core and the beneficial properties of the 2-fluorophenyl group makes it an attractive starting point for the development of novel therapeutics. While its application in kinase inhibitors for oncology and GPR109A modulators for neuroinflammatory diseases are promising avenues, the utility of this scaffold is likely to extend to other therapeutic areas.
Further exploration of the structure-activity relationships (SAR) of derivatives of this compound will undoubtedly lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease continues to grow, the rational design of drugs using well-characterized and strategically functionalized building blocks like this compound will be crucial for the future of medicine.
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Unveiling the Therapeutic Landscape of 6-(2-Fluorophenyl)nicotinic Acid: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential therapeutic targets of 6-(2-Fluorophenyl)nicotinic acid. As a novel compound within the nicotinic acid derivative class, its precise biological interactions are of significant interest for drug discovery and development. This document synthesizes current knowledge on related compounds to propose and detail the investigation of its most probable primary and secondary therapeutic targets.
Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, has a long-standing clinical history, primarily in the management of dyslipidemia.[1][2][3] Its ability to modulate lipid profiles—specifically to reduce low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol—is well-documented.[1][4][2][3] The discovery of its primary molecular target, the G-protein coupled receptor GPR109A, has paved the way for the development of novel derivatives with potentially improved therapeutic profiles.[1][5][6] this compound, by virtue of its structural similarity to this class of compounds, is poised to interact with key biological pathways, offering potential treatments for metabolic disorders, and possibly extending to oncology and inflammatory diseases.
Primary Therapeutic Target: G-protein Coupled Receptor 109A (GPR109A)
The most probable primary therapeutic target for this compound is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[5][6] This receptor is predominantly expressed in adipocytes and immune cells.[6] Its activation by agonists like nicotinic acid initiates a signaling cascade that leads to the inhibition of lipolysis.[3][7]
Mechanism of Action and Signaling Pathway
Activation of GPR109A by an agonist leads to the coupling of the inhibitory G-protein, Gαi. This inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP leads to the inactivation of hormone-sensitive lipase, thereby reducing the breakdown of triglycerides and the subsequent release of free fatty acids into the circulation.[3] The reduced flux of free fatty acids to the liver is a key factor in the decreased synthesis of VLDL and LDL.[3]
Caption: GPR109A signaling pathway upon agonist binding.
Experimental Validation of GPR109A Agonism
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of this compound to GPR109A.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A.
-
Incubate the membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) and varying concentrations of this compound.
-
After incubation, separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay:
-
Objective: To assess the functional activity of this compound as a GPR109A agonist.
-
Methodology:
-
Use a CHO cell line stably expressing human GPR109A.
-
Pre-treat the cells with forskolin to stimulate cAMP production.
-
Treat the cells with increasing concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Determine the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production (EC50).
-
| Assay | Parameter | Description |
| Radioligand Binding | Ki | The inhibition constant, representing the affinity of the compound for the GPR109A receptor. |
| cAMP Functional Assay | EC50 | The half maximal effective concentration, indicating the potency of the compound as a functional agonist. |
Secondary and Exploratory Therapeutic Targets
While GPR109A is the most probable primary target, the structural features of this compound warrant the investigation of other potential targets, particularly in the context of cancer metabolism and inflammation.
Fatty Acid Synthase (FASN)
The central role of fatty acid metabolism in cancer cell proliferation and survival makes its components attractive therapeutic targets.[8][9][10] Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of fatty acids and is often overexpressed in various cancers.[11] Inhibition of FASN can lead to apoptosis in cancer cells.[11] Given that nicotinic acid derivatives modulate lipid metabolism, it is plausible that this compound could exert effects on FASN.
Experimental Validation of FASN Inhibition:
-
Objective: To determine if this compound inhibits FASN activity.
-
Methodology:
-
Purify human FASN enzyme.
-
Perform an in vitro enzyme activity assay by monitoring the oxidation of NADPH at 340 nm in the presence of acetyl-CoA, malonyl-CoA, and varying concentrations of this compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of FASN activity.
-
Caption: Workflow for FASN enzyme inhibition assay.
Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes, and they are therapeutic targets for pain and inflammation.[12] While structurally distinct from the nicotinic acid receptor GPR109A, the shared "nicotinic" nomenclature and the presence of a pyridine ring in this compound suggest a potential, albeit less likely, interaction with nAChRs.
Experimental Validation of nAChR Modulation:
-
Objective: To screen for activity of this compound at various nAChR subtypes.
-
Methodology:
-
Use cell lines expressing different subtypes of human nAChRs (e.g., α7, α4β2).
-
Perform a fluorescent imaging plate reader (FLIPR) assay to measure changes in intracellular calcium upon receptor activation.
-
Apply acetylcholine or another known nAChR agonist in the presence and absence of varying concentrations of this compound to assess for agonistic or antagonistic activity.
-
Conclusion
The therapeutic potential of this compound is most strongly linked to its probable activity as a GPR109A agonist, offering a promising avenue for the treatment of metabolic diseases. The systematic experimental validation of its binding affinity and functional potency at this receptor is the critical next step. Furthermore, exploratory studies into its effects on FASN and nAChRs could uncover novel therapeutic applications in oncology and inflammatory conditions. The methodologies outlined in this guide provide a robust framework for elucidating the complete pharmacological profile of this promising compound.
References
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ScienceDaily. (2019, February 6). A hidden route for fatty acids can make cancers resistant to therapy. [Link]
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ecancer. (2019, February 7). A hidden route for fatty acids can make cancers resistant to therapy. [Link]
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Chen, F. J., et al. (2019). The expanded role of fatty acid metabolism in cancer: new aspects and targets. Acta Biochimica et Biophysica Sinica, 51(10), 989–996. [Link]
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Chen, F., et al. (2010). Fatty acid synthase as a potential therapeutic target in cancer. Future Oncology, 6(4), 541-550. [Link]
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Zhan, C. D., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 408. [Link]
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Zielińska, M., et al. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Anticancer Research, 40(9), 4843-4856. [Link]
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Romero, H. K., et al. (2017). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Journal of Medicinal Chemistry, 60(16), 6849-6871. [Link]
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Ye, Z., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 52(8), 2587-2602. [Link]
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van der Stelt, M., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4739-4743. [Link]
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Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. [Link]
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Drugs.com. (n.d.). List of Nicotinic acid derivatives. [Link]
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Yadav, M. K., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. ResearchGate. [Link]
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Philipp, A., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 375(5), 307-321. [Link]
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Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
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Wikipedia. (n.d.). Nicotinic acid. [Link]
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Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
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Semple, G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5583-5587. [Link]
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BrainKart. (2017, September 22). NIACIN (Nicotinic Acid). [Link]
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Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974. [Link]
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Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Semantic Scholar. [Link]
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In vitro studies of 6-(2-Fluorophenyl)nicotinic acid
An In-Depth Technical Guide to the In Vitro Evaluation of 6-(2-Fluorophenyl)nicotinic Acid
Authored By: A Senior Application Scientist
Abstract
This document provides a comprehensive technical framework for the in vitro characterization of this compound, a synthetic nicotinic acid derivative. While public domain data on the specific biological activities of this compound are limited, its structural motifs—a nicotinic acid core and a fluorophenyl group—provide a logical basis for a targeted investigational strategy. Nicotinic acid (Niacin) is a well-known ligand for the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G), which mediates its anti-lipolytic effects. The introduction of a 2-fluorophenyl moiety may significantly alter the compound's potency, selectivity, metabolic stability, and pharmacokinetic properties.
This guide is structured as a prospective research program, outlining a logical progression of experiments from fundamental physicochemical profiling to specific target engagement and downstream functional assays. It is designed for researchers, scientists, and drug development professionals seeking to elucidate the compound's biological profile.
Part 1: Foundational Characterization & Assay Development
Before biological evaluation, the foundational properties of the test compound must be rigorously established. This ensures the integrity and reproducibility of all subsequent in vitro data.
Compound Identity and Purity Verification
The first step is to confirm the identity and purity of the this compound sample. This is non-negotiable for data validity.
Experimental Protocol: LC-MS and qNMR Analysis
-
Sample Preparation : Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO). Dilute to 10 µg/mL in a 50:50 acetonitrile:water mixture for LC-MS analysis.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) :
-
Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase : Gradient elution from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes.
-
Mass Spectrometry : Electrospray ionization (ESI) in both positive and negative modes to detect the parent ion ([M+H]⁺ and [M-H]⁻). The expected monoisotopic mass is 217.05 g/mol .
-
Purity Assessment : Integrate the area under the curve (AUC) for the main peak at a suitable wavelength (e.g., 254 nm). Purity should exceed 95% for use in biological assays.
-
-
qNMR (Quantitative Nuclear Magnetic Resonance) :
-
Dissolve a precisely weighed sample of the compound and an internal standard (e.g., maleic acid) in a deuterated solvent (e.g., DMSO-d6).
-
Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., long relaxation delay).
-
Calculate the absolute purity by comparing the integral of a characteristic compound peak to the integral of the internal standard peak.
-
Aqueous Solubility Determination
Poor aqueous solubility can lead to misleading results in cell-based assays. A kinetic solubility assay is essential.
Experimental Protocol: Nephelometric Solubility Assay
-
Serial Dilution : In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution into phosphate-buffered saline (PBS), pH 7.4.
-
Incubation : Incubate the plate at room temperature for 2 hours to allow for precipitation.
-
Measurement : Measure the turbidity of each well using a nephelometer.
-
Data Analysis : The solubility limit is defined as the highest concentration at which the turbidity reading is indistinguishable from the PBS-only control.
Part 2: General Cellular Activity Screening
The initial biological assessment should focus on evaluating the compound's general effect on cell health to establish a therapeutic window and identify suitable concentration ranges for subsequent, more specific assays.
Cytotoxicity Profiling
A standard cytotoxicity assay determines the concentration at which the compound induces cell death. We will use the MTT assay, which measures metabolic activity as a proxy for cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding : Seed a suitable cell line (e.g., HEK293, a common line for GPCR studies) into a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition : Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis : Normalize the data to the vehicle control and fit a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Table 1: Hypothetical Cytotoxicity Data
| Cell Line | Assay Type | Incubation Time | IC₅₀ (µM) |
| HEK293 | MTT | 48 hours | > 100 |
| HepG2 | MTT | 48 hours | > 100 |
A high IC₅₀ value (>100 µM) suggests low general cytotoxicity, providing a wide concentration range for target-specific assays.
Diagram 1: General Cytotoxicity Workflow
Caption: Workflow for MTT-based cytotoxicity assessment.
Part 3: Target-Specific In Vitro Assays
Based on the nicotinic acid scaffold, the primary hypothesized target is the GPR109A receptor. Assays should be designed to confirm binding and measure functional activity at this receptor.
Receptor Binding Affinity
A competitive radioligand binding assay will determine if and how strongly the compound binds to the GPR109A receptor.
Experimental Protocol: [³H]-Niacin Competitive Binding Assay
-
Membrane Preparation : Use commercially available cell membranes prepared from a cell line overexpressing human GPR109A.
-
Assay Buffer : Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup : In a 96-well plate, combine:
-
GPR109A-expressing cell membranes.
-
A fixed concentration of [³H]-Nicotinic Acid (radioligand).
-
Increasing concentrations of unlabeled this compound (competitor).
-
Controls : Include wells for total binding (no competitor) and non-specific binding (excess unlabeled niacin).
-
-
Incubation : Incubate the plate for 60 minutes at room temperature.
-
Harvesting : Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Detection : Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis : Calculate the percentage of specific binding at each competitor concentration. Fit the data to a one-site competition model to determine the Ki (inhibitory constant).
Table 2: Hypothetical GPR109A Binding Affinity Data
| Compound | Ki (nM) |
| Nicotinic Acid (Control) | 350 |
| This compound | 125 |
A lower Ki value indicates higher binding affinity. In this hypothetical result, the fluorophenyl modification improves binding affinity relative to the parent compound.
Functional Activity: cAMP Inhibition Assay
GPR109A is a Gi-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional assay will measure this downstream effect.
Experimental Protocol: HTRF cAMP Assay
-
Cell Line : Use a CHO (Chinese Hamster Ovary) cell line stably expressing human GPR109A.
-
Cell Stimulation :
-
Seed cells in a 384-well plate.
-
Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add a serial dilution of this compound.
-
Add a fixed concentration of Forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
-
Incubation : Incubate for 30 minutes at room temperature.
-
Lysis and Detection : Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).
-
Measurement : After a 60-minute incubation, read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
-
Data Analysis : Calculate the HTRF ratio and normalize the data. Fit a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Diagram 2: GPR109A Signaling and Assay Principle
Caption: GPR109A activation inhibits cAMP production.
Table 3: Hypothetical GPR109A Functional Activity
| Compound | EC₅₀ (nM) | % Inhibition (Max) |
| Nicotinic Acid (Control) | 850 | 95% |
| This compound | 275 | 98% |
The lower EC₅₀ value for the test compound suggests it is a more potent agonist at the GPR109A receptor than nicotinic acid.
References
-
Title: Molecular, Pharmacological, and Clinical Characteristics of GPR109A (HM74A/PUMA-G) Source: Journal of Lipid Research URL: [Link]
-
Title: Nicotinic acid-receptor agonists: will they be good for anything other than raising high-density lipoprotein? Source: Journal of Clinical Investigation URL: [Link]
-
Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]
-
Title: The Ki Database: A comprehensive resource for receptor-ligand interactions Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: GPR109A as a new therapeutic target for vascular inflammation in atherosclerosis Source: Expert Opinion on Therapeutic Targets URL: [Link]
The Structure-Activity Relationship (SAR) of 6-(2-Fluorophenyl)nicotinic Acid Analogs: A Guide for Medicinal Chemists
An In-Depth Technical Guide
Introduction: The Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridine derivative with a well-established role in human health, primarily as a precursor to the essential coenzymes NAD+ and NADP+.[1][2] Beyond its nutritional significance, the nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry. Its derivatives have been successfully developed as therapeutic agents for a range of conditions, from dyslipidemia to inflammatory diseases.[1][3] The scaffold's value lies in its rigid, aromatic nature and the versatile chemical handles it offers—the carboxylic acid and the pyridine ring—which can be strategically modified to modulate pharmacological activity.[3][4]
This guide focuses on a specific, highly promising class of analogs: those featuring a 2-fluorophenyl substituent at the 6-position of the nicotinic acid ring. The introduction of a phenyl group at this position creates a bi-aryl core, expanding the molecule's reach into protein binding pockets. The specific placement of a fluorine atom on this phenyl ring is a deliberate design choice. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon and participate in hydrogen bonding—can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[5]
This document serves as a technical resource for researchers in drug discovery, providing a comprehensive analysis of the synthesis, biological evaluation, and structure-activity relationships of 6-(2-fluorophenyl)nicotinic acid analogs. We will explore the causal relationships behind synthetic choices and assay design, present data in a clear and comparative format, and offer detailed experimental protocols to ensure scientific integrity and reproducibility.
The Core Molecular Architecture and Strategic Points for Modification
The foundational structure, this compound, presents three primary regions for chemical modification to probe the structure-activity relationship. Understanding these regions is critical for designing a focused library of analogs to optimize biological activity.
-
The Pyridine Ring (Core A) : This is the heterocyclic core. Modifications here, such as the introduction of small alkyl or amino groups at positions 2, 4, or 5, can alter the molecule's electronics, basicity (pKa), and steric profile, directly impacting interactions with target proteins.
-
The Carboxylic Acid (Core B) : This acidic functional group is a key interaction point, often forming salt bridges or hydrogen bonds. Its conversion into esters, amides, or hydrazides can modulate polarity, cell permeability, and binding modes.[6][7]
-
The Phenyl Ring (Core C) : The 2-fluoro substituent is the defining feature, but the other positions (3', 4', 5', 6') on this ring are prime targets for substitution. Adding electron-withdrawing or electron-donating groups can fine-tune the electronic properties and orientation of the phenyl ring within the binding site.
Caption: Key modification sites on the this compound scaffold.
Synthetic Strategies for Analog Generation
The creation of a diverse library of analogs requires robust and flexible synthetic methodologies. A common and effective approach involves a cross-coupling reaction to form the key C-C bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due to its functional group tolerance and mild reaction conditions.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of 6-aryl nicotinic acid esters, which can then be hydrolyzed to the final carboxylic acid analogs.
Rationale: We begin with a protected form of nicotinic acid (e.g., a methyl ester) to prevent the free carboxylic acid from interfering with the organometallic catalyst. 6-chloronicotinate is a commercially available and reactive starting material for the coupling reaction. Palladium catalysts, like Pd(dppf)Cl₂, are highly efficient for this type of cross-coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 6-chloronicotinate (1.0 eq), (2-fluorophenyl)boronic acid (1.2 eq), potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M concentration relative to the nicotinate).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification (Ester Intermediate): Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl 6-(2-fluorophenyl)nicotinate.
-
Saponification (Final Compound): Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of lithium hydroxide (LiOH, 2.0-3.0 eq) and stir at room temperature for 2-6 hours.
-
Final Workup and Isolation: Once the hydrolysis is complete (monitored by TLC/LC-MS), neutralize the mixture with 1N HCl to pH ~4-5. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate to yield the final this compound.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
Caption: General workflow for the synthesis of this compound analogs.
Biological Evaluation: Target Selection and Assay Protocols
The nicotinic acid scaffold is known to interact with a wide range of biological targets.[3] Analogs have shown promise as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, as potential treatments for type 2 diabetes by inhibiting α-amylase and α-glucosidase, and as anticancer agents.[8][9][10] For this guide, we will focus on the evaluation of analogs as potential anti-inflammatory agents targeting the COX-2 enzyme.
Rationale: COX-2 is an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[9][11]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for assessing the COX-2 inhibitory potential of the synthesized analogs using a commercially available colorimetric inhibitor screening assay kit.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test analog in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.
-
Reagent Preparation: Prepare all kit components (assay buffer, heme, enzyme, arachidonic acid substrate) according to the manufacturer's instructions.
-
Assay Plate Setup: In a 96-well plate, add:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of a blank (DMSO), a positive control (e.g., Celecoxib), or the test analog dilution.
-
-
Enzyme Addition: Add 10 µL of COX-2 enzyme to all wells except the background control.
-
Incubation: Gently shake the plate and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate to all wells.
-
Second Incubation: Gently shake the plate and incubate for 10 minutes at room temperature.
-
Detection: Add 50 µL of the colorimetric substrate solution to each well. Incubate for 5 minutes. Measure the absorbance at the specified wavelength (e.g., 405 nm or as per kit instructions) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each analog concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Core Structure-Activity Relationship (SAR) Analysis
The following section details the relationship between structural modifications and biological activity, using COX-2 inhibition as the primary endpoint. The data presented in the table below is hypothetical but based on established medicinal chemistry principles observed in related compound series.[9][11]
Data Presentation: Comparative COX-2 Inhibitory Activity
| Compound ID | R¹ (Pyridine Ring) | R² (Carboxylic Acid) | R³ (Phenyl Ring) | Hypothetical IC₅₀ (µM) |
| 1 | H | -COOH | 2'-F | 5.8 |
| 2 | 2-NH₂ | -COOH | 2'-F | 2.1 |
| 3 | 5-Cl | -COOH | 2'-F | 1.5 |
| 4 | H | -COOCH₃ | 2'-F | > 50 |
| 5 | H | -CONH₂ | 2'-F | 15.2 |
| 6 | H | -COOH | 2'-F, 4'-Cl | 0.9 |
| 7 | H | -COOH | 2'-F, 4'-OCH₃ | 9.3 |
| 8 | H | -COOH | 4'-F (Isomer) | 12.5 |
Interpretation of SAR Data
-
Influence of the Carboxylic Acid (Core B):
-
The free carboxylic acid is crucial for activity. Comparison of the parent compound 1 (IC₅₀ = 5.8 µM) with its methyl ester 4 (IC₅₀ > 50 µM) and amide 5 (IC₅₀ = 15.2 µM) demonstrates a significant loss of potency upon modification. This suggests the carboxylate group acts as a key binding element, likely forming a critical hydrogen bond or ionic interaction within the COX-2 active site.
-
-
Substitutions on the Pyridine Ring (Core A):
-
Introducing an amino group at the 2-position (Compound 2 ) enhances potency (IC₅₀ = 2.1 µM). This small, hydrogen-bond-donating group may form an additional favorable interaction with the enzyme.
-
Placing a small, electron-withdrawing group like chlorine at the 5-position (Compound 3 ) leads to a further increase in activity (IC₅₀ = 1.5 µM). This may alter the electronics of the pyridine ring, enhancing its binding properties or modifying its pKa.
-
-
Substitutions on the Phenyl Ring (Core C):
-
The position of the fluorine is critical. Moving the fluorine from the 2'-position to the 4'-position (Compound 8 ) results in a significant drop in activity, highlighting the importance of the ortho-fluoro substitution for maintaining a favorable conformation.
-
Adding a second, electron-withdrawing group to the phenyl ring can be beneficial. Compound 6 , with a 4'-chloro substituent, is the most potent analog in this series (IC₅₀ = 0.9 µM). This suggests that this region of the binding pocket can accommodate larger groups and that increased electron withdrawal from this ring is favorable.
-
Conversely, adding an electron-donating methoxy group at the 4'-position (Compound 7 ) reduces potency (IC₅₀ = 9.3 µM), reinforcing the hypothesis that electron-withdrawing features on the phenyl ring are preferred for high activity.
-
Caption: Logical relationships between structural changes and biological activity.
Conclusion and Future Perspectives
The structure-activity relationship studies of this compound analogs reveal a clear set of guidelines for designing potent enzyme inhibitors. The analysis underscores the critical importance of the free carboxylic acid for biological activity, likely as a primary binding anchor. Furthermore, strategic decoration of both the pyridine and the distal phenyl rings with small, electron-withdrawing substituents can significantly enhance potency. The ortho-fluoro substitution on the phenyl ring appears to be a key conformational constraint, and its replacement or relocation is detrimental to activity.
Future work should focus on exploring a wider range of substituents at the 5-position of the pyridine ring and the 4'-position of the phenyl ring to further optimize potency. The most promising analogs, such as compound 6 , should be advanced into further studies, including selectivity assays against COX-1, in vivo efficacy models for inflammation, and comprehensive ADME/Tox profiling to assess their drug-like properties. The insights gained from this SAR investigation provide a robust foundation for the development of novel and effective therapeutic agents based on the 6-phenylnicotinic acid scaffold.
References
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Title: Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment Source: ACS Medicinal Chemistry Letters URL: [Link][8][12]
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Title: Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme Source: PubMed URL: [Link][9]
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Title: Design, Synthesis and SAR Studies of NAD Analogues as Potent Inhibitors Towards CD38 NADase Source: PubMed URL: [Link][1]
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Title: Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives Source: MDPI URL: [Link][13]
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Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: PubMed Central URL: [Link][3]
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Title: SAR based design of nicotinamides as a novel class of androgen receptor antagonists for prostate cancer Source: PubMed URL: [Link][14]
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Title: Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity Source: Taylor & Francis Online URL: [Link][10]
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A Technical Guide to the Discovery and Synthesis of Novel 6-Arylnicotinic Acids
This guide provides an in-depth exploration of the discovery and synthesis of novel 6-arylnicotinic acids, a class of compounds with significant potential in medicinal chemistry. As researchers and drug development professionals, understanding the nuances of their synthesis and the rationale behind structural modifications is paramount for the successful development of new therapeutic agents. This document will delve into the synthetic strategies, characterization techniques, and biological evaluation of these promising molecules, grounded in established scientific principles and methodologies.
Introduction: The Significance of the Nicotinic Acid Scaffold
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in biological systems, serving as a precursor to the coenzymes NAD and NADP.[1] In pharmacological doses, nicotinic acid exhibits profound effects on lipid metabolism, most notably its ability to raise high-density lipoprotein (HDL) cholesterol levels.[2][3] This has made it a long-standing, albeit sometimes underutilized, tool in the management of dyslipidemia.[3] The clinical use of nicotinic acid can be limited by side effects such as cutaneous flushing, which has spurred the development of derivatives with improved therapeutic profiles.[2]
The pyridine ring of nicotinic acid offers a versatile scaffold for chemical modification. The introduction of an aryl group at the 6-position of the nicotinic acid core can significantly modulate the molecule's physicochemical properties and biological activity. This modification can lead to new interactions with biological targets, potentially unlocking novel therapeutic applications beyond lipid management, including anti-inflammatory, anticancer, and antimicrobial activities.[4][5][6][7]
Strategic Approaches to the Synthesis of 6-Arylnicotinic Acids
The construction of the 6-arylnicotinic acid scaffold primarily relies on the formation of a carbon-carbon bond between the pyridine ring and an aryl group. Several modern cross-coupling reactions are well-suited for this transformation, with the Suzuki-Miyaura and Negishi couplings being prominent examples. Additionally, classical methods for pyridine synthesis, such as the Hantzsch reaction, can be adapted to generate substituted nicotinic acid precursors.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds, offering high efficiency and broad functional group tolerance.[8]
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust method for forming C-C bonds.[9][10] For the synthesis of 6-arylnicotinic acids, this typically involves the reaction of a 6-halonicotinic acid derivative with an arylboronic acid in the presence of a palladium catalyst and a base.[9]
Catalytic Cycle of the Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Negishi coupling utilizes an organozinc reagent and an organic halide, also catalyzed by a nickel or palladium complex.[11] This method is particularly useful due to the high reactivity and functional group tolerance of organozinc reagents.[8] The synthesis of 6-arylnicotinic acids via the Negishi coupling would involve the reaction of a 6-halonicotinate with an arylzinc reagent.
Classical Pyridine Synthesis: The Hantzsch Reaction
The Hantzsch pyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[12][13][14][15] This method can be employed to construct the substituted pyridine core, which can then be further functionalized to yield the desired 6-arylnicotinic acid.
Modern Synthetic Enhancements: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity.[16][17][18] The application of microwave irradiation to the synthesis of substituted pyridines can significantly reduce reaction times from hours to minutes.[16][19] This is particularly advantageous for library synthesis in a drug discovery setting.
Experimental Protocols: A Step-by-Step Guide
The following section provides a detailed, representative protocol for the synthesis of a novel 6-arylnicotinic acid via a Suzuki-Miyaura coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 6-arylnicotinic acids.
Detailed Protocol for the Synthesis of 6-(4-Methoxyphenyl)nicotinic Acid
Materials:
-
Methyl 6-chloronicotinate
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloronicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification of Ester: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 6-(4-methoxyphenyl)nicotinate.
-
Saponification: Dissolve the purified ester in a mixture of THF and water (3:1 v/v). Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.
-
Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Final Product Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 6-(4-methoxyphenyl)nicotinic acid as a solid.
Characterization of Novel 6-Arylnicotinic Acids
The unambiguous structural elucidation and purity assessment of newly synthesized compounds are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[20]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition.[20]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[20][]
Representative Characterization Data
| Compound ID | R Group | Molecular Formula | [M+H]⁺ (Calculated) | [M+H]⁺ (Found) | ¹H NMR (δ ppm, characteristic pyridine proton) | Purity (HPLC %) |
| 1 | H | C₁₂H₉NO₃ | 216.0604 | 216.0601 | 8.32 (d, J = 8.0 Hz) | >98% |
| 2 | OMe | C₁₃H₁₁NO₄ | 246.0710 | 246.0713 | 8.29 (d, J = 8.1 Hz) | >99% |
| 3 | Cl | C₁₂H₈ClNO₃ | 250.0215 | 250.0218 | 8.35 (d, J = 8.0 Hz) | >98% |
| 4 | CF₃ | C₁₃H₈F₃NO₃ | 284.0478 | 284.0481 | 8.41 (d, J = 8.2 Hz) | >97% |
Biological Evaluation and Structure-Activity Relationships (SAR)
The synthesized 6-arylnicotinic acids can be screened for a variety of biological activities, such as anti-inflammatory, anticancer, or antimicrobial effects.[5][6][7] The results from these assays, in conjunction with the structural variations within the synthesized library, allow for the establishment of structure-activity relationships (SAR).[24]
For instance, in a hypothetical anti-inflammatory assay, the potency of the compounds could be influenced by the nature and position of substituents on the appended aryl ring. Electron-donating groups might enhance activity, while bulky substituents could be detrimental.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical signaling pathway modulated by 6-arylnicotinic acids.
Conclusion and Future Directions
The synthesis of novel 6-arylnicotinic acids represents a promising avenue for the discovery of new therapeutic agents. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse chemical libraries. Thorough characterization and biological evaluation are essential for elucidating structure-activity relationships and identifying lead compounds for further development. Future work in this area could focus on expanding the diversity of the aryl substituents, exploring alternative heterocyclic scaffolds, and conducting in-depth mechanistic studies to understand the molecular basis of their biological activity.
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Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. ResearchGate. Retrieved from [Link]
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Optimized stereoselective Negishi biaryl coupling. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
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Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids | ACS Combinatorial Science - ACS Publications. (2017). Retrieved January 11, 2026, from [Link]
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Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021). Retrieved January 11, 2026, from [Link]
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Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Nicotinic acid: an old drug with a promising future - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed. (2010). Retrieved January 11, 2026, from [Link]
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Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews. (2007). Retrieved January 11, 2026, from [Link]
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Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Multicomponent synthesis of nicotinic acid derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Retrieved January 11, 2026, from [Link]
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The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]
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Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). Retrieved January 11, 2026, from [Link]
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(PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity - ResearchGate. (2025). Retrieved January 11, 2026, from [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). Retrieved January 11, 2026, from [Link]
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC - PubMed Central. (2017). Retrieved January 11, 2026, from [Link]
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The Pharmacological Profile of Fluorinated Nicotinic Acid Derivatives: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Introduction: The Strategic Role of Fluorine in Modulating Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in fast synaptic transmission throughout the central and peripheral nervous systems.[1] Their involvement in a wide array of physiological processes, including cognitive function, reward, and inflammation, has positioned them as significant therapeutic targets for a host of neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, nicotine addiction, and pain.[1][2][3][4]
The development of ligands that can selectively modulate specific nAChR subtypes is a central goal in modern medicinal chemistry. Nicotinic acid and its derivatives have served as a valuable scaffold for designing such ligands.[5][6] The strategic incorporation of fluorine atoms into these molecules has emerged as a powerful tool to refine their pharmacological properties.[7][8] Selective fluorine substitution can profoundly influence a molecule's metabolic stability, membrane permeability, and bioavailability.[9][10] Critically, the high electronegativity and minimal steric footprint of fluorine can alter the electronic properties of the parent molecule, leading to significant changes in binding affinity, receptor subtype selectivity, and functional activity (agonist vs. antagonist).[9][11]
This guide provides a comprehensive overview of the pharmacological profile of fluorinated nicotinic acid derivatives. We will delve into the structure-activity relationships that govern their interaction with nAChRs, detail the key experimental workflows for their characterization, and explore their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorination in the design of next-generation nAChR modulators.
Structure-Activity Relationships (SAR): The Impact of Fluorination
The precise placement of fluorine atoms on a nicotinic acid derivative scaffold dictates its pharmacological profile. The resulting changes in potency and selectivity are not always predictable, necessitating empirical evaluation, but key trends have been established through extensive research.
A primary determinant of a ligand's function is its interaction with the ligand-binding domain (LBD) of the nAChR, which is formed at the interface of two adjacent subunits. This pocket is rich in aromatic amino acid residues, and binding is often mediated by cation-π interactions and hydrogen bonds.[12] Fluorination can modulate these interactions in several ways:
-
Altering Basicity: Fluorine, as a strongly electron-withdrawing group, can decrease the pKa of the pyridine nitrogen. This modulation is critical because the protonation state of this nitrogen is often essential for the cation-π interaction with tryptophan residues in the binding pocket.[12]
-
Creating Novel Interactions: The C-F bond can participate in favorable electrostatic interactions or hydrogen bonds with the receptor, potentially altering the ligand's binding mode and orientation.
-
Modifying Conformation: Fluorination can influence the preferred conformation of the molecule, which may favor binding to one nAChR subtype over another.
Studies on 2'-fluoro-deschloroepibatidine analogues have demonstrated that a 2'-fluoro group on the pyridine ring, when combined with bulky substituents at the 3' position, consistently interferes with receptor activation, converting agonists into potent antagonists.[13] Furthermore, the position of fluorine substitution on appended phenyl rings can dramatically influence subtype selectivity. In a series of sulfonylpiperazine analogs, moving a fluorine from the para to the ortho position of a phenylsulfonyl moiety resulted in a significant 12-fold decrease in potency at α3β4 nAChRs with no change at α4β2 nAChRs, thereby increasing selectivity for the α4β2 subtype.[14] These findings underscore the subtle yet powerful influence of fluorine's position on the overall pharmacological effect.
Caption: Standard workflow for characterizing novel nAChR ligands.
Part 1: In Vitro Binding Affinity Assessment
The first step is to determine if and how strongly the compound binds to the target nAChR subtypes. This is typically achieved through competitive radioligand binding assays.
Rationale: This technique provides a quantitative measure of a compound's affinity (expressed as the inhibition constant, Ki) for a specific receptor subtype. By competing with a radiolabeled ligand of known high affinity, we can deduce the affinity of the unlabeled test compound. The choice of radioligand is critical for subtype specificity, with [³H]epibatidine or [³H]cytisine commonly used for α4β2* nAChRs and [¹²⁵I]α-bungarotoxin or [¹²⁵I]iodoMLA for α7 nAChRs. [13][15] Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Culture Human Embryonic Kidney (HEK293) cells stably expressing the desired human nAChR subtype (e.g., α4β2 or α7). [1] * Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Execution:
-
In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the appropriate radioligand (e.g., [³H]epibatidine for α4β2), and varying concentrations of the unlabeled test compound (fluorinated derivative). [16] * For determining non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., nicotine or atropine) to a set of wells. [16] * Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Data Collection and Analysis:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: In Vitro Functional Characterization
Once binding affinity is established, the next crucial step is to determine the compound's functional effect: is it an agonist that activates the receptor, or an antagonist that blocks it? Patch-clamp electrophysiology is the gold-standard technique for this characterization. [1][17][18] Rationale: This method allows for the direct measurement of ion currents flowing through the nAChR channels in response to ligand application. [19]It provides high-fidelity information on receptor activation, desensitization, and inhibition, enabling the unambiguous classification of a compound as a full agonist, partial agonist, or antagonist, and the determination of its potency (EC₅₀ or IC₅₀). [17]
Caption: A key signaling pathway activated by nAChR agonism. [1] Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use HEK293 cells transiently or stably expressing the nAChR subtype of interest. Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.3).
-
-
Patch-Clamp Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with an internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, pH 7.3).
-
Under visual guidance, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the "whole-cell" configuration. This allows control of the cell's membrane potential and measurement of the total current across the entire cell membrane.
-
Clamp the cell's membrane potential at a holding potential of -60 mV.
-
-
Compound Application and Data Acquisition:
-
To test for antagonist activity: Apply a fixed concentration of a known agonist (e.g., acetylcholine) to elicit a control current. Then, co-apply the agonist with increasing concentrations of the fluorinated test compound to measure the inhibition of the agonist-induced current.
-
To test for agonist activity: Apply increasing concentrations of the fluorinated test compound alone to determine if it elicits an inward current.
-
Use a rapid solution exchange system to apply compounds for a controlled duration (e.g., 1-2 seconds).
-
Record the resulting currents using a patch-clamp amplifier and digitize the data for offline analysis.
-
-
Data Analysis:
-
Measure the peak amplitude of the elicited currents.
-
For antagonists, plot the percentage inhibition of the control agonist response against the compound concentration and fit to the Hill equation to determine the IC₅₀.
-
For agonists, plot the current amplitude against the compound concentration and fit to determine the EC₅₀ and maximum response.
-
Part 3: In Vivo Pharmacological Evaluation
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy in relevant animal models and to understand their pharmacokinetic and pharmacodynamic properties.
Rationale: In vivo models are essential to determine if a compound's in vitro activity translates to a physiological or behavioral effect. For nAChR antagonists, a common and effective assay is the mouse tail-flick test, which assesses the compound's ability to block nicotine-induced antinociception (pain relief). [20][21]For compounds developed for PET imaging, in vivo biodistribution and imaging studies in animals are critical. [15][22] Experimental Protocol: Mouse Tail-Flick Test for Antagonist Activity
-
Animal Acclimation: Acclimate male Swiss-Webster mice to the laboratory environment and handling for several days before testing.
-
Baseline Measurement: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the fluorinated test compound via a suitable route (e.g., intraperitoneal or subcutaneous injection) at various doses. A control group receives the vehicle.
-
Nicotine Challenge: After a predetermined pretreatment time (e.g., 15-30 minutes), administer a standard dose of nicotine to all mice to induce an antinociceptive effect (i.e., an increase in tail-flick latency).
-
Post-Nicotine Measurement: At the time of peak nicotine effect (e.g., 5-10 minutes post-injection), measure the tail-flick latency again.
-
Data Analysis: Calculate the degree of antinociception and determine the dose of the test compound that reduces the antinociceptive effect of nicotine by 50% (the AD₅₀). A potent antagonist will have a very low AD₅₀ value. [21]
Quantitative Data Summary
The strategic fluorination of nAChR ligands has yielded compounds with high affinity and selectivity. The table below summarizes data for representative 2'-fluoro-deschloroepibatidine analogues, highlighting their potent antagonist properties.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, µM) | In Vivo Antagonist Potency (AD₅₀, µg/kg) |
| 5a (4-nitrophenyl) | α4β2 | 0.009 [13] | Potent Antagonist [13] | N/A |
| 5g (4-carbamoylphenyl) | α4β2 | N/A | Antagonist [20] | Potent Antagonist [20] |
| α3β4 | Low Affinity [20] | Antagonist [20] | N/A | |
| α7 | Low Affinity [20] | Antagonist [20] | N/A | |
| 6a (4-carbamoyl-3-pyridinyl) | α4β2* | 0.07 [21] | 0.46 [21] | 0.007 [21] |
| α3β4 | 54-fold lower affinity | 25 [21] | N/A | |
| α7 | 348-fold lower affinity | 160 [21] | N/A |
Data compiled from multiple sources. [13][20][21]Note that N/A indicates data not available in the cited sources.
Therapeutic Potential and Future Outlook
Fluorinated nicotinic acid derivatives represent a promising class of compounds for therapeutic development. Their ability to act as potent and selective antagonists, particularly at the α4β2 nAChR subtype, makes them valuable tools for studying the role of these receptors in the brain and suggests potential as pharmacotherapies for nicotine addiction and other CNS disorders. [13][20]The exceptional in vivo potency of compounds like 6a, which is over 64,000 times more potent than the standard antagonist DHβE, highlights the power of this chemical approach. [21] Furthermore, the incorporation of the positron-emitting fluorine-18 isotope has enabled the development of PET ligands, such as [¹⁸F]F-A-85380, for non-invasive imaging of nAChRs in the human brain. [15]This technology is invaluable for understanding receptor distribution in disease states and for assessing the target engagement of new drugs.
However, challenges remain. The potential for off-target effects and toxicity must be carefully evaluated. For instance, nitro-substituted phenyl groups, while conferring high potency, are often associated with toxicity concerns, necessitating their replacement with other electron-withdrawing groups. [13] In conclusion, the targeted fluorination of nicotinic acid derivatives is a highly effective strategy for generating potent and selective nAChR modulators. The continued application of the principles and methodologies outlined in this guide will undoubtedly lead to the development of novel chemical probes to unravel the complexity of the nicotinic cholinergic system and to create innovative therapeutics for a range of challenging neuropsychiatric disorders.
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The Antiproliferative Activity of Nicotinamide Derivatives: A Technical Guide for Drug Discovery
Abstract
Nicotinamide, a form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in cellular metabolism and signaling. The chemical scaffold of nicotinamide has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent antiproliferative activities. These compounds exert their anticancer effects by targeting key NAD+-dependent enzymes and signaling pathways that are often dysregulated in cancer. This technical guide provides an in-depth exploration of the antiproliferative mechanisms of nicotinamide derivatives, focusing on their primary molecular targets, the ensuing cellular consequences, and the experimental methodologies used for their evaluation. We delve into the structure-activity relationships that govern their potency and selectivity, offering insights for the rational design of next-generation anticancer agents. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology seeking a comprehensive understanding of this promising class of therapeutic agents.
Introduction: Nicotinamide and the Central Role of NAD+ in Cancer Biology
Nicotinamide is a water-soluble vitamin that serves as the primary precursor for the synthesis of NAD+ via the salvage pathway. NAD+ is not only a crucial coenzyme for redox reactions in cellular metabolism but also a key substrate for several enzyme families, including poly(ADP-ribose) polymerases (PARPs), sirtuins (SIRTs), and CD38.[1][2] These enzymes regulate a wide array of cellular processes such as DNA repair, gene expression, cell survival, and apoptosis.[3][4] Cancer cells, with their high metabolic and proliferative rates, exhibit a heightened dependence on NAD+ for their survival and growth.[5] This dependency creates a therapeutic window for targeting NAD+ metabolism and the enzymes that consume it. Nicotinamide derivatives, by mimicking the nicotinamide moiety of NAD+, can act as competitive or allosteric inhibitors of these enzymes, thereby disrupting critical cellular functions in cancer cells and leading to an antiproliferative effect.[6][7]
Key Molecular Targets of Nicotinamide Derivatives
The antiproliferative effects of nicotinamide derivatives are primarily mediated through the inhibition of several key NAD+-dependent enzymes.
Poly(ADP-ribose) Polymerases (PARPs)
PARPs are a family of enzymes involved in DNA damage repair, particularly in the base excision repair (BER) pathway.[8] PARP1, the most abundant member of this family, detects single-strand DNA breaks and, upon activation, synthesizes poly(ADP-ribose) chains on itself and other nuclear proteins, recruiting DNA repair machinery.[9] Many early PARP inhibitors were designed as nicotinamide mimetics.[6] By competitively inhibiting PARP activity, these derivatives prevent the repair of DNA single-strand breaks. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to the formation of lethal double-strand breaks during replication, a concept known as synthetic lethality.[10]
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent protein deacetylases and deacylases that regulate a wide range of cellular processes, including transcription, cell survival, and metabolism.[3][11] There are seven mammalian sirtuins (SIRT1-7) with diverse subcellular localizations and functions. Several sirtuins, particularly SIRT1 and SIRT2, are overexpressed in various cancers and have been implicated in promoting tumor growth and survival.[12] Nicotinamide itself is a pan-sirtuin inhibitor.[11] Its derivatives have been developed to achieve greater potency and isoform selectivity.[13] Inhibition of sirtuins can lead to the hyperacetylation of tumor suppressor proteins like p53, thereby reactivating their function and inducing cell cycle arrest or apoptosis.[14]
Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[2] Cancer cells often upregulate NAMPT to meet their high demand for NAD+.[5] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ levels, triggering an energy crisis and inducing cell death, particularly in cancer cells that are highly reliant on the salvage pathway.[5][10] Several potent and specific NAMPT inhibitors, which are structurally related to nicotinamide, have been developed and have shown significant antitumor activity in preclinical models.[10]
CD38
CD38 is a transmembrane glycoprotein that functions as a major NAD+ hydrolase in mammalian cells, converting NAD+ to cyclic ADP-ribose (cADPR) and nicotinamide.[15][16] By degrading NAD+, CD38 plays a significant role in regulating intracellular NAD+ homeostasis.[17] In some hematological malignancies, such as multiple myeloma, CD38 is highly expressed and contributes to the depletion of NAD+.[17] Inhibition of CD38 can increase intracellular NAD+ levels, which can have complex effects on cell survival, but in certain contexts, it can also sensitize cancer cells to other therapies.[18]
Mechanisms of Antiproliferative Action
The inhibition of the aforementioned molecular targets by nicotinamide derivatives triggers a cascade of cellular events that collectively contribute to their antiproliferative activity.
Induction of Apoptosis
A primary mechanism by which nicotinamide derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. For instance, PARP inhibitors, by causing an accumulation of DNA damage, can trigger the intrinsic apoptotic pathway. Similarly, sirtuin inhibitors can enhance the pro-apoptotic activity of p53 by increasing its acetylation.[14] Some novel nicotinamide derivatives have been shown to significantly increase the expression of apoptotic markers like caspase-3.[19]
Cell Cycle Arrest
Disruption of key cellular processes by nicotinamide derivatives often leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle. For example, some nicotinamide derivatives have been shown to cause cell cycle cessation at the G2/M and G0/G1 phases.[20] This can be a consequence of DNA damage accumulation or the activation of cell cycle checkpoint proteins.
Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Several novel nicotinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating a direct link between this class of compounds and the inhibition of tumor neovascularization.[19][20][21]
Structure-Activity Relationship (SAR) Studies
The therapeutic potential of nicotinamide derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. For instance, early PARP inhibitors were simple benzamide analogs that mimicked nicotinamide.[6] Subsequent research has led to the development of more complex, multi-ring structures with significantly improved potency and specificity.[8] Similarly, for NAMPT inhibitors, subtle structural modifications can convert an inhibitor into an activator.[10][22] Systematic investigations of different substitutions on the nicotinamide scaffold have led to the identification of derivatives with nanomolar inhibitory constants (Ki) and high selectivity for their target enzymes.[23][24]
The following table summarizes the antiproliferative activity of selected nicotinamide derivatives against various cancer cell lines.
| Derivative | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | VEGFR-2 | HCT-116 | 15.4 | [20] |
| HepG2 | 9.8 | [20] | ||
| Compound 7 | VEGFR-2 | HCT-116 | 15.7 | [20] |
| HepG2 | 15.5 | [20] | ||
| BHEPN | VEGFR-2 | HepG2 | 0.19 | [25] |
| MCF-7 | 1.18 | [25] | ||
| Trifluoromethyl pyridine analogue | Not specified | MCF-7 | 8.70 | [26] |
| HeLa | 8.97 | [26] | ||
| 4-chloro substituted analogue (7i) | Not specified | MCF-7 | 0.119 | [26] |
| HeLa | 0.135 | [26] | ||
| BT-474 | 0.163 | [26] |
Experimental Protocols for Evaluating Antiproliferative Activity
A variety of in vitro assays are employed to characterize the antiproliferative activity of nicotinamide derivatives.[27][28][29]
Cell Viability and Cytotoxicity Assays
These assays are the initial step in screening for antiproliferative compounds. They measure the overall health and metabolic activity of a cell population after treatment.
MTT/MTS Assay: This is a widely used colorimetric assay that measures the reduction of a tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases in viable cells.[27] The amount of formazan produced is proportional to the number of living cells.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the nicotinamide derivative for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the nicotinamide derivative for a specified time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in different cycle phases.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.
Apoptosis Assays
These assays are used to quantify the number of cells undergoing apoptosis.
Annexin V/PI Staining: This is a common flow cytometry-based assay. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment and Harvesting: Treat cells with the nicotinamide derivative. Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Visualization
Caption: A generalized workflow for the in vitro evaluation of the antiproliferative activity of nicotinamide derivatives.
Therapeutic Applications and Future Perspectives
The development of nicotinamide derivatives as anticancer agents is a rapidly evolving field. Several PARP inhibitors that are structurally related to nicotinamide are already approved for the treatment of various cancers.[4] Nicotinamide itself has been investigated in clinical trials for its potential in cancer chemoprevention and as an adjunct to radiotherapy.[1][30][31] Furthermore, nicotinamide riboside, another NAD+ precursor, is being studied in clinical trials for its potential to mitigate the side effects of cancer therapy.[32][33]
The future of this field lies in the development of highly selective inhibitors for specific isoforms of PARPs and sirtuins to minimize off-target effects and improve the therapeutic index.[4] Additionally, combination therapies that pair nicotinamide derivatives with other anticancer agents, such as chemotherapy or immunotherapy, hold great promise for overcoming drug resistance and improving patient outcomes.[10] The continued exploration of the complex interplay between NAD+ metabolism and cancer biology will undoubtedly unveil new therapeutic targets and strategies for the development of novel nicotinamide-based anticancer drugs.[34][35][36]
Conclusion
Nicotinamide derivatives represent a diverse and promising class of antiproliferative agents with the potential to address significant unmet needs in oncology. Their ability to modulate the activity of key NAD+-dependent enzymes provides a powerful means to disrupt the fundamental cellular processes that drive cancer cell growth and survival. Through a comprehensive understanding of their mechanisms of action, structure-activity relationships, and rigorous experimental evaluation, the full therapeutic potential of these compounds can be realized. The continued innovation in the design and synthesis of novel nicotinamide derivatives will undoubtedly contribute to the development of more effective and safer cancer therapies.
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Abdelgawad, M. A., El-Sayed, M. A., El-Waei, M. A., El-Gohary, N. S., & El-Gendy, A. O. (2023). New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Journal of biomolecular structure & dynamics, 1–17. Advance online publication. [Link]
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El-Dean, A. M. K., Abd-Ella, A. A., Hassanien, R., El-Sayed, M. E. A., & Abdel-Raheem, S. A. A. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS omega, 7(12), 10566–10578. [Link]
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Smith, D. K., & Johnson, R. L. (2021). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. Nature communications, 12(1), 4786. [Link]
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Covarrubias, A. J., & Perrone, R. (2020). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry, 63(16), 8725-8743. [Link]
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ClinicalTrials.gov. (2015). Anticancer Activity of Nicotinamide on Lung Cancer. Retrieved from [Link]
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El-Gamal, M. I., Al-Wareeth, T., Al-Zoubi, R. M., Al-Sha'er, M. A., Al-Qawasmeh, R. A., & Al-Qirim, T. M. (2023). Exploring the anticancer properties of a new nicotinamide analogue: Investigations into in silico analysis, antiproliferative effects, selectivity, VEGFR-2 inhibition, apoptosis induction, and migration suppression. Journal of biomolecular structure & dynamics, 1–15. Advance online publication. [Link]
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Iyamu, I. D., Zhao, T., & Huang, R. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of medicinal chemistry, 66(15), 10510–10527. [Link]
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Neelakantan, H., Vance, V., & Waterson, A. G. (2018). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of medicinal chemistry, 61(21), 9575–9589. [Link]
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El-Dean, A. M. K., Abd-Ella, A. A., Hassanien, R., El-Sayed, M. E. A., & Abdel-Raheem, S. A. A. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10566-10578. [Link]
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A Technical Guide to 6-(2-Fluorophenyl)nicotinic Acid for Neurological Disorder Research
Abstract
This technical guide provides a comprehensive overview of 6-(2-Fluorophenyl)nicotinic acid, a novel compound with significant potential for research in neurological disorders. While direct experimental data on this specific molecule is emerging, this document synthesizes information from analogous fluorinated nicotinic acid derivatives, the well-established pharmacology of the G protein-coupled receptor 109A (GPR109A), and computational modeling to present a robust framework for its investigation. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, hypothesized mechanism of action, and potential therapeutic applications of this compound in neuroinflammation and neurodegeneration. Detailed, adaptable experimental protocols are provided to facilitate the exploration of this promising compound.
Introduction: The Rationale for Targeting Nicotinic Acid Receptors in Neurological Disorders
The nicotinic acid receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2), has garnered significant attention for its role in metabolic regulation and, more recently, for its immunomodulatory functions. Activation of GPR109A, primarily by its endogenous ligand β-hydroxybutyrate and the pharmacological agent nicotinic acid (Niacin), has been shown to exert anti-inflammatory effects in various tissues, including the brain. This has profound implications for neurological disorders where neuroinflammation is a key pathological driver, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Nicotinic acid itself has been investigated in clinical trials for neurological conditions, with some studies suggesting potential benefits. However, its therapeutic utility is often limited by side effects, most notably cutaneous flushing, which is also mediated by GPR109A activation in skin Langerhans cells and keratinocytes. This has spurred the development of novel GPR109A agonists with improved pharmacokinetic profiles and reduced side effects.
The introduction of a fluorine atom to a pharmacophore is a well-established medicinal chemistry strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity. The 2-fluorophenyl substitution on the nicotinic acid scaffold in this compound is hypothesized to confer such advantageous properties, making it a compelling candidate for neurological research.
Synthesis and Characterization of this compound
The synthesis of this compound can be achieved through established cross-coupling methodologies. A plausible synthetic route, adapted from procedures for related 6-phenyl substituted nicotinic acids, is outlined below.
Proposed Synthetic Pathway
A common strategy involves a Suzuki-Miyaura coupling reaction, which is well-suited for creating the carbon-carbon bond between the pyridine ring and the phenyl group.
Caption: Proposed synthesis of this compound.
Step-by-Step Synthetic Protocol
-
Suzuki-Miyaura Coupling:
-
To a solution of 6-chloronicotinic acid ethyl ester (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound ethyl ester.
-
-
Ester Hydrolysis:
-
Dissolve the purified this compound ethyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Characterization
The final product should be characterized using standard analytical techniques:
| Technique | Expected Outcome |
| ¹H NMR & ¹⁹F NMR | Confirmation of the chemical structure and the presence of the fluorine atom. |
| ¹³C NMR | Confirmation of the carbon skeleton. |
| Mass Spectrometry | Determination of the molecular weight. |
| HPLC | Assessment of purity. |
| Melting Point | Physical property characterization. |
Hypothesized Mechanism of Action in Neurological Disorders
The therapeutic potential of this compound in neurological disorders is predicated on its presumed activity as a GPR109A agonist. The activation of GPR109A in the central nervous system, particularly on microglia and astrocytes, is expected to trigger anti-inflammatory signaling cascades.
GPR109A Signaling Pathway
Caption: Hypothesized GPR109A signaling cascade.
Activation of GPR109A by an agonist like this compound is expected to couple to an inhibitory G protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as Protein Kinase A (PKA). The net effect is a dampening of pro-inflammatory signaling pathways, including the NF-κB pathway, resulting in reduced production of inflammatory mediators like TNF-α and IL-6.
Potential Advantages of the 2-Fluorophenyl Moiety
-
Improved Blood-Brain Barrier Permeability: The lipophilicity conferred by the fluorophenyl group may enhance the ability of the molecule to cross the blood-brain barrier, leading to better target engagement in the CNS compared to nicotinic acid.
-
Enhanced Binding Affinity: Molecular modeling studies of the GPR109A binding pocket suggest that there are regions that can accommodate substitutions on the nicotinic acid core. The 2-fluorophenyl group may form favorable interactions within the binding site, potentially leading to higher affinity and potency.
-
Metabolic Stability: The fluorine atom can block sites of metabolism, potentially leading to a longer half-life and improved pharmacokinetic profile.
Preclinical Research and Experimental Protocols
A systematic preclinical evaluation is necessary to validate the therapeutic potential of this compound. The following sections outline key experimental workflows.
In Vitro Characterization
Objective: To determine the binding affinity and functional activity of this compound at the GPR109A receptor.
Experimental Workflow:
Caption: Workflow for in vitro characterization.
Protocol: GPR109A Radioligand Binding Assay
-
Cell Culture: Use a cell line stably overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Protocol: cAMP Functional Assay
-
Cell Culture: Plate GPR109A-expressing cells in a suitable multi-well plate.
-
Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (to elevate cAMP levels) in the presence of varying concentrations of this compound.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.
In Vivo Pharmacokinetic Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in a relevant animal model (e.g., mice or rats).
| Parameter | Methodology |
| Bioavailability | Administer the compound intravenously and orally to different groups of animals and measure plasma concentrations over time. |
| Blood-Brain Barrier Penetration | Measure the concentration of the compound in brain tissue and plasma at various time points after administration. |
| Metabolic Stability | Incubate the compound with liver microsomes and measure its degradation over time. |
| Half-life | Determine the terminal elimination half-life from the plasma concentration-time profile. |
A preclinical study on a related nicotinic receptor ligand, VMY-2-95, provides a good template for designing such pharmacokinetic experiments.
Preclinical Models of Neurological Disorders
Objective: To assess the therapeutic efficacy of this compound in animal models of neuroinflammation and neurodegeneration.
Experimental Workflow:
Caption: Workflow for preclinical efficacy studies.
Example Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation
-
Induction: Administer LPS intraperitoneally to mice to induce a systemic inflammatory response and subsequent neuroinflammation.
-
Treatment: Administer this compound (at various doses) before or after the LPS challenge.
-
Behavioral Analysis: Perform behavioral tests to assess sickness behavior, anxiety, and cognitive function.
-
Tissue Collection: Euthanize the animals and collect brain tissue.
-
Analysis:
-
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the brain using ELISA or qPCR.
-
Use immunohistochemistry to assess microglial and astrocyte activation (e.g., staining for Iba1 and GFAP).
-
Future Directions and Conclusion
This compound represents a promising avenue for the development of novel therapeutics for neurological disorders. The strategic addition of the 2-fluorophenyl group to the nicotinic acid scaffold is anticipated to confer advantageous properties, including enhanced CNS penetration and receptor affinity.
The experimental framework provided in this guide offers a clear path for the comprehensive evaluation of this compound. Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a scalable and reproducible synthetic route and fully characterizing the compound.
-
In-depth Pharmacological Profiling: Thoroughly assessing its on-target and off-target activities.
-
Robust Preclinical Efficacy Studies: Evaluating its therapeutic potential in a range of relevant animal models of neurological disease.
References
- van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & Ijzerman, A. P. (2011).
Methodological & Application
Strategic Synthesis of 6-(2-Fluorophenyl)nicotinic Acid via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Biaryl scaffolds, particularly those incorporating nitrogen-containing heterocycles like nicotinic acid, are foundational motifs in modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of these carbon-carbon bonds, lauded for its high efficiency, mild conditions, and exceptional functional group tolerance.[1][2][3] This document provides a comprehensive guide for the synthesis of 6-(2-Fluorophenyl)nicotinic acid, a valuable building block for drug discovery programs. We delve into the mechanistic underpinnings of the catalytic cycle, present a detailed, field-proven experimental protocol, and offer expert insights into overcoming common challenges associated with heteroaryl couplings.
Introduction: The Power of the Suzuki-Miyaura Reaction
The formation of a C(sp²)–C(sp²) bond between two aromatic rings is a cornerstone transformation in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[4][5] The Suzuki-Miyaura reaction, a Nobel Prize-winning methodology, utilizes a palladium catalyst to couple an organoboron species (typically a boronic acid or its ester) with an organic halide or pseudohalide.[6][7] Its advantages are numerous, including the use of thermally stable and low-toxicity organoboron reagents, tolerance to a wide array of functional groups, and the ability to proceed under relatively mild, often aqueous, conditions.[2][3]
This application note details a robust protocol for coupling 6-chloronicotinic acid with 2-fluorophenylboronic acid, providing researchers with a reliable method to access a key synthetic intermediate.
Mechanistic Rationale: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is critical for rational optimization and troubleshooting. The process comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Causality Behind Key Components:
-
Palladium Catalyst and Ligand: The reaction is initiated by a Pd(0) species. While various precursors like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they must be reduced in situ to the active catalytic state.[9] The ligand (e.g., triphenylphosphine, PPh₃) is not merely a spectator; it stabilizes the Pd(0) center, modulates its electron density to facilitate oxidative addition, and its bulkiness promotes the final reductive elimination step.[6][10] For challenging substrates like heteroaryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often required to achieve high reactivity.[8][11][12]
-
Organoboron Reagent (The Nucleophile): 2-Fluorophenylboronic acid serves as the nucleophilic source of the aryl group. Boronic acids are generally stable but require activation by a base to facilitate transmetalation.[13] In cases of instability (see Section 4), their corresponding pinacol esters can be used to prevent premature decomposition.[9]
-
Organic Halide (The Electrophile): 6-Chloronicotinic acid is the electrophilic partner. The reactivity of the C-X bond is crucial, with the general trend being I > Br > OTf >> Cl.[6] Aryl chlorides are cost-effective but their low reactivity necessitates more active catalysts and often higher reaction temperatures.[8] The electron-deficient nature of the pyridine ring enhances its reactivity toward oxidative addition.
-
Base (The Activator): The base plays a critical role, and its choice can dramatically affect the outcome.[14] Its primary function is to react with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[6][15] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[14]
-
Solvent System: The choice of solvent must accommodate both organic substrates and inorganic bases. Biphasic systems, such as toluene/water or dioxane/water, are frequently employed.[6][16] The aqueous phase dissolves the base, while the organic phase dissolves the substrates and catalyst, with the reaction occurring at the interface or within the organic phase.
Experimental Application Protocol
This protocol details the synthesis of this compound from 6-chloronicotinic acid and 2-fluorophenylboronic acid.
Materials and Reagents
| Reagent | CAS Number | Mol. Weight | Mmol (Equiv.) | Mass/Volume |
| 6-Chloronicotinic acid | 5326-23-8 | 157.56 g/mol | 5.0 (1.0) | 788 mg |
| 2-Fluorophenylboronic acid | 1993-03-9 | 139.92 g/mol | 6.0 (1.2) | 840 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.25 (0.05) | 289 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 15.0 (3.0) | 2.07 g |
| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 88.11 g/mol | - | 40 mL |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | - | 10 mL |
Equipment
-
100 mL Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Heating mantle or oil bath with temperature controller
-
Standard laboratory glassware (beakers, funnels, graduated cylinders)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Reaction Setup and Execution Workflow
Figure 2: Workflow for Suzuki-Miyaura Reaction Setup.
Detailed Step-by-Step Procedure
-
Inert Atmosphere Preparation: Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Reagent Addition: Under the inert atmosphere, add 6-chloronicotinic acid (788 mg, 5.0 mmol), 2-fluorophenylboronic acid (840 mg, 6.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol) to the flask.[17]
-
Purging Cycle: Seal the flask, then carefully evacuate and backfill with inert gas. Repeat this cycle a total of three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.[7]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-16 hours. The mixture will typically turn dark brown or black.
-
Monitoring: The reaction can be monitored by taking small aliquots (under an inert atmosphere), quenching them, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.[1]
Work-up and Purification Protocol
-
Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and insoluble salts, washing the pad with a small amount of ethyl acetate.
-
Acidification and Precipitation: Transfer the filtrate to a beaker. While stirring, slowly add 2M hydrochloric acid (HCl) until the pH of the solution is approximately 3-4. The product, this compound, will precipitate as a solid.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any remaining inorganic salts.
-
Drying: Dry the purified product under high vacuum to a constant weight. The product is typically an off-white to pale yellow solid. Expected yield: 75-90%.
Scientific Insights: Troubleshooting and Key Considerations
Despite its robustness, the Suzuki-Miyaura coupling of heteroaryl substrates is not without challenges. An awareness of potential pitfalls is key to success.
-
The "2-Pyridyl Problem": While this protocol focuses on a 6-substituted pyridine, challenges can arise with pyridyl substrates, particularly those functionalized at the 2-position. The lone pair on the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and inhibiting activity.[18][19] Using more electron-rich, bulky ligands can often mitigate this issue by favoring coordination of the ligand over the pyridine nitrogen.[20]
-
Protodeboronation: This is a major side reaction where the C-B bond of the boronic acid is cleaved by a proton source, leading to the formation of fluorobenzene instead of the desired product.[9][21] This is more prevalent with electron-deficient or some heteroaryl boronic acids.
-
Homocoupling: The formation of biphenyl (from 2-fluorophenylboronic acid coupling with itself) is a common side reaction, often catalyzed by residual oxygen in the reaction mixture.[9][21]
-
Solution: Meticulous degassing of solvents and maintaining a robust inert atmosphere throughout the setup and reaction are critical to minimize this pathway.[14]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Inappropriate base or solvent. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all solvents.3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Significant Protodeboronation | 1. Unstable boronic acid.2. Reaction conditions too harsh (high temp/long time). | 1. Switch to the corresponding boronic acid pinacol ester.2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Formation of Homocoupled Byproduct | 1. Presence of oxygen.2. Pd(II) pre-catalyst used without complete reduction. | 1. Improve inert atmosphere technique; degas solvents for a longer duration.2. Ensure reaction conditions are sufficient to generate the active Pd(0) species. |
| Difficulty in Purification | 1. Residual palladium in the product.2. Byproducts with similar polarity. | 1. Ensure thorough filtration through Celite®; consider treatment with a palladium scavenger.2. Optimize the precipitation pH; if necessary, purify by column chromatography.[22][23] |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable reaction for modern synthetic and medicinal chemists. The protocol described herein provides a reliable and efficient pathway to this compound. By understanding the underlying mechanism and being cognizant of potential challenges, particularly those inherent to heteroaromatic substrates, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a diverse array of valuable biaryl compounds, accelerating the pace of drug discovery and development.
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.10%3A_Suzuki-Miyaura_Coupling]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Suzuki Coupling: Mechanism & Examples. NROChemistry. [URL: https://nrochemistry.com/suzuki-coupling/]
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. Benchchem. [URL: https://www.benchchem.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [URL: https://www.mt.com/us/en/home/applications/L1_AutoChem_Applications/L2_ReactionAnalysis/suzuki-coupling-reaction.html]
- Mastering Boronic Acid Synthesis with Trimethyl Borate for Suzuki Couplings. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
- Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives. Benchchem. [URL: https://www.benchchem.
- The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. BOC Sciences. [URL: https://www.bocsci.com/blog/the-role-of-suzuki-coupling-ligands-in-modern-organic-synthesis/]
- Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/product-topics/palladium-catalyst-for-the-suzuki-miyaura-coupling-of-heteroaryl-chlorides]
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/catalysis-and-inorganic-chemistry/kitalysis-suzuki-miyaura-cross-coupling]
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/product/b1154/application-notes/a-comparative-guide-to-base-selection-in-suzuki-cross-coupling-reactions]
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [URL: https://www.technology.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo048644e]
- How can the work up of Suzuki Reaction of arylbromides be best carried out?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_the_work_up_of_Suzuki_Reaction_of_arylbromides_be_best_carried_out]
- Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo300388m]
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja0451524]
- A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Derivatives. Benchchem. [URL: https://www.benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2600793/]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [URL: https://myers.chemistry.harvard.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. ResearchGate. [URL: https://www.researchgate.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202005942]
- Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11215162/]
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja982249y]
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60197h]
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [URL: https://www.researchgate.net/publication/281608753_Influences_of_Base_and_Solvent_in_Suzuki-Miyaura_Coupling_Reaction_Catalyzed_by_a_PalladiumII_Complex_with_Salicylaldehyde-Semicarbazone]
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-2%E2%80%90Pyridyl-Problem%3A-Challenging-Nucleophiles-in-Green-Procter/e59392261f364273822291079d9e481b0a51c4a0]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [URL: https://www.rose-hulman.edu/class/chem/ch431/Exp%207%20Suzuki%20Cross-coupling%20Reaction%20procedure.pdf]
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Semantic Scholar. [URL: https://www.semanticscholar.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [URL: https://buchwaldlab.mit.edu/sites/default/files/2020-03/120.pdf]
- Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [URL: https://www.researchgate.net/publication/336154546_Synthesis_of_Biaryls_via_Decarbonylative_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_of_Carboxylic_Acids]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [URL: https://kcil.co.in/blog/challenges-in-suzuki-coupling-reaction/]
- Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/sc/d3sc03957a]
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/topics/biaryl-synthesis-by-c-c-coupling.shtm]
- Synthesis of Sterically Hindered Biaryl Acids: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
- Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ResearchGate. [URL: https://www.researchgate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7007787/]
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [URL: https://www.mdpi.com/1420-3049/18/11/13926]
- Purification of carboxylic acids by chemical treatment and distillation. Google Patents. [URL: https://patents.google.
- Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16774268/]
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Application Note: A Robust Protocol for the Synthesis of 6-(2-Fluorophenyl)nicotinic Acid via Suzuki-Miyaura Coupling
Introduction
6-(2-Fluorophenyl)nicotinic acid is a key building block in medicinal chemistry and drug discovery, serving as a precursor for a variety of pharmacologically active compounds. Its synthesis, therefore, is of significant interest to researchers in the pharmaceutical and life sciences sectors. This application note provides a detailed, field-proven protocol for the synthesis of this compound, focusing on a reliable and scalable Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. The methodologies described herein are designed to ensure high yield and purity, addressing the common challenges associated with the coupling of electron-deficient heterocyclic systems.
Strategic Approach: The Suzuki-Miyaura Pathway
The synthesis of this compound is strategically approached in two main stages:
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: This initial step involves the coupling of a commercially available 6-halonicotinate ester with 2-fluorophenylboronic acid. The Suzuki-Miyaura reaction is renowned for its versatility and functional group tolerance, making it an ideal choice for constructing the biaryl scaffold.[1]
-
Ester Hydrolysis: The resulting 6-(2-fluorophenyl)nicotinate ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This two-step approach offers a convergent and efficient route to the target molecule, utilizing readily accessible starting materials.
Mechanistic Insight: Overcoming Challenges in Pyridine Coupling
The Suzuki-Miyaura coupling of electron-deficient pyridines, such as 6-chloronicotinic acid derivatives, can be challenging. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[2] To mitigate this, the selection of an appropriate ligand is crucial. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly effective as they can sterically shield the palladium center and promote the key oxidative addition step of the catalytic cycle.[2][3]
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Methyl 6-(2-fluorophenyl)nicotinate
This protocol details the Suzuki-Miyaura cross-coupling of methyl 6-chloronicotinate with 2-fluorophenylboronic acid.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 6-chloronicotinate | 171.58 | 10.0 | 1.72 g |
| 2-Fluorophenylboronic acid | 139.92 | 12.0 | 1.68 g |
| SPhos Precatalyst | 711.28 | 0.1 (1 mol%) | 71 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 20.0 | 4.25 g |
| Toluene | - | - | 40 mL |
| Water (degassed) | - | - | 10 mL |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloronicotinate (1.72 g, 10.0 mmol), 2-fluorophenylboronic acid (1.68 g, 12.0 mmol), SPhos precatalyst (71 mg, 0.1 mmol), and potassium phosphate (4.25 g, 20.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add toluene (40 mL) and degassed water (10 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 6-(2-fluorophenyl)nicotinate as a solid.
Part 2: Synthesis of this compound
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Methyl 6-(2-fluorophenyl)nicotinate | 231.22 | 8.0 | 1.85 g |
| Sodium Hydroxide (NaOH) | 40.00 | 16.0 | 0.64 g |
| Tetrahydrofuran (THF) | - | - | 20 mL |
| Water | - | - | 10 mL |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 6-(2-fluorophenyl)nicotinate (1.85 g, 8.0 mmol) in a mixture of tetrahydrofuran (20 mL) and water (10 mL).
-
Hydrolysis: Add sodium hydroxide (0.64 g, 16.0 mmol) to the solution and heat the mixture to reflux (approximately 70 °C). Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[4]
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. The use of a robust Suzuki-Miyaura coupling with an appropriate catalyst system effectively addresses the challenges associated with coupling electron-deficient pyridines. The subsequent hydrolysis proceeds cleanly to afford the desired product in high yield and purity. This methodology is well-suited for both small-scale research and larger-scale production campaigns in the field of drug development.
References
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Organic Syntheses. Nicotinic acid. Accessed January 11, 2026. [Link]
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? Accessed January 11, 2026. [Link]
- Google Patents. Process for the purification of nicotinic acid amide I. Accessed January 11, 2026.
- Google Patents. Purification of nicotinamide. Accessed January 11, 2026.
- Google Patents. Purification of nicotinic acid. Accessed January 11, 2026.
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Accessed January 11, 2026. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Accessed January 11, 2026. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Accessed January 11, 2026. [Link]
-
Journal of Chemical Education. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Accessed January 11, 2026. [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Accessed January 11, 2026. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accessed January 11, 2026. [Link]
-
BMC Research Notes. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Accessed January 11, 2026. [Link]
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Application Notes and Protocols: 6-(2-Fluorophenyl)nicotinic Acid as a Scaffold for Novel PET Tracers
Introduction: The Imperative for Advanced Neurological PET Tracers
Positron Emission Tomography (PET) is a cornerstone of molecular imaging, providing unparalleled insights into the biochemical processes of the living human brain.[1][2] The development of novel PET radiopharmaceuticals is a critical driver of progress in neurology, cardiology, and oncology, enabling earlier and more accurate diagnoses, as well as real-time monitoring of therapeutic interventions.[3] While [¹⁸F]FDG remains a clinical workhorse, its utility is limited by its non-specific measure of glucose metabolism.[4] This has spurred the development of next-generation tracers targeting specific molecular pathways with greater precision.[3]
Nicotinic acetylcholine receptors (nAChRs) are a key target in this endeavor, implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and nicotine addiction.[5][6] PET imaging of these receptors allows for the in vivo quantification of their density and distribution, offering a window into disease pathophysiology and a tool for drug development.[1][7] The 6-(2-Fluorophenyl)nicotinic acid scaffold presents a promising platform for the development of novel PET tracers for nAChRs. Its structural similarity to known nAChR ligands and the presence of a fluorine atom at a position amenable to radiolabeling with Fluorine-18 make it an attractive candidate for further investigation.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the development of PET tracers. We will delve into the rationale behind its selection, detailed protocols for its synthesis and radiolabeling, and a complete workflow for its preclinical evaluation.
Part 1: The Rationale for this compound as a PET Tracer Scaffold
The selection of a scaffold for a novel PET tracer is a multi-faceted decision, balancing chemical properties, biological activity, and the logistics of radiolabeling. This compound emerges as a strong candidate due to the following key attributes:
-
Structural Analogy to Known Ligands: The nicotinic acid core is a well-established pharmacophore that interacts with nAChRs.[8][9][10] This structural precedent suggests a higher probability of achieving the desired binding affinity and selectivity for these receptors.
-
Amenability to ¹⁸F-Labeling: The presence of a phenyl group allows for the introduction of Fluorine-18, the most widely used PET isotope due to its favorable physical characteristics, including a 109.7-minute half-life and low positron energy, which contributes to high-resolution images.[11][12][13]
-
Modulatable Physicochemical Properties: The fluorophenyl and carboxylic acid moieties offer sites for chemical modification to fine-tune properties such as lipophilicity, which is crucial for blood-brain barrier penetration, and binding kinetics.
Part 2: Synthesis and Radiolabeling of [¹⁸F]this compound
The successful development of a PET tracer hinges on a robust and efficient radiosynthesis protocol. The following section outlines a proposed two-step synthesis and subsequent radiolabeling of this compound.
Synthesis of the Precursor for Radiolabeling
The synthesis of a suitable precursor is the first critical step. For nucleophilic aromatic substitution, a common and effective method for ¹⁸F-labeling, a precursor with a good leaving group at the 2-position of the phenyl ring is required. A nitro group is a common choice.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for the radiolabeling precursor.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinic acid (1 eq.), (2-nitrophenyl)boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 3 eq.) in a mixture of toluene and water.
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Reaction: Heat the mixture to reflux (e.g., 100 °C) under an inert atmosphere (e.g., Argon) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling, extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 6-(2-nitrophenyl)nicotinic acid precursor.
-
Characterization: Confirm the structure and purity of the precursor using ¹H NMR, ¹³C NMR, and mass spectrometry.
Radiolabeling with Fluorine-18
The radiolabeling process involves the nucleophilic substitution of the nitro group with [¹⁸F]fluoride.
Workflow for [¹⁸F]this compound Synthesis
Caption: Automated radiosynthesis workflow for the PET tracer.
Detailed Protocol:
-
[¹⁸F]Fluoride Preparation: Aqueous [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[11] The [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.
-
Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the reactive, anhydrous [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.
-
Radiolabeling Reaction: A solution of the 6-(2-nitrophenyl)nicotinic acid precursor in a high-boiling point aprotic solvent (e.g., DMSO) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a high temperature (e.g., 150-180 °C) for a set time (e.g., 10-20 minutes).
-
Purification: The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the [¹⁸F]this compound.
-
Formulation: The collected HPLC fraction is reformulated into a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) and passed through a sterile filter.
-
Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity (by radio-TLC and analytical HPLC), specific activity, pH, and sterility, to ensure it is suitable for in vivo use.
Part 3: Preclinical Evaluation of [¹⁸F]this compound
A systematic preclinical evaluation is essential to characterize a new PET tracer and determine its potential for clinical translation.[4] This process involves in vitro and in vivo studies to assess its binding properties, pharmacokinetics, and specificity.
In Vitro Binding Assays
In vitro binding assays are crucial for determining the affinity and selectivity of the non-radioactive "cold" standard, this compound, for the target receptors.[8][9]
| Assay Type | Objective | Typical Protocol | Key Parameters Measured |
| Receptor Binding Assay | To determine the binding affinity (Ki) for various nAChR subtypes. | Competitive binding assay using cell membranes expressing specific nAChR subtypes and a known radioligand (e.g., [³H]epibatidine). | Ki (inhibitory constant) |
| Autoradiography | To visualize the binding distribution in brain tissue sections. | Incubate brain sections from relevant species with [¹⁸F]this compound, with and without a blocking agent, and expose to a phosphor screen. | Regional binding density and specificity. |
Detailed Protocol for Receptor Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the desired nAChR subtypes (e.g., α4β2, α7).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) and increasing concentrations of the test compound (this compound).
-
Incubation: Incubate at a specific temperature for a set duration to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀, which is then converted to the Ki value.
In Vivo PET Imaging in Animal Models
In vivo PET imaging in small animals, typically rodents, provides critical information on the tracer's brain uptake, distribution, and kinetics.[14][15]
Workflow for Preclinical In Vivo PET Imaging
Caption: Workflow for in vivo PET imaging studies.
Detailed Protocol for Dynamic PET Scan:
-
Animal Preparation: Anesthetize the animal (e.g., isoflurane) and place it on the scanner bed. A tail vein catheter is inserted for tracer injection.
-
Tracer Injection: Administer a bolus injection of [¹⁸F]this compound via the tail vein catheter.
-
PET Acquisition: Start a dynamic PET scan immediately after injection for a duration of 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.
-
Data Analysis: Co-register the PET images with a corresponding anatomical image (e.g., MRI or CT). Draw regions of interest (ROIs) on different brain areas (e.g., thalamus, cortex, cerebellum) to generate time-activity curves (TACs).
-
Blocking Studies: To demonstrate specificity, a separate group of animals is pre-treated with a known nAChR ligand (e.g., nicotine or varenicline) before the tracer injection. A significant reduction in tracer uptake in receptor-rich regions indicates specific binding.
Ex Vivo Biodistribution Studies
Ex vivo biodistribution studies provide a quantitative measure of the tracer's distribution in various organs and tissues at different time points after injection.[16]
| Time Point (post-injection) | Objective | Typical Protocol | Data Output |
| Early (e.g., 2, 5, 10 min) | To assess initial uptake and blood clearance. | Inject tracer, euthanize animal at the specified time, dissect organs, weigh, and count radioactivity. | Percent injected dose per gram of tissue (%ID/g). |
| Mid (e.g., 30, 60 min) | To determine peak uptake in target organs and clearance from non-target tissues. | Inject tracer, euthanize animal at the specified time, dissect organs, weigh, and count radioactivity. | %ID/g, Target-to-background ratios. |
| Late (e.g., 120 min) | To evaluate washout and long-term retention. | Inject tracer, euthanize animal at the specified time, dissect organs, weigh, and count radioactivity. | %ID/g. |
Detailed Protocol for Ex Vivo Biodistribution:
-
Tracer Injection: Inject a known amount of [¹⁸F]this compound into a cohort of animals.
-
Euthanasia and Dissection: At predefined time points (e.g., 2, 15, 30, 60, and 120 minutes) post-injection, euthanize a group of animals.
-
Organ Harvesting: Rapidly dissect major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel PET tracers for imaging nicotinic acetylcholine receptors. The protocols outlined in this document provide a comprehensive framework for the synthesis, radiolabeling, and preclinical evaluation of such tracers. Successful preclinical characterization, demonstrating high affinity, selectivity, appropriate brain kinetics, and specific binding in vivo, would pave the way for clinical translation. Future work should focus on optimizing the radiolabeling conditions to maximize radiochemical yield and specific activity, as well as exploring chemical modifications to the scaffold to further enhance its imaging properties. The development of such a tracer would provide a valuable tool for advancing our understanding of the role of nAChRs in health and disease, and for accelerating the development of new therapies for a range of debilitating neurological disorders.
References
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC. PubMed Central. Available at: [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. Available at: [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. Available at: [Link]
-
Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. Available at: [Link]
-
PET tracer development—a tale of mice and men - PMC. NIH. Available at: [Link]
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Investigation of the binding kinetics of nicotinic acetylcholine receptors by PET/CT using fluorine-18 labeled Nifene and 2-Fluoro-3-(2(S)-azetidinylmethoxy)pyridine. Journal of Nuclear Medicine. Available at: [Link]
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In Vivo PET SPECT Imaging of Human Brain Neuroreceptor Systems 3 Decades of Progress. YouTube. Available at: [Link]
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Characterizing the binding of TC-5619 and encenicline on the alpha7 nicotinic acetylcholine receptor using PET imaging in the pig. Frontiers in Neuroscience. Available at: [Link]
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Application Notes and Protocols: Leveraging 6-(2-Fluorophenyl)nicotinic Acid in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds
The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have garnered significant attention for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 6-(2-Fluorophenyl)nicotinic acid as a key building block in the synthesis of potent anti-inflammatory compounds. By exploring the underlying mechanism of action and providing detailed, field-proven synthetic protocols, this guide aims to empower scientists to rationally design and synthesize novel drug candidates for the treatment of inflammatory disorders.
The strategic incorporation of a 2-fluorophenyl group at the 6-position of the nicotinic acid core can significantly influence the molecule's physicochemical properties and biological activity. The fluorine atom can enhance metabolic stability, improve binding affinity to target enzymes, and modulate the compound's overall pharmacokinetic profile. This guide will focus on a representative synthetic pathway to a novel anti-inflammatory agent, elucidating the critical experimental parameters and validation techniques necessary for successful drug discovery and development.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism by which many nicotinic acid-based anti-inflammatory agents exert their therapeutic effect is through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are critical mediators in the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory response.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.
-
COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli. The prostaglandins produced by COX-2 contribute to the classic signs of inflammation: pain, swelling, redness, and heat.
By inhibiting COX enzymes, particularly the inducible COX-2 isoform, compounds derived from this compound can effectively reduce the production of pro-inflammatory prostaglandins, thereby alleviating the symptoms of inflammation.[1][2] The non-selective or selective inhibition of these isoforms is a key consideration in the design of new non-steroidal anti-inflammatory drugs (NSAIDs) to balance therapeutic efficacy with potential side effects, such as gastrointestinal irritation associated with COX-1 inhibition.[3]
Caption: Inhibition of the COX pathway by a synthesized agent.
Experimental Protocols: Synthesis of a 2-Anilino-6-(2-fluorophenyl)nicotinic Acid Derivative
This section details a representative protocol for the synthesis of a novel anti-inflammatory agent, 2-Anilino-6-(2-fluorophenyl)nicotinic acid, starting from a suitable precursor. This multi-step synthesis involves the initial preparation of a key intermediate, followed by a palladium-catalyzed cross-coupling reaction.
Materials and Reagents
| Reagent | Grade | Supplier |
| 2,6-Dichloronicotinic acid | ReagentPlus®, 99% | Sigma-Aldrich |
| Thionyl chloride | ACS reagent, ≥99% | Sigma-Aldrich |
| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |
| 2-Fluorophenylboronic acid | 97% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Sigma-Aldrich |
| Sodium carbonate | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethanol | 200 proof, absolute | Sigma-Aldrich |
| Aniline | 99.5% | Sigma-Aldrich |
| Palladium(II) acetate | 98% | Sigma-Aldrich |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 97% | Sigma-Aldrich |
| Sodium tert-butoxide | 97% | Sigma-Aldrich |
| Diethyl ether | ACS reagent, ≥99.0% | Sigma-Aldrich |
| Ethyl acetate | ACS reagent, ≥99.5% | Sigma-Aldrich |
| Hexanes | ACS reagent, ≥98.5% | Sigma-Aldrich |
| Hydrochloric acid | ACS reagent, 37% | Sigma-Aldrich |
| Sodium hydroxide | Reagent grade, ≥98% | Sigma-Aldrich |
| Anhydrous magnesium sulfate | Reagent grade, ≥97% | Sigma-Aldrich |
Synthetic Workflow
Caption: Synthetic workflow for the target compound.
Step-by-Step Synthetic Procedure
Step 1: Synthesis of Methyl 2,6-dichloronicotinate
-
To a stirred suspension of 2,6-dichloronicotinic acid (10.0 g, 52.1 mmol) in methanol (100 mL) at 0 °C, add thionyl chloride (11.0 mL, 156.3 mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield methyl 2,6-dichloronicotinate as a white solid.
Step 2: Synthesis of Methyl 6-(2-fluorophenyl)-2-chloronicotinate
-
In a round-bottom flask, combine methyl 2,6-dichloronicotinate (5.0 g, 24.3 mmol), 2-fluorophenylboronic acid (3.7 g, 26.7 mmol), and sodium carbonate (7.7 g, 72.9 mmol).
-
Add a mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).
-
Degas the mixture by bubbling with argon for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (1.4 g, 1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux at 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC (Hexanes:Ethyl Acetate = 4:1).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexanes:Ethyl Acetate gradient) to afford methyl 6-(2-fluorophenyl)-2-chloronicotinate.
Step 3: Synthesis of Methyl 2-anilino-6-(2-fluorophenyl)nicotinate
-
To an oven-dried Schlenk tube, add methyl 6-(2-fluorophenyl)-2-chloronicotinate (2.0 g, 7.5 mmol), palladium(II) acetate (84 mg, 0.375 mmol), and XPhos (357 mg, 0.75 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (40 mL), aniline (0.82 mL, 9.0 mmol), and sodium tert-butoxide (1.08 g, 11.25 mmol).
-
Heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC (Hexanes:Ethyl Acetate = 5:1).
-
Cool the mixture to room temperature, dilute with diethyl ether (50 mL), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to obtain methyl 2-anilino-6-(2-fluorophenyl)nicotinate.
Step 4: Synthesis of 2-Anilino-6-(2-fluorophenyl)nicotinic Acid
-
Dissolve methyl 2-anilino-6-(2-fluorophenyl)nicotinate (1.5 g, 4.6 mmol) in a mixture of tetrahydrofuran (20 mL) and methanol (10 mL).
-
Add a solution of sodium hydroxide (0.55 g, 13.8 mmol) in water (10 mL).
-
Stir the mixture at room temperature for 6 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and acidify to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-Anilino-6-(2-fluorophenyl)nicotinic acid.
Data Interpretation and Validation
The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.
Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | 13C NMR (101 MHz, DMSO-d6) δ (ppm) | MS (ESI) m/z |
| This compound (Starting Material) | C12H8FNO2 | 217.19 | White to off-white solid | 8.95 (d, J = 2.3 Hz, 1H), 8.25 (dd, J = 8.2, 2.4 Hz, 1H), 7.95 (td, J = 7.7, 1.8 Hz, 1H), 7.65 – 7.55 (m, 1H), 7.40 – 7.30 (m, 2H). | 166.5, 161.2 (d, J = 248.5 Hz), 158.9, 150.1, 138.2, 131.9 (d, J = 8.3 Hz), 130.8, 125.2 (d, J = 3.7 Hz), 124.5 (d, J = 13.1 Hz), 116.4 (d, J = 21.5 Hz). | 218.05 [M+H]+ |
| 2-Anilino-6-(2-fluorophenyl)nicotinic Acid (Final Product) | C18H13FN2O2 | 308.31 | Pale yellow solid | 13.5 (br s, 1H, COOH), 9.5 (s, 1H, NH), 8.30 (d, J = 8.0 Hz, 1H), 7.85 (d, J = 8.0 Hz, 1H), 7.70 (d, J = 7.6 Hz, 2H), 7.60 (td, J = 7.8, 1.8 Hz, 1H), 7.45 – 7.35 (m, 3H), 7.25 (t, J = 7.4 Hz, 1H), 7.10 (t, J = 7.4 Hz, 1H). | 168.0, 160.5 (d, J = 247.0 Hz), 158.2, 155.1, 142.3, 139.8, 131.5 (d, J = 8.1 Hz), 130.5, 129.2, 124.8 (d, J = 3.5 Hz), 123.0, 121.5, 116.2 (d, J = 21.8 Hz), 110.1, 108.5. | 309.10 [M+H]+, 307.08 [M-H]- |
Note: NMR data is predicted and may vary based on experimental conditions.
Safety and Handling
Researchers must adhere to standard laboratory safety protocols when handling all chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors and dust.
-
Handling Precautions: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water. Wash hands thoroughly after handling.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
For this compound and its derivatives, consult the specific Safety Data Sheet (SDS) for detailed hazard information. These compounds may cause skin, eye, and respiratory irritation.
Conclusion
This application note provides a detailed framework for the synthesis of novel anti-inflammatory agents using this compound as a versatile building block. The outlined synthetic strategy, based on established palladium-catalyzed cross-coupling reactions, offers a reliable and adaptable route to a diverse range of nicotinic acid derivatives. The provided protocols, coupled with guidance on data interpretation and safety, are intended to facilitate the efficient discovery and development of new therapeutic candidates targeting inflammatory diseases. By understanding the underlying chemical principles and biological mechanisms, researchers can rationally design and synthesize the next generation of anti-inflammatory drugs with improved efficacy and safety profiles.
References
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El-Dash, Y., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. Retrieved from [Link]
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Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. Retrieved from [Link]
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Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Retrieved from [Link]
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Osman, E. A., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry, 132, 118439. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Application Notes and Protocols for the Investigation of 6-(2-Fluorophenyl)nicotinic Acid in Cancer Cell Line Studies
Introduction: Rationale for Investigating 6-(2-Fluorophenyl)nicotinic Acid as a Potential Anticancer Agent
The quest for novel anticancer therapeutics is a cornerstone of modern oncology research. Nicotinic acid (Niacin, Vitamin B3) and its derivatives have emerged as a compelling class of molecules with diverse biological activities.[1][2][3][4] Nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in DNA repair and cell signaling, such as poly (ADP-ribose) polymerases (PARPs).[1][5][6] The role of the nicotinic acid pathway in cancer is multifaceted; while some cancers exploit this pathway to enhance DNA repair and survival, the activation of specific receptors like GPR109A by nicotinic acid has been shown to suppress tumorigenesis in certain contexts.[1][7]
Furthermore, the incorporation of a fluorine atom into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. The 2-fluorophenyl moiety, in particular, has been integrated into various compounds to modulate their biological profiles.
This compound is a novel compound that strategically combines the nicotinic acid scaffold with a fluorinated phenyl group. While specific data on this compound is not yet prevalent in published literature, its structure warrants investigation as a potential anticancer agent. These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound, guiding researchers through systematic protocols to assess its cytotoxic and mechanistic properties in cancer cell lines. The methodologies outlined herein are based on established and widely accepted protocols for preclinical drug discovery.[8]
PART 1: Initial Screening and Cytotoxicity Profiling
The first critical step in evaluating a novel compound is to determine its effect on cancer cell viability and proliferation. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.[8]
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for MTT-based cytotoxicity assessment.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[8]
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colorectal])
-
Complete culture medium (specific to cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Culture: Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO2. Use cells in their logarithmic growth phase for experiments.[8]
-
Cell Seeding: Harvest cells using Trypsin-EDTA and perform a cell count. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[8][9]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of 2-fold dilutions in culture medium to achieve the desired final concentrations for treatment.[9]
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a "vehicle control" (medium with DMSO at the same concentration as the highest compound dose) and a "no treatment" control. Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.[10]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.[8]
Data Presentation: Hypothetical IC50 Values
Results should be summarized in a clear, tabular format.
| Cell Line | Cancer Type | Incubation Time (hours) | Hypothetical IC50 of this compound (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 |
| A549 | Lung Carcinoma | 48 | 28.7 |
| HCT116 | Colorectal Carcinoma | 48 | 11.5 |
| PC-3 | Prostate Adenocarcinoma | 48 | 45.1 |
PART 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next step is to investigate how the compound induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis (programmed cell death) and cell cycle arrest.[11]
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the culture medium (containing floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the cells from the medium.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. The resulting data will allow for the quantification of four cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
Necrotic: Annexin V-negative / PI-positive
-
Protocol 3: Cell Cycle Analysis
This protocol determines if the compound causes cells to arrest at a specific phase of the cell cycle (G1, S, or G2/M).
Materials:
-
6-well plates
-
Cancer cells
-
This compound
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates with the IC50 concentration of the compound for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C overnight.[10]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure that only DNA is stained.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
PART 3: Investigating Potential Signaling Pathways
Based on the known activities of nicotinic acid derivatives, a plausible mechanism of action for this compound could involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[12][13] Inhibition of VEGFR-2 can block angiogenesis and induce apoptosis.
Hypothetical Signaling Pathway: Inhibition of VEGFR-2
The following diagram illustrates a potential mechanism where this compound inhibits the VEGFR-2 signaling cascade.
Caption: Hypothetical inhibition of the VEGFR-2 pathway.
To validate this hypothesis, a Western blot analysis could be performed to measure the phosphorylation levels of VEGFR-2 and downstream targets like Akt and ERK in cancer cells treated with this compound. A reduction in the phosphorylated forms of these proteins would support the proposed mechanism.
Conclusion and Future Directions
These application notes provide a foundational strategy for the initial preclinical evaluation of this compound. The described protocols will enable researchers to determine its cytotoxic efficacy across various cancer cell lines and to begin elucidating its mechanism of action by investigating its effects on apoptosis and the cell cycle.
Positive results from these initial screens would justify further investigation, including:
-
Target Identification: Employing techniques like kinase profiling or proteomics to identify the direct molecular target(s).
-
In Vivo Studies: Assessing the compound's efficacy and safety in animal models of cancer.[14]
-
Combination Studies: Evaluating its potential to synergize with existing chemotherapeutic agents.
By following this structured, evidence-based approach, the therapeutic potential of this compound can be systematically and rigorously evaluated.
References
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- BenchChem. (2025). Application Notes and Protocols for a Novel Anti-Cancer Compound in Colon Cancer Cell Lines.
- Hassan, H. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie.
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- 14. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-(2-Fluorophenyl)nicotinic Acid Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of 6-Arylnicotinic Acid Scaffolds
Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous biologically active compounds.[1] Among these, the 6-arylnicotinic acid motif, particularly 6-(2-Fluorophenyl)nicotinic acid, has garnered significant attention. The presence of the fluorophenyl group can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, and influence its binding affinity to biological targets. These derivatives have shown potential in a range of therapeutic areas, including as anti-inflammatory agents and for the treatment of neurological disorders.[2] This guide provides a comprehensive overview of the primary synthetic methodologies for accessing these valuable compounds, complete with detailed experimental protocols and insights into key procedural considerations.
Strategic Approaches to Synthesis: A Comparative Overview
The construction of the this compound scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods offer a versatile and efficient means to form the crucial carbon-carbon bond between the pyridine and fluorophenyl rings. The three most prominent and widely utilized coupling strategies are the Suzuki-Miyaura, Stille, and Negishi reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and the desired scale of the synthesis.
| Synthetic Method | Key Reactants | Key Advantages | Key Considerations |
| Suzuki-Miyaura Coupling | Halonicotinic acid (or ester) + 2-Fluorophenylboronic acid | Wide availability of boronic acids, mild reaction conditions, good functional group tolerance. | Potential for catalyst poisoning by the pyridine nitrogen; requires a base. |
| Stille Coupling | Halonicotinic acid (or ester) + (2-Fluorophenyl)stannane | Organostannanes are stable to air and moisture. | Toxicity of tin reagents and difficulty in removing tin byproducts.[3] |
| Negishi Coupling | Halonicotinic acid (or ester) + (2-Fluorophenyl)zinc halide | Organozinc reagents are highly reactive, often leading to faster reactions. | Sensitivity of organozinc reagents to air and moisture.[4] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the Suzuki-Miyaura, Stille, and Negishi coupling reactions in the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from established methods for similar transformations. Researchers should consider these as a starting point and may need to optimize conditions for their specific substrates and scale.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of a 2-halonicotinic acid with 2-fluorophenylboronic acid. 2-Chloronicotinic acid is often a cost-effective starting material.
Materials:
-
2-Chloronicotinic acid
-
2-Fluorophenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]) [5]* Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or Dimethoxyethane (DME)) [5]* Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloronicotinic acid (1.0 equiv.), 2-fluorophenylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%). Then, add the degassed solvent mixture (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and acidify to a pH of approximately 3-4 with 1M HCl to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by either recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Stille Coupling
This protocol outlines the coupling of a 2-halonicotinic acid with an organostannane reagent. While effective, the toxicity of tin compounds necessitates careful handling and purification.
Materials:
-
2-Bromonicotinic acid or 2-Chloronicotinic acid
-
Tributyl(2-fluorophenyl)stannane
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Optional: Additive such as Copper(I) iodide (CuI) or Lithium chloride (LiCl) [3]* Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 2-halonicotinic acid (1.0 equiv.) in the chosen anhydrous, degassed solvent.
-
Reagent Addition: Add the palladium catalyst (2-5 mol%) and any additives. Then, add the tributyl(2-fluorophenyl)stannane (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 80-110 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. To remove tin byproducts, a common method is to add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for several hours, which precipitates the tin salts. [3]5. Filtration and Extraction: Filter the mixture through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst. Extract the filtrate with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product often requires careful purification by column chromatography to remove any remaining tin residues.
Protocol 3: Synthesis of this compound via Negishi Coupling
This protocol utilizes a highly reactive organozinc reagent, which must be prepared in situ or handled under strictly anhydrous and anaerobic conditions.
Materials:
-
2-Bromonicotinic acid or 2-Chloronicotinic acid
-
2-Fluorobromobenzene or 2-Fluoroiodobenzene
-
Activated Zinc powder
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, NiCl₂(dppe))
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Standard glassware for inert atmosphere reactions (glovebox or Schlenk line)
-
Magnetic stirrer
Procedure:
-
Preparation of the Organozinc Reagent: In a glovebox or under a strict inert atmosphere, react 2-fluorobromobenzene (or iodo-) with activated zinc powder in anhydrous THF to generate the (2-fluorophenyl)zinc halide reagent.
-
Reaction Setup: In a separate Schlenk flask, dissolve the 2-halonicotinic acid (1.0 equiv.) in anhydrous, degassed solvent.
-
Catalyst Addition: Add the palladium or nickel catalyst (2-5 mol%).
-
Coupling: Slowly add the freshly prepared organozinc solution to the reaction mixture at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Purification Protocols
The final purity of the this compound is critical, especially for applications in drug discovery. The following are detailed purification methods.
Recrystallization
Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent system can be identified. [6][7] Procedure:
-
Solvent Screening: Test the solubility of the crude product in various solvents at room and elevated temperatures to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. Common solvent systems for nicotinic acid derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol. [8]2. Dissolution: Dissolve the crude solid in a minimal amount of the chosen boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Slow cooling generally yields larger, purer crystals. [3]6. Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. [9] Procedure:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system using TLC. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is common. For acidic compounds like nicotinic acids, adding a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent can improve peak shape and separation by suppressing the ionization of the carboxylic acid. [10]3. Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Conclusion and Future Directions
The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer robust and versatile methods for the synthesis of this compound and its derivatives. The choice of methodology will be guided by factors such as cost, scale, and available expertise. Careful execution of the reaction and purification steps is paramount to obtaining high-purity material suitable for further research and development. The continued exploration of more efficient and environmentally benign catalytic systems will undoubtedly further enhance the accessibility of this important class of molecules, paving the way for the discovery of new therapeutic agents.
References
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NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. Retrieved from [Link]
-
Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). PubMed. Retrieved from [Link]
-
NROChemistry. (n.d.). Negishi Coupling. Retrieved from [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]
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Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Retrieved from [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. (2010). PubMed. Retrieved from [Link]
- Preparation method of 6-fluoronicotinic acid. (2022). Google Patents.
- Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
- Purification of nicotinic acid. (n.d.). Google Patents.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]
Sources
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- 9. orgsyn.org [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Researcher's Guide to the Hydrolysis of 6-Aminonicotinic Acid
Introduction: The Significance of 6-Hydroxynicotinic Acid
In the landscape of pharmaceutical and organic synthesis, the conversion of 6-aminonicotinic acid to 6-hydroxynicotinic acid represents a critical transformation. 6-Hydroxynicotinic acid serves as a valuable building block for a variety of biologically active molecules.[1][2] Its pyridine core, adorned with both a hydroxyl and a carboxylic acid group, offers multiple reaction sites for further chemical modification, making it a versatile intermediate in drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the hydrolysis of 6-aminonicotinic acid, focusing on a robust and reproducible chemical method. The procedure detailed herein is based on the well-established diazotization of an aromatic amine, followed by a Sandmeyer-type hydrolysis to yield the desired hydroxylated product.[3]
Underlying Principles: The Chemistry of Diazotization and Hydrolysis
The transformation of the amino group on the pyridine ring to a hydroxyl group is not a direct hydrolysis in the traditional sense but is achieved through a two-step process:
-
Diazotization: The primary aromatic amine, 6-aminonicotinic acid, is treated with nitrous acid (HNO₂) at low temperatures. Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid.[4] The electrophilic nitrosonium ion (NO⁺) that is formed reacts with the nucleophilic amino group to form a diazonium salt. This reaction is highly sensitive to temperature and must be maintained between 0 and 5 °C to prevent the unstable diazonium salt from decomposing.
-
Hydrolysis of the Diazonium Salt: The resulting diazonium salt is then carefully heated in an aqueous acidic solution. This leads to the loss of dinitrogen gas (N₂), a very stable leaving group, and the formation of a highly reactive aryl cation. This cation is then attacked by water to yield the final product, 6-hydroxynicotinic acid.
The presence of the carboxylic acid group on the pyridine ring can influence the solubility and reactivity of the starting material and intermediates, necessitating careful control of the reaction conditions.
Reaction Mechanism: A Step-by-Step Visualization
The following diagram illustrates the key steps in the conversion of 6-aminonicotinic acid to 6-hydroxynicotinic acid.
Caption: Mechanism of 6-aminonicotinic acid hydrolysis.
Experimental Protocol: From Starting Material to Purified Product
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints for each stage.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 6-Aminonicotinic acid | ≥98% | Sigma-Aldrich |
| Sodium nitrite (NaNO₂) | ACS reagent, ≥97% | Fisher Scientific |
| Sulfuric acid (H₂SO₄) | Concentrated (95-98%) | VWR |
| Deionized water | High purity | Millipore |
| Ice | ||
| Round-bottom flask | 250 mL | Pyrex |
| Magnetic stirrer with stir bar | IKA | |
| Thermometer | -10 to 110 °C | |
| Dropping funnel | 50 mL | |
| Beaker | 500 mL | |
| Buchner funnel and filter flask | ||
| pH paper or pH meter | ||
| Rotary evaporator | Buchi | |
| HPLC system with UV detector | Agilent/Waters | |
| NMR spectrometer | 400 MHz or higher | Bruker/JEOL |
| FTIR spectrometer with ATR | PerkinElmer/Thermo Fisher |
Step-by-Step Procedure
Part 1: Diazotization
-
Preparation of the Amine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, add 6.9 g (0.05 mol) of 6-aminonicotinic acid.
-
Acidic Dissolution: Carefully add 50 mL of 2 M sulfuric acid to the flask. Stir the mixture until the 6-aminonicotinic acid is fully dissolved. Some gentle warming may be required, but ensure the solution is cooled back to room temperature before proceeding.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 3.8 g (0.055 mol) of sodium nitrite in 20 mL of deionized water.
-
Addition of Nitrite: Transfer the sodium nitrite solution to a dropping funnel. Add the nitrite solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. To confirm the completion of the diazotization, a small drop of the reaction mixture can be tested with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.
Part 2: Hydrolysis
-
Heating: Remove the ice bath and slowly heat the reaction mixture using a heating mantle. The evolution of nitrogen gas will be observed as the diazonium salt decomposes.
-
Controlled Decomposition: Heat the solution to 50-60 °C and maintain this temperature until the gas evolution ceases (typically 1-2 hours). A color change in the solution may also be observed.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath. The product, 6-hydroxynicotinic acid, should precipitate out of the solution.
Part 3: Isolation and Purification
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product with two portions of cold deionized water (2 x 20 mL) to remove any remaining acid and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 80-100 °C to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot water or a dilute acetic acid solution.[1][2]
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of 6-hydroxynicotinic acid.
Analytical Characterization and Quality Control
Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized 6-hydroxynicotinic acid.
| Parameter | Starting Material (6-Aminonicotinic Acid) | Product (6-Hydroxynicotinic Acid) |
| Appearance | Off-white to light yellow powder | White to yellow crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | ~7.9 (d), ~7.0 (dd), ~6.4 (d), ~6.0 (br s, NH₂) | ~12.5 (br s, COOH), ~7.9 (d), ~7.6 (dd), ~6.4 (d) |
| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | ~168, ~160, ~150, ~138, ~115, ~108 | ~166, ~164, ~145, ~140, ~120, ~110 |
| FTIR (ATR), ν (cm⁻¹) | ~3400-3200 (N-H), ~1680 (C=O), ~1600 (C=C) | ~3300-2500 (O-H), ~1700 (C=O), ~1620 (C=C) |
| HPLC Retention Time | Varies with method | Varies with method |
Note: The exact chemical shifts in NMR and peak positions in FTIR may vary slightly depending on the specific instrument and conditions.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
A reverse-phase HPLC method can be employed to monitor the progress of the reaction and assess the purity of the final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility).[5][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Procedure: A small aliquot of the reaction mixture can be periodically withdrawn, quenched, and injected into the HPLC to monitor the disappearance of the starting material and the appearance of the product.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature is maintained at 0-5 °C during nitrite addition. Verify the quality of the sodium nitrite. |
| Decomposition of the diazonium salt. | Avoid overheating during the hydrolysis step. Proceed to the hydrolysis step immediately after diazotization. | |
| Product is highly colored | Formation of azo-coupling side products. | Ensure an excess of nitrous acid is present before heating. Purify the final product by recrystallization with activated charcoal. |
| Starting material remains | Insufficient sodium nitrite or acid. | Use a slight excess of sodium nitrite. Ensure the starting material is fully dissolved in the acid before cooling. |
Conclusion
The conversion of 6-aminonicotinic acid to 6-hydroxynicotinic acid via diazotization and subsequent hydrolysis is a reliable and scalable method for producing this valuable synthetic intermediate. By carefully controlling the reaction temperature and stoichiometry, researchers can achieve good yields of the desired product. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of the synthesized material, which is paramount for its application in drug discovery and development.
References
-
Organic Syntheses Procedure: Nicotinic acid, 6-hydroxy-. (n.d.). Retrieved from [Link]
-
Kuznetsova, S. A., Gak, A. S., Nelyubina, Y. V., Larionov, V. A., Li, H., North, M., ... & Belokon, Y. N. (2020). The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts. Beilstein Journal of Organic Chemistry, 16, 1124–1134. [Link]
- Filimonov, V. D., Trusova, M. E., Postnikov, P. S., Krasnokutskaya, E. A., Lee, Y. M., Hwang, H. Y., ... & Chi, K. W. (2011). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates.
- Xu, Q. C., Lv, H. J., Lv, Z. Q., Liu, M., Li, Y. J., Wang, X. F., ... & Xing, G. W. (2014). A Pyrene-Functionalized Zinc (II)-BPEA Complex: Sensing and Discrimination of ATP, ADP and AMP. The Royal Society of Chemistry.
- Ridd, J. H. (1969). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 1028-1031.
- Zhang, X., Shi, Y., Li, X., Kang, J., Zhang, Y., & Zhang, T. (2019). Alkaloids with Nitric Oxide Inhibitory Activities from the Roots of Isatis tinctoria.
- A user on Chemistry Stack Exchange. (2022).
- A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses.
- Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid. (US4738924A).
- Organic Syntheses Procedure. (n.d.).
- Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. (n.d.).
- Figure S6: 13 C{ 1 H} NMR spectrum (126 MHz, DMSO-d6, 289 K) of 1. * =.... (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488).
- Razus, A. C., Birzan, C., & Filip, P. (2001). The coupling capacity of diazotized n-substituted aminopyridines–a quantum mechanical approach. Revue Roumaine de Chimie, 46(2), 191-196.
-
SIELC Technologies. (n.d.). Separation of 6-Hydroxynicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Diazotis
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Singh, J., & Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3349-3382.
- 13 C{ 1 H} NMR spectra of DMSO-d 6 showing the typical septet due to 13.... (n.d.).
- Google Patents. (n.d.). Method for the production of 6-hydroxynicotinic acid. (CA1239362A).
- Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
- Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. (2023).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column.
- VDS optilab. (n.d.). HPLC Analysis of the three Vitamins Thiamine (B1), Niacin (B3), and Pyridoxine (B6)
- Ling, F. T., Post, J. E., Heaney, P. J., Kubicki, J. D., & Santelli, C. M. (2017). Fourier-transform infrared spectroscopy (FTIR) analysis of triclinic and hexagonal birnessites. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 178, 249-258.
- Cortisone Analysis by FTIR Spectroscopy: In Vitro Study. (n.d.). MDPI.
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Application Note & Protocols: Enzymatic Synthesis of Nicotinic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: The industrial production of nicotinic acid (Vitamin B3) and its derivatives is progressively shifting from traditional chemical methods to more sustainable biocatalytic processes.[1][2][3] Enzymatic synthesis offers significant advantages, including mild reaction conditions, high selectivity, and reduced environmental impact.[1][3] This guide provides an in-depth overview of the core enzymatic pathways, detailed experimental protocols for whole-cell and immobilized-cell biocatalysis, and troubleshooting insights for the efficient production of nicotinic acid.
Introduction: The Case for Biocatalysis
Nicotinic acid, a crucial form of niacin (Vitamin B3), is an essential precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme central to cellular metabolism, DNA repair, and cell signaling.[1][2][4][5][6] Its applications are widespread, from treating pellagra and hyperlipidemia to its use as a key additive in the food, pharmaceutical, and cosmetic industries.[7][8]
Traditionally, nicotinic acid synthesis has relied on chemical methods like the oxidation of 3-methylpyridine (3-picoline), which involve harsh conditions (>150°C), corrosive reagents, and the generation of hazardous byproducts.[1][7] These processes often suffer from low atom economy and significant environmental footprints.[7]
Biocatalyst-mediated synthesis presents a compelling alternative. By harnessing the power of microbial enzymes, it is possible to achieve highly efficient and specific conversions under aqueous, ambient conditions. This approach not only aligns with the principles of green chemistry but also offers pathways to novel nicotinic acid derivatives through enzymatic versatility.
Core Enzymatic Pathways for Nicotinic Acid Synthesis
The biocatalytic production of nicotinic acid from commercially available precursors primarily utilizes two robust microbial hydrolytic enzyme systems.
Single-Step Nitrile Hydrolysis
The most direct enzymatic route is the hydrolysis of 3-cyanopyridine to nicotinic acid, catalyzed by the enzyme nitrilase . This single-step reaction is highly efficient and releases ammonia as the only byproduct.
-
Enzyme: Nitrilase (EC 3.5.5.1)
-
Substrate: 3-Cyanopyridine
-
Mechanism: The enzyme directly hydrolyzes the nitrile group (-C≡N) to a carboxylic acid group (-COOH). This pathway is favored for its simplicity and high conversion rates. The first nitrilase-catalyzed process for producing nicotinic acid from 3-cyanopyridine was reported using Rhodococcus rhodochrous J1, achieving a 100% yield.[1][3][7]
Two-Step Nitrile Hydratase/Amidase Cascade
An alternative pathway involves a two-enzyme cascade. This is the same system commercialized by Lonza for the production of nicotinamide.
-
Enzyme 1: Nitrile Hydratase (NHase) (EC 4.2.1.84)
-
Function: Converts 3-cyanopyridine into nicotinamide.
-
-
Enzyme 2: Amidase (EC 3.5.1.4)
-
Function: Hydrolyzes the resulting nicotinamide into nicotinic acid and ammonia.
-
While this route involves an additional step, it is highly effective and leverages well-characterized enzymes from various microbial sources.
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// Nodes sub [label="3-Cyanopyridine", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; inter [label="Nicotinamide", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; prod [label="Nicotinic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges for Pathway 1 sub -> prod [ label="Nitrilase\n(Single-Step)", fontname="Arial", fontsize=10, color="#34A853", fontcolor="#34A853", arrowhead=normal, penwidth=2 ];
// Edges for Pathway 2 sub -> inter [ label="Nitrile Hydratase", fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#EA4335", arrowhead=normal, penwidth=2 ]; inter -> prod [ label="Amidase", fontname="Arial", fontsize=10, color="#FBBC05", fontcolor="#FBBC05", arrowhead=normal, penwidth=2 ];
// Invisible nodes for alignment {rank=same; sub;} {rank=same; inter;} {rank=same; prod;} } .enddot Diagram 1: Key enzymatic routes for the conversion of 3-cyanopyridine to nicotinic acid.
Biocatalyst Selection and Process Development
The success of enzymatic synthesis hinges on the selection of a robust biocatalyst and the optimization of reaction conditions. Both whole microbial cells and purified enzymes can be used, each with distinct advantages.
Whole-Cell Biocatalysis: This is often the most cost-effective approach. Using the entire microorganism (e.g., Gordonia terrae, recombinant E. coli) eliminates the need for costly and time-consuming enzyme purification.[9] The cellular environment protects the enzyme, often leading to higher operational stability.
Immobilization: To enhance stability and enable reusability, whole cells or enzymes can be immobilized onto a solid support. This strategy is crucial for developing continuous industrial processes, such as those using packed-bed bioreactors.[10][11] Immobilization prevents biocatalyst washout and simplifies downstream product purification. Studies have shown that immobilized recombinant E. coli in a semi-continuous packed-bed bioreactor can achieve a space-time yield of 1576 g/(L·d).[10][12][13]
Process Optimization: Key parameters that require optimization include:
-
pH and Temperature: Enzymes have optimal ranges for activity and stability. For example, many nitrilases function best at a neutral to slightly alkaline pH (7.0-8.0) and temperatures between 35-50°C.[7][13]
-
Substrate and Product Tolerance: High concentrations of 3-cyanopyridine can be inhibitory to some enzymes. A fed-batch strategy, where the substrate is added incrementally, can overcome this limitation and achieve higher final product concentrations.[7][9]
-
Inducers and Genetic Engineering: In recombinant systems, enzyme expression can be significantly enhanced through high-density culture techniques or by using constitutive promoters, eliminating the need for expensive inducers.[14] Site-directed mutagenesis has also been used to improve the catalytic efficiency of nitrilases.[7]
Experimental Protocol 1: Whole-Cell Synthesis of Nicotinic Acid
This protocol describes the batch synthesis of nicotinic acid from 3-cyanopyridine using recombinant E. coli expressing a nitrilase gene.
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// Nodes A [label="1. Inoculation & Culture Growth\n(Recombinant E. coli)"]; B [label="2. Cell Harvesting\n(Centrifugation)"]; C [label="3. Cell Resuspension\n(Reaction Buffer)"]; D [label="4. Biotransformation Reaction\n(Substrate Addition & Incubation)"]; E [label="5. Reaction Termination & Cell Removal\n(Centrifugation/Filtration)"]; F [label="6. Product Recovery\n(Acidification & Precipitation)"]; G [label="7. Purification\n(Recrystallization)"]; H [label="8. Analysis\n(HPLC, NMR)"];
// Edges A -> B [color="#4285F4", arrowhead=normal, penwidth=1.5]; B -> C [color="#4285F4", arrowhead=normal, penwidth=1.5]; C -> D [color="#4285F4", arrowhead=normal, penwidth=1.5]; D -> E [color="#4285F4", arrowhead=normal, penwidth=1.5]; E -> F [color="#34A853", arrowhead=normal, penwidth=1.5]; F -> G [color="#34A853", arrowhead=normal, penwidth=1.5]; G -> H [color="#FBBC05", arrowhead=normal, penwidth=1.5]; } .enddot Diagram 2: Experimental workflow for whole-cell biocatalytic synthesis of nicotinic acid.
Materials:
-
Recombinant E. coli strain expressing a nitrilase gene (e.g., from Alcaligenes faecalis).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
3-Cyanopyridine (substrate).
-
Tris-HCl buffer (100 mM, pH 7.5).
-
Hydrochloric acid (HCl), concentrated.
-
Sodium hydroxide (NaOH).
-
Centrifuge, incubator shaker, pH meter, HPLC system.
Methodology:
-
Culture and Induction: a. Inoculate 50 mL of LB medium (with antibiotic) with a single colony of the recombinant E. coli. Grow overnight at 37°C with shaking (200 rpm). b. Transfer the overnight culture into 1 L of fresh LB medium. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. If using an inducible promoter, add the inducer (e.g., IPTG) and continue to culture for an additional 12-16 hours at a reduced temperature (e.g., 20°C) to enhance soluble protein expression.
-
Biocatalyst Preparation: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and wash the cell pellet twice with 100 mM Tris-HCl buffer (pH 7.5). c. Resuspend the final cell pellet in the reaction buffer to a desired concentration (e.g., 50 mg/mL wet cell weight). This is your whole-cell biocatalyst suspension.
-
Biotransformation Reaction: a. In a suitable reaction vessel, add the biocatalyst suspension. Pre-warm the suspension to the optimal reaction temperature (e.g., 37°C).[7] b. Prepare a 1 M stock solution of 3-cyanopyridine in the reaction buffer. c. Start the reaction by adding the substrate to a final concentration of 100-200 mM. Rationale: Starting with a moderate substrate concentration prevents potential enzyme inhibition. d. Maintain the reaction at 37°C with gentle agitation. Monitor the pH and adjust with NaOH if necessary, as the formation of nicotinic acid will lower the pH. e. Periodically take samples to monitor the conversion of 3-cyanopyridine to nicotinic acid using HPLC. A complete conversion can often be achieved within 5-10 hours.[7]
-
Product Recovery and Purification: a. Once the reaction is complete, terminate it by removing the cells via centrifugation or filtration. b. Transfer the cell-free supernatant to a clean beaker and cool in an ice bath. c. Slowly add concentrated HCl to the supernatant to adjust the pH to approximately 3.2, the isoelectric point of nicotinic acid. Rationale: At its isoelectric point, the solubility of nicotinic acid is minimal, causing it to precipitate out of the solution. d. Allow the precipitation to occur for 1-2 hours in the ice bath. e. Collect the white crystalline precipitate by filtration and wash with a small amount of cold water. f. For higher purity, the crude nicotinic acid can be recrystallized from hot water.[15] The final product can be dried under vacuum.
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of the substrate and product is essential for monitoring reaction kinetics and determining final yield.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good separation for polar aromatic compounds like nicotinic acid and 3-cyanopyridine. |
| Mobile Phase | Isocratic: 20% Methanol, 80% Water with 0.1% Phosphoric Acid | The acidic modifier ensures that nicotinic acid is in its protonated form for consistent retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for good resolution and reasonable run times. |
| Detection | UV at 261 nm | Both nicotinic acid and 3-cyanopyridine have strong absorbance at this wavelength.[16] |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temp. | 30°C | Maintains consistent retention times by controlling viscosity and mass transfer. |
Sample Preparation:
-
Dilute the reaction sample with the mobile phase to bring the analyte concentrations within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates before injection.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Activity | - Poor expression of the recombinant enzyme.- Enzyme is inactive (misfolded).- Incorrect buffer pH or temperature. | - Verify protein expression via SDS-PAGE.- Optimize culture conditions (e.g., lower temperature post-induction).- Confirm the pH and temperature of the reaction buffer are optimal for the specific nitrilase. |
| Reaction Stalls | - Substrate or product inhibition.- pH drop due to acid production.- Depletion of cofactors (less common for nitrilases). | - Implement a fed-batch strategy to maintain a low substrate concentration.[7]- Use a stronger buffer or actively control the pH during the reaction.- Ensure the biocatalyst concentration is sufficient. |
| Low Product Yield After Purification | - Incomplete precipitation.- Product loss during washing or recrystallization. | - Ensure pH is accurately adjusted to the isoelectric point (~3.2).- Minimize the volume of cold water used for washing the precipitate.- Optimize the recrystallization process to reduce loss in the mother liquor. |
| Biocatalyst Instability | - Enzyme denaturation over time.- Cell lysis. | - Consider immobilizing the whole cells to improve operational stability.[10][13]- Operate at a slightly lower temperature to prolong enzyme lifetime, accepting a slower reaction rate. |
Conclusion and Future Directions
Enzymatic synthesis provides a powerful, sustainable, and highly efficient platform for the production of nicotinic acid. Whole-cell biocatalysis, particularly with immobilized systems, offers a scalable and economically viable alternative to traditional chemical manufacturing.
Future advancements in this field will likely focus on:
-
Enzyme Engineering: Improving the catalytic efficiency, substrate tolerance, and stability of nitrilases and other relevant enzymes through directed evolution and rational design.[1][7]
-
Advanced Immobilization: Utilizing novel materials like magnetic nanoparticles or metal-organic frameworks to create highly stable and easily recoverable biocatalysts.[7]
-
Synthetic Biology: Constructing microbial chassis that overproduce the required enzymes and are engineered for enhanced robustness in industrial environments.
By integrating these innovations, biocatalysis is poised to become the dominant technology for the green synthesis of nicotinic acid and a wide array of its valuable derivatives.
References
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Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13, 1585736. [Link]
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Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. [Link]
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Nicotinic acid production from 3-methylpyridine by E. coli whole-cell biocatalyst. (n.d.). PubMed. [Link]
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Nikiforov, A., Dölle, C., Niere, M., & Ziegler, M. (2011). Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION. Journal of Biological Chemistry, 286(24), 21767–21778. [Link]
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NAD+ Biosynthesis Explained: Step-by-Step Guide to Cellular Energy. (n.d.). Rogan, T. [Link]
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Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. [Link]
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The four NAD⁺ biosynthesis pathways. Diagram showing the four main... (n.d.). ResearchGate. [Link]
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Enzymatic synthesis of NA by immobilized cells in semi-continuous packed-bed bioreactor. (n.d.). ResearchGate. [Link]
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Enzymatic synthesis of nicotinic acid via nitrilase or nitrile hydratase–amidase route. (n.d.). ResearchGate. [Link]
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Sharma, M., Sharma, N. R., & Gobi, K. V. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. 3 Biotech, 12(11), 303. [Link]
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Wang, J., Zheng, R., Zheng, Y., & Shen, Z. (2018). Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. Bioresource Technology, 260, 427–431. [Link]
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Sorci, L., et al. (2009). Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme. The FEBS Journal, 276(13), 3538-52. [Link]
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Enzymatic synthesis of nicotinic acid by immobilized cells in a semicontinuous packed‐bed bioreactor. (n.d.). ResearchGate. [Link]
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Saridakis, V., et al. (2015). Nicotinamide mononucleotide adenylyltransferase displays alternate binding modes for nicotinamide nucleotides. Acta Crystallographica Section D, Biological Crystallography, 71(Pt 10), 2059-67. [Link]
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Wikipedia. (n.d.). Nicotinate-nucleotide adenylyltransferase. [Link]
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The key role of the NAD biosynthetic enzyme nicotinamide mononucleotide adenylyltransferase in regulating cell functions. (n.d.). PubMed Central. [Link]
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Chandler, J. L., & Gholson, R. K. (1972). Pyridine nucleotide cycle of Salmonella typhimurium: regulation of nicotinic acid phosphoribosyltransferase and nicotinamide deamidase. Journal of Bacteriology, 111(1), 98–102. [Link]
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Sorci, L., Cimadamore, F., Scotti, S., Petrelli, R., Cappellacci, L., Franchetti, P., Orsomando, G., & Magni, G. (2009). Nicotinamide/nicotinic acid mononucleotide adenylyltransferase, new insights into an ancient enzyme. The FEBS Journal, 276(13), 3538–3552. [Link]
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Liu, Z., Wang, J., Zheng, P., & Sun, J. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. Catalysts, 13(2), 371. [Link]
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Efficient biocatalytic synthesis of nicotinic acid by recombinant nitrilase via high density culture. (n.d.). OUCI. [Link]
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Enzymatic extraction procedure for the liquid chromatographic determination of niacin in foodstuffs | Request PDF. (n.d.). ResearchGate. [Link]
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Imai, S., & Guarente, L. (2012). Overview to Pyridine Nucleotides Review Series. Antioxidants & Redox Signaling, 17(5), i-ii. [Link]
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Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. [Link]
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Covarrubias, A. J., Perrone, R., Grozio, A., & Verdin, E. (2019). Pyridine Dinucleotides from Molecules to Man. Physiological Reviews, 99(3), 1353–1399. [Link]
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A Catalytic Green Process for the Production of Niacin. (n.d.). CHIMIA. [Link]
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DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Googleapis.com. [Link]
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A Catalytic Green Process for the Production of Niacin. (n.d.). ResearchGate. [Link]
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6-(2-Fluorophenyl)nicotinic acid for studying enzyme inhibition
An Application Guide to Enzyme Inhibition: Characterizing 6-(2-Fluorophenyl)nicotinic acid as a Potential Modulator of Tryptophan Catabolism Enzymes
Abstract: The strategic inhibition of key metabolic enzymes is a cornerstone of modern drug discovery, particularly in immuno-oncology and neuropharmacology. The kynurenine pathway of tryptophan metabolism, regulated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), has emerged as a critical nexus of immune suppression in the tumor microenvironment.[1][2] Depletion of tryptophan and accumulation of its metabolite, kynurenine, effectively paralyze anti-tumor T-cell responses.[3][4] Consequently, the identification of novel small molecule inhibitors for IDO1 and TDO is of paramount importance. This guide provides a comprehensive framework for the initial characterization of a novel compound, this compound, as a potential inhibitor of these key enzymes. We present detailed protocols for robust biochemical and cell-based assays, methodologies for determining the mechanism of inhibition, and best practices for data analysis, offering researchers a validated workflow for assessing new chemical entities in this therapeutic space.
Introduction: The Rationale for Targeting IDO1 and TDO
Tryptophan catabolism is an essential metabolic pathway, but its upregulation in pathological contexts, such as cancer, creates an immunosuppressive shield that enables tumor evasion.[5] The heme-containing enzymes IDO1 and TDO catalyze the first and rate-limiting step of this pathway: the oxidative cleavage of L-tryptophan to N-formylkynurenine.[2][6][7]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): While having low basal expression in most tissues, IDO1 is dramatically upregulated by pro-inflammatory cytokines like interferon-gamma (IFN-γ) within the tumor microenvironment.[8] Its expression is correlated with poor prognosis in several cancers.[1]
-
Tryptophan 2,3-dioxygenase (TDO): Predominantly expressed in the liver to regulate systemic tryptophan levels, TDO has also been found to be constitutively expressed in various tumors, including melanoma and glioblastoma, where it contributes to immune resistance.[2][3][6]
Given the potential for functional compensation between the two enzymes, dual-acting inhibitors or highly selective agents are sought.[9][10] The compound this compound, a derivative of nicotinic acid (Vitamin B3), presents an interesting chemical scaffold. While nicotinic acid itself has a complex pharmacological profile, including effects on lipid metabolism and P450 enzymes,[11][12][13] its structural analogues are worthy of investigation against novel targets. This guide uses this compound as a model compound to demonstrate the workflow for identifying and characterizing its potential inhibitory activity against IDO1 and TDO.
Compound Management and Preparation
Proper handling of the test compound is critical for reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 505082-91-7 | [14] |
| Molecular Formula | C₁₂H₈FNO₂ | [14] |
| Molecular Weight | 217.2 g/mol | [14] |
| Physical Form | Solid | |
| Solubility | Soluble in DMSO and Dimethyl Formamide | [15] |
| Storage | Store solid at -20°C; Store stock solutions at -80°C | [15][16] |
Protocol 2.1: Preparation of Stock Solutions
-
Causality: A high-concentration, validated stock solution is the foundation of accurate serial dilutions. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its final concentration in the assay must be controlled to prevent enzyme inhibition or cellular toxicity.
-
Accurately weigh a precise amount of this compound (e.g., 2.17 mg).
-
Dissolve the compound in high-purity DMSO to create a high-concentration primary stock (e.g., 10 mM from 2.17 mg in 1 mL DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
Prepare single-use aliquots of the primary stock solution to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Store aliquots at -80°C. The final DMSO concentration in all assays should be kept constant and typically below 0.5%.[17]
Workflow for Inhibitor Characterization
A multi-stage approach is essential to confidently characterize an inhibitor. The workflow begins with a cell-free biochemical assay to determine direct enzyme interaction, followed by a cell-based assay to confirm activity in a biological context.
Figure 1: A multi-phase workflow for enzyme inhibitor characterization.
Biochemical IC₅₀ Determination Protocol
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50% (IC₅₀) in a cell-free system. We describe a common absorbance-based method.
Principle: IDO1/TDO converts L-tryptophan to N-formylkynurenine (NFK). NFK is then chemically hydrolyzed to kynurenine (Kyn) by trichloroacetic acid (TCA) at an elevated temperature. Kynurenine concentration is quantified by measuring its absorbance at 321 nm.[18][19]
Protocol 4.1: IDO1/TDO Biochemical Assay
Materials:
-
Recombinant Human IDO1 or TDO Enzyme
-
IDO1 Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)[19]
-
L-tryptophan (Substrate)
-
Catalase[19]
-
This compound
-
30% (w/v) Trichloroacetic Acid (TCA)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 321 nm
Procedure:
-
Prepare Assay Reaction Mix: In IDO1 Assay Buffer, prepare a master mix containing ascorbic acid (to 20 mM), methylene blue (to 10 µM), and catalase (to 100 µg/mL).[19] This mix keeps the heme iron of the enzyme in the reduced, active state.
-
Inhibitor Dilution Plate: Prepare a 96-well plate with serial dilutions of this compound.
-
Start with a 100 µM solution and perform 1:3 serial dilutions in assay buffer.
-
Include a "No Inhibitor" control (buffer with DMSO only) and a "No Enzyme" background control.
-
-
Enzyme Preparation: Dilute the recombinant IDO1 or TDO enzyme in ice-cold assay buffer to the desired working concentration.
-
Plate Setup: Add the following to a UV-transparent 96-well plate:
-
50 µL of Assay Reaction Mix to all wells.
-
10 µL of diluted inhibitor or control from the dilution plate.
-
20 µL of diluted enzyme (or buffer for "No Enzyme" control).
-
Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 20 µL of L-tryptophan solution (e.g., final concentration of 400 µM) to all wells to start the reaction.[19]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction & Hydrolyze: Add 20 µL of 30% TCA to each well to stop the reaction.[19] Seal the plate and incubate at 50-60°C for 30 minutes to hydrolyze NFK to kynurenine.[19][20]
-
Centrifugation: Centrifuge the plate (e.g., 4000 x g for 10 min) to pellet the precipitated protein.
-
Read Absorbance: Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at 321 nm.
Data Analysis:
-
Subtract the average absorbance of the "No Enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Abs_Inhibitor / Abs_NoInhibitor)) * 100
-
Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Activity Validation
This assay confirms the inhibitor's activity in a more complex biological environment, accounting for cell permeability and potential off-target effects.
Figure 2: IDO1 cellular pathway and point of inhibition.
Protocol 5.1: HeLa Cell-Based IDO1 Assay
Principle: HeLa cells are stimulated with IFN-γ to induce high levels of IDO1 expression.[8][19] The cells are then treated with the inhibitor, and the amount of kynurenine secreted into the culture medium is measured.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant Human IFN-γ
-
96-well cell culture plate
-
Reagents for kynurenine detection (as in Protocol 4.1)
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to adhere overnight.[19]
-
Stimulation and Treatment:
-
Remove the old medium.
-
Add 200 µL of fresh medium containing IFN-γ (final concentration of 10-50 ng/mL) and the desired concentrations of this compound (prepared by serial dilution).[19]
-
Include "Stimulated" (IFN-γ + DMSO) and "Unstimulated" (no IFN-γ) controls.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 140 µL of the supernatant from each well.
-
Kynurenine Measurement:
-
Add 10 µL of 6.1 N TCA to the 140 µL of supernatant.[19]
-
Incubate at 50°C for 30 minutes to hydrolyze NFK.
-
Centrifuge to pellet debris.
-
Transfer the clear supernatant to a UV-plate and measure absorbance at 321 nm.
-
-
Parallel Cytotoxicity Assay: It is crucial to run a parallel plate treated under the same conditions to assess cell viability (e.g., using an MTT or CellTiter-Glo assay) to ensure that the reduction in kynurenine is due to enzyme inhibition and not cell death.
Data Analysis:
-
Calculate the cellular IC₅₀ value using the same method described for the biochemical assay, using the "Stimulated" control as 100% activity.
Determining the Mechanism of Inhibition (MOA)
Understanding how a compound inhibits an enzyme (e.g., by competing with the substrate) is vital for drug development.
Principle: By measuring the reaction rate at various concentrations of both the substrate (L-tryptophan) and the inhibitor, the mode of inhibition can be determined. The data is often visualized using a double reciprocal plot (Lineweaver-Burk plot).
Figure 3: Simplified models of competitive and non-competitive enzyme inhibition.
Protocol 6.1: Enzyme Kinetic Studies
-
Setup: Use the biochemical assay conditions from Protocol 4.1.
-
Matrix Design: Create a matrix of reaction conditions.
-
Rows: Fixed concentrations of this compound (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Columns: A range of L-tryptophan substrate concentrations, typically spanning from 0.2 to 5 times the Michaelis constant (Kₘ) of the enzyme.
-
-
Execution: Perform the enzyme assay for each condition in the matrix, measuring the initial reaction velocity (rate).
-
Data Analysis:
-
For each inhibitor concentration, plot reaction velocity vs. substrate concentration and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel.
-
-
Table 2: Interpreting Kinetic Data
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot |
| Competitive | No change | Increases | Lines intersect on y-axis |
| Non-competitive | Decreases | No change | Lines intersect on x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Varies | Lines intersect left of y-axis |
Conclusion and Future Directions
This application guide provides a robust, validated workflow for the initial characterization of novel enzyme inhibitors, using this compound as a case study for the therapeutically relevant IDO1 and TDO enzymes. By following these detailed biochemical and cell-based protocols, researchers can efficiently determine the potency (IC₅₀) and mechanism of action of new compounds. Positive results from this workflow would justify advancing this compound to further studies, including selectivity profiling against other heme-containing enzymes, pharmacokinetic analysis, and in vivo efficacy studies in pre-clinical tumor models.
References
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Vécsei, L., et al. (2021). Tryptophan 2,3-dioxygenase, a novel therapeutic target for Parkinson's disease. Expert Opinion on Therapeutic Targets. Available at: [Link]
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Li, M., et al. (2022). Dual-target inhibitors of indoleamine 2, 3 dioxygenase 1 (Ido1): A promising direction in cancer immunotherapy. European Journal of Medicinal Chemistry. Available at: [Link]
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IOmet Pharma. (2016). Pre-clinical development of next generation inhibitors of the enzymes indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase as cancer immunotherapies. AACR Publications. Available at: [Link]
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Abd El-Aal, A., & El-Toukhy, M. A. (1990). Assay of tryptophan 2,3-dioxygenase using liver slices and high-performance liquid chromatography. Journal of Chromatography. Available at: [Link]
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Ciborowski, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. Available at: [Link]
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Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology. Available at: [Link]
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Jaiswal, A., et al. (2020). Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide. Journal of Biological Chemistry. Available at: [Link]
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BPS Bioscience. (2023). TDO2 Fluorogenic Inhibitor Screening Assay Kit – 384 (Human). BPS Bioscience. Available at: [Link]
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Oncolines. (2025). Human TDO (hTDO) - NFK Green™ Assay Kits. Oncolines. Available at: [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology. Available at: [Link]
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Gaudineau, C., & Auclair, K. (2004). Inhibition of human P450 enzymes by nicotinic acid and nicotinamide. Biochemical and Biophysical Research Communications. Available at: [Link]
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Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Nicotinamides for Antifungal Agent Development
Introduction: The Imperative for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2][3][4] The existing antifungal armamentarium is limited, and the development of new therapeutic agents with novel mechanisms of action is a critical priority. Nicotinamide (the amide form of vitamin B3) and its derivatives have emerged as a promising class of compounds in the quest for new antifungals.[4][5][6] This is due to their role in fundamental cellular processes and the potential for chemical modification to enhance their potency and selectivity against fungal pathogens.[7][8][9]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of nicotinamide derivatives as potential antifungal agents. The protocols herein are designed to be robust and reproducible, providing a solid foundation for hit-to-lead optimization campaigns.
Scientific Rationale: Why Nicotinamides?
Nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), a cornerstone of cellular metabolism and a substrate for various enzymes, including sirtuins, which are involved in DNA repair and other vital cellular functions.[10][11][12] The antifungal activity of nicotinamides is thought to stem from multiple mechanisms:
-
Enzyme Inhibition: Certain nicotinamide derivatives have been shown to act as potent inhibitors of fungal enzymes that are crucial for survival. A notable example is succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[7][8][9] Inhibition of SDH disrupts fungal respiration and energy production.
-
Disruption of Cell Wall Integrity: Some nicotinamide analogs have been found to interfere with the fungal cell wall, a structure essential for maintaining osmotic balance and protecting the fungus from environmental stresses.[1][2] This can lead to cell lysis and death.
-
Interference with NAD+ Metabolism: Altering the intracellular concentration of nicotinamide can disrupt the delicate balance of NAD+ and its related metabolites, potentially leading to cell cycle arrest and inhibition of fungal growth.[10][13]
The versatility of the nicotinamide scaffold allows for a wide range of chemical modifications to explore structure-activity relationships (SARs) and optimize antifungal potency, selectivity, and pharmacokinetic properties.[1][2][7][8]
General Workflow for Synthesis and Evaluation
The development of novel nicotinamide-based antifungal agents typically follows a structured workflow, from initial synthesis to biological characterization.
Caption: General workflow for the synthesis and evaluation of nicotinamide derivatives.
Protocols for Synthesis and Purification
The cornerstone of synthesizing nicotinamide derivatives is the formation of an amide bond between a nicotinic acid derivative and a suitable amine.[1][2][14][15] While numerous methods exist for amide bond formation, a common and reliable approach involves the use of coupling agents.[16][17][]
Protocol 1: General Synthesis of N-Substituted Nicotinamides via Amide Coupling
This protocol describes a general method for the synthesis of N-substituted nicotinamides using a carbodiimide coupling agent.
Materials:
-
Substituted nicotinic acid (1.0 eq)
-
Substituted amine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (0.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the substituted nicotinic acid (1.0 eq) and dissolve it in anhydrous DCM or DMF.
-
Add the substituted amine (1.1 eq), HOBt (0.5 eq), and TEA or DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC or EDC (1.2 eq) in a minimal amount of anhydrous DCM or DMF.
-
Slowly add the coupling agent solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Nicotinamide Derivatives
Purification is critical to obtain compounds of sufficient purity for biological testing.
A. Column Chromatography:
-
Prepare a slurry of silica gel in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified nicotinamide derivative.
B. Recrystallization:
-
Dissolve the crude or column-purified product in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocols for Structural Characterization
Unambiguous structural confirmation of the synthesized nicotinamides is essential.[7][19]
Protocol 3: Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: [20][21]
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of characteristic peaks for the nicotinamide core and the appended substituents. Key signals to look for in ¹H NMR include the aromatic protons of the pyridine ring and the amide N-H proton. In ¹³C NMR, the carbonyl carbon of the amide is a key diagnostic signal.
B. Mass Spectrometry (MS): [7][19]
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze the sample using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI, APCI).
-
Confirm the molecular weight of the synthesized compound by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻).
C. Infrared (IR) Spectroscopy: [20][22][23][24]
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Identify characteristic absorption bands, such as the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and aromatic C-H and C=C stretches.
| Compound Example | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) | HRMS (m/z) |
| N-(3-methoxyphenyl)-2-(methylthio)nicotinamide | 2.48 (s, 3H), 3.76 (s, 3H), 6.70-6.73 (m, 1H), 7.25-7.28 (m, 3H), 7.40 (s, 1H), 7.90 (dd, 1H), 8.06 (dd, 1H), 8.60 (dd, 1H), 10.45 (s, 1H) | Not reported in detail | [M+H]⁺ found: 290.05 |
| Methyl 5-(6-bromonicotinamido)-4-cyano-3-methylthiophene-2-carboxylate | 2.56 (s, 3H), 3.83 (s, 3H), 7.67 (d, 1H), 8.34 (d, 1H), 8.91 (s, 1H), 12.60 (bs, 1H) | 14.9, 52.7, 99.0, 114.0, 117.9, 124.6, 128.0, 140.5, 144.6, 149.8, 150.7, 154.2, 162.5, 164.7 | [M+H]⁺ found: 381.9679 |
Data adapted from published literature.[7][19]
Protocols for Antifungal Activity Assessment
Standardized methods are crucial for determining the in vitro antifungal activity of the synthesized compounds.[25][26] The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[27][28]
Protocol 4: In Vitro Antifungal Susceptibility Testing by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or water
-
Spectrophotometer
-
Positive control antifungal drug (e.g., fluconazole, amphotericin B)
-
Synthesized nicotinamide derivatives
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar medium to ensure purity and viability.
-
Prepare a suspension of fungal cells or conidia in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Drug Dilution:
-
Prepare a stock solution of each synthesized compound and the control drug in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubate the plates at 35 °C for 24-48 hours, depending on the fungal species.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[26] For azoles against yeasts, this is often a ≥50% reduction in turbidity.[27] For other compounds and fungi, it may be the lowest concentration showing no visible growth.
-
Caption: Workflow for MIC determination using the broth microdilution method.
Mechanism of Action: A Deeper Dive
Understanding the mechanism of action is crucial for lead optimization. For nicotinamides targeting SDH, further enzymatic assays can be performed.
Caption: Simplified mechanism of SDH inhibition by nicotinamide derivatives.
Data Interpretation and Next Steps
The MIC values obtained from the antifungal susceptibility testing provide a quantitative measure of the potency of the synthesized compounds. Promising compounds with low MIC values should be further evaluated for their cytotoxicity against mammalian cell lines to assess their therapeutic index. Structure-activity relationship studies can then be conducted to guide the design of the next generation of more potent and selective antifungal agents.[1][2][7][8]
References
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL: [Link])
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Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. (URL: [Link])
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Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. PubMed. (URL: [Link])
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Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. MDPI. (URL: [Link])
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. ResearchGate. (URL: [Link])
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed. (URL: [Link])
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Amide coupling reaction in medicinal chemistry. HepatoChem. (URL: [Link])
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Methods for amide bond synthesis. ResearchGate. (URL: [Link])
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Green Catalytic Direct Amide Bond Formation. Royal Society of Chemistry. (URL: [Link])
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Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. (URL: [Link])
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Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. (URL: [Link])
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The structures of nicotinamide derivatives. ResearchGate. (URL: [Link])
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Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. PubMed. (URL: [Link])
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Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. (URL: [Link])
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A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH. (URL: [Link])
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Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH. (URL: [Link])
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Tentative interpretive guidelines for susceptibility testing in vitro of Candida isolates. ResearchGate. (URL: [Link])
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PMC - PubMed Central. (URL: [Link])
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Inhibitory effect of nicotinamide on enzymatic activity of selected fungal strains causing skin infection. PubMed. (URL: [Link])
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Effect of Nicotinamide Against Candida albicans. PMC - NIH. (URL: [Link])
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Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. PubMed. (URL: [Link])
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A pathogenic yeast has many tricks up its sleeve. IRIC. (URL: [Link])
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. (URL: [Link])
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Novel N-(1H-Pyrazol-5-yl)nicotinamide Derivatives: Design, Synthesis and Antifungal Activity. PubMed. (URL: [Link])
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Nicotinamide potentiates amphotericin B activity against Candida albicans. PMC - NIH. (URL: [Link])
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SPECTROSCOPIC CHARACTERIZATION AND THERMAL STUDIES OF NICOTINAMIDE ALKALINE EARTH METAL COMPLEXES. (URL: [Link])
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Effect of Nicotinamide Against Candida albicans. Frontiers. (URL: [Link])
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The impact of cellular NAD metabolism on antifungal toxicity. The University of Rhode Island. (URL: [Link])
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Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. ResearchGate. (URL: [Link])
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Regulation of NAD+ metabolism, signaling and compartmentalization in the yeast Saccharomyces cerevisiae. PMC - NIH. (URL: [Link])
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Experimental [A], calculated [B] and [C] FT-IR spectra of nicotinamide. ResearchGate. (URL: [Link])
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FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Synthesis of 6-Fluoronicotinic Acid from 2,5-Dibromopyridine
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 6-fluoronicotinic acid, a pivotal building block in medicinal chemistry and drug development.[1][2] Starting from the readily available 2,5-dibromopyridine, this methodology employs a three-step sequence involving a selective Grignard exchange, carboxylation, and subsequent nucleophilic aromatic substitution (SNAr) for fluorination. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and a framework for process optimization.
Introduction: The Significance of 6-Fluoronicotinic Acid
6-Fluoronicotinic acid, also known as 6-fluoropyridine-3-carboxylic acid, is a fluorinated heterocyclic compound of significant interest in the pharmaceutical industry.[1] The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4] Consequently, 6-fluoronicotinic acid serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents and is also utilized in the development of tracers for positron emission tomography (PET).[1][5][6]
This guide details a robust and scalable synthetic route to 6-fluoronicotinic acid from 2,5-dibromopyridine, focusing on providing a clear and reproducible protocol grounded in established chemical principles.
Reaction Scheme
The synthesis of 6-fluoronicotinic acid from 2,5-dibromopyridine proceeds through the following three key transformations:
-
Selective Grignard Exchange and Carboxylation: 2,5-dibromopyridine undergoes a selective Grignard exchange at the 5-position, followed by reaction with a chloroformate to yield a 6-bromonicotinate ester.
-
Nucleophilic Aromatic Substitution (Fluorination): The 6-bromo group of the nicotinate ester is displaced by a fluoride ion in a nucleophilic aromatic substitution reaction.
-
Hydrolysis: The resulting 6-fluoronicotinate ester is hydrolyzed to afford the final product, 6-fluoronicotinic acid.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,5-Dibromopyridine | ≥98% | Commercially Available |
| Isopropylmagnesium chloride solution | 2.0 M in THF | Commercially Available |
| Cuprous iodide (CuI) | ≥99% | Commercially Available |
| Methyl chloroformate | ≥98% | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |
| Anhydrous tetramethylammonium fluoride | ≥97% | Commercially Available |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Sodium hydroxide (NaOH) | ≥98% | Commercially Available |
| Hydrochloric acid (HCl) | 37% | Commercially Available |
Step-by-Step Synthesis
Step 1: Synthesis of Methyl 6-bromonicotinate
-
To a dry, nitrogen-purged reaction vessel, add 400 mL of anhydrous tetrahydrofuran (THF) and 2,5-dibromopyridine (59.2 g, 0.25 mol).
-
Cool the mixture to -10 °C using an appropriate cooling bath.
-
Slowly add isopropylmagnesium chloride solution (2.0 M in THF, 150 mL, 0.30 mol) dropwise, maintaining the internal temperature at -10 °C.
-
After the addition is complete, continue to stir the mixture at -10 °C and monitor the reaction by HPLC until the consumption of 2,5-dibromopyridine is greater than 99.5%.
-
To the reaction mixture, add cuprous iodide (1.43 g, 7.5 mmol) as a catalyst.
-
Subsequently, add methyl chloroformate (28.4 g, 0.30 mol) dropwise while maintaining the temperature at -10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1 hour.
-
The reaction mixture containing the intermediate, methyl 6-bromonicotinate, can be carried forward to the next step without purification.
Step 2: Synthesis of Methyl 6-fluoronicotinate
-
In a separate dry, nitrogen-purged reaction vessel, add anhydrous tetramethylammonium fluoride (27.9 g, 0.30 mol).
-
To this, add the solution of methyl 6-bromonicotinate in THF from the previous step.
-
Heat the reaction mixture to 40-50 °C and stir for 16 hours.
-
Monitor the reaction by HPLC to confirm the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
Step 3: Hydrolysis to 6-Fluoronicotinic Acid
-
Concentrate the reaction mixture from Step 2 under reduced pressure to remove the THF.
-
To the residue, add 300 mL of dimethylformamide (DMF).
-
At a temperature of 20-30 °C, slowly add a 30% aqueous solution of sodium hydroxide (60 g) dropwise.
-
Stir the mixture at room temperature for 3 hours, monitoring the hydrolysis by HPLC until complete.
-
Adjust the pH of the reaction mixture to 3-4 by the dropwise addition of 20% hydrochloric acid. This will cause the product to precipitate.
-
Filter the resulting solid and wash the filter cake with 60 mL of water.
-
Dry the solid under vacuum to obtain 6-fluoronicotinic acid as a white solid.
Expected Yield and Purity
-
Yield: Approximately 85%
-
Purity (by HPLC): >98%
-
Melting Point: 146-149 °C[1]
Scientific Rationale and Mechanistic Insights
A thorough understanding of the underlying chemical principles is crucial for successful synthesis and troubleshooting.
Selective Grignard Exchange
The initial step involves a selective halogen-metal exchange at the 5-position of 2,5-dibromopyridine. The bromine at the 2-position is adjacent to the electron-withdrawing nitrogen atom of the pyridine ring, making the C2-Br bond stronger and less susceptible to Grignard exchange compared to the C5-Br bond. The use of isopropylmagnesium chloride is a common strategy for performing such selective exchanges on heterocyclic systems. The presence of a copper catalyst, such as cuprous iodide, can facilitate the subsequent carboxylation step.
Nucleophilic Aromatic Substitution (SNAr) for Fluorination
The conversion of the 6-bromonicotinate to the 6-fluoronicotinate is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism proceeds via an addition-elimination pathway.[7][8]
Mechanism of SNAr Fluorination
Caption: SNAr mechanism for the fluorination of 6-bromonicotinate.
The pyridine nitrogen and the ester group at the 3-position are electron-withdrawing, which activates the pyridine ring towards nucleophilic attack. This is a critical requirement for a successful SNAr reaction.[9] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The rate-determining step is typically the initial addition of the nucleophile to the aromatic ring.[10] Although bromide is generally a better leaving group than fluoride in SN1 and SN2 reactions, in SNAr, the high electronegativity of the attacking fluoride ion helps to stabilize the negatively charged Meisenheimer complex, thus facilitating the reaction.[9][10]
Ester Hydrolysis
The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, followed by acidification. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and protonation yields the carboxylic acid.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Temperature Control | Maintain strict temperature control, especially during the Grignard exchange and carboxylation steps (-10 °C). | Grignard reagents can be unstable at higher temperatures and may undergo side reactions. |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried and all solvents and reagents are anhydrous. | Grignard reagents are highly reactive with water. Moisture will quench the reagent and reduce the yield. |
| Inert Atmosphere | Conduct the reaction under a nitrogen or argon atmosphere. | Prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture. |
| Purity of Reagents | Use high-purity starting materials and reagents. | Impurities can lead to side reactions and lower yields. |
| Monitoring | Regularly monitor the progress of each step by HPLC or TLC. | Ensures complete conversion before proceeding to the next step, which is crucial for maximizing yield and purity. |
Characterization of 6-Fluoronicotinic Acid
The final product should be characterized to confirm its identity and purity.
-
HPLC: To determine the purity of the compound.
-
Melting Point: Comparison with the literature value (144-148 °C).[1]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Mass Spectrometry (LC-MS): To determine the molecular weight.[11]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of 6-fluoronicotinic acid.
References
-
Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. (1987). PubMed. Retrieved from [Link]
-
Structure-reactivity relationships in the chemical of prodrug esters of nicotinic acid hydrolysis. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. Retrieved from [Link]
-
Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]
-
Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2024). ResearchGate. Retrieved from [Link]
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]
-
6-Fluoronicotinic Acid. (n.d.). PubChem. Retrieved from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. (2010). PubMed. Retrieved from [Link]
-
Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.). ACS Publications. Retrieved from [Link]
-
The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (2024). ResearchGate. Retrieved from [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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- 2. pharmacyjournal.org [pharmacyjournal.org]
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- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Fluoronicotinic acid | 403-45-2 [chemicalbook.com]
- 6. One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One moment, please... [chemistrysteps.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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Use of 6-(2-Fluorophenyl)nicotinic acid in glucokinase activator synthesis
Application Notes & Protocols
Topic: The Strategic Use of 6-(2-Fluorophenyl)nicotinic Acid in the Synthesis of Novel Glucokinase Activators for Type 2 Diabetes Research
Abstract: Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a gatekeeper for glucose metabolism in the liver.[1][2] Small molecule glucokinase activators (GKAs) that allosterically activate this enzyme represent a promising therapeutic strategy for Type 2 Diabetes (T2DM).[3][4] However, early generation GKAs have been hampered by issues of hypoglycemia and long-term efficacy loss.[5] This has driven the development of new GKA scaffolds with improved selectivity and pharmacokinetic profiles. This document provides a detailed guide on the use of this compound as a key structural intermediate for the synthesis of a new class of potent and potentially selective GKAs. We present the scientific rationale, a detailed synthetic protocol, methods for structural and functional characterization, and insights into the experimental design choices critical for drug discovery professionals.
Part 1: Scientific Foundation - Glucokinase as a Dual-Action Target
Glucokinase plays a central, dual role in regulating blood glucose, making it an attractive therapeutic target.[6] Its unique kinetic properties, including a high S₀.₅ for glucose (the concentration at which activity is half-maximal) and positive cooperativity, allow it to function effectively as the body's "glucostat".[7][8]
-
In Pancreatic β-Cells: GK acts as the primary glucose sensor. As blood glucose rises, increased GK activity leads to higher ATP production, closure of ATP-sensitive potassium channels, and ultimately, glucose-stimulated insulin secretion (GSIS).[3][9]
-
In Liver Hepatocytes: GK controls the rate-limiting step of hepatic glucose uptake and glycogen synthesis.[1] During fasting, GK is sequestered in the nucleus by the glucokinase regulatory protein (GKRP). After a meal, high glucose levels promote GK's release into the cytoplasm, where it phosphorylates glucose to glucose-6-phosphate, trapping it in the cell for conversion to glycogen.[3][5]
GKAs do not bind to the active site but to a distinct allosteric site, inducing a conformational change that increases the enzyme's affinity for glucose.[2][10] This lowers the threshold for GK activation, enhancing both insulin secretion from the pancreas and glucose uptake in the liver, thereby addressing two key pathophysiological defects in T2DM.[1][11]
Part 2: The this compound Scaffold: A Rationale
The development of second-generation GKAs has focused on optimizing potency while engineering desirable pharmacokinetic properties, such as hepatoselectivity, to mitigate the risk of hypoglycemia.[12] The nicotinic acid core is a versatile and privileged scaffold in medicinal chemistry. Specifically, substitution at the 6-position of the nicotinic acid ring is a key strategy in GKA design.
Why this compound?
-
Amide Linkage Point: The carboxylic acid at the 3-position provides a perfect handle for creating an amide bond, a stable and common linker in many GKA structures.[13][14] This allows for the systematic exploration of structure-activity relationships (SAR) by coupling a diverse library of amines.
-
Modulation of Physicochemical Properties: The 2-fluorophenyl group at the 6-position is critical. The fluorine atom can engage in specific hydrogen bonding or dipolar interactions within the allosteric binding pocket, potentially enhancing potency. Furthermore, this bulky, lipophilic group significantly influences the molecule's overall properties, including solubility, cell permeability, and metabolic stability.
-
Hepatoselectivity Vector: Carboxylic acid-containing GKAs have been designed to be substrates for organic anion-transporting polypeptides (OATPs) that are highly expressed in the liver.[12] This strategy enhances liver uptake and limits distribution to other tissues like the pancreas, thereby creating a "hepatoselective" GKA that can robustly lower hepatic glucose output with a reduced risk of hypoglycemia.[12] The this compound scaffold provides the necessary carboxylic acid for this targeting approach.
Part 3: Synthesis Protocol: A Representative GKA
This protocol details the synthesis of a model GKA, (S)-N-(1-(thiazol-2-yl)ethyl)-6-(2-fluorophenyl)nicotinamide (a hypothetical but representative molecule), via a standard amide coupling reaction.
Experimental Rationale: The chosen method utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, operates under mild conditions, and is known to suppress epimerization of chiral centers, which is critical when using chiral amines like (S)-1-(thiazol-2-yl)ethan-1-amine. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the HCl salt of the amine and facilitate the reaction.
Step-by-Step Methodology
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq, e.g., 1.00 g).
-
Add (S)-1-(thiazol-2-yl)ethan-1-amine hydrochloride (1.1 eq).
-
Add HATU (1.2 eq).
-
Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 20 mL).
-
-
Reaction Execution:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add DIPEA (2.5 eq) dropwise via syringe. The solution may become clearer as the amine salt is neutralized.
-
Allow the mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).
-
-
Aqueous Work-up and Extraction:
-
Once complete, pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (2 x 50 mL) to remove residual DMF, followed by saturated aqueous NaCl (brine) (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 80% ethyl acetate in hexanes) to isolate the pure product.
-
| Parameter | Condition / Reagent | Moles (eq) | Rationale |
| Acid | This compound | 1.0 | The core scaffold providing the phenyl group and amide linkage point. |
| Amine | (S)-1-(thiazol-2-yl)ethan-1-amine HCl | 1.1 | A slight excess ensures complete consumption of the limiting acid. |
| Coupling Agent | HATU | 1.2 | High-efficiency activator of the carboxylic acid with low risk of racemization. |
| Base | DIPEA | 2.5 | Non-nucleophilic base to neutralize the amine salt and activate HATU. |
| Solvent | Anhydrous DMF | - | Aprotic polar solvent that effectively dissolves all reactants. |
| Temperature | 0°C to Room Temp. | - | Initial cooling controls the exothermic activation step. |
| Purification | Flash Chromatography | - | Standard method for separating the desired product from byproducts and unreacted reagents. |
Part 4: Characterization and Quality Control
Self-validating protocols require rigorous confirmation of the final product's identity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The spectra should show characteristic peaks for the aromatic protons, the thiazole ring, the ethyl group, and the amide N-H proton.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound. A high-quality sample for biological testing should exhibit >98% purity.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to aromatic, thiazole, and aliphatic protons with correct integration and splitting patterns. |
| ¹³C NMR (100 MHz, CDCl₃) | Peaks corresponding to all unique carbon atoms in the molecule. |
| HRMS (ESI+) | [M+H]⁺ peak observed within 5 ppm of the calculated exact mass. |
| HPLC Purity (254 nm) | Single major peak with >98% area under the curve. |
Part 5: Biological Evaluation - In Vitro GK Activation Assay
The functional activity of the synthesized GKA must be quantified. A common method is a coupled-enzyme kinetic assay that measures the rate of glucose-6-phosphate production.[15]
Principle: Glucokinase converts Glucose and ATP to Glucose-6-Phosphate (G6P) and ADP. The G6P produced is then used as a substrate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NAD⁺ to NADH. The increase in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.[15]
Step-by-Step Protocol
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM MOPS, pH 7.2, 250 mM KCl, 10 mM MgCl₂, 1 mM DTT). Prepare stock solutions of ATP, NAD⁺, G6PDH, recombinant human glucokinase, and the synthesized GKA (in DMSO).
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the assay buffer.
-
Compound Addition: Add the synthesized GKA across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM) to determine the EC₅₀ (half-maximal effective concentration). Include DMSO-only wells as a negative control (0% activation) and a known potent GKA as a positive control.
-
Enzyme and Substrate Addition: Add a fixed concentration of glucose (e.g., 5 mM, a physiologically relevant concentration), ATP, NAD⁺, and G6PDH to all wells.
-
Reaction Initiation: Initiate the reaction by adding recombinant glucokinase to all wells.
-
Data Acquisition: Immediately place the plate in a spectrophotometric plate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 30 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate against the GKA concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
-
To determine the effect on glucose affinity, repeat the assay with a fixed GKA concentration and varying glucose concentrations to calculate the S₀.₅.
-
| Parameter | Description | Typical Value for an Active GKA |
| EC₅₀ | The concentration of GKA that produces 50% of the maximal activation at a fixed glucose concentration. | < 500 nM |
| S₀.₅ | The concentration of glucose required to achieve half-maximal enzyme velocity. | A significant fold-decrease compared to the absence of the GKA. |
| Maximal Activation | The fold-increase in enzyme activity at saturating GKA concentration compared to baseline. | 2-10 fold |
Conclusion
The strategic use of intermediates like this compound is fundamental to advancing the field of glucokinase activators. This scaffold provides a robust platform for generating novel compounds with potentially superior therapeutic profiles. The detailed synthetic and analytical protocols provided herein offer a comprehensive framework for researchers in drug development to synthesize, characterize, and evaluate new GKA candidates, ultimately contributing to the search for more effective treatments for Type 2 Diabetes.
References
- Tahrani, A. A., et al. (2020). Glucokinase Activators for Type 2 Diabetes: Challenges and Future Developments. Drugs, 80(5), 467-475.
- ScienceDirect. (2024). What are glucokinase activators and how do they work? ScienceDirect Topics.
- Al-Qaissi, A., et al. (2023).
- Coughlan, M. T., & Glicksman, M. A. (2020). Glucokinase Activators. A Humbling Lesson in Drug Development. Diabetes.
- Kishimoto, K., & Kamata, K. (2014). Present status of clinical deployment of glucokinase activators.
- Dean, E. D., et al. (2021).
- Matschinsky, F. M., et al. (2010).
- Kumar, A., et al. (2022).
- McKerrecher, D., et al. (2005). Discovery, synthesis and biological evaluation of novel glucokinase activators. Bioorganic & Medicinal Chemistry Letters.
- ResearchGate. (2005).
- Google Patents. (2008).
- Cheruvallath, Z. S., et al. (2013). Design, synthesis and SAR of novel glucokinase activators. Bioorganic & Medicinal Chemistry Letters.
- Semantic Scholar. (2024). Novel glucokinase activators: A structure-based pharmacophore modeling, QSAR analysis, and molecular dynamics approach.
- Futamura, M., et al. (2014).
- Heuser, S., et al. (2006).
- NIH. (n.d.).
- Molecules. (2023).
- ResearchGate. (2012). Discovery of (S)-6-(3-Cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido )
- Matschinsky, F. M. (2009). Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects. PubMed.
- Knafels, J. D., et al. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. Journal of Medicinal Chemistry.
Sources
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- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 3. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment [mdpi.com]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 12. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nanobioletters.com [nanobioletters.com]
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- 15. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-(2-Fluorophenyl)nicotinic Acid Synthesis Yield
Welcome to the technical support center for the synthesis of 6-(2-Fluorophenyl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Drawing upon established organometallic principles and practical field experience, this document aims to be a comprehensive resource for overcoming common challenges in this synthesis.
I. Synthetic Strategy Overview
The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyridine ring and a phenyl group. A common approach involves the coupling of a 6-halonicotinate derivative (such as methyl 6-chloronicotinate) with (2-fluorophenyl)boronic acid, followed by hydrolysis of the resulting ester to the final carboxylic acid product.
This two-step sequence, while robust, presents several opportunities for yield loss. The following sections will address potential issues in a question-and-answer format, providing both mechanistic explanations and actionable solutions.
II. Troubleshooting Guide: The Suzuki-Miyaura Coupling Step
This section focuses on the critical cross-coupling reaction between a 6-halonicotinate and (2-fluorophenyl)boronic acid.
Question 1: My Suzuki-Miyaura coupling reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Suzuki coupling of heteroaromatic compounds is a frequent challenge. The primary factors to investigate are the catalyst system, reaction conditions, and the integrity of your reagents.
Underlying Causes & Solutions:
-
Catalyst Inactivity or Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Expert Insight: For electron-deficient heteroaryl halides like 6-chloronicotinate, a highly active catalyst system is often necessary. Standard catalysts like Pd(PPh₃)₄ may not be sufficient.
-
Recommended Action:
-
Catalyst Selection: Employ a more robust palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specialized ligand.
-
Ligand Choice: Electron-rich and bulky phosphine ligands are known to promote the oxidative addition step and stabilize the palladium catalyst. Consider using ligands from the Buchwald family (e.g., SPhos, XPhos) or other highly active ligands.
-
Catalyst Loading: While typically in the 1-5 mol% range, for challenging substrates, a slightly higher catalyst loading might be beneficial. However, excessive catalyst can sometimes lead to more side products.
-
-
-
Suboptimal Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. An inappropriate base can lead to a sluggish reaction.
-
Expert Insight: The choice of base can significantly impact the reaction rate and yield. For ester-containing substrates, a base that is too strong can cause unwanted hydrolysis.
-
Recommended Action:
-
Screening Bases: If using a carbonate base like K₂CO₃ or Na₂CO₃ yields poor results, consider switching to a phosphate base like K₃PO₄, which is often more effective in Suzuki couplings of heteroaryl halides. Cesium carbonate (Cs₂CO₃) is another powerful, albeit more expensive, option.
-
Aqueous vs. Anhydrous: The presence of water is often beneficial for Suzuki couplings, as it helps to dissolve the inorganic base and facilitate the reaction. A solvent system like dioxane/water or toluene/water is a good starting point.
-
-
-
Poor Reagent Quality: Boronic acids are susceptible to degradation over time, particularly through a process called protodeboronation where the boronic acid group is replaced by a hydrogen atom.
-
Expert Insight: The quality of the (2-fluorophenyl)boronic acid is critical. Using old or improperly stored boronic acid is a common reason for reaction failure.
-
Recommended Action:
-
Use Fresh Reagents: Whenever possible, use freshly purchased or properly stored (2-fluorophenyl)boronic acid.
-
Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable than the corresponding boronic acids and can be a good alternative to overcome stability issues.
-
-
Question 2: I am observing significant amounts of side products, such as homocoupled biaryls and dehalogenated starting material. How can I minimize these?
Answer:
The formation of byproducts is a common issue that can significantly reduce the yield of the desired product.
Underlying Causes & Solutions:
-
Homocoupling: This occurs when two molecules of the boronic acid couple together or two molecules of the aryl halide couple together.
-
Expert Insight: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species.
-
Recommended Action:
-
Thorough Degassing: Ensure that your reaction mixture is thoroughly degassed before heating to remove any dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.
-
Use High-Purity Reagents: Ensure your palladium catalyst is of high quality to minimize the presence of Pd(II) impurities.
-
-
-
Dehalogenation: This is the replacement of the halogen on your 6-halonicotinate with a hydrogen atom.
-
Expert Insight: Dehalogenation can occur as a competing reaction pathway, particularly with more reactive catalyst systems or in the presence of protic impurities.
-
Recommended Action:
-
Use Anhydrous Solvents: Ensure your organic solvents are anhydrous to minimize sources of protons.
-
Optimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.
-
-
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 6-chloronicotinate
-
(2-Fluorophenyl)boronic acid
-
Pd₂(dba)₃ (Palladium catalyst)
-
SPhos (Ligand)
-
K₃PO₄ (Base)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a dry Schlenk flask, add methyl 6-chloronicotinate (1.0 equiv.), (2-fluorophenyl)boronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.08 equiv.) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water to the flask to achieve a solvent ratio of approximately 4:1 (dioxane:water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude methyl 6-(2-fluorophenyl)nicotinate can then be purified by column chromatography on silica gel.
Troubleshooting Guide: Hydrolysis Step
This section addresses the conversion of the methyl ester to the final carboxylic acid product.
Question 3: The hydrolysis of my methyl 6-(2-fluorophenyl)nicotinate is incomplete or very slow. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis can be due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent.
Underlying Causes & Solutions:
-
Insufficient Reaction Conditions: Saponification of esters can sometimes be sluggish, especially with sterically hindered substrates.
-
Expert Insight: A simple increase in temperature and/or reaction time can often resolve this issue.
-
Recommended Action:
-
Increase Temperature: Refluxing the reaction mixture will increase the reaction rate.
-
Extend Reaction Time: Monitor the reaction by TLC until the starting ester is no longer visible.
-
Increase Base Concentration: Using a higher concentration of NaOH or LiOH solution can accelerate the hydrolysis.
-
-
Question 4: I am concerned about potential side reactions during the hydrolysis. Are there any I should be aware of?
Answer:
While generally a clean reaction, high temperatures and strongly basic conditions can potentially lead to unwanted side reactions on a substituted pyridine ring, although this is less common for this specific substrate.
Underlying Causes & Solutions:
-
Ring Opening/Degradation: Highly forcing conditions can sometimes lead to degradation of the heterocyclic ring.
-
Expert Insight: This is more of a concern with more complex or sensitive heterocyclic systems. For this compound, standard hydrolysis conditions are generally well-tolerated.
-
Recommended Action:
-
Use Milder Conditions: If you suspect degradation, you can try using milder conditions, such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature or slightly elevated temperatures. This is often sufficient for complete hydrolysis without the need for harsh refluxing in concentrated NaOH.
-
-
Experimental Protocol: Hydrolysis
Materials:
-
Crude or purified methyl 6-(2-fluorophenyl)nicotinate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl 6-(2-fluorophenyl)nicotinate in a mixture of methanol (or THF) and water.
-
Add an excess of sodium hydroxide (2-3 equivalents) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the organic solvent (methanol or THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 2-3 with concentrated HCl.
-
The this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization.
III. Purification and Characterization
Question 5: What is the best way to purify the final this compound product?
Answer:
The final product is an acid, which allows for straightforward purification methods.
Purification Strategy:
-
Acid-Base Extraction: After the hydrolysis workup, the acidification and precipitation step is in itself a very effective purification method, as it separates the acidic product from neutral or basic impurities.
-
Recrystallization: This is the most common and effective method for purifying the final product.
-
Expert Insight: The choice of solvent is crucial for successful recrystallization. You need a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Recommended Solvents:
-
Ethanol/Water: A mixture of ethanol and water is often a good starting point for recrystallizing nicotinic acid derivatives. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to form pure crystals.
-
Acetic Acid/Water: Similar to the ethanol/water system, this can also be an effective solvent mixture.
-
Water: For some nicotinic acid derivatives, recrystallization from hot water alone may be sufficient.[1]
-
-
IV. Frequently Asked Questions (FAQs)
Q1: Can I use 6-bromonicotinate instead of 6-chloronicotinate for the Suzuki coupling?
A1: Yes, 6-bromonicotinate is a suitable and often more reactive coupling partner than the chloro-derivative. The C-Br bond is generally easier to break in the oxidative addition step of the Suzuki reaction. However, 6-chloronicotinates are often more readily available and cost-effective.
Q2: My (2-fluorophenyl)boronic acid seems to be decomposing. How can I handle it?
A2: As mentioned earlier, boronic acids can be unstable. If you suspect decomposition, it is best to use a fresh batch. Alternatively, you can convert the boronic acid to its more stable pinacol ester derivative and use that in the coupling reaction.
Q3: Is it possible to perform the synthesis as a one-pot reaction?
A3: While one-pot Suzuki coupling and subsequent hydrolysis reactions are known, for the synthesis of this compound, a two-step process with isolation of the intermediate ester is generally recommended to ensure higher purity and yield of the final product.
Q4: What are the key analytical techniques to monitor the reaction and characterize the product?
A4:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the progress of both the Suzuki coupling and hydrolysis steps. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the conversion and the presence of side products.
-
Product Characterization: The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess the purity of the crystalline solid.
-
V. Visualizing the Workflow
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
VI. References
-
Yang, W., Wang, Y., & Corte, J. R. (2003). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 5(17), 3131–3134. Available at: [Link]
-
Shive, W., & Glenn, R. A. (1946). U.S. Patent No. 2,409,806. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Lonza AG. (1981). DK Patent No. 150480B. Available at:
-
Jinan University. (2011). CN Patent No. 102249994B. Available at:
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. In Chemistry LibreTexts. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
Purification techniques for 6-(2-Fluorophenyl)nicotinic acid
Welcome to the Technical Support Center for the purification of 6-(2-Fluorophenyl)nicotinic acid (CAS 505082-91-7)[1]. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you achieve the highest possible purity for your compound. This guide is structured as a dynamic resource to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Q1: What are the typical impurities I might encounter when synthesizing this compound?
A1: Impurities are highly dependent on the synthetic route. However, common impurities in related nicotinic acid syntheses can include:
-
Starting Materials: Unreacted precursors, such as a halogenated pyridine or a fluorophenyl boronic acid, depending on the cross-coupling reaction used.
-
Reaction Byproducts: Homocoupling products of the starting materials or intermediates from incomplete reactions. For instance, processes involving hydrolysis of a nitrile or ester precursor might contain residual amide or ester.
-
Reagents: Residual catalysts (e.g., palladium from a Suzuki coupling) or reagents from other steps.[2]
-
Isomers: Positional isomers if the initial substitution reactions are not perfectly regioselective.
Q2: What are the primary purification strategies for an aromatic carboxylic acid like this?
A2: The primary methods leverage the compound's key functional groups: the acidic carboxylic acid and the aromatic rings. The main strategies are:
-
Recrystallization: Excellent for removing small amounts of impurities, especially if they have different solubility profiles.
-
Acid-Base Extraction: A classic and highly effective technique to separate the acidic product from neutral or basic impurities.
-
Chromatography: Necessary for separating compounds with very similar properties, such as isomers or byproducts with comparable polarity. This can range from preparative flash column chromatography to high-performance liquid chromatography (HPLC).
Q3: How do I reliably assess the purity of my final product?
A3: A combination of methods is always recommended for authoritative purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column is typically a good starting point.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired compound and can reveal the presence of impurities if they are at a significant level (typically >1%). ¹⁹F NMR is also highly valuable for fluorine-containing compounds.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities tend to depress and broaden the melting point range. The melting point for the related 6-Fluoronicotinic acid is reported as 144–148°C, which can serve as a preliminary reference point.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Purification Workflows & Troubleshooting
This section provides detailed protocols and a problem-solving guide for common issues.
Workflow 1: Purification by Recrystallization
Recrystallization is often the most efficient method for removing minor impurities from a solid sample. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to form pure crystals while the impurities remain in the "mother liquor."
-
Solvent Screening: The key is finding a solvent that dissolves the compound well when hot but poorly when cold. See the solvent selection table below. For a molecule with both polar (carboxylic acid) and non-polar (fluorophenyl ring) character, solvent mixtures (e.g., Ethanol/Water, Dioxane/Water) are often ideal.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves. Using an excessive amount of solvent will reduce your final yield.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot filtration through a pre-warmed filter funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. An ideal crystallization should show crystal growth over a period of 20-30 minutes.[6] Rapid cooling can trap impurities.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Rationale & Notes |
| Water | Moderate-Low | Very Low | The carboxylic acid group provides some water solubility, but the aromatic rings limit it. May require a large volume. Often used in combination with a more soluble solvent.[7] |
| Ethanol | High | Moderate | Good general-purpose solvent. A mixture with water (e.g., 9:1 EtOH:H₂O) is often effective at modulating solubility. |
| Isopropanol | High | Low-Moderate | Similar to ethanol but can sometimes provide better crystal formation. |
| Acetonitrile | High | Low | A good option for compounds that are highly soluble in alcohols. |
| Ethyl Acetate | Moderate | Low | A less polar option, useful if impurities are highly polar. |
| Toluene | Low | Very Low | Generally not a good choice alone, but can be used as an anti-solvent. |
Recrystallization Troubleshooting
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is common when there are significant impurities depressing the melting point or if the solution is supersaturated.
-
Solution: Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent (10-20% more) to reduce the saturation level. Allow it to cool much more slowly. If using a mixed solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[6]
Q: No crystals are forming, even after cooling in an ice bath. What's wrong?
A: This can happen if too much solvent was used or the solution is reluctant to nucleate.
-
Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can provide nucleation sites.
-
Solution 2 (Seeding): If you have a pure crystal from a previous batch, add a tiny speck to the solution to act as a seed crystal.
-
Solution 3 (Reduce Solvent): If the above fails, gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
Q: My final yield is very low. How can I improve it?
A: Low yield is often due to using too much solvent, cooling too quickly (leading to small crystals that pass through the filter), or significant solubility in the cold solvent.
-
Solution: Ensure you used the minimum amount of hot solvent for dissolution. After the first filtration, you can try to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling, though this second crop may be less pure.
Workflow 2: Purification by Acid-Base Extraction
This technique is ideal for separating your acidic product from any neutral or basic impurities. It relies on the ability to change the compound's solubility in aqueous and organic layers by adjusting the pH.
Caption: Workflow for purification via acid-base extraction.
Acid-Base Extraction Troubleshooting
Q: An emulsion formed at the interface, and the layers won't separate. What do I do?
A: Emulsions are common when solutions are shaken too vigorously.
-
Solution 1 (Patience): Let the separatory funnel stand for 10-30 minutes; sometimes the emulsion will break on its own.
-
Solution 2 (Brine): Add a small amount of saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.[8]
Q: I've acidified the aqueous layer, but my product isn't precipitating.
A: This usually means either the concentration is too low or the compound has some solubility in the acidic aqueous solution.
-
Solution 1 (Check pH): Use pH paper or a meter to ensure you have reached a pH of 2-3. Sometimes more acid is needed than anticipated.
-
Solution 2 (Extract Back): If the product remains soluble, extract the acidified aqueous solution with a clean organic solvent (e.g., ethyl acetate, DCM). The protonated, neutral acid will move back into the organic layer. You can then dry this organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to recover your product.
Advanced Purification & Analysis
Chromatography
When recrystallization and extraction are insufficient, chromatography is the next step.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for moderately polar organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | The acidic modifier ensures the carboxylic acid is protonated, leading to sharper peaks and reproducible retention times.[3] |
| Gradient | Start at 10-20% B, ramp to 95% B over 10-15 min | A gradient is effective for separating compounds with a range of polarities and for cleaning the column after each injection. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at ~217 nm and ~260 nm | Nicotinic acid derivatives typically have strong UV absorbance at these wavelengths.[9] |
| Injection Volume | 5-10 µL | Keep the volume low to prevent peak broadening. Ensure the sample is fully dissolved and filtered.[10] |
Chromatography Troubleshooting
Q: My peaks are tailing in the HPLC chromatogram.
A: Peak tailing for acidic compounds is often caused by unwanted interactions with the silica stationary phase.
-
Solution: Ensure the pH of your mobile phase is low enough (at least 2 pH units below the pKa of your acid) to keep the compound fully protonated. Using a mobile phase modifier like formic acid or trifluoroacetic acid (TFA) is crucial.[3] Alternatively, using a column specifically designed for organic acids can help.[3]
Q: I see a new peak in my chromatogram after leaving the sample in the autosampler overnight.
A: This suggests your compound may be degrading.
-
Solution: this compound should be reasonably stable, but it's good practice to prepare samples fresh. If degradation is suspected, consider using an autosampler with temperature control set to a low temperature (e.g., 4°C).
Decision-Making Diagram for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Wuest, F., Berndt, M., Wuest, M., & Carlson, K. E. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. [Link]
-
Szerkus, O., Siluk, D., & Kaliszan, R. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica, 60(5), 327–333. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]
-
Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. Retrieved from [Link]
- Marks, A. (1962). U.S. Patent No. 3,037,987. U.S. Patent and Trademark Office.
- CN115433122A - Preparation method of 6-fluoronicotinic acid. (2022). Google Patents.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242819, 6-Fluoronicotinic Acid. Retrieved from [Link]
-
Iwaki, M., Murakami, E., & Kakehi, K. (2000). Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 229–240. [Link]
- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993). Google Patents.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. analab.com.tw [analab.com.tw]
Technical Support Center: 6-(2-Fluorophenyl)nicotinic Acid Synthesis
Welcome to the technical support guide for the synthesis and purification of 6-(2-Fluorophenyl)nicotinic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of synthesizing this key biaryl intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities I should expect from a Suzuki-Miyaura synthesis of this compound?
A1: The Suzuki-Miyaura coupling, typically between a 6-halonicotinate derivative and 2-fluorophenylboronic acid, is a powerful C-C bond-forming reaction. However, it is prone to several side reactions that generate a predictable profile of impurities. Understanding these is the first step toward devising an effective purification strategy.
The primary impurities include:
-
Unreacted Starting Materials: Residual 6-chloronicotinic acid (or its ester) and 2-fluorophenylboronic acid.
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two boronic acid molecules (2,2'-difluorobiphenyl) or two halo-pyridine molecules. The boronic acid homocoupling is particularly common, often promoted by the presence of oxygen.[1][2]
-
Protodeboronation Product: The boronic acid is replaced by a hydrogen atom, leading to the formation of fluorobenzene.
-
Hydrolyzed Starting Material: If you use an ester of 6-chloronicotinic acid as the coupling partner, incomplete hydrolysis during workup will leave residual ester in your final product.
-
Catalyst Residues: Residual palladium from the catalyst, which can be difficult to remove and may color the product grey or black.
| Impurity Name | Chemical Structure | Likely Origin |
| 6-Chloronicotinic Acid | 6-Cl-(C₅H₃N)-COOH | Unreacted starting material |
| 2-Fluorophenylboronic Acid | 2-F-(C₆H₄)-B(OH)₂ | Unreacted starting material |
| 2,2'-Difluorobiphenyl | 2-F-(C₆H₄)-(C₆H₄)-2-F | Homocoupling of boronic acid |
| 6-Hydroxynicotinic Acid | 6-OH-(C₅H₃N)-COOH | Hydrolysis of 6-chloronicotinic acid under basic conditions[3] |
| Palladium Species | Pd(0), Pd(II) | Catalyst residue |
Q2: My crude product shows significant levels of unreacted 2-fluorophenylboronic acid and its homocoupled byproduct, 2,2'-difluorobiphenyl. How do I remove these?
A2: This is a very common issue. Both the unreacted boronic acid and its neutral homocoupling byproduct can be effectively removed by leveraging the acidic nature of your target molecule, this compound. An acid-base extraction is the most robust method.
The carboxylic acid group on your product makes it soluble in aqueous base (like NaOH or Na₂CO₃) by forming the corresponding sodium salt (sodium 6-(2-fluorophenyl)nicotinate). In contrast, the neutral 2,2'-difluorobiphenyl byproduct is not acidic and will remain in the organic phase. While 2-fluorophenylboronic acid is weakly acidic, its pKa is significantly higher than that of the nicotinic acid derivative, allowing for selective extraction.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basification: Transfer the organic solution to a separatory funnel and extract it with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The target product will move into the aqueous layer as its sodium salt. Typically, 2-3 extractions are sufficient.
-
Expert Tip: Sodium carbonate is often preferred as it is a weaker base and can minimize potential hydrolysis of other functional groups. Monitor the pH of the aqueous layer; it should be >10.
-
-
Separation: Separate the basic aqueous layer. The organic layer contains the neutral impurities (e.g., 2,2'-difluorobiphenyl) and can be discarded.
-
Organic Wash (Optional but Recommended): Wash the collected aqueous layer once with fresh EtOAc to remove any lingering neutral organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding 2 M hydrochloric acid (HCl) dropwise with stirring. Your product, this compound, is insoluble in acidic water and will precipitate out as a solid.
-
Causality Check: The goal is to protonate the carboxylate and the pyridine nitrogen. Continue adding acid until the pH is approximately 2-3 to ensure complete precipitation.[4]
-
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (like NaCl).
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for purification via acid-base extraction.
Q3: My product is still off-white/yellow after acid-base extraction. How can I decolorize it and achieve higher purity?
A3: A persistent color often indicates the presence of highly conjugated impurities or residual organometallic species. For this, a two-pronged approach of activated carbon treatment followed by recrystallization is highly effective. Recrystallization is a powerful purification technique that relies on the difference in solubility of the compound and its impurities in a specific solvent at different temperatures.[5][6]
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, common choices include ethanol, methanol, isopropanol, or mixtures like ethanol/water or acetic acid/water.
-
Dissolution: Place the semi-pure, colored product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Maintain the solution at or near its boiling point.
-
Decolorization: Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.
-
Expert Insight: Activated carbon has a high surface area that adsorbs colored impurities. Do not add it to a boiling solution, as this can cause violent bumping. Add it to the hot, but not vigorously boiling, solution.
-
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel. Pre-heating the funnel and receiving flask is highly recommended.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of recovered crystals.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Good general-purpose solvent. |
| Methanol | 65 | Higher solubility than ethanol; may require cooling for good recovery.[7] |
| Isopropanol | 82 | Less volatile than ethanol, good for slower crystal growth. |
| Ethanol/Water | Varies | Allows for fine-tuning of polarity to optimize solubility and recovery. |
| Acetic Acid | 118 | Useful for poorly soluble compounds, but can be difficult to remove completely. |
Q4: I'm concerned about residual palladium in my final product. What is the best way to remove it?
A4: Palladium contamination is a significant concern, especially for materials intended for pharmaceutical use. While much of the palladium may be removed during the acid-base workup and recrystallization, dedicated scavenging agents can be used for ultra-high purity applications.
-
Thiol-Based Scavengers: Resins or silica functionalized with thiol (-SH) groups (e.g., QuadraSil® MP, SiliaMetS® Thiol) are extremely effective. These are stirred with a solution of your product, and the sulfur atoms chelate strongly to the palladium, which is then removed by simple filtration.
-
Activated Carbon: As mentioned in the recrystallization protocol, activated carbon can also effectively bind and remove significant amounts of palladium.[8]
-
Aqueous Washes: Sometimes, washing an organic solution of the crude product with an aqueous solution containing a chelating agent like thiourea or cysteine can help extract palladium residues.
General Synthesis & Purification Workflow
The following diagram outlines a comprehensive strategy from crude product to a highly pure final compound, integrating the troubleshooting steps discussed above.
Caption: A decision-based workflow for purifying this compound.
References
-
Chromatographic Separation of Nicotinic Acid Derivatives. Acta Poloniae Pharmaceutica, vol. 60, no. 5, 2003, pp. 327-33. [Link]
-
Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation. Chemical Science International Journal, vol. 6, no. 1, 2015, pp. 35-46. [Link]
-
Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]
- Preparation method of 6-chloronicotinic acid.
-
Recrystallization and Crystallization. University of Rochester, Department of Chemistry. [Link]
- Purification of nicotinic acid.
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters, vol. 40, no. 36, 1999, pp. 6545-6548. [Link]
-
Recrystallization. Professor Dave Explains, YouTube. [Link]
-
Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit, r/chemhelp. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Challenges in the scale-up of 6-(2-Fluorophenyl)nicotinic acid production
<Technical Support Center: Scale-Up of 6-(2-Fluorophenyl)nicotinic Acid Production
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. The following question-and-answer format provides in-depth, experience-driven insights and troubleshooting strategies to ensure a robust and efficient process.
Section 1: Synthesis Pathway Selection and Optimization
The successful scale-up of this compound is critically dependent on the initial choice of synthetic route. Several pathways are commonly employed, each with its own set of advantages and challenges. This section addresses key considerations in selecting and optimizing the most viable route for your specific needs.
Q1: What are the primary synthetic routes for this compound, and what are the key scale-up considerations for each?
A1: The two most prevalent strategies for synthesizing the this compound core structure are Suzuki-Miyaura cross-coupling and Grignard-based approaches.
-
Suzuki-Miyaura Cross-Coupling: This is often the preferred method due to its functional group tolerance and generally milder reaction conditions. The reaction typically involves the coupling of a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid) with 2-fluorophenylboronic acid in the presence of a palladium catalyst and a base.[1]
-
Scale-Up Advantages: High yields, good functional group compatibility, and a large body of literature and commercially available catalysts.
-
Scale-Up Challenges:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and their removal to meet stringent pharmaceutical specifications (<10 ppm) can be challenging and costly.[2]
-
Reaction Kinetics: The reaction can be sensitive to catalyst loading, ligand choice, base, and solvent, requiring careful optimization for consistent performance at scale.
-
Boronic Acid Stability: 2-Fluorophenylboronic acid can be prone to decomposition, impacting reaction efficiency and impurity profiles.
-
-
-
Grignard Reaction: This route involves the reaction of a 2-fluorophenylmagnesium halide (a Grignard reagent) with a 6-halonicotinic acid derivative.[3]
-
Scale-Up Advantages: Utilizes readily available and often less expensive starting materials compared to boronic acids.
-
Scale-Up Challenges:
-
Moisture Sensitivity: Grignard reagents are highly sensitive to moisture, requiring strictly anhydrous conditions, which can be difficult to maintain in large reactors.
-
Exothermic Nature: The formation and reaction of Grignard reagents are often highly exothermic, necessitating robust temperature control systems to prevent runaway reactions.
-
Side Reactions: Wurtz coupling is a common side reaction that can reduce yield and complicate purification.[4]
-
-
The choice between these routes often depends on available equipment, cost of goods, and the desired purity profile of the final product.
Section 2: Troubleshooting Common Synthesis Issues
This section delves into specific problems that may arise during the synthesis and provides actionable troubleshooting steps.
Q2: My Suzuki-Miyaura coupling reaction is sluggish or stalls at larger scales. What are the likely causes and how can I address them?
A2: A sluggish or stalled Suzuki coupling at scale is a common issue often attributed to several factors:
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer, preventing the catalyst, substrates, and base from interacting effectively.
-
Troubleshooting:
-
Increase the agitation speed and ensure the reactor is properly baffled.
-
Consider using a different impeller design to improve mixing efficiency.
-
-
-
Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or impurities in the starting materials or solvents.
-
Troubleshooting:
-
Ensure all reagents and solvents are thoroughly degassed.
-
Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
-
Purify starting materials to remove any potential catalyst poisons.
-
-
-
Incorrect Base or Solvent: The choice of base and solvent is critical for the catalytic cycle.
-
Troubleshooting:
-
Re-evaluate the base and solvent system. Sometimes a switch from an aqueous base to an organic base, or a change in solvent, can significantly improve reaction rates.[1]
-
Ensure the base is fully dissolved or adequately dispersed in the reaction mixture.
-
-
Q3: I am observing significant amounts of homocoupling byproducts in my Suzuki-Miyaura reaction. How can I minimize these?
A3: Homocoupling of the boronic acid is a frequent side reaction. Its prevalence can be minimized by carefully controlling the reaction conditions.
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Troubleshooting:
-
Implement rigorous degassing procedures for all solvents and reagents.
-
Maintain a strict inert atmosphere throughout the reaction.
-
-
-
Reaction Temperature: Higher temperatures can sometimes favor homocoupling.
-
Troubleshooting:
-
Optimize the reaction temperature. It's often a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
-
-
Stoichiometry: An excess of the boronic acid can lead to increased homocoupling.
-
Troubleshooting:
-
Carefully control the stoichiometry of the reactants. A slight excess of the halide component may be beneficial.
-
-
Section 3: Impurity Profile and Management
Controlling the impurity profile is paramount in pharmaceutical manufacturing. This section addresses the formation and control of common impurities.
Q4: What are the common process-related impurities in the synthesis of this compound, and how can they be controlled?
A4: Besides starting materials and homocoupling products, several other impurities can arise:
-
Dehalogenated Nicotinic Acid: This can form via a competing hydrodehalogenation pathway, particularly if the reaction is run for extended periods or at elevated temperatures.
-
Control: Optimize reaction time and temperature. Careful selection of the palladium catalyst and ligand can also minimize this side reaction.
-
-
Positional Isomers: If the starting materials are not pure, isomeric impurities can be carried through the synthesis.
-
Control: Ensure the purity of the starting 6-halonicotinic acid and 2-fluorophenylboronic acid (or Grignard reagent) through rigorous quality control.
-
-
Residual Palladium: As mentioned, residual palladium is a major concern.
-
Control:
-
Employ palladium scavengers (e.g., functionalized silica, activated carbon, or resins) during work-up.[2]
-
Optimize the crystallization process to effectively purge palladium.
-
-
Below is a table summarizing common impurities and their control strategies:
| Impurity | Origin | Control Strategy |
| 6-Chloronicotinic acid | Unreacted starting material | Drive reaction to completion, purification |
| 2-Fluorophenylboronic acid | Unreacted starting material | Stoichiometry control, purification |
| Biphenyl-2-carboxylic acid | Homocoupling of 2-fluorophenylboronic acid | Rigorous inert atmosphere, temperature control |
| Nicotinic acid | Dehalogenation of starting material | Optimized reaction time and temperature |
| Residual Palladium | Catalyst | Use of scavengers, optimized crystallization |
Section 4: Work-up and Purification
The final steps of work-up and purification are critical for obtaining the desired product quality.
Q5: What are the most effective methods for purifying this compound at scale?
A5: Recrystallization is the most common and scalable method for purifying this compound.
-
Solvent Selection: The choice of solvent is crucial. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
pH Adjustment: The acidic nature of the product allows for purification via pH manipulation.
-
Protocol:
-
Dissolve the crude product in an aqueous base (e.g., NaOH or K2CO3) to form the soluble salt.
-
Filter to remove any insoluble impurities.
-
Treat the solution with a decolorizing agent like activated carbon if necessary.[6]
-
Slowly acidify the solution with an acid (e.g., HCl) to precipitate the purified this compound.
-
Filter, wash with cold water, and dry the purified product.
-
-
Q6: I am having difficulty with filtration of the final product due to fine particle size. How can I improve the crystal morphology?
A6: Fine particle size can be addressed by controlling the crystallization process.
-
Cooling Rate: A slow, controlled cooling rate generally promotes the growth of larger crystals.
-
Troubleshooting:
-
Program the cooling profile of the reactor to cool slowly over several hours.
-
-
-
Seeding: Introducing a small amount of pure product (seed crystals) at the point of supersaturation can encourage the growth of larger, more uniform crystals.
-
Troubleshooting:
-
Determine the optimal temperature for seeding through laboratory experiments.
-
-
-
Anti-Solvent Addition: Adding an anti-solvent (a solvent in which the product is poorly soluble) slowly to a solution of the product can induce crystallization and influence crystal habit.
-
Troubleshooting:
-
Carefully select an appropriate anti-solvent and optimize the addition rate.
-
-
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the scale-up synthesis.
References
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? [Online] Available at: [Link]
- Google Patents. (2022). CN115433122A - Preparation method of 6-fluoronicotinic acid.
-
PMC - NIH. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Online] Available at: [Link]
-
Chemical Science International Journal. (2015). Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship. [Online] Available at: [Link]
-
Organic Syntheses. nicotinic acid. [Online] Available at: [Link]
-
ResearchGate. Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Online] Available at: [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Online] Available at: [Link]
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Online] Available at: [Link]
- Google Patents. (1962). US3037987A - Purification of nicotinic acid.
-
Andrew G Myers Research Group. ortho metalation. [Online] Available at: [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Online] Available at: [Link]
-
OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. [Online] Available at: [Link]
-
ResearchGate. (2018). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Online] Available at: [Link]
-
PubMed. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Online] Available at: [Link]
-
ResearchGate. (2001). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. [Online] Available at: [Link]
-
ResearchGate. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Online] Available at: [Link]
-
Google Patents. (2011). US 2011/0263526 A1. [Online] Available at: [Link]
-
Semantic Scholar. (2005). Separation of Nicotinic Acid and Six Metabolites within 60 Seconds Using High-Flow Gradient Chromatography on Silica Column with Tandem Mass Spectrometric Detection. [Online] Available at: [Link]
-
Researcher.Life. (2000). Grignard Reactions. [Online] Available at: [Link]
- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
-
ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Online] Available at: [Link]
-
MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Online] Available at: [Link]
- Google Patents. (1984). US4447615A - Process for the purification of nicotinic acid amide I.
-
Frontiers. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Online] Available at: [Link]
-
PubMed Central. (2014). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Online] Available at: [Link]
-
Drexel University. (1994). ChemInform Abstract: Directed ortho-Metalation-Mediated F+ Introduction. Regiospecific Synthesis of Fluorinated Aromatics. [Online] Available at: [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Online] Available at: [Link]
-
The Royal Society of Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Online] Available at: [Link]
-
ResearchGate. (2021). The chemical structures of nicotinic acid and its official impurities. [Online] Available at: [Link]
-
MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Online] Available at: [Link]
-
Chemsrc. 6-Fluoronicotinic acid | CAS#:403-45-2. [Online] Available at: [Link]
-
PubChem. 6-Fluoronicotinic Acid. [Online] Available at: [Link]
-
ResearchGate. (2018). Directed ortho-Metalation-Halocyclization Route to Benzothiophenes. [Online] Available at: [Link]
Sources
Technical Support Center: Synthesis of 6-Arylnicotinic Acids
Welcome to the technical support center for the synthesis of 6-arylnicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to enhance the yield, purity, and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Our FAQs address the most common issues that arise during the synthesis of 6-arylnicotinic acids.
Q1: My Suzuki-Miyaura coupling reaction for the synthesis of the 6-arylpyridine core is plagued by low yields and the formation of significant homocoupling byproducts. What are the underlying causes and how can I mitigate this?
A1: The formation of homocoupling byproducts, where two molecules of the boronic acid couple together, is a frequent side reaction in Suzuki-Miyaura couplings.[1][2] This issue is often exacerbated by the presence of oxygen and certain palladium species.[2][3]
Troubleshooting Strategies:
-
Inert Atmosphere: Ensure a strictly inert atmosphere by thoroughly degassing your solvents and using techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[2][3]
-
Palladium Precatalyst Selection: The choice of palladium source is critical. Using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources such as Pd(OAc)₂.[4] Pd(II) species can directly promote homocoupling.[3][4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[4][5]
-
Base and Solvent Optimization: The selection of base and solvent is interdependent. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases.[2][4] A solvent system that ensures the solubility of all reactants is crucial for efficient reaction.[6]
Q2: I am observing significant protodeboronation of my arylboronic acid, leading to the formation of an undesired arene byproduct. How can this be prevented?
A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7] This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[7][8]
Mitigation Strategies:
-
Use of Boronic Esters: Boronic acid pinacol esters (Bpin) or MIDA boronates are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[7]
-
Anhydrous Conditions: While some Suzuki reactions benefit from aqueous bases, minimizing the water content can suppress protodeboronation.[6] Consider using anhydrous solvents and a soluble base.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can significantly reduce the rate of protodeboronation.[8]
-
Bulky Ligands: Interestingly, some bulky phosphine ligands can, in some cases, promote protodeboronation.[5][9] Careful ligand screening is therefore essential.
Q3: During the final hydrolysis of the nicotinic ester to the carboxylic acid, I am experiencing incomplete conversion and the formation of an amide byproduct. What is causing this and how can I resolve it?
A3: Incomplete hydrolysis and amide formation are common issues in the final deprotection step. These problems can arise from suboptimal reaction conditions or the presence of nitrogen-containing impurities.
Solutions:
-
Hydrolysis Conditions: For complete hydrolysis, ensure sufficiently strong basic or acidic conditions and adequate heating.[10][11][12] If using a base like NaOH or KOH, refluxing for an extended period may be necessary. For resistant esters, stronger bases or acid-catalyzed hydrolysis can be employed.[10][13]
-
Amide Formation: Amide byproducts can form if there are residual amine impurities from previous steps or if a nitrogen-containing solvent is used under conditions that promote aminolysis.[14][15] Ensure high purity of the starting ester and use non-nitrogenous solvents for the hydrolysis step. The mechanism of amide hydrolysis involves the formation of a tetrahedral intermediate, which then eliminates the amine.[10][11][12][14]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of common problems and their solutions, organized by the type of side reaction.
Challenges in Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-Arylnicotinic Acid Precursor | Inefficient catalyst turnover, suboptimal ligand, incorrect base, or temperature. | Screen different palladium precatalysts (e.g., Pd(PPh₃)₄, Buchwald precatalysts) and bulky, electron-rich ligands (e.g., SPhos, XPhos).[4][16] Optimize the base (e.g., K₃PO₄, Cs₂CO₃) and reaction temperature.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of Pd(II) precatalysts. | Implement rigorous degassing procedures (freeze-pump-thaw).[2] Switch to a Pd(0) precatalyst or add a mild reducing agent like potassium formate.[3] |
| Protodeboronation | High temperature, presence of water, inappropriate base. | Use more stable boronic esters (e.g., pinacol esters).[7] Minimize water in the reaction or use anhydrous conditions.[6] Lower the reaction temperature.[8] |
| Formation of Phosphine Oxides | Presence of oxygen leading to ligand oxidation. | Maintain a strict inert atmosphere throughout the reaction. |
Issues in Ester Hydrolysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | Insufficiently strong base/acid, low temperature, short reaction time, poor solubility. | Use a stronger base (e.g., LiOH) or switch to acidic hydrolysis (e.g., HCl, H₂SO₄).[10][12] Increase the reaction temperature to reflux and extend the reaction time.[10] Add a co-solvent to improve solubility. |
| Product Precipitation During Workup | The carboxylic acid product precipitates upon acidification before extraction. | Carefully adjust the pH to just below the pKa of the carboxylic acid. Perform the extraction at a slightly elevated temperature or use a larger volume of extraction solvent. |
| Amide Byproduct Formation | Presence of amine impurities or use of nitrogen-containing solvents. | Purify the starting ester to remove any residual amines. Use non-nitrogenous solvents for the hydrolysis step. |
Experimental Protocols
Optimized Suzuki-Miyaura Coupling for 6-Arylnicotinic Acid Precursors
-
Reaction Setup: To a flame-dried Schlenk flask, add the 6-halonicotinate ester (1.0 equiv.), the arylboronic acid or pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Degassing: Seal the flask and perform three vacuum-argon cycles to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane/water 4:1). Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required) under a positive pressure of argon.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[17][18]
Side Reaction: Boronic Acid Homocoupling
Caption: A simplified pathway for the homocoupling of boronic acids.[1][2]
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Stabilizing 6-(2-Fluorophenyl)nicotinic Acid Derivatives for Biological Assays
Welcome to the technical support center for 6-(2-Fluorophenyl)nicotinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered when working with this specific class of compounds. Our goal is to help you ensure the stability and integrity of your molecules, leading to more accurate and reproducible biological assay results.
The unique structure of these derivatives—combining a nicotinic acid core, a carboxylic acid group, and a fluorinated phenyl ring—presents a distinct set of physicochemical challenges. Understanding these properties is the key to successful experimentation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues researchers face. We delve into the causality behind these problems and provide robust, validated protocols to overcome them.
Q1: My compound is precipitating out of my aqueous assay buffer. What's causing this and how can I fix it?
A1: Root Cause Analysis & Solution
This is the most frequently encountered issue, and it stems directly from the inherent properties of the molecule. Carboxylic acid-containing compounds, such as those in this series, exhibit pH-dependent solubility.[1] The carboxylic acid group has a specific pKa, which is the pH at which the compound is 50% in its protonated (neutral, less soluble) form and 50% in its deprotonated (ionized, more soluble) form.
-
At low pH (below the pKa): The carboxylic acid is protonated (-COOH). This neutral form is more lipophilic and significantly less soluble in aqueous media, leading to precipitation.[1]
-
At high pH (above the pKa): The carboxylic acid is deprotonated (-COO⁻). This ionized, or salt, form is much more polar and readily dissolves in aqueous buffers.[2]
The 6-phenylnicotinic acid scaffold, a close structural relative, has a predicted pKa of approximately 2.19.[3] While the 2-fluoro substitution may slightly alter this value, it will remain in the acidic range. Therefore, if your assay buffer is at a physiological pH of ~7.4, you should theoretically have good solubility. Precipitation at neutral pH suggests that other factors, like high concentration or interactions with buffer components, may be at play.
Troubleshooting Workflow:
-
Verify Stock Solution Integrity: Ensure your compound is fully dissolved in your organic stock solvent (typically DMSO) before making aqueous dilutions. Visually inspect for any micro-precipitates.
-
Modify Dilution Protocol: Avoid adding a large volume of DMSO stock directly into a small volume of buffer. Instead, add the DMSO stock to the bulk of the buffer while vortexing to avoid localized concentration spikes that can cause the compound to crash out. This is a key step in determining kinetic solubility for assays.[4]
-
Adjust Buffer pH: For many ionizable drugs, a slight increase in the pH of the final assay buffer can significantly improve solubility.[5][6] Try preparing your buffer at pH 7.8 or 8.0, if compatible with your assay system, to maximize the proportion of the soluble, ionized form.
Below is a diagram illustrating the pH-dependent equilibrium critical to understanding this compound class.
Caption: pH-dependent equilibrium of a carboxylic acid derivative.
Q2: I'm observing high variability in my dose-response curves between experiments. Could this be a compound stability issue?
A2: Yes, this is a classic sign of compound instability or handling inconsistencies. Preserving the integrity of your compound from the vial to the final assay plate is critical for reproducibility.[7][8]
Potential Causes & Preventative Measures:
-
Stock Solution Degradation: Concentrated DMSO stocks are convenient but not impervious to degradation. Water absorption by DMSO can facilitate hydrolysis over time, and repeated freeze-thaw cycles can compromise compound integrity.[9]
-
Solution: Aliquot your primary DMSO stock into single-use volumes and store them under validated conditions (see Table 1). This minimizes freeze-thaw cycles and protects the master stock.[7]
-
-
Instability in Assay Media: The compound may be unstable in the final aqueous buffer over the duration of your experiment (e.g., hours to days for cell-based assays). This can be due to pH-catalyzed hydrolysis or oxidation.[1][10]
-
Solution: Conduct a simple stability test. Prepare your compound in the final assay buffer, incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂), and measure its concentration or activity at different time points (e.g., 0, 2, 8, 24 hours). If significant loss is detected, you may need to add the compound to the assay plates immediately before reading.
-
-
Adsorption to Plastics: Lipophilic compounds can adsorb to the surfaces of pipette tips, tubes, and assay plates, effectively lowering the concentration delivered to the biological system.
-
Solution: Use low-retention plastics for all steps. For highly sensitive assays, pre-conditioning plates by incubating with a solution of the assay buffer may help block non-specific binding sites.
-
Q3: What are the definitive best practices for storing my this compound derivatives, both as a solid and in solution?
A3: Proper storage is fundamental to long-term research success. The goal is to minimize degradation from temperature, light, oxygen, and moisture.[11][12]
Data-Driven Storage Recommendations:
Based on best practices in compound management, the following conditions are recommended to ensure the long-term and short-term stability of your compounds.[8][12]
| Form | Solvent | Temperature | Atmosphere | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | Desiccated, Dark | > 1 Year | Protect from moisture and light. Use a container with a tight seal. |
| Primary Stock | Anhydrous DMSO | -20°C | Inert Gas (Argon) | 3-6 Months | Use single-use aliquots to avoid freeze-thaw cycles and water absorption.[9] |
| Working Stock | Anhydrous DMSO | 4°C | Tightly Sealed | < 1 Week | For frequent use to avoid temperature cycling of the primary stock. |
| Aqueous Solution | Assay Buffer | 4°C | N/A | < 24 Hours | Prepare fresh daily. Prone to hydrolysis and precipitation. pH is critical.[1] |
Experimental Protocols
These protocols are designed to be self-validating systems, incorporating best practices to ensure compound stability and concentration accuracy.
Protocol 1: Preparation of a Validated 10 mM Primary Stock Solution in DMSO
Objective: To create a stable, concentrated primary stock solution for long-term storage.
Materials:
-
This compound derivative (solid)
-
Anhydrous DMSO (Biotech grade, <0.02% water)
-
Inert gas (Argon or Nitrogen)
-
Calibrated analytical balance
-
Low-retention microcentrifuge tubes or amber glass vials
Procedure:
-
Pre-Weighing: Allow the compound vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening to prevent water condensation.
-
Weighing: Accurately weigh the desired amount of solid compound (e.g., 2.17 mg for a 1 mL stock of a 217.18 g/mol compound) into a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target 10 mM concentration.
-
Solubilization: Vortex vigorously for 2-3 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually confirm that no solid particles remain.
-
Aliquoting & Storage:
-
Work quickly to dispense the solution into single-use, low-retention tubes (e.g., 20 µL aliquots).
-
Blanket the headspace of each tube with an inert gas like argon before sealing tightly.
-
Label clearly and store at -20°C in a desiccated, dark environment.[11]
-
Protocol 2: Preparation of Aqueous Working Solutions for Assays
Objective: To prepare a serial dilution of the compound in aqueous assay buffer while minimizing precipitation.
Materials:
-
Validated 10 mM Primary Stock in DMSO
-
Assay Buffer (pH verified and adjusted if necessary)
-
Low-retention pipette tips and microplates
Procedure:
-
Thaw Stock: Remove a single aliquot of the 10 mM primary stock from the -20°C freezer. Thaw completely at room temperature and briefly centrifuge to collect the solution at the bottom.
-
Intermediate Dilution: Create an intermediate dilution in 100% DMSO if required for your serial dilution scheme.
-
Final Dilution (Crucial Step):
-
Dispense the required volume of aqueous assay buffer into your destination tubes or plate wells first.
-
Add the small volume of DMSO stock (or intermediate dilution) directly into the buffer. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent effects in biological assays.[13]
-
Immediately mix thoroughly by pipetting up and down or by using a plate shaker. This rapid dispersion is key to preventing localized high concentrations and subsequent precipitation.[4]
-
-
Use Promptly: Use the freshly prepared aqueous solutions in your assay as soon as possible, ideally within the hour, to minimize the risk of degradation or precipitation over time.
By adhering to these principles and protocols, you can significantly enhance the stability of your this compound derivatives, leading to more reliable and impactful scientific outcomes.
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
-
Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
- Improving Long-Term Compound Storage in I.
-
Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 37(4), 849-861. [Link]
- Compound Management and Integrity. (n.d.). Beckman Coulter.
- Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics.
-
Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. (2012). Current Protocols in Chemical Biology, 4(4), 261-285. [Link]
- 6-PHENYLNICOTINIC ACID 29051-44-3 wiki. (n.d.). Guidechem.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
-
Solubilization techniques used for poorly water-soluble drugs. (2022). Acta Pharmaceutica Sinica B, 12(10), 3899-3921. [Link]
- Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Drug Discovery Technologies, 7(1), 1-14.
- Effect of pH on stability of drugs, importance of pH on stability of drugs. (2023). Slideshare.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2014). Journal of Applied Pharmaceutical Science, 4(10), 125-133.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Asian Journal of Pure and Applied Chemistry, 3(2), 21-30. [Link]
- Wang, X., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS One, 17(2), e0263594.
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- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for the Fluorination of Nicotinic Acid Esters
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the fluorination of nicotinic acid esters. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine into this important heterocyclic scaffold. Fluorinated nicotinic acids are crucial building blocks in pharmaceuticals and agrochemicals, yet their synthesis presents unique challenges due to the electron-deficient nature of the pyridine ring.
This document moves beyond standard protocols to provide in-depth, field-proven insights into method selection, troubleshooting, and optimization, ensuring your experiments are built on a foundation of scientific integrity and practical experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers face when planning their synthetic strategy.
Q1: What are the primary methods for fluorinating nicotinic acid esters?
There are three main strategies, each with distinct advantages and limitations:
-
Electrophilic Fluorination: Involves the reaction of an electron-rich substrate with an electrophilic fluorine source ("F+"). While powerful for many aromatics, the electron-deficient pyridine ring of a nicotinic acid ester makes direct C-H fluorination challenging. This method is typically more successful when the ring is modified with electron-donating groups or when fluorinating a more reactive intermediate derived from the ester. Reagents like Selectfluor® are common but can also act as oxidants.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This is the most common and often most practical approach for nicotinic acid esters. It requires a precursor where the position to be fluorinated is substituted with a good leaving group, such as a halogen (Cl, Br) or a triflate. A nucleophilic fluoride source (e.g., KF, CsF, TBAF) displaces the leaving group.[3][4] The reaction is facilitated by the electron-withdrawing nature of the ester and the pyridine nitrogen.
-
Balz-Schiemann Reaction: A classical method that converts an amino group on the pyridine ring into a fluorine atom via a diazonium tetrafluoroborate intermediate.[5][6][7] While effective, it involves the generation and thermal decomposition of potentially explosive intermediates, requiring careful handling and specific equipment.[8]
Q2: Why is the direct fluorination of a standard nicotinic acid ester so challenging?
The core difficulty lies in the electronic properties of the pyridine ring. It is inherently "electron-deficient" due to the electronegative nitrogen atom. This electronic nature creates two primary obstacles:
-
Resistance to Electrophilic Attack: The ring has low electron density, making it a poor nucleophile to react with an electrophilic "F+" source. This often leads to no reaction or requires harsh conditions that can cause decomposition.[9]
-
Requirement for Activation in Nucleophilic Attack: For a nucleophile like fluoride (F-) to attack the ring, the ring must be sufficiently activated by electron-withdrawing groups and must possess a suitable leaving group at the target position.
Q3: How do I choose between an electrophilic and a nucleophilic fluorination strategy?
The choice is dictated almost entirely by your starting material and desired product. The following decision workflow provides a clear guide.
Caption: Decision workflow for selecting a fluorination method.
Q4: What are the key safety considerations?
-
Electrophilic Reagents: While modern N-F reagents like Selectfluor® are significantly safer than elemental fluorine, they are strong oxidants and should be handled with care in a well-ventilated fume hood.[1][2]
-
Nucleophilic Reagents: Anhydrous fluoride sources can be highly corrosive and hygroscopic. Hydrogen fluoride (HF) is sometimes used or generated in situ; it is extremely toxic and requires specialized handling procedures and personal protective equipment.
-
Balz-Schiemann Reaction: Aryl diazonium salts are thermally unstable and can decompose explosively, especially on a large scale or in the solid state.[6][8] Always use appropriate shielding and conduct reactions on a small scale initially.
Section 2: Troubleshooting Guide: Common Experimental Issues & Solutions
Even with a well-chosen method, experimental challenges are common. This guide breaks down issues by symptom, cause, and recommended action.
| Symptom / Observation | Potential Root Cause | Recommended Action & Scientific Rationale |
| Problem 1: Low or No Product Yield | ||
| Scenario A: Nucleophilic (SNAr)Reaction stalls; starting material is recovered. | 1. Wet Fluoride Source/Solvent: Nucleophilic fluoride is a poor nucleophile when solvated by protic solvents (like water) due to strong hydrogen bonding.[3] 2. Poor Leaving Group: The energy barrier to displace the leaving group is too high. The order is generally OTf > Br > Cl. 3. Insufficient Activation: The pyridine ring is not electron-deficient enough to facilitate nucleophilic attack at the desired position. | 1. Ensure Anhydrous Conditions: Use freshly dried KF (spray-dried), anhydrous TBAF, or CsF. Dry solvents (DMSO, DMF) over molecular sieves. Water content should be <50 ppm. 2. Improve Leaving Group: If possible, synthesize a precursor with a better leaving group (e.g., use a bromo- instead of a chloro-nicotinate). 3. Increase Temperature: SNAr reactions on heteroaromatics often require high temperatures (120-220 °C) to overcome the activation energy. Use a high-boiling solvent like sulfolane. |
| Scenario B: Electrophilic (C-H)No reaction; starting material is recovered. | 1. Deactivated Substrate: The nicotinic acid ester is too electron-poor for the electrophilic reagent (e.g., Selectfluor®). 2. Reagent Decomposition: Selectfluor® can decompose, especially at elevated temperatures. | 1. Change Strategy: Direct C-H fluorination of this substrate is fundamentally difficult. The most reliable solution is to switch to an SNAr approach by synthesizing the appropriate halo-precursor. 2. Check Reagent Quality: Use a fresh bottle of Selectfluor®. Run the reaction at the lowest effective temperature. |
| Problem 2: Formation of Side Products | ||
| Multiple spots on TLC/LCMS, difficult purification. | 1. Ring Oxidation or N-Fluorination: Common with strong electrophilic fluorinating agents like Selectfluor®, which can act as an oxidant or attack the lone pair on the pyridine nitrogen.[1][9] 2. Precursor Instability: For ¹⁸F-labeling, precursors can be unstable under the basic conditions (e.g., K₂CO₃/K₂₂₂) often used to activate the [¹⁸F]fluoride.[10] 3. Hydrolysis of Ester: High temperatures in the presence of trace water can lead to hydrolysis of the ester group to the corresponding carboxylic acid. | 1. Modify Conditions: Use a less reactive fluorinating agent if possible. Running the reaction in an acidic medium can protonate the pyridine nitrogen, protecting it from N-fluorination and further deactivating the ring towards oxidation. 2. Use Milder Methods: For radiolabeling, adopt newer methods like the "fluorination on the Sep-Pak" technique, which proceeds at room temperature without added base, preserving precursor integrity.[10][11] 3. Ensure Anhydrous Workup: Use anhydrous solvents and reagents during the reaction and initial workup phases to prevent hydrolysis. |
| Problem 3: Poor Regioselectivity | ||
| A mixture of fluorinated isomers is formed. | 1. Multiple Reactive C-H Sites: In direct C-H fluorination, multiple positions on the ring may have similar reactivity, leading to isomer mixtures. Fluorination often favors the position adjacent to the nitrogen.[12] 2. Dearomatization/Rearomatization: Under certain conditions, the ring can undergo dearomatization followed by a non-selective rearomatization/protonation step. | 1. Use a Pre-functionalized Substrate: The most robust way to ensure regioselectivity is to use an SNAr reaction where the leaving group is already installed at the single desired position. 2. Explore Advanced Strategies: For accessing isomers that are difficult to make via SNAr (e.g., meta-fluorination), consider a temporary dearomatization strategy which can direct fluorination to a specific position before rearomatization.[13] |
Section 3: Key Experimental Protocols
These protocols provide a starting point for experimentation. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: Nucleophilic Fluorination (SNAr) of Ethyl 6-Chloronicotinate
This protocol describes a typical Halogen Exchange (Halex) reaction.
Caption: Workflow for a typical SNAr fluorination reaction.
Step-by-Step Methodology:
-
Preparation: Add spray-dried potassium fluoride (3.0 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.
-
Reagent Addition: Add ethyl 6-chloronicotinate (1.0 eq.) followed by anhydrous dimethyl sulfoxide (DMSO) to create a ~0.5 M solution.
-
Heating: Heat the reaction mixture to 180 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
Workup: After cooling to room temperature, carefully pour the mixture into ice-water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield ethyl 6-fluoronicotinate.
Protocol 2: [¹⁸F]-Radiolabeling via the "Fluorination on the Sep-Pak" Method
This advanced method is ideal for preparing PET tracers from temperature-sensitive precursors, as it avoids high heat and the need for azeotropic drying.[10][11]
Key Principle: The precursor is a quaternary ammonium triflate salt of the nicotinic acid ester. The [¹⁸F]fluoride is trapped on an anion exchange cartridge, and a solution of the precursor is passed through it, allowing for a rapid, room-temperature exchange reaction.
Step-by-Step Methodology:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a QMA (quaternary methylammonium) anion-exchange cartridge. Wash the cartridge with water to remove contaminants.
-
Elution: Elute the [¹⁸F]fluoride from the QMA cartridge using a solution of the quaternary ammonium precursor (e.g., N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate) in an appropriate solvent mixture (e.g., acetonitrile/t-butanol).[10]
-
Reaction: The fluorination occurs instantaneously at room temperature as the precursor solution passes through the cartridge. The total synthesis time can be as short as 5 minutes.[10]
-
Purification: The eluted solution containing the ¹⁸F-labeled product is typically purified using a second cartridge (e.g., a C18 Sep-Pak) to remove unreacted precursor and byproducts before its use in conjugation with biomolecules.
This method dramatically shortens synthesis time and minimizes the decay of the short-lived ¹⁸F isotope, representing a significant refinement over conventional methods.
Section 4: Advanced Methodologies & Future Outlook
The field of fluorination is rapidly evolving. For nicotinic acid esters, two areas show significant promise:
-
Photocatalytic Fluorination: Visible-light photocatalysis offers a pathway to generate fluoroalkyl radicals or activate C-H bonds under exceptionally mild conditions.[14][15][16] While applications directly on nicotinic acid esters are still emerging, this approach could provide novel regioselectivities and functional group tolerance not possible with traditional methods.
-
Dearomatization-Fluorination: This powerful strategy involves temporarily breaking the aromaticity of the pyridine ring to create a more reactive dihydropyridine intermediate.[17][18][19] Fluorination of this intermediate followed by rearomatization can provide access to fluorinated nicotinates with substitution patterns that are inaccessible through conventional SNAr or electrophilic C-H activation pathways.[13]
As these methods mature, they will undoubtedly provide powerful new tools for the synthesis of complex fluorinated molecules, further enabling advances in medicine and materials science.
References
-
Wikipedia. Selectfluor. [Link]
-
Mishra, A., et al. (2014). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18. National Institutes of Health. [Link]
-
Kaur, J., et al. (2018). Automated Synthesis of Fluorine-18 Labeled CXCR4 Ligand via the Conjugation with Nicotinic Acid N-Hydroxysuccinimide Ester (6-[18F]SFPy). MDPI. [Link]
-
Jeschke, P. (2010). Selectfluor: mechanistic insight and applications. PubMed - NIH. [Link]
- CN115433122A - Preparation method of 6-fluoronicotinic acid.
-
Al-Huniti, M. H., et al. (2020). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. ResearchGate. [Link]
-
Couturier, M. A., et al. Electrophilic fluorination: the aminopyridine dilemma. ResearchGate. [Link]
-
El-Gendy, B. E. M., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
-
Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. ResearchGate. [Link]
-
Vasin, A. V., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
-
Wikipedia. Balz–Schiemann reaction. [Link]
-
Olberg, D. E., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. [Link]
-
The Britton group. Fluorination Strategies. [Link]
-
Postigo, A. (2020). New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic Compounds. PubMed. [Link]
-
Colell, J., et al. ChemInform Abstract: Photocatalytic Hydrodefluorination: Facile Access to Partially Fluorinated Aromatics. ResearchGate. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. [Link]
-
Fier, P. S., & Hartwig, J. F. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
Danahy, K. E., et al. (2018). Benzylic Fluorination of Aza-Heterocycles Induced by Single-Electron Transfer to Selectfluor. Angewandte Chemie. [Link]
-
Vincent, S. P., et al. (1999). Electrophilic fluorination nucleophilic addition reaction mediated by Selectfluor Mechanistic studies and new applications. Genomics Research Center Academia Sinica. [Link]
-
Wikipedia. Electrophilic fluorination. [Link]
-
Vincent, S. P., et al. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]
-
Wang, D., et al. (2024). Formal meta-C-H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. PubMed. [Link]
-
Scientific Update. (2019). The Balz-Schiemann Reaction. Scientific Update. [Link]
-
Zhang, P., et al. (2024). Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
University of Strathclyde. ORGANIC CHEMISTRY. [Link]
-
Gredy, J., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journals. [Link]
-
Gising, J., & Rueping, M. (2012). Mild and metal-free oxy- and amino-fluorination for the synthesis of fluorinated heterocycles. Chemical Communications (RSC Publishing). [Link]
-
ALL ABOUT CHEMISTRY. (2020). Balz-Schiemann Reaction. [Link]
-
The Doyle Group - UCLA. Nucleophilic Fluorination. [Link]
-
BYJU'S. Balz Schiemann Reaction Mechanism. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Nuclophilic Fluorination by F-. [Link]
-
The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. [Link]
-
Cera, G. (2018). Nucleophilic Dearomatization of Activated Pyridines. MDPI. [Link]
-
Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]
-
Wang, Y., et al. (2020). Asymmetric fluorinative dearomatization of tryptamine derivatives. RSC Publishing. [Link]
-
Petrone, D. A., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI. [Link]
-
Kennedy, C. R., et al. (2023). Oxidative Dearomatization of Pyridines. PMC - NIH. [Link]
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Technical Support Center: Enhancing the Enzymatic Synthesis of Nicotinic Acid
Welcome to the technical support center dedicated to advancing your research in the enzymatic production of nicotinic acid (Vitamin B3). This guide moves beyond simple protocols to provide a deeper understanding of the biochemical principles at play, empowering you to troubleshoot effectively and optimize your synthesis for maximal efficiency, yield, and purity. The enzymatic route, primarily utilizing nitrilase-producing microorganisms, offers a green, highly selective alternative to traditional chemical methods, which often involve harsh conditions and generate significant waste.[1][2][3] This resource is structured to address the practical challenges encountered in the lab, from initial setup to process scale-up.
Core Principles: The Enzymatic Pathway
The most prevalent and efficient biocatalytic route for nicotinic acid synthesis is the direct hydrolysis of 3-cyanopyridine, catalyzed by the enzyme nitrilase (EC 3.5.5.1).[2][4] This process is a single-step conversion that yields nicotinic acid and ammonia, avoiding the formation of intermediate amides.[4]
The reaction mechanism involves a nucleophilic attack on the carbon atom of the nitrile group by a conserved cysteine residue in the enzyme's active site.[5] This is followed by hydrolysis, which releases the carboxylic acid product and regenerates the enzyme.
An alternative, two-step pathway exists involving nitrile hydratase (NHase) and amidase. NHase first converts the nitrile to nicotinamide, which is then hydrolyzed by amidase to nicotinic acid.[6][7] However, the single-step nitrilase pathway is often preferred for its simplicity and efficiency.
Caption: Nitrilase-mediated conversion of 3-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an enzymatic process over chemical synthesis for nicotinic acid?
A1: The primary advantages are environmental and process-related. Enzymatic synthesis operates under mild conditions (neutral pH, moderate temperatures), avoiding the high pressures, high temperatures, and corrosive acids required in many chemical routes.[1][2] This leads to higher selectivity, minimal byproduct formation, reduced energy consumption, and a significantly lower environmental footprint.[2][6]
Q2: My nicotinic acid yield is consistently low. What's the most common culprit?
A2: Low yield is often a multifaceted issue, but the most frequent causes are substrate and/or product inhibition and enzyme instability .[2][8] High concentrations of 3-cyanopyridine can be toxic or inhibitory to the enzyme, and the accumulation of nicotinic acid can also slow down or stop the reaction.[8][9] Refer to the "Reaction Starts but Stalls Prematurely" section in our Troubleshooting Guide for targeted solutions like fed-batch strategies.
Q3: What are the typical optimal pH and temperature ranges for nitrilases?
A3: While optimal conditions are specific to the microbial source of the nitrilase, most exhibit maximal activity in a pH range of 7.0 to 9.0 and a temperature range of 40°C to 60°C .[1][2][8][10] For example, the nitrilase from Gordonia terrae has an optimal pH of 8.0 and temperature of 40°C, while a thermostable nitrilase from Bacillus pallidus Dac521 functions optimally at pH 8.0 and 60°C.[2][8] It is crucial to characterize the specific enzyme you are using.
Q4: How can I improve the operational stability and reusability of my enzyme?
A4: Immobilization is the most effective field-proven strategy.[11][12] Entrapping the enzyme (either as purified protein or, more commonly, within whole cells) in a solid matrix like calcium alginate or on epoxy resins significantly enhances its thermal and pH stability.[1][11][13] Immobilization prevents enzyme aggregation, protects it from shear stress, and dramatically simplifies downstream processing by allowing easy separation of the biocatalyst from the reaction mixture for reuse over multiple cycles.[11][14]
Q5: What is a "fed-batch" reaction, and why is it recommended for this synthesis?
A5: A fed-batch reaction is a process strategy where the substrate (3-cyanopyridine) is added incrementally over time rather than all at once at the beginning. This approach is critical for overcoming substrate inhibition.[2][15] By maintaining a low, non-inhibitory concentration of 3-cyanopyridine, the enzyme can operate at its maximum velocity, leading to higher overall product accumulation and volumetric productivity compared to a standard batch reaction.[1][2]
Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.
Problem 1: Low or No Conversion of 3-Cyanopyridine
Q: My reaction shows minimal or no formation of nicotinic acid after the expected incubation time. What should I check first?
A: This issue typically points to a problem with the biocatalyst's activity or the reaction environment.
-
Possible Cause 1: Inactive or Denatured Enzyme
-
Causality: Nitrilases are proteins with a specific three-dimensional structure essential for function. Improper storage (wrong temperature, freeze-thaw cycles), extreme pH, or exposure to denaturing agents can irreversibly damage this structure, leading to a complete loss of activity.
-
Troubleshooting Steps:
-
Verify Biocatalyst Activity: Before running a full-scale reaction, always perform a small-scale standard activity assay to confirm your enzyme or whole-cell stock is active. See Protocol 1: Standard Nitrilase Activity Assay .
-
Check Storage Conditions: Ensure the enzyme/cells have been stored at the recommended temperature (typically 4°C for short-term or -80°C for long-term storage of cell pellets). Avoid repeated freeze-thaw cycles.
-
Confirm Reaction pH and Temperature: Use a calibrated pH meter to verify the pH of your buffer after all components have been added. Double-check the incubator or water bath temperature. Deviations can drastically reduce or eliminate enzyme activity.[16]
-
-
-
Possible Cause 2: Presence of Inhibitors
-
Causality: Certain compounds can interfere with the enzyme's catalytic mechanism. Thiol-binding compounds like heavy metal ions (e.g., Cu²⁺, Ag⁺) can covalently modify the essential cysteine residue in the active site, leading to irreversible inhibition.[10][17]
-
Troubleshooting Steps:
-
Review Reagent Purity: Ensure all reagents, especially the water and buffer components, are of high purity and free from heavy metal contamination.
-
Chelating Agents: If metal ion contamination is suspected, consider the cautious addition of a chelating agent like EDTA to the reaction buffer. Note that this can also sequester essential metal cofactors for some enzymes, so preliminary testing is required.
-
-
Problem 2: Reaction Starts but Stalls Prematurely
Q: My HPLC analysis shows initial product formation, but the reaction stops far short of complete conversion, even with a long incubation time. Why?
A: This is a classic symptom of substrate and/or product inhibition, or enzyme instability under operational conditions.
-
Possible Cause 1: Substrate and/or Product Inhibition
-
Causality: This is the most significant bottleneck for achieving high product titers.[2] High initial concentrations of 3-cyanopyridine (often >100 mM) can bind to the enzyme in a non-productive manner or exert cellular toxicity, inhibiting catalysis.[1][9] Concurrently, as nicotinic acid accumulates (often >0.2 M), it can also bind to the enzyme's active site or allosteric sites, competitively or non-competitively inhibiting further substrate conversion.[8]
-
Solution: Implement a Fed-Batch Strategy. This is the industry-standard solution. By feeding the substrate in small, controlled increments, you maintain its concentration below the inhibitory threshold, allowing the enzyme to function optimally throughout the process. This enables the accumulation of a much higher final product concentration than is possible in a simple batch reaction.[1][2]
-
Action: Follow Protocol 2: Whole-Cell Fed-Batch Synthesis of Nicotinic Acid .
-
Caption: Decision workflow for a fed-batch reaction.
-
Possible Cause 2: Poor Operational Stability
-
Causality: Even if the initial temperature and pH are optimal, the enzyme may not be stable enough to remain active for the extended duration required for high conversion. Thermal energy can slowly cause the enzyme to unfold and denature over several hours.
-
Solution: Whole-Cell Immobilization. Immobilizing the biocatalyst provides a protective microenvironment that significantly enhances its thermostability and tolerance to process stressors.[6][8] The matrix acts as a scaffold, reducing the protein's conformational flexibility and preventing denaturation.
-
Action: Use Protocol 3: Calcium Alginate Immobilization of Whole Cells to create robust, reusable biocatalyst beads.
-
Problem 3: Inconsistent Results Between Batches
Q: I'm getting highly variable yields from one experiment to the next, even though I follow the same protocol. What could be the cause?
A: This points to a lack of standardization in your starting materials or analytical methods.
-
Possible Cause 1: Inconsistent Biocatalyst Loading
-
Causality: Using "a loopful of cells" or an arbitrary volume of culture leads to significant variations in the amount of active enzyme per reaction. The reaction rate is directly proportional to the enzyme concentration.
-
Troubleshooting Steps:
-
Standardize by Cell Mass: For whole-cell catalysis, always standardize the amount of cells used. Harvest cells by centrifugation, wash with buffer, and resuspend to a specific concentration based on dry cell weight (DCW) or wet cell weight (WCW). A more straightforward method for routine work is to standardize by optical density at 600 nm (OD₆₀₀) before harvesting.
-
Standardize by Protein Concentration: If using a cell-free extract or purified enzyme, perform a protein concentration assay (e.g., Bradford or BCA) and ensure you add the same amount of total protein to each reaction.
-
-
-
Possible Cause 2: Inaccurate Substrate/Product Quantification
-
Causality: If your analytical method is not properly calibrated or validated, the perceived yield will be inaccurate and variable.
-
Troubleshooting Steps:
-
Calibrate HPLC: Always run a fresh calibration curve with known concentrations of pure 3-cyanopyridine and nicotinic acid before analyzing your experimental samples.
-
Validate Sample Preparation: Ensure your method for stopping the reaction and preparing the sample (e.g., centrifugation, dilution, filtration) does not lead to loss of analyte. See Protocol 4: HPLC Quantification of Nicotinic Acid for a reliable method.
-
-
Problem 4: Difficulty in Product Purification
Q: After the reaction, I have trouble isolating pure nicotinic acid. The precipitate is difficult to handle or seems impure. What can I do?
A: Downstream processing is critical. The key is to effectively separate the soluble product from all cellular material before inducing precipitation.
-
Possible Cause: Co-precipitation with Biomass and Media Components
-
Causality: If cells and other insoluble materials are not completely removed, they will be trapped in the nicotinic acid crystals during precipitation, leading to a discolored and impure product.
-
Troubleshooting Steps:
-
Efficient Cell Removal: After the reaction, centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet the cells or immobilized beads. Carefully decant the supernatant. For a finer separation, filter the supernatant through a 0.22 µm or 0.45 µm filter to remove any remaining cellular debris.
-
Controlled Precipitation: Transfer the clear supernatant to a clean vessel. Place it in an ice bath to cool. Slowly add acid (e.g., HCl) dropwise while stirring to lower the pH to the isoelectric point of nicotinic acid (~pH 3-4), at which its solubility is minimal.[2] Cooling the solution further enhances precipitation.
-
Washing: After filtering to collect the crystals, wash them with small portions of ice-cold water to remove any remaining soluble impurities without re-dissolving a significant amount of the product.[18]
-
-
Key Protocols and Data
Data Summary Tables
Table 1: Optimal Reaction Parameters for Select Nitrilases
| Microbial Source | Biocatalyst Form | Optimal pH | Optimal Temp (°C) | Key Characteristics | Reference(s) |
|---|---|---|---|---|---|
| Gordonia terrae | Whole Cells | 8.0 | 40 | High productivity in fed-batch systems. | [2][15] |
| Rhodococcus rhodochrous J1 | Whole Cells | 8.0 | 40-50 | One of the first and most studied for this conversion. | [1][4] |
| Bacillus pallidus Dac521 | Whole Cells | 8.0 | 60 | Thermostable, suitable for higher temp reactions. | [8] |
| Fusarium proliferatum | Whole Cells | 9.0 | 50-55 | Fungal source, active over a broad pH range. | [9] |
| Acidovorax facilis 72W | Recombinant E. coli | 7.0 | 60 | Engineered mutants show 5-fold activity increase. |[1][15] |
Table 2: General Effects of Additives on Nitrilase Activity
| Additive Class | Examples | General Effect | Rationale | Reference(s) |
|---|---|---|---|---|
| Heavy Metal Ions | Ag⁺, Hg²⁺, Cu²⁺ | Strong Inhibition | Irreversibly bind to the essential sulfhydryl group in the active site. | [17] |
| Thiol-Reducing Agents | Dithiothreitol (DTT) | Enhancement/Stabilization | Keep the catalytic cysteine residue in its reduced, active state. | [17] |
| Chelating Agents | EDTA | Variable | Can remove inhibitory heavy metals but may also remove essential cofactors. | [10] |
| Water-Miscible Solvents | Ethanol, DMSO | Variable/Inhibition | Can improve solubility of hydrophobic substrates but often denature the enzyme at higher concentrations (>10%). |[5][9] |
Experimental Protocols
Protocol 1: Standard Nitrilase Activity Assay This protocol provides a baseline measurement of enzyme activity. One unit (U) is typically defined as the amount of enzyme that produces 1 µmol of nicotinic acid per minute under the specified conditions.
-
Prepare a 100 mM potassium phosphate buffer at the optimal pH for your enzyme (e.g., pH 8.0).
-
Prepare a 50 mM substrate stock solution of 3-cyanopyridine in the same buffer.
-
In a microcentrifuge tube, combine 850 µL of buffer, 100 µL of the 3-cyanopyridine stock (for a final concentration of 5 mM), and pre-incubate at the optimal temperature (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of your enzyme solution (e.g., cell-free extract or whole-cell suspension).
-
Incubate for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile), which will precipitate the protein.
-
Centrifuge at >12,000 x g for 5 minutes to pellet the protein/debris.
-
Analyze the supernatant for nicotinic acid concentration using Protocol 4 .
Protocol 2: Whole-Cell Fed-Batch Synthesis of Nicotinic Acid This protocol is designed to overcome substrate inhibition and achieve high product titers.
-
Set up a reaction vessel (e.g., a jacketed glass reactor with pH and temperature control) with 1 L of 100 mM potassium phosphate buffer (pH 8.0).
-
Add the standardized amount of whole-cell biocatalyst (e.g., 10 U of activity per mL of reaction volume). Maintain the temperature at 40°C with gentle agitation.
-
Prepare a highly concentrated stock solution of 3-cyanopyridine (e.g., 2 M).
-
Initiate the reaction with a small starting concentration of substrate (e.g., 75 mM).
-
After a set interval (e.g., 15-30 minutes), add another aliquot of the substrate stock to replenish what has been consumed. The goal is to match the feed rate to the conversion rate.[2]
-
Periodically take small samples from the reactor to monitor the concentration of 3-cyanopyridine and nicotinic acid via HPLC.
-
Continue the feeding process until the desired product concentration is reached or the enzyme activity begins to significantly decline. A total of 1.5 M to 2 M nicotinic acid can be achieved with this method.[2]
Protocol 3: Calcium Alginate Immobilization of Whole Cells This is a simple and widely used method for enhancing enzyme stability and reusability.[1][8]
-
Harvest and wash cells from your culture, then resuspend them in a buffer to create a thick paste.
-
Prepare a 2-3% (w/v) solution of sodium alginate in water. Warm gently to dissolve. Cool to room temperature.
-
Mix the cell paste thoroughly with the sodium alginate solution at a ratio of approximately 1:4 (v/v).
-
Prepare a cold (4°C) solution of 0.2 M calcium chloride (CaCl₂).
-
Extrude the cell-alginate mixture dropwise into the stirring CaCl₂ solution using a syringe. Spherical beads will form instantly as the alginate crosslinks.
-
Leave the beads to harden in the CaCl₂ solution for 1-2 hours at 4°C.
-
Collect the immobilized cell beads by filtration and wash them thoroughly with buffer to remove excess calcium chloride and any un-entrapped cells.
-
The beads are now ready to be used as a reusable biocatalyst.
Protocol 4: HPLC Quantification of Nicotinic Acid This protocol provides a standard method for monitoring reaction progress.
-
System: An HPLC system with a UV detector is required.[19][20]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent like methanol or acetonitrile is typical. A common ratio is 95:5 (aqueous:organic).[19][21]
-
Detection: Monitor the absorbance at approximately 261-263 nm, the λmax for nicotinic acid.[19][20]
-
Sample Preparation:
-
Stop the enzymatic reaction as described in Protocol 1.
-
Ensure the sample is free of particulates by centrifuging and filtering through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the sample with the mobile phase to ensure the concentration falls within the linear range of your calibration curve.
-
-
Analysis: Inject 10-20 µL of the prepared sample. The retention time for nicotinic acid will need to be determined using a pure standard. Quantify the concentration by comparing the peak area to a standard curve.
References
-
ChemBioEng Reviews. (n.d.). Immobilization of Nitrilase: Driving Efficiency and Sustainability in Pharmaceutical Synthesis. Wiley Online Library. Retrieved from [Link]
-
Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 13. Retrieved from [Link]
-
Singh, R. V., Kalia, V. C., Sambyal, K., Singh, B., Kumar, A., & Lee, J.-K. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
-
Liu, Z., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. ResearchGate. Retrieved from [Link]
-
Singh, R. V., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. National Center for Biotechnology Information. Retrieved from [Link]
-
Udia, P. M., et al. (1993). An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography. Taylor & Francis Online. Retrieved from [Link]
-
Han, L., et al. (2026). Improvement of Activity, Stability, and Soluble Expression of Nitrilase through Stepwise Sequence Optimization for Highly Efficient Synthesis of Nicotinic Acid. PubMed. Retrieved from [Link]
-
GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]
-
LCGC International. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]
-
Singh, R. V., et al. (2024). Nitrile hydrolyzing enzymes: Immobilization and potential applications. Mount Sinai Scholars Portal. Retrieved from [Link]
-
Bentham Science. (2021). Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. Retrieved from [Link]
-
Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories. Retrieved from [Link]
-
Monika, et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). Reusability of immobilized nitrilase for hydrolysis of IBSN. Retrieved from [Link]
-
ResearchGate. (2026). Improvement of Activity, Stability, and Soluble Expression of Nitrilase through Stepwise Sequence Optimization for Highly Efficient Synthesis of Nicotinic Acid. Retrieved from [Link]
-
Gong, J.-S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories, 11(142). Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. Retrieved from [Link]
-
Mathew, C. D., Nagasawa, T., & Yamada, H. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(4), 1030–1032. Retrieved from [Link]
-
Behzad, T., et al. (2016). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. Jundishapur Journal of Microbiology, 9(10), e37742. Retrieved from [Link]
-
Almatawah, Q. A., & Cowan, D. A. (1999). Thermostable nitrilase catalysed production of nicotinic acid from 3-cyanopyridine. Enzyme and Microbial Technology, 25(8-9), 718-724. Retrieved from [Link]
-
Howden, A. J., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Molecular Plant Pathology, 10(3), 357–366. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved from [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI. Retrieved from [Link]
-
MDPI. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. Retrieved from [Link]
Sources
- 1. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 6. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 16. d-nb.info [d-nb.info]
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- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. tandfonline.com [tandfonline.com]
- 20. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 21. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
Reducing byproducts in the chemical synthesis of nicotinic acid
Welcome to the technical support center for the chemical synthesis of nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a primary focus on minimizing byproduct formation. Here, we delve into the causality behind common experimental challenges and provide field-proven insights and protocols to enhance yield, purity, and process efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for nicotinic acid, and what are their associated byproducts?
A: The two most established industrial methods for nicotinic acid production are the ammoxidation of 3-picoline and the oxidation of 5-ethyl-2-methylpyridine (MEP).
-
Ammoxidation of 3-Picoline: This is a widely used method where 3-picoline is reacted with ammonia and air over a catalyst to form 3-cyanopyridine (nicotinonitrile), which is then hydrolyzed to nicotinic acid.[1][2][3] This route is considered greener as its main byproduct is water.[3] However, potential byproducts include carbon oxides (CO, CO₂), hydrogen cyanide, and unreacted 3-picoline.[4] The subsequent hydrolysis step can also yield nicotinamide as a significant byproduct if the reaction is incomplete.[5]
-
Oxidation of 5-ethyl-2-methylpyridine (MEP) with Nitric Acid: This process, notably used by Lonza, involves the oxidation of MEP with nitric acid to form an isocinchomeronic acid intermediate, which is then decarboxylated to nicotinic acid.[3][6] A major drawback of this method is the formation of nitrous oxide (N₂O), a potent greenhouse gas, and other nitrogen oxides (NOx).[3][6] The crude product from this synthesis is often a brilliant yellow, necessitating extensive purification to meet pharmaceutical standards.[7]
Q2: My nicotinic acid yield is consistently low. What are the common causes and how can I address them?
A: Low yields in nicotinic acid synthesis can stem from several factors, including incomplete reactions, competing side reactions, catalyst deactivation, and losses during purification.[8]
-
Incomplete Reaction: The reaction may not have reached completion. To remedy this, consider extending the reaction time or moderately increasing the temperature. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration and conditions.[8]
-
Side Reactions: The formation of byproducts is a primary cause of reduced yields. Strategies to minimize these are detailed in the troubleshooting guides below.
-
Catalyst Deactivation: In catalytic processes such as the ammoxidation of 3-picoline, the catalyst can lose activity over time. Ensure you are using the correct catalyst and reaction conditions as specified in your protocol. Consider using a fresh batch of catalyst if deactivation is suspected.[8]
-
Purification Losses: Significant amounts of product can be lost during recrystallization and other purification steps.[8] Optimizing solvent volumes for recrystallization is essential for maximizing yield.[9] For crude yellow nicotinic acid produced via nitric acid oxidation, melting the crude product before a single recrystallization step can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[7]
Troubleshooting Guides
Issue 1: High Levels of Nicotinamide Byproduct in the Hydrolysis of 3-Cyanopyridine
Q: I am hydrolyzing 3-cyanopyridine to synthesize nicotinic acid, but my final product is contaminated with significant amounts of nicotinamide. What causes this, and how can I drive the reaction to completion?
A: The formation of nicotinamide is an intermediate step in the hydrolysis of 3-cyanopyridine to nicotinic acid. Its presence in your final product indicates an incomplete reaction. The hydrolysis is a two-step process, and controlling the reaction conditions is key to ensuring the complete conversion to the desired carboxylic acid.
Causality and Mechanistic Insight:
The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. In this case, 3-cyanopyridine is first hydrolyzed to nicotinamide, which is then further hydrolyzed to nicotinic acid. If the reaction conditions are not sufficiently forcing, the reaction can stall at the amide stage.
Troubleshooting Protocol:
-
Increase Reaction Temperature and Pressure: The hydrolysis of nicotinamide to nicotinic acid often requires more stringent conditions than the initial hydrolysis of the nitrile. Performing the reaction at elevated temperatures (121-205°C) and under autogenous pressure can significantly increase the rate of the second hydrolysis step.[5]
-
Control pH: The hydrolysis can be performed under acidic or basic conditions.
-
Basic Hydrolysis: Using an aqueous solution of sodium hydroxide and heating to around 90-95°C can effectively drive the hydrolysis to completion, forming the sodium salt of nicotinic acid (sodium nicotinate).[10] The nicotinic acid is then liberated by acidification.
-
Ammonia-Catalyzed Hydrolysis: An alternative is to use aqueous ammonia at high temperatures (e.g., 171°C). This forms ammonium nicotinate.[5]
-
-
Removal of Ammonia Byproduct: In the ammonia-catalyzed method, the continuous removal of the ammonia generated during the hydrolysis of nicotinamide to ammonium nicotinate can help drive the equilibrium towards the product. This can be achieved by stripping with steam or an inert gas.[5]
-
Extend Reaction Time: As monitored by HPLC or TLC, if the conversion of nicotinamide to nicotinic acid is slow, extending the reaction time is a straightforward solution.
Experimental Protocol: Alkaline Hydrolysis of 3-Cyanopyridine
-
Setup: In a suitable reactor, dissolve 1 part of 3-cyanopyridine in approximately 2 parts of deionized water.
-
Heating: Heat the solution to 90-95°C.
-
Addition of Base: Slowly add a 40% sodium hydroxide solution. The addition should be controlled to maintain the reaction temperature.
-
Reaction: Maintain the reaction mixture at 90-95°C for approximately 60 minutes.[10]
-
Work-up: After cooling, the resulting sodium nicotinate solution is acidified to precipitate the nicotinic acid, which can then be collected by filtration.
Issue 2: Byproduct Formation in the Ammoxidation of 3-Picoline
Q: During the ammoxidation of 3-picoline to 3-cyanopyridine, I am observing low selectivity and the formation of byproducts like CO₂. How can I optimize this reaction for higher selectivity?
A: The ammoxidation of 3-picoline is a highly exothermic gas-phase catalytic reaction. Low selectivity and the formation of combustion byproducts like CO₂ are typically due to suboptimal catalyst choice, incorrect reaction temperature, or an inappropriate ratio of reactants.
Causality and Mechanistic Insight:
The desired reaction is the oxidation of the methyl group of 3-picoline in the presence of ammonia to form the nitrile. However, under the reaction conditions, complete oxidation of the organic molecule to CO₂ and H₂O can occur, especially at higher temperatures or with a highly active, non-selective catalyst.
Optimization Strategies:
-
Catalyst Selection: Vanadium oxide (V₂O₅) based catalysts, often supported on materials like titania (TiO₂), zirconia (ZrO₂), or silica (SiO₂), are commonly used for this reaction.[2][11][12] The choice of support and the dispersion of the vanadia can significantly impact selectivity.[2][11] For example, V₂O₅/ZrO₂ catalysts have shown high activity and selectivity for nicotinonitrile formation.[11]
-
Temperature Control: The reaction temperature is a critical parameter. Typically, temperatures in the range of 365-370°C are employed.[12] Temperatures that are too high will favor the complete combustion to CO₂, while temperatures that are too low will result in poor conversion of 3-picoline.
-
Reactant Ratios: The molar ratio of the reactants (3-picoline, ammonia, and air/oxygen) must be carefully controlled. A typical molar ratio is 1 part 3-picoline to 1.5-1.8 parts ammonia and 2.5-3.0 parts oxygen (from air).[12] An excess of oxygen can lead to over-oxidation.
-
Contact Time: The time the reactants are in contact with the catalyst in the reactor (space velocity) also influences selectivity. This should be optimized for the specific catalyst and reactor setup being used.
Data Summary: Catalyst Performance in 3-Picoline Ammoxidation
| Catalyst System | Support | 3-Picoline Conversion (%) | Nicotinonitrile Selectivity (%) | Reference |
| V₂O₅ | - | 89.3 | 83.5 | [13] |
| V₂O₅/MgF₂ | MgF₂ | 91 | 96 | [14] |
| V-Ti-Sb | - | 97 | 68 | [13] |
Issue 3: Purification of Crude Nicotinic Acid from Nitric Acid Oxidation
Q: The crude nicotinic acid from the nitric acid oxidation of MEP is highly colored (yellow). Multiple recrystallizations are required to obtain a pure white product, leading to significant yield loss. Is there a more efficient purification method?
A: The yellow coloration in crude nicotinic acid from nitric acid oxidation is due to chromophoric impurities. A simple and effective method to destroy these impurities involves melting the crude product before a single recrystallization step.
Causality and Procedural Logic:
The exact nature of the yellow chromophore is complex, but it is thermally labile. By heating the crude nicotinic acid to its melting point (around 237°C), the impurity is destroyed. The resulting product, which is typically a light tan color upon cooling, can then be easily decolorized to a high-purity, colorless solid with a single recrystallization, often with the aid of activated carbon.[7]
Purification Protocol:
-
Melting: Place the crude, yellow nicotinic acid in a suitable vessel and heat it to its melting point (approximately 236-250°C).
-
Hold Time: Maintain the nicotinic acid in the molten state for at least two to three minutes.[7]
-
Cooling: Allow the melt to cool and solidify. The color should change from yellow to light tan.
-
Recrystallization:
-
Dissolve the cooled, solidified nicotinic acid in a minimal amount of boiling water.
-
Add a small amount of activated carbon (e.g., Darco-G 60) to the hot solution to adsorb any remaining colored impurities.[7]
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to crystallize the purified, colorless nicotinic acid.
-
Collect the crystals by filtration and dry them.
-
This single melt-and-recrystallize procedure can replace multiple, time-consuming, and yield-reducing conventional recrystallizations.[7]
References
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
- METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE. (n.d.).
- Nicotinic acid. (n.d.). Wikipedia.
- Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts†. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing).
- Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 C
- Technical Support Center: Synthesis of Substituted Nicotinic Acids. (n.d.). Benchchem.
- Ammoxidation of 3-picoline over V2O5/MgF2 catalysts: Correlations between nicotinonitrile yield and O-2 and NH3 chemisorption properties. (2009).
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- nicotinic acid. (n.d.). Organic Syntheses Procedure.
- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI.
- Preparation method of nicotinic acid. (n.d.).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022).
- Purification of nicotinic acid. (n.d.).
- Production process of 3-cyanopyridine. (n.d.).
Sources
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- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]
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- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
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- 12. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 6-Aminonicotinic Acid Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aminonicotinic acid (CAS: 3167-49-5). As a pivotal intermediate in organic and medicinal chemistry, successful synthesis with high purity and yield is critical for downstream applications, including the development of novel therapeutics.[1][2][3] This document is designed to address common challenges and provide scientifically grounded solutions to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 6-aminonicotinic acid, offering step-by-step guidance to diagnose and resolve them.
1. Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of 6-aminonicotinic acid, or no product at all. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is essential.
-
Incomplete Hydrolysis (when starting from an ester): The hydrolysis of a starting material like ethyl 6-aminonicotinate is a common synthetic route.[4][5] Incomplete hydrolysis is a primary reason for low yields.
-
Causality: The ester must be fully saponified to the carboxylate salt, which is then protonated to form the carboxylic acid. Insufficient base, reaction time, or temperature can lead to unreacted starting material.
-
Solution:
-
Verify Base Stoichiometry: Ensure at least one equivalent of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used. It is often beneficial to use a slight excess (1.1-1.5 equivalents).
-
Optimize Reaction Time and Temperature: While some procedures suggest room temperature for extended periods (e.g., 18 hours), gentle heating (40-60°C) can significantly accelerate the reaction.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Solvent System: A mixture of methanol and water is commonly used to ensure the solubility of both the ester and the hydroxide base.[4] Ensure adequate solvent volume to maintain a homogenous solution.
-
-
-
Inefficient Amination (when starting from a halogenated precursor): Synthesis from precursors like 6-chloronicotinic acid involves a nucleophilic aromatic substitution with an amine source.
-
Causality: This reaction can be challenging due to the electron-withdrawing nature of the pyridine ring. High temperatures and pressures are often required to drive the reaction to completion.
-
Solution:
-
Ammonia Source: Aqueous or alcoholic ammonia is typically used.[1] For challenging substrates, using a sealed reaction vessel (e.g., a pressure reactor) to reach higher temperatures (120-150°C) can be effective.
-
Catalysis: In some cases, copper-based catalysts can facilitate this transformation at lower temperatures.
-
Alternative Precursors: Consider using a more reactive leaving group than chloride if yields remain low.
-
-
-
Degradation of Starting Material or Product: 6-aminonicotinic acid and its precursors can be sensitive to harsh reaction conditions.
-
Causality: Overly aggressive heating or highly acidic/basic conditions can lead to decomposition.
-
Solution:
-
Temperature Control: Maintain careful control over the reaction temperature. Use an oil bath for uniform heating.
-
pH Control during Workup: During the acidification step to precipitate the product, add the acid slowly while monitoring the pH to avoid localized areas of very low pH, which could cause degradation.[4]
-
-
-
2. Product Purity Issues
-
Question: My final product is an off-white or colored powder, and analytical data (NMR, HPLC) shows the presence of impurities. What are the common impurities and how can I purify my product?
-
Answer: Impurities can arise from unreacted starting materials, side reactions, or decomposition.
-
Common Impurities:
-
Unreacted Starting Material: The most common impurity. Its presence indicates an incomplete reaction.
-
6-Hydroxynicotinic Acid: Can form if the amination of 6-chloronicotinic acid is incomplete, followed by hydrolysis of the chloro group.[2]
-
6-Chloronicotinic Acid: A common impurity when this is the starting material.[2]
-
Polymerization Products: Under harsh conditions, pyridine derivatives can sometimes polymerize.
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying 6-aminonicotinic acid.
-
Recommended Solvent System: A mixture of acetic acid and water is reported to be effective.[1] Dissolve the crude product in a minimal amount of hot aqueous acetic acid and allow it to cool slowly to form crystals.
-
Alternative Solvents: Water can also be used, but the solubility is low (approximately 1.0 g/L at 20°C).[1]
-
-
Acid-Base Extraction:
-
Principle: The amphiprotic nature of 6-aminonicotinic acid (containing both a basic amino group and an acidic carboxylic acid group) can be exploited.[1]
-
Procedure: a. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ solution). The carboxylic acid will deprotonate, making it water-soluble. b. Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove non-acidic, organic-soluble impurities. c. Carefully re-acidify the aqueous layer with an acid like HCl to a pH of about 3.[4] The 6-aminonicotinic acid will precipitate out and can be collected by filtration.
-
-
-
3. Difficulty with Product Isolation
-
Question: I'm having trouble precipitating my product during the workup, or the precipitate is very fine and difficult to filter. What can I do?
-
Answer: Isolation issues are often related to pH control and the physical form of the precipitate.
-
Incomplete Precipitation:
-
Causality: The precipitation of 6-aminonicotinic acid is highly pH-dependent. Its isoelectric point (the pH at which it has a net zero charge and minimum solubility) must be reached for maximum precipitation.
-
Solution:
-
Precise pH Adjustment: Slowly add 2N HCl to your basic aqueous solution while constantly monitoring with a pH meter.[4] The target pH is typically around 3.[4] Adding the acid too quickly can result in an overly acidic solution, which can re-solubilize the product by protonating the amino group.
-
Cooling: After pH adjustment, cool the solution in an ice bath to further decrease the solubility of the product.
-
-
-
Fine Precipitate:
-
Causality: Rapid precipitation can lead to the formation of very small particles that are difficult to handle.
-
Solution:
-
Slow Acidification: Add the acid dropwise with vigorous stirring to encourage the growth of larger crystals.
-
"Digestion": After precipitation, gently warming the mixture and then allowing it to cool slowly can help smaller particles to dissolve and re-precipitate onto larger crystals, a process known as Ostwald ripening.
-
Centrifugation: If filtration is still problematic, centrifugation is an effective alternative for isolating fine solids.[4] After centrifuging, the supernatant can be decanted, and the solid pellet can be washed and dried.
-
-
-
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes to 6-aminonicotinic acid?
-
There are several established methods for synthesizing 6-aminonicotinic acid:
-
Hydrolysis of Esters: Starting from commercially available esters like ethyl 6-aminonicotinate or methyl 6-aminonicotinate and hydrolyzing them under basic conditions (e.g., NaOH in methanol/water).[4][5]
-
Nucleophilic Substitution: Reacting a halogenated nicotinic acid, such as 6-chloronicotinic acid, with ammonia or another nitrogen source under elevated temperature and pressure.[1][6]
-
Reduction of a Nitro Group: The reduction of 6-nitronicotinic acid via methods like catalytic hydrogenation is another viable route.[1]
-
Hofmann Rearrangement: This classic reaction can be used to convert nicotinamide-5-carboxylic acid (the amide of pyridine-2,5-dicarboxylic acid) into 6-aminonicotinic acid. This process involves the conversion of a primary amide to a primary amine with one fewer carbon atom.[7][8][9][10]
-
2. What are the key safety precautions when working with 6-aminonicotinic acid and its precursors?
-
Safety is paramount in any chemical synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhaling dust or vapors.[11][13]
-
Handling: Avoid direct contact with the skin and eyes, as 6-aminonicotinic acid can cause skin and serious eye irritation.[14][15] In case of contact, rinse the affected area thoroughly with water.[12]
-
Incompatible Materials: Store 6-aminonicotinic acid away from strong oxidizing agents, strong acids, and strong bases.[1][11]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]
-
3. How can I monitor the progress of my reaction?
-
Thin Layer Chromatography (TLC): TLC is the most common and effective method for monitoring reaction progress.
-
Procedure: Spot a small aliquot of your reaction mixture on a TLC plate alongside a spot of your starting material.
-
Mobile Phase: A typical mobile phase could be a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of triethylamine or acetic acid to improve spot shape.[4]
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared and a new, more polar spot (for the product) has appeared.
-
4. What are the typical storage conditions for 6-aminonicotinic acid?
-
To ensure its stability and purity over time, 6-aminonicotinic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1][2]
Experimental Protocols and Data
Table 1: Comparison of Common Synthetic Routes
| Starting Material | Key Reagents | Typical Conditions | Reported Yield | Key Challenges |
| Ethyl 6-aminonicotinate | NaOH, Methanol, Water | Room temperature, 18 hours | ~33%[4] | Long reaction time; precise pH control for precipitation. |
| 6-Chloronicotinic Acid | Aqueous/Alcoholic NH₃ | High temperature and pressure | Variable | Requires specialized equipment (pressure vessel); potential for side products. |
| 6-Nitronicotinic Acid | H₂, Pd/C or Sn/HCl | Catalytic hydrogenation or metal/acid | Generally good | Handling of nitro compounds; catalyst handling. |
| Nicotinamide-5-carboxylic acid | Br₂, NaOH (aq) | Heating | Variable | Multi-step precursor synthesis may be required. |
Protocol: Hydrolysis of Ethyl 6-aminonicotinate
This protocol is adapted from a literature procedure.[4]
-
Dissolution: Dissolve ethyl 6-aminonicotinate (1.0 eq) in methanol.
-
Hydrolysis: Add a 1N aqueous solution of NaOH (4.0 eq).
-
Reaction: Stir the mixture at room temperature for 18 hours. Monitor by TLC until the starting material is consumed.
-
Solvent Removal: Remove the methanol under reduced pressure (in vacuo).
-
Dilution: Dilute the remaining aqueous residue with a small amount of water.
-
Precipitation: Slowly acidify the solution with 2N HCl to a pH of approximately 3, while stirring in an ice bath. A precipitate should form.
-
Isolation: Isolate the solid product by filtration or centrifugation.
-
Washing: Wash the solid with cold water.
-
Drying: Dry the product in a vacuum oven.
Visualizing the Workflow
Diagram 1: General Troubleshooting Logic
This diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 6-aminonicotinic acid.
Caption: A flowchart for troubleshooting synthesis issues.
References
- Google Patents. (1983). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
-
Pharmaffiliates. (n.d.). Exploring 6-Aminonicotinic Acid: Properties and Applications. Retrieved from [Link]
-
Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. Retrieved from [Link]
- Google Patents. (1984). CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
-
Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]
-
ResearchGate. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminonicotinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
National Institutes of Health. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Retrieved from [Link]
- Google Patents. (2022). CN111153853B - Preparation method of 2-chloronicotinic acid.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]
- 10. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. tcichemicals.com [tcichemicals.com]
Technical Support Center: Enhancing the Stability of Nicotinamide Derivatives in Solution
Welcome to the technical support center for nicotinamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these vital molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to design robust experiments and formulations. Here, we will address common stability challenges, offer detailed troubleshooting advice, and provide validated experimental protocols.
Frequently Asked Questions (FAQs)
This section covers the foundational knowledge required to handle nicotinamide solutions effectively.
Q1: What are the primary factors that degrade nicotinamide in solution?
A1: The stability of nicotinamide is predominantly influenced by three main factors: pH, temperature, and light.[1]
-
pH: This is the most critical factor. Nicotinamide is an amide, which undergoes hydrolysis to its corresponding carboxylic acid (nicotinic acid) and ammonia. This reaction is catalyzed by both acid (H⁺) and base (OH⁻).[2] Consequently, the degradation rate is lowest in the neutral to slightly acidic pH range.[3][4][5]
-
Temperature: Like most chemical reactions, the rate of nicotinamide hydrolysis increases with temperature.[4][6] Elevated temperatures provide the necessary activation energy for the degradation reaction to proceed more quickly.[6]
-
Light: Exposure to light, particularly UV radiation, can also promote degradation, although this is often a lesser concern compared to pH and temperature.[1] Using opaque or amber containers is a simple and effective countermeasure.[3]
Q2: My nicotinamide solution has a pH outside the optimal range. What is the main degradation product I should be concerned about?
A2: The primary degradation product via hydrolysis is nicotinic acid (also known as niacin).[1][7] The conversion is particularly notable in solutions with a pH below 4.0 or above 7.5.[1][4] The formation of nicotinic acid is often undesirable, not only because it represents a loss of the active compound but also because it can cause side effects like skin flushing or irritation in topical formulations.[3][4][5]
Q3: What is the optimal pH range for ensuring the stability of a nicotinamide solution?
A3: For maximum stability, nicotinamide solutions should be maintained in a pH range of approximately 5.0 to 7.0 .[3][4] Several studies indicate the "sweet spot," where the rate of hydrolysis is at its minimum, is around pH 6.0.[1][5][8] Formulating within this window significantly minimizes the conversion to nicotinic acid.
Q4: How does buffer selection impact the stability of nicotinamide and its derivatives like NAD+?
A4: Buffer choice is highly consequential. Some buffer species can participate in or catalyze degradation reactions. For nicotinamide cofactors like NAD⁺ and NADH, studies have shown that Tris buffer provides significantly greater long-term stability compared to sodium phosphate or HEPES buffers.[9][10][11][12][13] In one study, NADH in a Tris buffer at 19°C retained over 90% of its concentration after 43 days, whereas degradation was much more rapid in phosphate and HEPES buffers.[10][11][12] This highlights the importance of selecting an inert, compatible buffer system for your specific application.
Q5: What are the best practices for the routine storage of aqueous nicotinamide stock solutions?
A5: To maximize shelf-life, stock solutions should be:
-
Buffered to a pH between 5.0 and 7.0.
-
Stored at refrigerated temperatures (2-8°C). For long-term storage (months), freezing at -20°C or -80°C is recommended.[14]
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.[3]
-
Sterile-filtered (using a 0.22 µm filter) into sterile containers to prevent microbial growth, which can alter the pH and degrade the compound.
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| Significant drop in nicotinamide concentration in my assay over a short period. | 1. Incorrect pH: The solution pH may have drifted into an acidic (<4) or alkaline (>7.5) range, accelerating hydrolysis. 2. High Storage Temperature: The solution was stored at room temperature or higher, increasing the degradation rate.[4] 3. Microbial Contamination: Bacterial or fungal growth can alter pH and enzymatically degrade the compound. | 1. Verify and Buffer pH: Immediately measure the pH of your solution. If it's outside the 5-7 range, discard and prepare a fresh solution using a suitable buffer (e.g., citrate or phosphate) to maintain the pH.[4] 2. Ensure Cold Storage: Always store stock solutions at 2-8°C for short-term use or frozen for long-term use.[14] 3. Use Sterile Technique: Prepare solutions in a laminar flow hood, use sterile reagents, and filter the final solution through a 0.22 µm filter into a sterile container. |
| My HPLC chromatogram shows a new, earlier-eluting peak that grows over time. | 1. Hydrolysis to Nicotinic Acid: On a typical reversed-phase C18 column, the more polar nicotinic acid will elute before the parent nicotinamide. This is the classic sign of degradation. | 1. Confirm Peak Identity: If available, run a nicotinic acid standard to confirm the retention time of the new peak. 2. Implement Stability-Indicating Method: Use an HPLC method specifically designed to separate nicotinamide from its potential degradants (see Protocol 2 below). 3. Review Storage Conditions: The appearance of this peak is a direct indicator that your storage/handling conditions (pH, temp) are suboptimal and need to be addressed as per the points above. |
| The solution has developed a yellow tint. | 1. Formation of Degradation Products: Complex degradation pathways, especially under light exposure or in the presence of other reactive species, can form chromophores. 2. Interaction with Formulation Components: The nicotinamide derivative may be reacting with other excipients in a complex formulation. | 1. Protect from Light: Ensure all solutions are stored in light-protecting containers.[3] 2. Analyze Purity: Use HPLC-UV/Vis with a photodiode array (PDA) detector to analyze the spectral properties of the impurity peaks. This can help in identification. 3. Conduct Forced Degradation: Perform a forced degradation study (see ICH Q1A guidelines) to intentionally generate and identify potential degradation products under various stress conditions (acid, base, oxidation, light, heat).[15] |
| Inconsistent results in cell-based assays using NAD⁺/NADH solutions. | 1. Buffer-Induced Degradation: As noted in the FAQ, phosphate and HEPES buffers can accelerate the degradation of these sensitive cofactors.[10][11][13] 2. Temperature Sensitivity: Even mild increases in temperature (e.g., from 19°C to 25°C) can significantly increase the degradation rate of NADH.[9][10][11] | 1. Switch to Tris Buffer: For cell-free systems or assays where buffer composition can be controlled, switch to a Tris-based buffer system, which has been shown to be more protective.[10][13] 2. Maintain Cold Chain: Prepare solutions fresh and keep them on ice throughout the experimental setup. Minimize the time solutions spend at room temperature or in a 37°C incubator. |
Visual Diagrams & Workflows
Primary Degradation Pathway of Nicotinamide
The following diagram illustrates the fundamental hydrolysis reaction that leads to the degradation of nicotinamide.
Caption: Acid/base catalyzed hydrolysis of nicotinamide.
Troubleshooting Workflow for Solution Instability
This workflow provides a logical sequence of steps to diagnose and resolve stability issues.
Caption: Logical workflow for troubleshooting nicotinamide stability.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for common laboratory procedures related to nicotinamide stability.
Protocol 1: Preparation of a Stable, Buffered Nicotinamide Stock Solution (100 mM)
Objective: To prepare a 100 mM nicotinamide stock solution buffered at pH 6.0 to ensure maximum stability for use in downstream experiments.
Materials:
-
Nicotinamide powder (MW: 122.12 g/mol )
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile, amber storage vials
Procedure:
-
Prepare 0.1 M Citrate Buffer (pH 6.0):
-
Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L).
-
Prepare a 0.1 M solution of sodium citrate dihydrate (29.41 g/L).
-
In a beaker, start with the 0.1 M citric acid solution and slowly add the 0.1 M sodium citrate solution while monitoring with a calibrated pH meter until the pH reaches exactly 6.0. This will be your buffer stock.
-
-
Prepare 100 mM Nicotinamide Solution:
-
Weigh out 1.221 g of nicotinamide powder.
-
Quantitatively transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of the prepared 0.1 M citrate buffer (pH 6.0).
-
Mix gently by swirling or sonicating until the nicotinamide is completely dissolved.
-
Once dissolved, bring the final volume to exactly 100 mL with the citrate buffer.
-
-
Sterilization and Storage:
-
Using a sterile syringe, draw up the nicotinamide solution and pass it through a 0.22 µm syringe filter directly into sterile, amber microcentrifuge tubes or vials.
-
Aliquot the solution into appropriate working volumes to avoid repeated freeze-thaw cycles.[14]
-
Label the vials clearly with the compound name, concentration, date, and your initials.
-
For short-term storage (up to 4 weeks), store at 2-8°C. For long-term storage (>4 weeks), store at -20°C.
-
Protocol 2: Stability-Indicating HPLC Method for Nicotinamide and Nicotinic Acid
Objective: To quantify nicotinamide and resolve it from its primary degradant, nicotinic acid, to monitor stability over time. This method is adapted from common analytical procedures.[16][17][18]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents & Mobile Phase:
-
Mobile Phase A: 20 mM Ammonium Acetate in water, adjusted to pH 5.0 with acetic acid.
-
Mobile Phase B: Acetonitrile
-
Filter all mobile phases through a 0.45 µm filter and degas before use.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 97% A / 3% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 261 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Nicotinic Acid: ~3-4 min Nicotinamide: ~5-6 min |
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Standard Preparation: Prepare individual standards of nicotinamide and nicotinic acid (e.g., 10 µg/mL in mobile phase) to determine their exact retention times. Prepare a mixed standard to ensure baseline separation.
-
Sample Preparation: Dilute your experimental sample with the mobile phase to a concentration that falls within the linear range of your calibration curve (typically 1-25 µg/mL).
-
Analysis: Inject the standards and samples.
-
Data Processing: Integrate the peak areas for nicotinic acid and nicotinamide. The percentage of nicotinamide remaining can be calculated as: % Remaining = (Area_Nico_t / Area_Nico_t0) * 100 The percentage of nicotinic acid formed can be calculated relative to the initial total peak area.
References
- Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019). Scientific Reports.
- Niacinamide Formulation & Stability Guide – Skin & Scalp Products. OnlyTRAININGS.
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019).
- How to Stabilize Niacinamide and Glycolic Acid in Large-Scale Skincare Production?. (2025). Elchemy.
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024).
- Chemical determination of nicotinic acid and nicotinamide. (Year not available). SciSpace.
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- Niacinamide Serum Formulation: Stable & Effective B3 Guide. (2025). SwonLab.
- Niacin (Vitamin B3) - A review of analytical methods for use in food. (Year not available). GOV.UK.
- Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019). PubMed.
- Avoiding degradation of Niacin during sample prepar
- [A Study on the Degradation Kinetics of Nicotinamide Powder]. (1994). PubMed.
- Niacinamide (and Niacin) : Stability and Optimum pH. (2023). Maelove.
- Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies.
- Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. (Year not available). PubMed Central.
- [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. (Year not available). PubMed.
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc
- [Degradation kinetics of β-nicotinamide mononucleotide based on reliable HPLC quantitative method]. (Year not available). PubMed.
- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.
- Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024).
- Rate studies on the hydrolysis of niacinamide. (Year not available). Semantic Scholar.
- Effect of pH and temperature on OiNIC activity and stability. (Year not available).
- Effect of pH and temperature on OiNIC activity and stability. (Year not available).
- Nicotinamide. (Year not available). PubChem.
- Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution. (2016).
- Kinetics and Inhibition of Nicotinamidase from Mycobacterium tuberculosis. (Year not available). PubMed Central.
- Overall reaction for conversion of nicotinamide to nicotinic acid as catalyzed by nicotinamidase (Nic). (Year not available).
- Pharma Excipient Suppliers for Nicotinamide. PharmaCompass.com.
- Nicotinamide polymeric nanoemulsified systems: a quality-by-design case study for a sustained antimicrobial activity. (2016). PubMed Central.
- Formulation and Solid State Characterization of Nicotinamide-based Co-crystals of Fenofibrate. (Year not available). PubMed Central.
- preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments. (2025). BenchChem.
- Preparation and pharmaceutical evaluation of nicotinamide stick for eradication of Staphylococcus epidermidis. (Year not available). PubMed Central.
- Forced Degrad
- Solar light photodegradation of nicotine in the presence of aged polystyrene microplastics. (2024). ScienceDirect.
- Development and evaluation of niacinamide transdermal formulation by artificial membrane permeability. (2023). Pharma Excipients.
- Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. (2025).
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Technical Support Center: Fed-Batch Reaction Optimization for Nicotinic Acid Production
Welcome to the technical support center for the optimization of nicotinic acid (Vitamin B3) production using fed-batch fermentation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of microbial bioconversion of precursors like 3-cyanopyridine into nicotinic acid. Here, we address common challenges encountered during experimental work, providing not just solutions but the underlying scientific principles to empower your process development.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about process strategy and fundamental concepts in nicotinic acid fermentation.
Q1: Why is a fed-batch strategy superior to a simple batch process for nicotinic acid production?
A1: A fed-batch strategy is crucial for nicotinic acid synthesis primarily to overcome substrate and product inhibition.[1][2] In a standard batch process, the entire amount of the substrate, typically 3-cyanopyridine, is added at the beginning. High concentrations of 3-cyanopyridine (often above 0.2 M) can be inhibitory or toxic to the microbial cells, reducing the activity of the essential nitrilase enzyme.[1] Similarly, as nicotinic acid is produced, its accumulation to high concentrations can also inhibit the enzyme, slowing down or even stopping the conversion.[1]
A fed-batch approach mitigates these issues by maintaining low, non-inhibitory concentrations of both substrate and product in the bioreactor.[3] By feeding the substrate intermittently or continuously over the course of the reaction, the cells can efficiently convert it to nicotinic acid without being overwhelmed, leading to significantly higher final product titers and volumetric productivity.[4][5]
Q2: What are the primary microbial routes for converting 3-cyanopyridine to nicotinic acid, and what are the implications for my process?
A2: There are two main enzymatic pathways for this bioconversion:
-
Direct Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes 3-cyanopyridine to nicotinic acid and ammonia.[6][7] This is often the preferred route for its simplicity and high atom economy. Organisms like Rhodococcus rhodochrous J1, Gordonia terrae, and various recombinant E. coli are known for this activity.[7][8]
-
Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase converts 3-cyanopyridine to an intermediate, nicotinamide. Then, an amidase hydrolyzes nicotinamide to nicotinic acid.[6][9]
The implication for your process is significant. If your microbial strain possesses both pathways, you may see the accumulation of the nicotinamide intermediate. While some processes are designed to produce nicotinamide, if nicotinic acid is the desired final product, the presence of nicotinamide indicates an incomplete conversion or a competing reaction.[9] Process optimization would then focus on favoring the nitrilase activity or ensuring the amidase is efficient enough to convert all the intermediate.
Q3: How does nicotinic acid biosynthesis relate to the central metabolism of the production host?
A3: Nicotinic acid is a vital precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+) and its phosphorylated form (NADP+).[10] These coenzymes are essential for hundreds of redox reactions central to energy metabolism (like glycolysis) and biomass formation.[10] When using a microbial host, its native NAD+ synthesis pathways (de novo from amino acids or salvage pathways) are active.[10] Suboptimal levels of nicotinic acid in the medium can lead to slower fermentation and reduced biomass, as it disrupts the cell's redox balance and impedes NAD+ regeneration.[10] Therefore, the health and metabolic activity of your production strain are directly linked to the management of this essential vitamin.
Section 2: Troubleshooting Guide
This section provides a question-and-answer guide to specific problems you may encounter during your fed-batch experiments.
Issue 1: Low or Stalled Nicotinic Acid Production Rate
Q: My reaction starts well, but the rate of nicotinic acid formation slows down and stops before all the substrate is consumed. What's happening?
A: This is a classic symptom of substrate or product inhibition.
-
Causality: The nitrilase enzyme responsible for the conversion is sensitive to high concentrations of both its substrate (3-cyanopyridine) and its product (nicotinic acid).[1][8] Even if the initial substrate concentration in the batch phase was low, your feeding strategy might be too aggressive, causing the substrate to accumulate faster than the cells can convert it. Alternatively, the nicotinic acid concentration may have reached an inhibitory threshold.
-
Troubleshooting Protocol:
-
Analyze Time-Course Samples: Use HPLC or other analytical methods to quantify the concentrations of 3-cyanopyridine and nicotinic acid at regular intervals throughout your fermentation.[11] This will confirm if either compound is accumulating to inhibitory levels (e.g., >0.2 M).[1]
-
Adjust Feeding Strategy: If substrate accumulation is the issue, reduce the feed rate or decrease the concentration of the feed solution. Switch from intermittent large pulses to a slower, continuous feed to maintain a low steady-state substrate concentration.
-
Implement a Feedback Control Loop: Advanced strategies use online sensors to control the feed rate. For example, a pH-stat feeding strategy can be employed, where a rise in pH (due to substrate depletion) triggers the next feed addition.[12]
-
Consider In-Situ Product Removal: For very high-titer processes, explore techniques like crystallization or extraction to remove nicotinic acid from the reaction medium as it is formed, thereby alleviating product inhibition.
-
Issue 2: Poor Biomass Growth and Low Enzyme Activity
Q: My microbial culture is not reaching a high cell density, and the overall enzyme activity seems low, leading to poor productivity. What are the likely causes?
A: This issue often points to suboptimal culture conditions (pH, temperature) or nutrient limitations.
-
Causality: The nitrilase enzyme has optimal pH and temperature ranges where its activity is maximal.[13][14] Deviating from these optima will drastically reduce conversion efficiency. For example, the nitrilase from Gordonia terrae is most active at pH 8.0 and 40°C, while the enzyme from Bacillus pallidus prefers pH 8.0 and 60°C.[1][8] Furthermore, if the growth medium lacks essential nutrients, the cells cannot multiply effectively or synthesize the necessary enzymes.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low biomass and enzyme activity.
-
Troubleshooting Protocol:
-
Verify and Calibrate Probes: Ensure your pH and temperature probes are accurately calibrated. Drift in these sensors is a common source of process failure.
-
Confirm Optimal Conditions: Consult literature for the specific strain you are using to confirm its optimal pH and temperature for both growth and nitrilase activity.[1][6][8]
-
Analyze Media Components: Check the composition of your basal and feed media. Ensure essential macro- and micronutrients are not depleted during the high-density growth phase.
-
Oxygen Limitation: In high-density cultures, oxygen demand can exceed the supply capabilities of the bioreactor. Monitor the Dissolved Oxygen (DO) level. If it drops to near-zero, increase agitation and/or airflow, or supplement with pure oxygen. A DO-stat feeding strategy, where the feed rate is linked to oxygen consumption, can also be effective.
-
Issue 3: Inconsistent Performance Upon Scale-Up
Q: The process worked perfectly in my 1L lab bioreactor, but I'm seeing lower yields and inconsistent results at the 20L pilot scale. Why is this happening?
A: Scale-up challenges are common and typically relate to maintaining environmental homogeneity. What works in a well-mixed lab reactor may not hold true in a larger vessel with gradients in mixing, oxygen, and substrate concentration.[15][16][]
-
Causality:
-
Mixing Time: Larger vessels have longer mixing times. A pulse of concentrated 3-cyanopyridine feed may expose cells near the injection port to toxic concentrations before it is fully dispersed.[]
-
Oxygen Transfer: Maintaining the same volumetric oxygen transfer coefficient (kLa) is a major challenge during scale-up.[16] Poor oxygen transfer in larger tanks can lead to anaerobic zones, stressing the cells and reducing productivity.
-
Heat Removal: Fermentation is an exothermic process. Larger volumes have a lower surface-area-to-volume ratio, making heat removal less efficient and potentially leading to temperature spikes that can damage the enzyme.[18]
-
-
Logical Relationship Diagram for Scale-Up:
Caption: Key environmental differences between lab and pilot scale.
-
Troubleshooting Protocol:
-
Re-evaluate Feeding Strategy: At a larger scale, use a more diluted feed solution or introduce the feed at a point of high turbulence (e.g., near an impeller) to ensure rapid dispersion.
-
Maintain Constant kLa: Use established engineering principles to maintain a constant oxygen transfer coefficient (kLa) between scales. This may require significantly different agitation and aeration settings in the larger vessel.[16]
-
Characterize Mixing Time: Perform mixing studies in the pilot reactor (e.g., using a saline tracer) to understand the time required for homogenization and adjust your feeding protocol accordingly.
-
Scale-Down Models: If problems persist, develop a "scale-down" model where you intentionally simulate the heterogenous conditions of the large tank (e.g., by creating transient substrate pulses or DO limitations) in your lab reactor to study the physiological response of your cells.[19]
-
Section 3: Data & Protocols
Comparative Performance Data
The following table summarizes performance data from various published fed-batch processes for nicotinic acid production, illustrating the impact of different microbial hosts and strategies.
| Microbial Host | Substrate | Feeding Strategy | Final Titer (g/L) | Volumetric Productivity | Reference |
| Nocardia globerula NHB-2 | 3-Cyanopyridine | 20 Feedings (100 mM each) | ~139.7 (1,136 mM) | 24.6 g/h/g DCW | [4][5] |
| Ralstonia eutropha H16 | 3-Cyanopyridine | 13 Feedings (to 1,050 mM) | 129.2 | 6.21 g/L/h | [4][5] |
| Recombinant E. coli (P. putida nitrilase) | 3-Cyanopyridine | 22 Batches (Fed-batch mode) | 541 | 111.9 g/L/h | [4][5] |
| Gordonia terrae MTCC8139 | 3-Cyanopyridine | 22 Feedings (to 1,650 mM) | 202 | 36.7 g/L/h | [8] |
Experimental Protocol: Quantification of Nicotinic Acid and 3-Cyanopyridine by HPLC
This protocol provides a general method for monitoring the progress of your bioconversion.
-
Sample Preparation:
-
Withdraw 1.0 mL of the fermentation broth from the bioreactor.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the sample with mobile phase as necessary to bring the analyte concentrations within the calibrated range of the instrument.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 20 mM, pH 3.0) and methanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 261 nm.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare standard solutions of nicotinic acid and 3-cyanopyridine of known concentrations in the mobile phase.
-
Generate a standard curve by plotting peak area against concentration for each compound.
-
Calculate the concentration of the analytes in the fermentation samples by comparing their peak areas to the standard curve, accounting for any dilution factors.
-
References
-
Liu, X.-J., Ma, B.-D., Wu, X.-M., & Xu, Y. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. MDPI. Available at: [Link]
- Ley, J. P., et al. (2003). Thermostable nitrilase catalysed production of nicotinic acid from 3-cyanopyridine.
-
Razavi, S. H., et al. (2018). Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. PMC - NIH. Available at: [Link]
-
Monika, et al. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. PMC - NIH. Available at: [Link]
-
Sharma, M., Sharma, N. R., & Bhalla, T. C. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. Available at: [Link]
-
ResearchGate. (n.d.). Effects of temperature and pH on nitrilase activity and stability. ResearchGate. Available at: [Link]
-
Kim, B. S., et al. (2004). High cell density fed-batch cultivation of Escherichia coli using exponential feeding combined with pH-stat. ResearchGate. Available at: [Link]
- Sharma, M., Sharma, N. R., & Bhalla, T. C. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology.
-
Korz, D. J., et al. (1995). Simple fed-batch technique for high cell density cultivation of Escherichia coli. PubMed. Available at: [Link]
-
Korz, D. J., et al. (n.d.). Simple fed-batch technique for high cell density cultivation of Escherichia coli. QUEST Leibniz Research School – Leibniz University Hannover. Available at: [Link]
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Mathew, C. D., et al. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. PubMed. Available at: [Link]
- Xu, B., et al. (n.d.). The Use of Fed Batch Cultivation for Achieving High Cell Densities for the Pilot Scale Production of a Recombinant Protein (Phen). Semantic Scholar.
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ResearchGate. (n.d.). Bioconversion of 3-cyanopyridine to Nicotinic Acid by a Thermotable Nitrilase. ResearchGate. Available at: [Link]
-
BIONET. (n.d.). Scale-up of E. Coli culture for optimal fed-batch strategy using exponential feeding. BIONET. Available at: [Link]
-
Yang, S.-T. (2018). Scale-up of industrial microbial processes. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Summary of fermentation parameters for fed-batch fermentations. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Technology Development in Nicotinate Production. ResearchGate. Available at: [Link]
-
SlideShare. (n.d.). Process scale up steps, laboratory scale, pilot plant and industrial scale. SlideShare. Available at: [Link]
-
Duoning Biotech. (n.d.). Scale-up and Scale-down of Industrial Fermentation Technology. Duoning Biotech. Available at: [Link]
-
Mauger, J., et al. (1989). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). A novel pH-stat fed-batch strategy to boost the production of nicotinamide mononucleotide by high cell density fermentation. ResearchGate. Available at: [Link]
-
ScholarWorks@GSU. (n.d.). Pre-pilot Fed-batch Fermentation of Rhodococcus rhodochrous DAP 96253 with Emphasis on Production of Therapeutic Enzymes and Post-harvest Agricultural Applications. ScholarWorks@GSU. Available at: [Link]
-
Duncan, M., et al. (2024). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. PMC - PubMed Central. Available at: [Link]
- ResearchGate. (n.d.). Fed-Batch Fermentation for Propionic, Acetic and Lactic Acid Production.
-
ResearchGate. (n.d.). Biosynthesis of nicotinic acid from 3-cyanopyridine by a newly isolated Fusarium proliferatum ZJB-09150. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. Available at: [Link]
-
Schmidt, F. R. (2005). Optimization and scale up of industrial fermentation processes. PubMed. Available at: [Link]
- University of Nottingham. (n.d.). Fermentation monitoring and control: A perspective. University of Nottingham.
- ResearchGate. (n.d.). Principles and Case Studies of Fed Batch Fermentation and Continuous Fermentation.
- Semantic Scholar. (n.d.).
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PubMed. (2023). Production of 3-Cyanopyridine upon Vaping Nicotinamide and Evaluation of the Toxicological Effects of Individual and Combined Exposures via Isobologram-Based Analysis. PubMed. Available at: [Link]
- ResearchGate. (n.d.). Real-time monitoring and control of microbial bioprocesses with focus on the specific growth rate: Current state and perspectives.
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Beg, J., et al. (2023). Fedbatchdesigner: A User-Friendly Dashboard for Modeling and Optimizing Growth-Arrested Fed-Batch Processes. PMC - NIH. Available at: [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at: [Link]
- ResearchGate. (n.d.). Bench scale conversion of 3-cyanopyidine to nicotinamide using resting cells of Rhodococcus rhodochrous PA-34.
-
BioProcess International. (2012). Fed-Batch Cell Culture Process Optimization. BioProcess International. Available at: [Link]
-
INFORS HT. (2021). Optimizing a microbial fed-batch bioprocess. INFORS HT. Available at: [Link]
-
Taylor & Francis eBooks. (2003). Batch Fermentation | Modeling: Monitoring, and Control | Ali Cinar, Sa. Taylor & Francis eBooks. Available at: [Link]
-
PubMed. (n.d.). Monitoring of substrate and product concentrations in acetic fermentation processes for onion vinegar production by NIR spectroscopy: value addition to worthless onions. PubMed. Available at: [Link]
-
Boyd Biomedical. (2019). Challenges and Risks in Batch Bioprocessing. Boyd Biomedical. Available at: [Link]
-
Eppendorf. (n.d.). A Beginner's Guide to Bioprocess Modes - Batch, Fed-Batch, and Continuous Fermentation. Eppendorf. Available at: [Link]
- Semantic Scholar. (n.d.).
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- 5. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
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Minimizing degradation of 6-(2-Fluorophenyl)nicotinic acid during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for minimizing degradation of 6-(2-Fluorophenyl)nicotinic acid during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.
Introduction
This compound is a valuable building block in pharmaceutical and medicinal chemistry research.[1] As with many complex organic molecules, its chemical stability can be influenced by environmental factors such as temperature, light, humidity, and atmospheric oxygen. Degradation of this compound can lead to the formation of impurities, which may compromise the accuracy of experimental data and the safety of resulting drug candidates. This guide offers a structured approach to identifying and mitigating potential degradation issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter related to the degradation of this compound, presented in a question-and-answer format.
Question 1: I've observed a change in the color (e.g., slight yellowing) of my solid this compound over time. What could be the cause?
Answer: A change in color is often an initial indicator of chemical degradation. The most likely culprits are exposure to light (photodegradation) or reaction with atmospheric oxygen (oxidation).
-
Causality: Aromatic compounds, particularly those with heteroatoms like nitrogen, can be susceptible to photolytic decomposition upon exposure to UV or even ambient light.[2][3] This can lead to the formation of colored byproducts. Oxidation can also occur, potentially at the pyridine ring or the phenyl group, leading to chromophoric impurities.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound is stored in an amber or opaque vial to protect it from light.
-
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Analytical Confirmation: Use a technique like High-Performance Liquid Chromatography (HPLC) with a UV detector to analyze a sample of the discolored material against a fresh or properly stored standard. This will help identify any new impurity peaks.
-
Question 2: My recent experimental results using this compound are inconsistent. Could degradation be a factor?
Answer: Yes, inconsistency in experimental outcomes is a classic sign that the purity of a starting material may have been compromised. Even a small percentage of degradation can significantly impact reaction kinetics, yields, and biological assay results.
-
Causality: The presence of degradants can introduce competing reactions, inhibit catalysts, or interfere with analytical measurements. For instance, if the carboxylic acid group undergoes decarboxylation, the molarity of your stock solution will be inaccurate.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Question 3: I am preparing an aqueous stock solution of this compound. What precautions should I take to prevent degradation in solution?
Answer: Solutions are often more susceptible to degradation than the solid-state material. The primary concerns in an aqueous environment are hydrolysis and pH-dependent instability.
-
Causality: As a carboxylic acid, the pH of the solution will be acidic. While generally stable, prolonged exposure to strongly acidic or basic conditions could potentially lead to hydrolysis of the fluorophenyl group, although this is less likely under typical experimental conditions. More critically, the solubility and stability of nicotinic acid derivatives can be pH-dependent.
-
Recommended Protocol for Solution Preparation:
-
Solvent Selection: Use high-purity, deionized water or an appropriate buffer.
-
pH Control: If your experiment allows, prepare the solution in a buffer at a pH where the compound is most stable, typically in the slightly acidic to neutral range. Avoid strongly acidic or basic conditions unless required by the experimental protocol.
-
Storage of Solutions: Store stock solutions at low temperatures (2-8°C or -20°C) and protected from light. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles.
-
Fresh is Best: Whenever possible, prepare fresh solutions for your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Based on general principles for carboxylic acids and fluorinated organic compounds, the following conditions are recommended:[3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation. |
| Light | Protect from light | Store in an amber or opaque vial to prevent photodegradation.[2][3] |
| Atmosphere | Tightly sealed container. For long-term storage, consider an inert atmosphere (Argon or Nitrogen). | Minimizes exposure to moisture and atmospheric oxygen. |
| Humidity | Store in a dry environment. A desiccator can be used. | Prevents hydrolysis and potential clumping of the solid. |
| Incompatibilities | Store away from strong bases and oxidizing agents. | Avoids potential acid-base reactions or oxidation.[4] |
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation studies on this exact molecule are not widely published, we can infer potential pathways based on its structure and related compounds:
-
Photodegradation: Exposure to UV light can lead to the breakdown of the pyridine or phenyl ring structures.[2][3]
-
Oxidation: The aromatic rings may be susceptible to oxidation, especially in the presence of trace metal catalysts or peroxides.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a possibility for some nicotinic acid derivatives.[5][6]
-
Hydrolysis: While the C-F bond is generally strong, under harsh acidic or basic conditions in solution, hydrolysis to a hydroxyl group could occur.
Caption: Potential degradation pathways for this compound.
Q3: How can I test for degradation in my sample?
A3: The most effective way to assess the purity of your sample and detect degradation is through chromatography.
-
Recommended Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A UV detector set to the λmax of the compound.
-
-
Procedure:
-
Prepare a standard solution of a known, pure sample of this compound.
-
Prepare a solution of the sample you wish to test at the same concentration.
-
Run both samples on the HPLC system under the same conditions.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your test sample indicates degradation.
-
Q4: Are there any specific handling precautions I should take?
A4: Yes, proper handling is crucial to prevent contamination and degradation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Work Environment: Handle the compound in a well-ventilated area or a fume hood.[2]
-
Utensils: Use clean, dry spatulas and glassware to avoid introducing contaminants that could catalyze degradation.
-
Weighing: Minimize the time the container is open to the atmosphere during weighing.
Experimental Protocol: Forced Degradation Study
To proactively understand the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential degradants.[7][8][9]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Then, prepare a 1 mg/mL solution.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Then, prepare a 1 mg/mL solution.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify any new peaks that appear.
-
This information will reveal the susceptibility of the compound to different types of stress and help in developing appropriate storage and handling procedures.
-
References
-
Hughes, D. E. (1963). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal, 88(2), 319–327. Available at: [Link]
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Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]
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Semantic Scholar. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Available at: [Link]
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Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, 9(6), 48-55. Available at: [Link]
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Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-13. Available at: [Link]
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Muhamad, N., Yusoff, M. M., & Gimbun, J. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(92), 74132-74137. Available at: [Link]
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ResearchGate. (2015). Investigation of thermal behavior of nicotinic acid. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to Validating the Anti-inflammatory Activity of 6-(2-Fluorophenyl)nicotinic Acid Derivatives
An Objective Comparison and Methodological Framework for Preclinical Evaluation
In the quest for novel anti-inflammatory therapeutics, nicotinic acid derivatives have emerged as a promising class of compounds. Their structural similarity to niacin (nicotinic acid) suggests potential modulation of inflammatory pathways, while offering a scaffold for chemical modification to optimize potency and safety. This guide provides a comprehensive framework for researchers to validate the anti-inflammatory activity of a specific subclass, 6-(2-Fluorophenyl)nicotinic acid derivatives, comparing their potential efficacy against established alternatives through robust experimental data.
The Rationale: Targeting Inflammation with Novel Chemical Entities
Chronic inflammation underpins a multitude of diseases, from arthritis to cardiovascular conditions. A primary mechanism driving inflammation is the enzymatic activity of cyclooxygenases (COX), particularly COX-2, which is induced at sites of inflammation and catalyzes the production of pro-inflammatory prostaglandins.[1][2][3] While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, their long-term use is often limited by gastrointestinal side effects, primarily due to the simultaneous inhibition of the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.[2]
The development of COX-2 selective inhibitors (coxibs) was a significant step forward, but cardiovascular risks have necessitated the search for new therapeutic agents.[2][4] Nicotinic acid derivatives, such as the this compound series, represent a scaffold that may yield compounds with a favorable efficacy and safety profile, potentially through selective COX-2 inhibition or modulation of other key inflammatory pathways like Nuclear Factor-kappa B (NF-κB).[5][6][7]
Hypothesized Mechanism of Action: Beyond Simple COX Inhibition
The primary hypothesis for the anti-inflammatory action of these derivatives is the inhibition of the COX-2 enzyme. Structurally similar compounds have demonstrated this activity.[5] However, a comprehensive validation should also investigate their potential influence on the NF-κB signaling pathway, a pivotal mediator of inflammatory responses.[6][8][9] NF-κB activation triggers the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[6][9][10] Nicotinic acid itself has been shown to exert anti-inflammatory effects through GPR109A receptor-dependent mechanisms that can suppress this pathway.[7]
Therefore, a dual mechanism is plausible:
-
Direct COX-2 Inhibition: Blocking the conversion of arachidonic acid to prostaglandins at the enzymatic level.
-
NF-κB Pathway Modulation: Preventing the nuclear translocation of NF-κB and subsequent transcription of inflammatory cytokines.
The following diagram illustrates the two primary signaling cascades targeted by anti-inflammatory agents. The this compound derivatives are hypothesized to act at the points indicated.
Caption: Hypothesized dual mechanism of action for the test compounds.
A Staged Approach to Validation: From In Vitro Screening to In Vivo Efficacy
A logical, stepwise validation process is crucial. This ensures that resources are directed toward the most promising candidates, building a comprehensive data package from basic mechanism to whole-organism effects.
Caption: A multi-stage workflow for validating anti-inflammatory candidates.
Detailed Experimental Protocols
The following protocols are foundational for generating reliable and comparable data. Each includes positive and negative controls, which are essential for validating the results of each experiment.
-
Objective: To determine the direct inhibitory potency (IC50) of the test compounds on COX-1 and COX-2 enzymes and to calculate the COX-2 selectivity index.
-
Rationale: This cell-free assay provides the cleanest measure of direct enzyme interaction, free from confounding factors like cell permeability. Comparing IC50 values for both isoforms is the standard method for assessing COX-2 selectivity, a key predictor of reduced gastrointestinal side effects.[2][4]
-
Methodology:
-
Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe kit.
-
Preparation: Serially dilute test compounds (e.g., from 100 µM to 1 nM) in DMSO. Prepare positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective) and a vehicle control (DMSO).
-
Assay Plate Setup: In a 96-well plate, add the enzyme, assay buffer, and either a test compound, control, or vehicle.
-
Incubation: Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a further incubation period (e.g., 10 minutes), stop the reaction and measure the output (colorimetric or fluorescence) according to the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the inhibition curve and determine the IC50 value using non-linear regression. The COX-2 Selectivity Index is calculated as (IC50 for COX-1) / (IC50 for COX-2).
-
-
Objective: To assess the ability of the compounds to inhibit the production of inflammatory mediators (nitric oxide, TNF-α, IL-6) in a cellular context.
-
Rationale: This assay confirms that the compounds are cell-permeable and can inhibit inflammatory processes in a relevant immune cell type (macrophages). Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of the NF-κB pathway, making this a robust model for inflammation.[5][7]
-
Methodology:
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media until ~80% confluent.
-
Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds or controls (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant for analysis.
-
Analysis:
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration compared to the LPS-only treated cells. Determine IC50 values.
-
-
Objective: To evaluate the acute anti-inflammatory efficacy of the lead compounds in a whole-organism model.
-
Rationale: The carrageenan-induced paw edema model is a widely accepted and highly reproducible acute inflammation model used for the primary in vivo screening of anti-inflammatory drugs.[12][13][14][15] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema (swelling).
-
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5 mg/kg), and Test Compound groups at various doses.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[13][15]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[12][15]
-
Post-Induction Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]
-
Data Analysis: Calculate the paw edema volume (increase in volume from baseline) for each animal at each time point. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group, typically at the 3-hour or 4-hour mark where peak edema occurs.
-
Comparative Data Analysis
The ultimate validation comes from comparing the performance of the novel derivatives against current standards. The tables below present a template for summarizing experimental data, using hypothetical values for the this compound derivatives (FPN-1, FPN-2).
Table 1: In Vitro Comparative Performance
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | LPS-induced TNF-α Inhibition IC50 (µM) |
|---|---|---|---|---|
| FPN-1 | 25.5 | 0.8 | 31.9 | 1.2 |
| FPN-2 | > 100 | 2.1 | > 47.6 | 3.5 |
| Ibuprofen | 5.2 | 9.8 | 0.53 | 15.4 |
| Celecoxib | 15.0 | 0.04 | 375 | 0.1 |
-
Interpretation: FPN-1 and FPN-2 show preferential inhibition of COX-2 over COX-1, suggesting a potentially better GI safety profile than Ibuprofen. Their ability to inhibit TNF-α release indicates activity in a cell-based inflammatory context. Celecoxib remains the benchmark for COX-2 selectivity.
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group (Dose, p.o.) | Paw Edema Volume at 3h (mL, Mean ± SEM) | % Inhibition of Edema |
|---|---|---|
| Vehicle Control | 0.85 ± 0.06 | - |
| FPN-1 (10 mg/kg) | 0.48 ± 0.04 | 43.5% |
| FPN-2 (10 mg/kg) | 0.55 ± 0.05 | 35.3% |
| Indomethacin (5 mg/kg) | 0.41 ± 0.03 | 51.8% |
-
Interpretation: FPN-1 demonstrates significant anti-inflammatory activity in vivo, comparable to the standard drug Indomethacin at the tested dose. This validates the translation of in vitro findings to a living system.
Conclusion and Future Directions
This guide outlines a robust, multi-stage strategy for validating the anti-inflammatory potential of this compound derivatives. By systematically assessing their mechanism, potency, selectivity, and in vivo efficacy, researchers can build a compelling case for a lead candidate. Favorable results from this validation cascade would justify progression to more complex studies, including pharmacokinetic profiling, evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis), and comprehensive safety and toxicology assessments. This structured approach ensures that only the most promising and well-characterized compounds advance toward clinical development.
References
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El-Sayed, M., & et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
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Ménasché, P., & et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
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Abdel-Aziz, A. A.-M., & et al. (2015). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
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Sá-Nunes, A., & et al. (2019). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]
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Miles, L. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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Abdel-Aziz, A. A.-M., & et al. (2015). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]
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Schroecksnadel, K., & et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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González-Gallego, J., & et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Wikipedia contributors. (2024). NF-κB. Wikipedia. [Link]
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Various Authors. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Abdel-Aziz, A. A.-M., & et al. (2015). (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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Singh, N., & et al. (2013). Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties. PubMed. [Link]
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Siddiqui, A. (2018). Screening models for inflammatory drugs. Slideshare. [Link]
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Dornas, W. C., & et al. (2023). COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
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Digby, J. E., & et al. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
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Asim, M., & et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]
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DeLeo, J. A., & et al. (2004). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. [Link]
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Fabbrocini, G., & et al. (2000). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. PubMed. [Link]
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IIVS.org. (n.d.). Anti-Inflammatory Screen. IIVS.org. [Link]
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Crunkhorn, P., & Meacock, S. C. R. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology. [Link]
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Asim, M., & et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. ResearchGate. [Link]
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Asim, M., & et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. [Link]
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Wikipedia contributors. (2024). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
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Various Authors. (2019). Nicotinic acid (niacin): New lipid-independent mechanisms of action and therapeutic potentials. ResearchGate. [Link]
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Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. The American Journal of Cardiology. [Link]
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A Comparative In Vitro Efficacy Guide to 6-(2-Fluorophenyl)nicotinic Acid Analogs as Novel TRPV1 Antagonists
In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of developing novel therapeutics with enhanced potency and selectivity. This guide offers an in-depth comparison of the in vitro efficacy of 6-(2-Fluorophenyl)nicotinic acid analogs, a class of compounds that has garnered interest for its potential therapeutic applications. Our focus will be on their activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation pathways.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds
Nicotinic acid, or vitamin B3, is a well-established therapeutic agent, primarily known for its lipid-modifying properties.[1] Its core structure, a pyridine ring with a carboxylic acid at the 3-position, has served as a versatile scaffold for the development of a wide array of derivatives with diverse pharmacological activities, including vasorelaxant, antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of an aryl group at the 6-position of the nicotinic acid core has opened new avenues for therapeutic targeting. This guide will focus on a specific subset of these compounds: this compound analogs and their derivatives, particularly their role as TRPV1 antagonists.
The Target: TRPV1 and its Role in Nociception
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli. It is activated by a variety of factors including heat, protons (low pH), and endogenous lipids, as well as exogenous compounds like capsaicin, the pungent component of chili peppers. As a key integrator of pain signals in the peripheral nervous system, TRPV1 has emerged as a highly attractive target for the development of novel analgesic drugs. The development of potent and selective TRPV1 antagonists is a promising strategy for the management of inflammatory pain.
Comparative In Vitro Efficacy of 6-Phenylnicotinamide Derivatives
A significant advancement in the exploration of nicotinic acid analogs as TRPV1 antagonists was the identification of 6-phenylnicotinamide as a potent lead compound. Subsequent optimization of this scaffold, particularly through modifications of the phenyl ring, has led to the discovery of highly effective derivatives.[4]
Data Summary: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro potency of key 6-phenylnicotinamide analogs against the human TRPV1 receptor, as determined by a functional calcium influx assay. The data highlights the critical role of the substitution pattern on the 6-phenyl ring.
| Compound ID | 6-Phenyl Ring Substitution | IC50 (nM) at hTRPV1 |
| 1 | Unsubstituted | 100 |
| 2 | 4-Fluoro | 30 |
| 3 | 2-Fluoro | 80 |
| 4 | 2-Methyl | 150 |
| 5 | 4-Methoxy | 250 |
Data is illustrative and based on trends reported in the literature for 6-phenylnicotinamide derivatives.[4]
Interpretation of SAR Data
The comparative data reveals several key insights into the structure-activity relationship of these analogs:
-
Impact of Fluorine Substitution: The introduction of a fluorine atom on the 6-phenyl ring generally enhances potency. A 4-fluoro substitution (Compound 2 ) resulted in a significant increase in activity compared to the unsubstituted analog (Compound 1 ). The 2-fluoro substitution (Compound 3 ) also maintained good potency.
-
Positional Isomerism: The position of the fluorine substituent is crucial. The para-position (4-fluoro) appears to be more favorable for TRPV1 antagonism than the ortho-position (2-fluoro).
-
Steric and Electronic Effects: The introduction of a methyl group at the 2-position (Compound 4 ) or a methoxy group at the 4-position (Compound 5 ) led to a decrease in potency. This suggests that both steric hindrance and the electronic nature of the substituent at these positions can negatively impact the interaction with the receptor.
Experimental Protocols for In Vitro Evaluation
To ensure the reliability and reproducibility of the efficacy data, standardized in vitro assays are essential. The following protocols outline the key experimental workflows for characterizing this compound analogs as TRPV1 antagonists.
General Synthesis of 6-Phenylnicotinic Acid Analogs
The synthesis of 6-phenylnicotinic acid analogs can be achieved through established cross-coupling methodologies.
Step-by-Step Protocol:
-
Suzuki Cross-Coupling: To a solution of a 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate) in a suitable solvent system (e.g., toluene, ethanol, and water), add the corresponding (substituted-phenyl)boronic acid (e.g., (2-fluorophenyl)boronic acid), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield the 6-phenylnicotinate ester.
-
Ester Hydrolysis: The purified ester is then dissolved in a suitable solvent (e.g., THF/methanol/water) and treated with a base such as lithium hydroxide or sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.
-
After acidification, the final 6-(substituted-phenyl)nicotinic acid product is isolated by filtration or extraction and can be further purified by recrystallization.
In Vitro TRPV1 Antagonist Assay (Calcium Influx Assay)
This assay measures the ability of the test compounds to inhibit the influx of calcium into cells expressing the TRPV1 receptor, which is induced by a known agonist like capsaicin.
Step-by-Step Protocol:
-
Cell Culture: Maintain a cell line stably expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.
-
Compound Incubation: After washing to remove excess dye, add the this compound analogs at a range of concentrations to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Signal Detection and Agonist Stimulation: Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument. Record a baseline fluorescence reading, and then add a solution of a TRPV1 agonist (e.g., capsaicin) to all wells to stimulate calcium influx. Continue to record the fluorescence intensity.
-
Data Analysis: The increase in fluorescence upon agonist stimulation is indicative of TRPV1 channel opening. The inhibitory effect of the test compounds is measured as a reduction in this fluorescence signal. The data is normalized to controls (agonist alone and vehicle), and the half-maximal inhibitory concentration (IC50) is calculated using a suitable nonlinear regression model.
Concluding Remarks
The in vitro data for 6-phenylnicotinamide derivatives demonstrates that the 6-phenylnicotinic acid scaffold is a promising starting point for the development of novel TRPV1 antagonists. The structure-activity relationship studies highlight the importance of the substitution pattern on the 6-phenyl ring, with a 4-fluoro substituent showing particularly high potency. The detailed experimental protocols provided herein offer a robust framework for the synthesis and in vitro evaluation of new analogs in this chemical series. Further optimization of these compounds, guided by the SAR insights, could lead to the discovery of potent and selective drug candidates for the treatment of pain and inflammation.
References
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]
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Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. International Journal of Molecular Sciences. [Link]
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A Researcher's Guide to the Biological Evaluation of 6-(2-Fluorophenyl)nicotinic Acid Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological evaluation of synthesized 6-(2-Fluorophenyl)nicotinic acid compounds. We will delve into the technical methodologies for assessing their potential therapeutic activities, with a focus on anti-inflammatory, analgesic, and cytotoxic properties. This document is designed to be a practical resource, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating evaluation process.
Introduction: The Therapeutic Potential of Nicotinic Acid Derivatives
Nicotinic acid, a form of vitamin B3, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds have shown promise as anticancer, anti-inflammatory, and analgesic agents.[2][3] The introduction of a 6-phenyl substituent to the nicotinic acid core has been a strategic modification to enhance these biological effects. Furthermore, the incorporation of a fluorine atom at the 2-position of the phenyl ring is a key design element intended to modulate the compound's electronic properties and metabolic stability, potentially leading to improved efficacy and a better safety profile.[4] This guide will provide a comparative framework for evaluating the biological performance of these specific derivatives against established therapeutic agents.
Section 1: In Vitro Evaluation of Anti-inflammatory Activity
A primary therapeutic target for novel nicotinic acid derivatives is the modulation of inflammatory pathways. A key enzyme in this process is cyclooxygenase-2 (COX-2), which is upregulated during inflammation and catalyzes the production of prostaglandins.[5]
COX-2 Inhibition Assay
The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[6]
Experimental Rationale: This assay quantifies the ability of the test compounds to inhibit the enzymatic activity of COX-2. By comparing the inhibition to a known selective COX-2 inhibitor like Celecoxib, we can determine the potency and selectivity of our synthesized compounds.[7]
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the in vitro COX-2 inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the test compounds and Celecoxib (positive control) in a suitable solvent, such as DMSO.[7]
-
Enzyme and Substrate Preparation: Reconstitute purified COX-2 enzyme and prepare a working solution of the substrate, arachidonic acid.
-
Incubation: In a 96-well plate, add the COX-2 enzyme to wells containing either the test compound, Celecoxib, or vehicle control (DMSO). Incubate for a specified time to allow for inhibitor binding.
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Comparative Data: COX-2 Inhibition
| Compound | IC50 (µM) for COX-2 |
| This compound Derivative (Hypothetical) | Experimental Value |
| Celecoxib (Positive Control)[7] | Reported Value (e.g., 0.04 µM) |
| Ibuprofen (Non-selective NSAID)[6] | Reported Value (e.g., 13.5 µM) |
Section 2: In Vivo Evaluation of Analgesic Activity
To assess the pain-relieving potential of the synthesized compounds, established in vivo models of analgesia are employed. These models help to differentiate between peripherally and centrally acting analgesics.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
Experimental Rationale: The intraperitoneal injection of acetic acid causes localized inflammation and pain, leading to characteristic stretching movements called "writhes."[8] This test is sensitive to peripherally acting analgesics that inhibit the production of pain mediators in the peripheral tissues.[9]
Experimental Workflow: Acetic Acid-Induced Writhing Test
Caption: Workflow for the acetic acid-induced writhing test.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.
-
Grouping and Dosing: Divide the mice into groups and administer the test compound, a standard drug like Diclofenac, or the vehicle (control) orally or intraperitoneally.[10]
-
Pain Induction: After a specific absorption period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally into each mouse.[8]
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).[8][9]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group.
Hot Plate Test (Central Analgesia)
Experimental Rationale: This method assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics that modulate pain perception in the central nervous system.[11][12]
Detailed Protocol:
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[13]
-
Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw or jumping).[14] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[13]
-
Dosing: Administer the test compound, a standard central analgesic like morphine, or the vehicle to different groups of mice.
-
Post-Dosing Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and record their reaction times.
-
Data Analysis: Compare the post-dosing reaction times to the baseline values to determine the analgesic effect.
Comparative Data: Analgesic Activity
| Compound | % Inhibition of Writhing (Acetic Acid Test) | Increase in Latency Time (Hot Plate Test) |
| This compound Derivative (Hypothetical) | Experimental Value | Experimental Value |
| Diclofenac (Standard NSAID)[15] | Reported Value (e.g., >70%) | Minimal Effect |
| Morphine (Central Analgesic)[16] | Reported Value (e.g., >80%) | Significant Increase |
Section 3: In Vitro Evaluation of Cytotoxic Activity
Assessing the cytotoxic potential of new chemical entities is a critical step in drug development to identify any potential for causing cell death, which is particularly relevant for anticancer drug screening.[17]
MTT Assay
Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[17] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the quantification of cytotoxicity.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound compounds and a positive control cytotoxic agent (e.g., Doxorubicin).[17] Include untreated cells as a negative control.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT to formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Comparative Data: Cytotoxic Activity
| Compound | IC50 (µM) against HCT-116 Cells | IC50 (µM) against MCF-7 Cells |
| This compound Derivative (Hypothetical) | Experimental Value | Experimental Value |
| Doxorubicin (Positive Control)[17] | Reported Value (e.g., <1 µM) | Reported Value (e.g., <1 µM) |
Conclusion
This guide outlines a systematic and robust approach for the biological evaluation of novel this compound compounds. By employing these standardized in vitro and in vivo assays and comparing the results with established drugs, researchers can effectively characterize the anti-inflammatory, analgesic, and cytotoxic profiles of their synthesized molecules. The data generated from these studies will be crucial in identifying promising lead compounds for further preclinical and clinical development, ultimately contributing to the discovery of new and improved therapeutic agents.
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A Comparative Guide to HMG-CoA Reductase Inhibition: The Hyper-Potent Statin vs. a Novel Nicotinic Acid Derivative
A Senior Application Scientist's In-Depth Analysis of Cerivastatin and 6-(2-Fluorophenyl)nicotinic acid
This guide provides a detailed, evidence-based comparison of two molecules in the context of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibition: cerivastatin, a withdrawn statin drug known for its exceptional potency, and this compound, a novel compound for which public data on this specific activity is not available. This analysis is designed for researchers and drug development professionals, offering a framework for understanding a well-characterized inhibitor while outlining the necessary experimental validation for a new chemical entity.
Introduction: HMG-CoA Reductase as a Therapeutic Target
The enzyme HMG-CoA reductase (HMGR) is a transmembrane protein anchored in the endoplasmic reticulum that catalyzes the conversion of HMG-CoA to mevalonic acid.[1][2] This reaction is the committed, rate-limiting step in the mevalonate pathway, a complex metabolic cascade responsible for the biosynthesis of cholesterol and other essential isoprenoids.[3][4] Given that the majority of circulating cholesterol is produced endogenously rather than from diet, inhibiting HMGR is a highly effective strategy for lowering plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol.[5] This principle is the foundation of the statin class of drugs, which are cornerstone therapies for hypercholesterolemia and the prevention of cardiovascular disease.[6][7]
The Mevalonate Pathway and Statin Intervention
The diagram below illustrates the initial steps of the cholesterol biosynthesis pathway, highlighting the critical role of HMG-CoA reductase and the point of intervention for inhibitors like statins.
Caption: The HMG-CoA reductase (HMGR) catalyzed step, the target of statin drugs.
Compound Profiles
Cerivastatin: The Ultra-Potent Inhibitor
Cerivastatin is an entirely synthetic, enantiomerically pure pyridine-based HMG-CoA reductase inhibitor.[8][9] Its structure features a fluorophenyl group linked to a pyridine ring, which contains a dihydroxyheptanoic acid side chain. This side chain is the functional group that competitively binds to the active site of HMG-CoA reductase, mimicking the natural substrate.[5]
Cerivastatin was renowned for being the most potent statin ever marketed, demonstrating efficacy at ultra-low microgram doses.[6][10] This high affinity for the enzyme translated to significant reductions in LDL cholesterol.[11] However, its clinical use was short-lived. In 2001, cerivastatin was voluntarily withdrawn from the global market due to a significantly higher incidence of fatal rhabdomyolysis (a severe breakdown of muscle tissue) compared to other statins, particularly when used at higher doses or in combination with other drugs like gemfibrozil.[5][12]
This compound: A Compound of Theoretical Interest
This compound is a derivative of nicotinic acid (also known as niacin or Vitamin B3). While nicotinic acid itself is a lipid-lowering agent, its primary mechanism of action is not the inhibition of HMG-CoA reductase.[13] Instead, it is thought to act on other pathways, including the inhibition of triglyceride synthesis and a reduction in the hepatic production of very-low-density lipoprotein (VLDL).[14]
To date, there is no published scientific literature or experimental data demonstrating that this compound acts as an inhibitor of HMG-CoA reductase. Its structural similarity to both a statin component (a fluorophenyl group) and a different class of lipid-lowering agent (nicotinic acid) makes it an interesting chemical entity for investigation. However, without experimental validation, any potential activity remains purely speculative. Research on related fluorinated nicotinic acids has focused on applications such as building blocks for active pharmaceutical ingredients (APIs) or as tracers for positron emission tomography (PET), not cholesterol synthesis inhibition.[15][16]
Comparative Analysis of Inhibitory Performance
The following table summarizes the known experimental data for cerivastatin's inhibition of HMG-CoA reductase. For this compound, the corresponding values are listed as "Not Available" due to the absence of published data.
| Parameter | Cerivastatin | This compound | Source(s) |
| Mechanism | Competitive Inhibitor | Not Available | [5][17] |
| Ki (Inhibitor Constant) | 1.3 x 10⁻⁹ M (1.3 nM) | Not Available | [8][18] |
| IC50 (vs. rat liver HMGR) | 1.0 - 1.2 x 10⁻⁹ M (1.0 - 1.2 nM) | Not Available | [6] |
| IC50 (vs. HepG2 cells) | 1.0 x 10⁻⁹ M (1.0 nM) | Not Available | [8] |
| In Vivo ED50 (Oral, Rat/Dog) | 0.002 mg/kg | Not Available | [6][8] |
This stark contrast in available data underscores a critical principle in drug development: a compound's biological activity cannot be inferred from its name or structural fragments alone and requires rigorous experimental validation.
Experimental Protocol: A Self-Validating System for In Vitro HMGR Inhibition Screening
To determine if a novel compound like this compound possesses HMGR inhibitory activity, a standardized in vitro enzymatic assay is required. The following protocol describes a common method based on spectrophotometrically monitoring the consumption of the cofactor NADPH.
Principle
The activity of HMG-CoA reductase is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of HMG-CoA to mevalonate.[19][20] An inhibitor will slow this rate of NADPH consumption.
Materials
-
Recombinant human HMG-CoA reductase (catalytic domain)
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, with KCl, EDTA, and DTT)[21]
-
NADPH solution
-
HMG-CoA (substrate) solution
-
Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Pravastatin or Cerivastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode at 37°C
Assay Workflow
Caption: A typical experimental workflow for an in vitro HMG-CoA reductase inhibition assay.
Step-by-Step Procedure
-
Plate Setup: In a 96-well UV-transparent plate, add the components in the following order for each reaction well:
-
Assay Buffer
-
NADPH solution (final concentration ~400 µM)[21]
-
Test compound (at various concentrations) or positive control inhibitor. For vehicle control wells, add only the solvent (e.g., DMSO).
-
HMG-CoA Reductase enzyme solution.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the HMG-CoA substrate (final concentration ~400 µM).[21]
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 20-30 seconds for 10-15 minutes.[21]
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion and Future Outlook
This guide establishes a clear distinction between a clinically validated, albeit withdrawn, HMG-CoA reductase inhibitor and a novel chemical entity.
-
Cerivastatin remains a benchmark for potency in HMG-CoA reductase inhibition, with a Ki value in the low nanomolar range.[8][18] Its history serves as a critical lesson in drug development, where extreme on-target potency does not guarantee a safe therapeutic window, and unforeseen toxicities can derail an otherwise effective molecule.[12]
-
This compound is, in the context of HMGR inhibition, an uncharacterized molecule. There is no scientific basis to claim it possesses this activity. The structural presence of a fluorophenyl group is insufficient to predict a statin-like mechanism.
For researchers interested in exploring novel scaffolds for HMGR inhibition, the path forward is clear. Compounds like this compound must be subjected to rigorous, validated enzymatic assays, such as the one detailed above. Only through such empirical testing can its potential—or lack thereof—as an HMG-CoA reductase inhibitor be definitively established.
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In Vivo Validation of 6-(2-Fluorophenyl)nicotinic Acid: A Comparative Guide to Assessing Therapeutic Potential in Dyslipidemia
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A Researcher's Guide to Investigating the Cross-Reactivity of 6-(2-Fluorophenyl)nicotinic Acid Derivatives
For drug development professionals, the journey from a promising lead compound to a clinically approved therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. This guide provides a comprehensive framework for researchers and scientists on how to approach and conduct cross-reactivity studies for a specific class of emerging compounds: 6-(2-Fluorophenyl)nicotinic acid derivatives. While these derivatives hold therapeutic promise, stemming from the diverse biological activities of nicotinic acid and its analogues, a thorough understanding of their off-target interactions is paramount for a successful drug development campaign.[1][2] This guide will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for a robust cross-reactivity assessment.
The Significance of the this compound Scaffold
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known to exhibit a wide range of pharmacological effects, including lipid-lowering and anti-inflammatory properties.[3][4] The introduction of a 2-fluorophenyl group at the 6-position of the nicotinic acid core creates a novel chemical entity with potentially unique biological activities and a distinct pharmacological profile. The fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to various biological targets.[5][6] However, these structural modifications also necessitate a comprehensive evaluation of potential off-target interactions, or cross-reactivity, which can lead to unforeseen side effects and toxicities.
The Imperative of Cross-Reactivity Studies in Drug Development
Cross-reactivity refers to the ability of a drug molecule to bind to targets other than its intended therapeutic target.[7] Such off-target interactions can be benign, but they can also lead to adverse drug reactions, ranging from mild side effects to severe toxicity.[8] Therefore, regulatory agencies require thorough cross-reactivity profiling as part of the preclinical safety assessment of any new investigational drug.[9] A systematic approach to identifying and characterizing these interactions early in the drug discovery process can save significant time and resources, and ultimately lead to safer and more effective medicines.
A well-designed cross-reactivity study should aim to:
-
Identify potential off-target binding sites.
-
Determine the binding affinity of the compound to these off-targets.
-
Assess the functional consequences of off-target binding (e.g., activation or inhibition).
-
Establish a therapeutic window by comparing on-target potency with off-target activity.
A Strategic Workflow for Cross-Reactivity Assessment
A tiered approach is recommended for assessing the cross-reactivity of this compound derivatives. This typically begins with computational and high-throughput in vitro screening, followed by more focused functional assays and, if warranted, in vivo studies.
Figure 1. A tiered workflow for assessing the cross-reactivity of novel chemical entities.
Experimental Methodologies for a Comprehensive Evaluation
In Silico Profiling
Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into potential off-target interactions.
-
Target Prediction: Utilize algorithms that predict potential protein targets based on the chemical structure of the this compound derivative. These tools compare the compound's features to libraries of known drug-target interactions.
-
Structural Homology Analysis: Identify proteins with binding sites structurally similar to the intended target. This can help to anticipate cross-reactivity with related proteins (e.g., different receptor subtypes).
High-Throughput In Vitro Screening
The cornerstone of a cross-reactivity assessment is screening the compound against a broad panel of biologically relevant targets. This is typically done using high-throughput in vitro binding or enzymatic assays.
Table 1: Recommended Primary Screening Panel
| Target Class | Examples | Rationale |
| G-Protein Coupled Receptors (GPCRs) | Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic Receptors | Broad physiological roles and common off-targets for many drugs. |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels | Critical for cardiac and neuronal function; hERG inhibition is a major safety concern. |
| Kinases | A broad panel of representative kinases | Key regulators of cellular processes; off-target kinase inhibition can lead to toxicity. |
| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors | Potential for endocrine disruption. |
| Transporters | SERT, DAT, NET | Important for neurotransmitter reuptake; inhibition can lead to CNS side effects. |
| Enzymes | COX-1, COX-2, Phosphodiesterases | Common targets for anti-inflammatory and other drugs. |
Experimental Protocol: Radioligand Binding Assay
This is a common method to determine the affinity of a test compound for a specific receptor.
-
Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Select a suitable radioligand with high affinity and specificity for the target.
-
Prepare a series of dilutions of the this compound derivative.
-
-
Assay:
-
In a multi-well plate, combine the receptor preparation, radioligand, and either a buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Detection:
-
Separate the bound from the free radioligand using a filter plate.
-
Measure the radioactivity of the bound radioligand using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Secondary Functional Assays
For any "hits" identified in the primary screening (i.e., compounds that show significant binding to an off-target), it is crucial to determine the functional consequence of this interaction.
Table 2: Examples of Secondary Functional Assays
| Primary Hit | Potential Secondary Assay | Purpose |
| GPCR Binding | cAMP or Calcium Flux Assay | Determine if the compound acts as an agonist, antagonist, or inverse agonist. |
| Kinase Binding | Kinase Activity Assay (e.g., ADP-Glo) | Quantify the extent of enzyme inhibition. |
| Ion Channel Binding | Patch-Clamp Electrophysiology | Characterize the effect on ion channel function (e.g., block, activation). |
Experimental Protocol: cAMP Assay for GPCRs
This assay measures the modulation of cyclic AMP, a key second messenger in GPCR signaling.
-
Cell Culture:
-
Culture cells stably expressing the GPCR of interest.
-
Seed the cells into a multi-well plate and grow to confluence.
-
-
Assay:
-
Treat the cells with various concentrations of the this compound derivative.
-
For antagonist testing, co-incubate with a known agonist.
-
Add a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with an appropriate agonist (if testing for antagonism).
-
-
Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Plot the cAMP response against the compound concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists).
-
Tissue Cross-Reactivity Studies
For lead candidates that are therapeutic antibodies, tissue cross-reactivity (TCR) studies are a regulatory requirement.[9] While less common for small molecules, an analogous approach using techniques like autoradiography with a radiolabeled version of the this compound derivative can provide valuable information on its distribution and potential for off-target binding in a more physiological context.
Data Interpretation and Reporting
The results of the cross-reactivity studies should be compiled and analyzed to generate a comprehensive profile of the this compound derivative.
Table 3: Example of a Cross-Reactivity Data Summary
| Target | Primary Assay (Binding IC50, µM) | Secondary Assay (Functional EC50/IC50, µM) | On-Target Potency (EC50/IC50, µM) | Selectivity Index (Off-Target/On-Target) |
| Intended Target | 0.01 | 0.015 | - | - |
| Off-Target A | 1.2 | > 10 (inactive) | 0.015 | > 667 |
| Off-Target B | 0.5 | 0.8 | 0.015 | 53 |
| Off-Target C | > 10 | Not Tested | 0.015 | > 667 |
A selectivity index of >100-fold is generally considered desirable, although this can vary depending on the nature of the off-target and the therapeutic indication.
Conclusion
A thorough and systematic evaluation of cross-reactivity is a non-negotiable component of modern drug discovery and development. For novel compounds like this compound derivatives, a multi-faceted approach combining in silico, in vitro, and potentially ex vivo methods is essential to build a comprehensive safety profile. By understanding the potential off-target interactions of these molecules, researchers can make more informed decisions, mitigate risks, and ultimately increase the likelihood of developing a safe and effective therapeutic agent. The methodologies and strategies outlined in this guide provide a robust framework for undertaking these critical investigations.
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- Cross-Reactivity Assessment.
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- Cross-Reactivity With Drugs
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
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A Senior Application Scientist's Guide to Comparative Docking of Nicotinic Acid-Based Enzyme Inhibitors
This guide provides a comprehensive framework for the in-silico evaluation of nicotinic acid-based compounds as potential enzyme inhibitors. We will delve into the rationale behind molecular docking studies, present a detailed, field-proven protocol, and offer a comparative analysis of virtually designed nicotinic acid derivatives against three distinct and therapeutically relevant enzyme targets:
-
Human Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway.
-
Staphylococcus aureus Tyrosyl-tRNA Synthetase (TyrRS): A critical enzyme for bacterial protein synthesis, representing an antibacterial target.
-
Human Pancreatic α-Amylase: An enzyme involved in carbohydrate digestion, a target for type 2 diabetes management.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel enzyme inhibitors.
The Rationale: Why Nicotinic Acid and Molecular Docking?
Nicotinic acid (niacin or vitamin B3) and its derivatives present a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antibacterial, and antihyperglycemic effects.[1][2] Molecular docking is an indispensable computational tool in modern drug discovery that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[2] By employing a comparative docking strategy, we can efficiently screen a library of nicotinic acid-based compounds against multiple enzyme targets, enabling a preliminary assessment of their potential efficacy and selectivity. This in-silico approach accelerates the drug discovery pipeline by prioritizing compounds for synthesis and further experimental validation.
A Generalized Workflow for Comparative Molecular Docking
The following diagram outlines a robust and reproducible workflow for our comparative docking studies. Each step is crucial for ensuring the accuracy and reliability of the obtained results.
Caption: Key interactions between a nicotinic acid derivative and enzyme active site residues.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for conducting comparative molecular docking studies of nicotinic acid-based enzyme inhibitors. The presented protocol, from target selection to results analysis, is designed to be both robust and reproducible. The hypothetical comparative data underscores the utility of this approach in identifying promising lead compounds and understanding their potential selectivity profiles.
The insights gained from such in-silico studies are invaluable for guiding the rational design and optimization of more potent and selective enzyme inhibitors. The next logical steps would involve the synthesis of the most promising virtual hits and their subsequent in-vitro validation through enzymatic assays to confirm their inhibitory activity.
References
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Molecular docking analysis of doronine derivatives with human COX-2. PubMed Central. Available at: [Link]
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Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Available at: [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]
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Molecular docking, chemo-informatic properties, alpha-amylase, and lipase inhibition studies of benzodioxol derivatives. PubMed Central. Available at: [Link]
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Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Publications. Available at: [Link]
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Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]
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Molecular docking value of flavonoids against Human α-amylase (PDB ID: 4W93). Figshare. Available at: [Link]
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Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed. Available at: [Link]
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Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]
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Docking score of synthesized compounds within the active site of Human Pancreatic Alpha-glucosidase and Alpha-amylase. Royal Society of Chemistry. Available at: [Link]
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Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. Available at: [Link]
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PyRx Tutorial - Prepare Proteins & Ligands for Docking. YouTube. Available at: [Link]
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Session 4: Introduction to in silico docking. University of Oxford. Available at: [Link]
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Interactions of tyrosyl-tRNA synthetase TyrRS from S. aureus (PDB: 1JIJ) with the selected major phytochemicals, with the top two having the lowest binding energies of E. humile methanolic extract. ResearchGate. Available at: [Link]
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Preparing the protein and ligand for docking. ScotChem. Available at: [Link]
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Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ResearchGate. Available at: [Link]
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Binding affinity values of the ligands with COX-2 (Homo sapiens) PDB ID 5F1A, obtained by molecular docking. ResearchGate. Available at: [Link]
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Molecular docking analysis of COX-2 for potential inhibitors. PubMed Central. Available at: [Link]
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1JIK: Crystal structure of S. aureus TyrRS in complex with SB-243545. RCSB PDB. Available at: [Link]
-
Docking results of selected compounds with COX-2 (PDB id: 6COX). ResearchGate. Available at: [Link]
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Cyclooxygenase-2. Wikipedia. Available at: [Link]
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Molecular docking visualization of α-amylase enzyme with ligand (A) acarbose, and (B) hesperidin. ResearchGate. Available at: [Link]
-
Interaction network between S. aureus tyrosyl-tRNA synthetase protein and selected phytochemicals of P. emblica. ResearchGate. Available at: [Link]
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3-D Structure of human pancreatic a-amylase (PDB ID: 1B2Y). ResearchGate. Available at: [Link]
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Molecular docking proteins preparation. ResearchGate. Available at: [Link]
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Details interactions of synthesized compounds against COX-2 Ligand Docking score (kcal/mol) Moiety of ligand Type of interaction Residue. ResearchGate. Available at: [Link]
-
Illustrates the binding mode of 5-amino-nicotinic acid derivatives active compounds in α-amylase binding site. ResearchGate. Available at: [Link]
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(PDF) Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives. ResearchGate. Available at: [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available at: [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. ResearchGate. Available at: [Link]
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Tyrosyl-tRNA synthetase inhibitors: a patent review. PubMed. Available at: [Link]
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1NYR: Structure of Staphylococcus aureus threonyl-tRNA synthetase complexed with ATP. RCSB PDB. Available at: [Link]
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1TYD: STRUCTURE OF TYROSYL-TRNA SYNTHETASE REFINED AT 2.3 ANGSTROMS RESOLUTION. INTERACTION OF THE ENZYME WITH THE TYROSYL ADENYLATE INTERMEDIATE. RCSB PDB. Available at: [Link]
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Tyrosyl-tRNA synthetase inhibitors: a patent review. ResearchGate. Available at: [Link]
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Natural Compounds as Inhibitors of Tyrosyl-tRNA Synthetase. PubMed. Available at: [Link]
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Tyrosyl-tRNA Synthetases. NCBI Bookshelf. Available at: [Link]
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Adenosine analogs as inhibitors of tyrosyl-tRNA synthetase: Design, synthesis and antibacterial evaluation. PubMed. Available at: [Link]
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A Head-to-Head Comparison of Synthesis Routes for 6-Fluoronicotinic Acid: A Guide for Process Development
Introduction
6-Fluoronicotinic acid, a fluorinated pyridinecarboxylic acid, is a critical building block in modern medicinal chemistry.[1] Its unique electronic properties, conferred by the strongly electronegative fluorine atom, make it a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other high-value organic compounds.[1] The strategic placement of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic routes to 6-fluoronicotinic acid, offering a critical evaluation of their respective yields, scalability, cost-effectiveness, and safety profiles to aid researchers and process chemists in making informed strategic decisions.
Overview of Primary Synthetic Strategies
The synthesis of 6-fluoronicotinic acid can be broadly categorized into three dominant strategies, each with distinct advantages and drawbacks:
-
Oxidation of a Pre-fluorinated Precursor: This approach begins with a simple, commercially available fluorinated pyridine and introduces the carboxylic acid functionality via oxidation.
-
Nucleophilic Aromatic Substitution (SNAr) / Halogen Exchange (Halex): This strategy involves displacing a leaving group (typically chlorine or bromine) on the nicotinic acid backbone with a fluoride ion.
-
Grignard/Lithiation followed by Carboxylation: This route constructs the carboxylic acid moiety on a pre-existing fluorinated pyridine ring through organometallic intermediates.
This guide will dissect each of these pathways, providing detailed protocols, mechanistic insights, and a comprehensive comparative analysis.
Route 1: Oxidation of 2-Fluoro-5-methylpyridine
This is a classical and straightforward approach that leverages the robust and well-understood permanganate oxidation of an alkyl side chain.
Principle & Mechanism
The core of this reaction is the oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid using a strong oxidizing agent, typically potassium permanganate (KMnO₄), under heated, aqueous conditions. The reaction proceeds through a series of manganese ester intermediates, ultimately cleaving the C-H bonds of the methyl group to form the carboxylate, which is then protonated during acidic workup.
Visualizing the Pathway
Caption: Oxidation of 2-Fluoro-5-methylpyridine.
Detailed Experimental Protocol
The following protocol is adapted from patent literature.[2]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, charge 2-fluoro-5-methylpyridine (1.0 eq.), water (approx. 22.5 mL per g of starting material), and potassium hydroxide (1.0 eq.).
-
Addition of Oxidant: Begin stirring the mixture and add potassium permanganate (2.0 eq.) portion-wise, controlling any initial exotherm.
-
Reaction: Heat the reaction mixture in an oil bath to 95°C and maintain for 5 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Workup: While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Allow the filtrate to cool to room temperature.
-
Isolation: Adjust the pH of the filtrate to between 2 and 4 using concentrated hydrochloric acid. A solid will precipitate.
-
Purification: Collect the solid by filtration. The aqueous filtrate can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product. Combine the solid with the residue from the evaporated organic extracts to yield the final product.[2]
Analysis and Field Insights (E-E-A-T)
-
Expertise & Causality: The choice of potassium permanganate is classic for benzylic-type oxidations; it is inexpensive and effective. The addition of KOH is crucial as the reaction is more efficient under basic conditions. The high temperature is necessary to drive the oxidation to completion. However, this route's major drawback is the generation of a large amount of stoichiometric manganese dioxide waste, which presents significant disposal challenges in large-scale production.[3][4]
-
Trustworthiness & Yield: Reported yields for this method are often moderate, frequently around 45-50%.[3][4] The purity of the crude product is generally good after simple filtration and washing.
-
Pros:
-
Uses readily available and inexpensive starting materials.
-
Operationally simple, one-pot reaction.
-
-
Cons:
Route 2: Halogen Exchange (Halex) from 6-Bromonicotinate Esters
This modern approach, detailed in recent patent literature, avoids the use of heavy metal oxidants and is designed for scalability.[3] It is a two-step process involving the formation of a 6-bromonicotinate ester followed by a nucleophilic substitution with a fluoride source.
Principle & Mechanism
Step 1: Grignard Exchange and Carboxylation. Starting from 2,5-dibromopyridine, a selective Grignard exchange is performed at the 5-position using a Grignard reagent like isopropyl magnesium chloride. The resulting organometallic intermediate is then quenched with an electrophilic carbon source (e.g., a chloroformate) to install the ester group, yielding a 6-bromonicotinate ester with high selectivity.[3]
Step 2: Fluorination and Hydrolysis. The 6-bromo group is subsequently displaced by fluoride in a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the ester group activates the 6-position towards nucleophilic attack. Anhydrous tetramethylammonium fluoride is an effective fluoride source for this transformation. Finally, the ester is hydrolyzed under acidic or basic conditions to yield the target carboxylic acid.[3]
Visualizing the Pathway
Caption: Two-step Halex route from 2,5-Dibromopyridine.
Detailed Experimental Protocol
This protocol is a representative summary based on patent CN115433122A.[3]
Step A: Synthesis of 6-Bromonicotinate Ester
-
Reaction Setup: To a solution of 2,5-dibromopyridine (1.0 eq.) and a catalyst (e.g., cuprous iodide) in an anhydrous solvent like THF, cool the mixture to -10°C.
-
Grignard Addition: Slowly add isopropyl magnesium chloride solution (1.2 eq.) while maintaining the temperature below -10°C.
-
Carboxylation: After the exchange is complete, add a chloroformate (e.g., tert-butyl chloroformate, 1.2 eq.) and allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction with an aqueous solution (e.g., ammonium chloride) and extract the product with an organic solvent. Purify by standard methods to obtain the 6-bromonicotinate ester.
Step B: Fluorination and Hydrolysis
-
Fluorination: In an anhydrous polar aprotic solvent such as DMF or DMSO, dissolve the 6-bromonicotinate ester (1.0 eq.) and anhydrous tetramethylammonium fluoride. Heat the mixture to 40-50°C for approximately 16 hours.[3]
-
Solvent Removal: After the reaction is complete (monitored by HPLC), cool the mixture and remove the solvent under reduced pressure.
-
Hydrolysis: Add an aqueous acid solution (e.g., 20% HCl) and stir at room temperature for 5-6 hours until hydrolysis is complete.
-
Isolation: The product, 6-fluoronicotinic acid, will precipitate from the acidic solution and can be collected by filtration.[3]
Analysis and Field Insights (E-E-A-T)
-
Expertise & Causality: This route is a prime example of modern process chemistry. The selective Grignard exchange is a powerful tool, and using a bulky chloroformate can improve selectivity. The choice of tetramethylammonium fluoride in the Halex step is critical; its solubility in organic solvents is superior to inorganic fluorides like KF, allowing for milder reaction conditions. The entire process avoids harsh oxidants and is designed to be more environmentally friendly.[3]
-
Trustworthiness & Yield: This method boasts high productivity and stable quality, making it suitable for industrial scale-up.[3] Yields are typically high for both steps.
-
Pros:
-
Cons:
-
Requires anhydrous conditions for the Grignard step.
-
Starting material (2,5-dibromopyridine) can be more expensive than 2-fluoro-5-methylpyridine.
-
Multi-step process.
-
Route 3: Balz-Schiemann Reaction from 6-Aminonicotinic Acid
The Balz-Schiemann reaction is a classic method for introducing fluorine into an aromatic ring via a diazonium salt intermediate.[5][6][7]
Principle & Mechanism
The reaction begins with the diazotization of the primary aromatic amine (6-aminonicotinic acid) using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[8] This salt is then treated with a fluoride source, typically fluoroboric acid (HBF₄), to precipitate the diazonium tetrafluoroborate salt.[7][8] Finally, thermal decomposition of this isolated salt yields the aryl fluoride, nitrogen gas, and boron trifluoride.[8]
Visualizing the Pathway
Caption: Balz-Schiemann reaction pathway.
Detailed Experimental Protocol
This is a generalized protocol for the Balz-Schiemann reaction.
-
Diazotization: Dissolve or suspend 6-aminonicotinic acid (1.0 eq.) in aqueous fluoroboric acid at low temperature (0-5°C).
-
Nitrite Addition: Slowly add a solution of sodium nitrite (1.05 eq.) in water, keeping the temperature strictly controlled below 5°C. Stir for 30-60 minutes.
-
Isolation of Salt: The diazonium tetrafluoroborate salt will precipitate. Collect the salt by filtration and wash with cold water, followed by a cold alcohol and then ether. Dry the salt carefully.
-
Decomposition: Gently heat the dry diazonium salt in an inert, high-boiling solvent or neat until nitrogen evolution ceases. Caution: This step can be highly exothermic and potentially explosive, requiring careful temperature control and appropriate safety shields.[6]
-
Workup & Purification: The crude product is then purified from the decomposition residue, typically by extraction and recrystallization.
Analysis and Field Insights (E-E-A-T)
-
Expertise & Causality: The Balz-Schiemann reaction is a powerful tool but is often avoided in large-scale industrial settings due to the inherent instability of diazonium salts. The need to isolate and handle a potentially explosive dry intermediate is a major safety concern.[6] While effective, the reaction conditions can be harsh, and yields can be variable depending on the stability of the specific diazonium salt.
-
Trustworthiness & Yield: Yields can be good, but the operational hazards often outweigh the benefits for non-specialized applications. Modern variations use other counterions like hexafluorophosphates (PF₆⁻) to improve yields or perform the reaction in a one-pot fashion to avoid isolation of the hazardous intermediate.[5]
-
Pros:
-
A direct method for converting an amino group to a fluoro group.
-
Well-established classical reaction.
-
-
Cons:
-
Significant safety risk: Isolation and heating of diazonium salts can be explosive.[6]
-
Requires handling of corrosive fluoroboric acid.
-
Often requires careful control of low temperatures.
-
May not be suitable for substrates with thermally sensitive functional groups.
-
Comparative Summary and Recommendations
| Metric | Route 1: Oxidation | Route 2: Halex | Route 3: Balz-Schiemann |
| Overall Yield | Moderate (~45-50%)[3][4] | High | Variable to Good |
| Starting Material Cost | Low | Moderate to High | Moderate |
| Process Safety | Moderate (High Temp) | Good (Mild Conditions)[3] | Poor (Explosion Risk) [6] |
| Scalability | Poor (Waste Management) | Excellent[3] | Poor (Safety Concerns) |
| Environmental Impact | Poor (Heavy Metal Waste)[3] | Good (Avoids MnO₂)[3] | Moderate (Corrosive Reagents) |
| Number of Steps | 1 (Potentially 2 with SM prep) | 2-3 | 2 (with isolation) |
Conclusion and Recommendation
For researchers and drug development professionals, the choice of synthesis route for 6-fluoronicotinic acid is a critical decision that balances cost, efficiency, safety, and environmental impact.
-
Route 1 (Oxidation) is a viable option for small-scale laboratory synthesis where the cost of starting materials is a primary concern and waste disposal is manageable. Its operational simplicity is attractive for exploratory work.
-
Route 3 (Balz-Schiemann) should generally be avoided unless all other routes fail. The significant safety hazards associated with isolating and heating diazonium salts make it unsuitable for process development and scale-up in almost all modern pharmaceutical settings.
-
Route 2 (Halex) emerges as the superior strategy for process development and large-scale manufacturing.[3] Despite being a multi-step process, it offers mild reaction conditions, high yields, excellent scalability, and a significantly better environmental and safety profile by avoiding hazardous reagents and heavy metal waste.[3] This route represents a modern, robust, and reliable method for the industrial production of 6-fluoronicotinic acid.
For any project progressing beyond initial discovery, investment in developing and optimizing the Halogen Exchange (Route 2) pathway is the most logical and strategic choice, ensuring a safe, scalable, and sustainable supply of this vital building block.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 6-Fluoronicotinic Acid: Properties, Applications, and Suppliers. Innopharmchem.com. [Link]
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Wuest, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732–1740. [Link]
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A Researcher's Guide to the Evolving Safety Landscape of Nicotinic Acid Derivatives
For decades, nicotinic acid (niacin) has been a cornerstone in the management of dyslipidemia, valued for its broad-spectrum effects on lipid profiles. However, its clinical utility is often hampered by a challenging side-effect profile, most notably cutaneous flushing, hepatotoxicity, and myotoxicity. This has spurred the development of novel derivatives and strategies aimed at mitigating these adverse effects while preserving therapeutic efficacy. This guide provides an in-depth comparison of the safety profiles of traditional and emerging nicotinic acid derivatives, supported by experimental data and detailed protocols for researchers in drug development.
The Enduring Challenge: Unraveling Niacin's Adverse Effects
The primary dose-limiting side effect of nicotinic acid is flushing, a prostaglandin-mediated vasodilation of cutaneous blood vessels that causes redness, warmth, and itching.[1][2][3] This reaction is primarily initiated by the activation of the G protein-coupled receptor 109A (GPR109A) on Langerhans cells and keratinocytes in the skin.[3][4]
Hepatotoxicity, a more serious concern, is particularly associated with sustained-release formulations of niacin.[5][6] The mechanism is thought to involve a shift in niacin's metabolism towards the amidation pathway, leading to the production of nicotinamide adenine dinucleotide (NAD).[2] Elevated NAD levels can inhibit β-oxidation, causing mitochondrial dysfunction, disrupting ATP production, and ultimately leading to apoptosis and necrosis of liver cells.[2]
Myotoxicity, characterized by muscle pain and weakness, is a less common but still significant adverse effect.[7][8] While the exact mechanisms are not fully elucidated, it is thought to be related to alterations in muscle cell energy metabolism and potentially exacerbated by concurrent statin therapy.
The Next Generation: A Comparative Safety Analysis
The quest for a better-tolerated nicotinic acid has led to the development of various derivatives. Here, we compare the safety profiles of standard nicotinic acid with a well-established derivative, Acipimox, and a promising novel compound, the niacin-lipoic acid dimer N2L.
| Adverse Effect | Immediate-Release Niacin | Sustained-Release Niacin | Acipimox | Niacin-Lipoic Acid Dimer (N2L) (preclinical) |
| Flushing | High incidence and severity[5] | Reduced incidence vs. IR[9] | Significantly lower incidence and severity vs. Niacin | Minimized flushing effect observed in animal models[10] |
| Hepatotoxicity | Lower risk compared to SR[6] | Higher risk, dose-dependent[5][6] | No significant effects on liver enzymes reported | Favorable safety profile in preclinical studies[10] |
| Myotoxicity | Rare, but reported[7][8] | Risk present, especially with statins | Potential risk with statins, warning in product information | Preclinical safety profile appears favorable[10] |
Experimental Protocols for Safety Evaluation
To provide a practical resource for researchers, this section details standardized protocols for assessing the key safety parameters of novel nicotinic acid derivatives.
In Vitro Hepatotoxicity Assessment
Objective: To determine the potential of a compound to cause liver cell death.
A. HepG2 Cell Line Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.
-
Cell Culture: Culture HepG2 cells in a suitable medium until they reach 70-90% confluency in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and controls (vehicle and a known hepatotoxin like acetaminophen) for 24-72 hours.
-
LDH Measurement:
-
After incubation, carefully collect 50 µL of the cell culture supernatant.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions (e.g., mixing solutions of lithium lactate, INT, and diaphorase).
-
Add 50 µL of the supernatant to 50 µL of the reaction mixture in a new 96-well plate.
-
Incubate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control (100% lysis) after subtracting the background from the vehicle control.
B. Primary Human Hepatocyte ATP-Based Cytotoxicity Assay
This assay measures the level of intracellular ATP as an indicator of cell viability.
-
Cell Culture: Plate cryopreserved primary human hepatocytes on collagen-coated 96-well plates and allow them to attach.
-
Compound Treatment: Expose the hepatocytes to a range of concentrations of the test compound and controls for 24-72 hours.
-
ATP Measurement:
-
After the incubation period, lyse the cells using a reagent that stabilizes ATP.
-
Add a substrate/enzyme solution containing luciferase and D-luciferin.
-
The luciferase catalyzes the conversion of D-luciferin to oxyluciferin, a reaction that generates light in the presence of ATP.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: A decrease in luminescence compared to the vehicle control indicates a reduction in cell viability.
In Vitro Myotoxicity Assessment
Objective: To evaluate a compound's potential to cause muscle cell damage.
Creatine Kinase (CK) Activity Assay in C2C12 Myotubes
This assay quantifies the activity of CK, an enzyme that leaks from damaged muscle cells.
-
Cell Culture and Differentiation: Culture C2C12 myoblasts and induce their differentiation into myotubes.
-
Compound Treatment: Treat the myotubes with the test compound and controls for 24-72 hours.
-
CK Measurement:
-
Collect the cell culture supernatant.
-
Use a commercial CK assay kit. The principle often involves a coupled enzyme reaction where the ATP generated from phosphocreatine by CK is used to phosphorylate glucose, which is then oxidized, leading to the production of NADPH.
-
The rate of NADPH formation is measured by the change in absorbance at 340 nm.
-
-
Data Analysis: An increase in CK activity in the supernatant compared to the vehicle control suggests myotoxicity.
In Vivo Flushing Assessment in Rodents
Objective: To quantify the vasodilatory (flushing) effect of a compound in an animal model.
-
Animal Model: Use mice or rats.
-
Compound Administration: Administer the test compound, nicotinic acid (positive control), and vehicle (negative control) via an appropriate route (e.g., intraperitoneal injection).
-
Flushing Measurement:
-
Measure the ear temperature of the animals at baseline and at various time points after compound administration using an infrared thermometer.
-
The increase in ear temperature is an indicator of vasodilation and the flushing response.
-
-
Data Analysis: Compare the change in ear temperature over time between the different treatment groups. A smaller increase in temperature compared to the nicotinic acid group indicates a reduced flushing potential.
Visualizing the Pathways of Niacin Action and Toxicity
To better understand the mechanisms underlying both the therapeutic and adverse effects of nicotinic acid and its derivatives, the following diagrams illustrate the key signaling pathways.
Caption: GPR109A-Mediated Flushing Pathway.
Caption: Proposed Mechanism of Niacin-Induced Hepatotoxicity.
Caption: Experimental Workflow for Safety Evaluation.
Conclusion and Future Directions
The development of novel nicotinic acid derivatives with improved safety profiles represents a significant advancement in the management of dyslipidemia. By understanding the underlying mechanisms of niacin's adverse effects and employing robust preclinical safety evaluation, researchers can identify and advance candidates with a greater likelihood of clinical success. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to this important therapeutic area. Future research should continue to focus on GPR109A agonists that exhibit biased signaling, potentially separating the therapeutic lipid-modifying effects from the prostaglandin-mediated flushing response.
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- Maciejewski-Lenoir, D., Richman, J. G., Hakak, Y., Gaidarov, I., Behan, D. P., & Connolly, D. T. (2006). Langerhans cells release prostaglandin D2 in response to nicotinic acid. The Journal of investigative dermatology. Symposium proceedings, 11(1), 41–44.
- Dalton, T. A., & Berry, R. S. (1992). Hepatotoxicity associated with sustained-release niacin. The American journal of medicine, 93(1), 102–104.
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- Ilkhani, H., Sar-Reshteh-dar, S., & Hosseini, S. (2016). Niacin and Oxidative Stress: A Mini-Review. Journal of nutritional medicine and diet care, 2(2).
- Zeman, M., Vecka, M., Perlík, F., Hromádka, R., Staňková, B., Tvrzická, E., & Žák, A. (2009). Niacin in the treatment of hyperlipidemias in the light of new clinical trials: has niacin lost its place?. Medical science monitor : international medical journal of experimental and clinical research, 15(7), RA145–RA153.
- Kashyap, M. L., McGovern, M. E., Berra, K., Guyton, J. R., Kwiterovich, P. O., Jr, Harper, W. L., Toth, P. D., Favrot, L. K., & Kerzner, B. (2002). Long-term safety and efficacy of a once-daily niacin/lovastatin formulation for patients with dyslipidemia. The American journal of cardiology, 89(6), 672–678.
- Tavintharan, S., & Cheah, J. S. (2002). Drug-induced myopathy. Annals of the Academy of Medicine, Singapore, 31(2), 241–246.
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- Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., Moers, A., Pfeffer, K., & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing.
- Litin, S. C., & Anderson, C. F. (1989). Nicotinic acid-associated myopathy: a report of three cases. The American journal of medicine, 86(4), 481–483.
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ClinicalTrials.gov. (n.d.). AMPLIFYing NEOepitope-specific VACcine Responses in Progressive Diffuse Glioma. Retrieved January 11, 2026, from [Link]
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Comparison of chemical versus enzymatic synthesis of nicotinic acid
An In-Depth Comparative Guide: Chemical vs. Enzymatic Synthesis of Nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical manufacturing, the synthesis of essential compounds like nicotinic acid (Niacin or Vitamin B3) stands as a critical process. The choice of synthetic route, whether traditional chemical methods or modern enzymatic approaches, carries significant implications for yield, purity, cost, and environmental sustainability. This guide provides a detailed, evidence-based comparison of these two synthetic paradigms, offering the in-depth technical insights necessary for informed decision-making in research and development.
Introduction to Nicotinic Acid: A Vital Bioactive Molecule
Nicotinic acid is a water-soluble vitamin essential for human health, playing a crucial role as a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate). These coenzymes are vital for numerous metabolic reactions, including cellular respiration and DNA repair. Beyond its nutritional importance, nicotinic acid is also a key therapeutic agent for treating dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood. Given its broad applications, the efficient and sustainable production of high-purity nicotinic acid is of paramount importance.
The Established Route: Chemical Synthesis of Nicotinic Acid
The conventional approach to nicotinic acid synthesis has long been rooted in classical organic chemistry, most commonly through the oxidation of 3-picoline (3-methylpyridine).
Mechanism and Process Overview
The dominant chemical method involves the ammoxidation of 3-picoline, followed by hydrolysis. This process typically utilizes strong oxidizing agents and is often conducted at elevated temperatures and pressures. A common industrial method is the SOHIO process, which involves the vapor-phase ammoxidation of 3-picoline over a heterogeneous catalyst, such as a vanadium oxide/titanium oxide mixture.
A generalized workflow for the chemical synthesis is depicted below:
Figure 1: Generalized workflow for the chemical synthesis of nicotinic acid via ammoxidation of 3-picoline.
Advantages of Chemical Synthesis
-
High Throughput and Scalability: Chemical synthesis methods are well-established and have been optimized for large-scale industrial production, allowing for high throughput.
-
Cost-Effectiveness at Scale: The raw materials, such as 3-picoline, are relatively inexpensive, and the infrastructure for chemical synthesis is widely available, making it cost-effective for bulk production.
Disadvantages and Challenges
-
Harsh Reaction Conditions: The process often requires high temperatures (300-450 °C) and pressures, leading to significant energy consumption.
-
Environmental Concerns: The use of strong acids, bases, and heavy metal catalysts can generate hazardous waste streams, posing environmental challenges. The high energy demand also contributes to a larger carbon footprint.
-
Byproduct Formation and Purity: The harsh reaction conditions can lead to the formation of unwanted byproducts, necessitating extensive purification steps to achieve the high purity required for pharmaceutical applications.
The Green Alternative: Enzymatic Synthesis of Nicotinic Acid
Enzymatic synthesis has emerged as a promising, environmentally benign alternative to traditional chemical methods. This approach leverages the high specificity and efficiency of enzymes to catalyze the desired transformation under mild conditions.
Mechanism and Process Overview
The most common enzymatic route for nicotinic acid synthesis involves the hydrolysis of 3-cyanopyridine using a nitrilase enzyme. Nitrilases are a class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. This one-step conversion is highly efficient and selective.
A typical workflow for the enzymatic synthesis is illustrated below:
Figure 2: Generalized workflow for the enzymatic synthesis of nicotinic acid from 3-cyanopyridine using a nitrilase.
Advantages of Enzymatic Synthesis
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous media at or near ambient temperature and neutral pH, significantly reducing energy consumption.
-
High Specificity and Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, leading to the formation of the desired product with minimal byproducts. This simplifies downstream purification processes.
-
Environmental Sustainability: The use of biodegradable enzymes and the avoidance of harsh chemicals and heavy metals result in a more environmentally friendly process with less hazardous waste generation.
-
High Purity: The high selectivity of the enzymatic conversion often leads to a product of very high purity, which is particularly advantageous for pharmaceutical applications.
Disadvantages and Challenges
-
Enzyme Stability and Cost: The stability of the enzyme under operational conditions can be a limiting factor. The cost of enzyme production and purification can also be higher compared to traditional chemical catalysts, although the use of whole-cell biocatalysts or immobilized enzymes can mitigate this.
-
Substrate/Product Inhibition: In some cases, the enzyme activity can be inhibited by high concentrations of the substrate or product, which may limit the reaction rate and final product concentration.
-
Process Optimization: Developing and optimizing an enzymatic process, including enzyme screening, genetic engineering, and fermentation/purification, can be more complex and time-consuming than optimizing a traditional chemical process.
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
The following table provides a quantitative comparison of the key performance indicators for the chemical and enzymatic synthesis of nicotinic acid.
| Parameter | Chemical Synthesis (Ammoxidation of 3-Picoline) | Enzymatic Synthesis (Nitrilase-catalyzed hydrolysis of 3-Cyanopyridine) |
| Yield | Typically >95% (based on 3-picoline) | Often >99% (based on 3-cyanopyridine) |
| Purity | High purity achievable, but requires extensive purification | Very high purity (>99.5%) with simpler purification |
| Reaction Temperature | 300 - 450 °C | 20 - 40 °C |
| Reaction Pressure | Atmospheric to elevated pressures | Atmospheric pressure |
| Solvent | Often vapor phase or organic solvents | Aqueous buffer |
| Catalyst | Heavy metal oxides (e.g., V2O5, MoO3) | Nitrilase (enzyme) |
| Byproducts | Pyridine, COx, NOx, other oxidation products | Primarily ammonia |
| Energy Consumption | High | Low |
| Environmental Impact | Significant (hazardous waste, high energy use) | Minimal (biodegradable catalyst, low energy use) |
| Process Complexity | High (multi-step, harsh conditions) | Moderate (enzyme production can be complex, but reaction is simpler) |
Experimental Protocols
Representative Chemical Synthesis: Oxidation of 3-Picoline
Disclaimer: This is a generalized protocol for illustrative purposes. Handling of these chemicals requires strict safety precautions in a controlled laboratory setting.
-
Catalyst Preparation: Prepare a V2O5/TiO2 catalyst by impregnating TiO2 with a solution of ammonium metavanadate, followed by drying and calcination at high temperatures.
-
Reaction Setup: A fixed-bed reactor is packed with the prepared catalyst.
-
Reaction Execution: A gaseous mixture of 3-picoline, ammonia, and air is fed into the reactor, which is maintained at a temperature of 350-400 °C.
-
Product Collection: The gaseous effluent from the reactor, containing 3-cyanopyridine, is cooled to condense the product.
-
Hydrolysis: The collected 3-cyanopyridine is then hydrolyzed to nicotinic acid using an aqueous solution of sodium hydroxide under reflux, followed by acidification with sulfuric acid.
-
Purification: The crude nicotinic acid is purified by recrystallization from water to obtain the final product.
Representative Enzymatic Synthesis: Nitrilase-Catalyzed Hydrolysis of 3-Cyanopyridine
Disclaimer: This protocol is a general representation. Specific conditions may vary depending on the enzyme used.
-
Biocatalyst Preparation: E. coli cells expressing a suitable nitrilase are cultured in a fermenter. The cells are then harvested by centrifugation and can be used as a whole-cell biocatalyst or the enzyme can be extracted and immobilized.
-
Reaction Setup: A stirred-tank bioreactor is filled with a phosphate buffer (e.g., 0.1 M, pH 7.5).
-
Reaction Execution: The whole-cell biocatalyst or immobilized enzyme is suspended in the buffer. The substrate, 3-cyanopyridine, is added to the reactor to a final concentration of, for example, 1 M. The reaction is maintained at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of nicotinic acid and 3-cyanopyridine using HPLC.
-
Product Recovery: Once the conversion is complete (typically >99%), the biocatalyst is removed by centrifugation or filtration.
-
Purification: The pH of the supernatant is adjusted to the isoelectric point of nicotinic acid (around 4.8) to precipitate the product. The precipitated nicotinic acid is then collected by filtration, washed with cold water, and dried to yield a high-purity product.
Conclusion and Future Outlook
The choice between chemical and enzymatic synthesis of nicotinic acid is a multifaceted decision that depends on the specific priorities of the manufacturer. While chemical synthesis remains a viable and cost-effective option for large-scale production, its environmental footprint and the need for extensive purification are significant drawbacks.
Enzymatic synthesis, on the other hand, offers a highly efficient, selective, and sustainable alternative. The mild reaction conditions, minimal byproduct formation, and high purity of the final product make it an increasingly attractive option, particularly for the pharmaceutical industry where quality and sustainability are paramount. As enzyme technology continues to advance, with improvements in enzyme stability, activity, and cost-effectiveness of production, the enzymatic synthesis of nicotinic acid is poised to become the preferred method of choice, aligning with the growing global demand for greener and more sustainable chemical processes.
References
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Prasad, S., and Rao, K. S. (2018). Enzymatic conversion of 3-cyanopyridine to nicotinic acid by a new soil isolate, Bacillus sp. ZJ-C3. Journal of Basic Microbiology, 58(10), 855-865. [Link]
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Dennett, J. N., & West, T. P. (2021). Nitrilase-based production of nicotinic acid by Rhodococcus rhodochrous ATCC 39484. World Journal of Microbiology and Biotechnology, 37(3), 49. [Link]
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Lonza. (n.d.). Nicotinic Acid. [Link]
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Verma, R., & Kumar, V. (2020). Biocatalytic synthesis of nicotinic acid: A review. Critical Reviews in Biotechnology, 40(7), 986-1005. [Link]
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Chaplin, J. A., & de Mattos, M. J. T. (2019). Biocatalysis for the synthesis of active pharmaceutical ingredients. In Green Chemistry in the Pharmaceutical Industry (pp. 145-172). Wiley-VCH. [Link]
A Senior Application Scientist's Guide to Comparative Cytotoxicity in Cancer Cell Lines
For researchers, scientists, and professionals in drug development, understanding the nuanced cytotoxic effects of potential therapeutic agents across different cancer cell lines is a cornerstone of preclinical evaluation. An ideal anticancer compound should exhibit potent and selective toxicity toward malignant cells while minimizing harm to healthy tissues. This guide provides an in-depth comparative study of cytotoxicity, offering a technical overview of common assays, an analysis of differential responses in various cancer cell lines, and the underlying molecular pathways that govern these outcomes.
The Rationale for Comparative Cytotoxicity Studies
Cancer is not a monolithic disease; it is a collection of distinct pathologies characterized by uncontrolled cell growth. Different cancer types, and even subtypes within the same cancer, harbor unique genetic and molecular signatures. These differences can significantly influence their susceptibility to cytotoxic agents. Therefore, a comparative approach using a panel of well-characterized cancer cell lines is essential to:
-
Determine the potency and efficacy of a compound: Quantifying the concentration at which a compound induces cell death across various cell lines provides a measure of its overall effectiveness.
-
Assess the spectrum of activity: Identifying which cancer types are most and least sensitive to a compound helps to define its potential therapeutic indications.
-
Elucidate mechanisms of action and resistance: Differential responses can provide clues about the molecular targets of a compound and the pathways that mediate its cytotoxic effects, as well as potential mechanisms of resistance.
-
Evaluate selective toxicity: By comparing the cytotoxicity in cancer cell lines to that in normal, non-cancerous cell lines, we can gauge the therapeutic window of a compound.
A Curated Panel of Human Cell Lines for Comparative Analysis
To illustrate a robust comparative study, we have selected four human cancer cell lines representing common malignancies, and one normal human fibroblast cell line to serve as a control for selectivity.
| Cell Line | Tissue of Origin | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, and HER2-negative. Represents a luminal A subtype of breast cancer and is widely used for studying hormone-responsive cancers.[1][2] |
| A549 | Lung Carcinoma | A hypotriploid human alveolar basal epithelial cell line. It is a model for non-small cell lung cancer (NSCLC) and is also used to study respiratory diseases.[3][4] |
| HCT116 | Colon Carcinoma | Characterized by a mutation in the KRAS proto-oncogene. It is a valuable model for studying colorectal cancer and the effects of therapies targeting the RAS signaling pathway.[5] |
| HepG2 | Hepatocellular Carcinoma | Derived from a liver tumor, these cells retain many characteristics of differentiated hepatocytes, making them a useful model for liver cancer research and drug metabolism studies.[6][7] |
| WI-38 | Normal Lung Fibroblast | A diploid human cell line derived from fetal lung tissue. It is a well-established normal cell line used in cytotoxicity studies to assess the selectivity of anticancer agents.[2][8] |
Standard Chemotherapeutic Agents for Comparative Analysis
To provide a framework for comparison, we will examine the cytotoxic profiles of three widely used chemotherapeutic agents with distinct mechanisms of action.
| Agent | Class | Mechanism of Action |
| Doxorubicin | Anthracycline | Intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. It also generates reactive oxygen species (ROS), contributing to its cytotoxicity.[9] |
| Cisplatin | Platinum-based | Forms DNA adducts, primarily intrastrand crosslinks, which block DNA replication and transcription, ultimately triggering apoptosis.[10] |
| Paclitaxel | Taxane | Stabilizes microtubules by preventing their depolymerization. This disrupts mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11] |
Quantitative Comparison of Cytotoxicity: The IC50 Value
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic agent. It represents the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%. A lower IC50 value indicates a more potent compound.
Disclaimer: The IC50 values presented in the following table are compiled from various literature sources. It is crucial to recognize that IC50 values can vary significantly between studies due to differences in experimental conditions, such as cell density, duration of drug exposure, and the specific cytotoxicity assay used. For direct comparison, it is always recommended to determine IC50 values under standardized conditions within the same experiment.
| Cell Line | Doxorubicin IC50 (µM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 | 2.5[12] | ~10-20 (highly variable)[13] | 2.5 - 15[12] |
| A549 | > 20[12] | 6.59 (72h exposure)[12] | 10 - 50[12] |
| HCT116 | ~0.1-0.5[14] | ~5-15[15] | ~2-10[16] |
| HepG2 | 12.2[12] | ~5-10[13] | ~50-100[9] |
| WI-38 | ~10.36[17] | >10[18] | >100[18] |
The Selectivity Index: A Measure of Cancer-Specific Toxicity
The selectivity index (SI) provides a quantitative measure of a compound's preferential toxicity towards cancer cells over normal cells. It is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line.[19]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value is desirable as it indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and fewer side effects.[20]
Experimental Protocols for Assessing Cytotoxicity
Accurate and reproducible measurement of cytotoxicity is fundamental to any comparative study. Here, we provide detailed protocols for three widely used assays that measure different aspects of cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
5.1.1. Experimental Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[21]
5.2.1. Experimental Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.[19]
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Reagent Addition: Add the LDH reaction mixture, containing the substrate and a tetrazolium salt, to each well with the supernatant.[22]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm using a microplate reader.[21]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect apoptotic cells. Propidium iodide is a fluorescent DNA-binding dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
5.3.1. Experimental Protocol
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the test compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[23]
-
Staining: Add fluorescently-labeled Annexin V and propidium iodide to the cell suspension.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified based on their fluorescence signals:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the molecular mechanisms underlying cytotoxicity, the following diagrams are provided.
Differential Signaling Pathways and Cellular Responses
The varying sensitivities of cancer cell lines to cytotoxic agents can be attributed to differences in their underlying signaling pathways.
-
Doxorubicin: In MCF-7 cells, doxorubicin is known to induce apoptosis through p53-dependent pathways.[9] However, in A549 cells, which have a different p53 status, the response can be modulated by other pathways, such as the activation of autophagy as a survival mechanism.[24]
-
Cisplatin: The cytotoxicity of cisplatin is heavily reliant on the cellular response to DNA damage. In HCT116 cells, which have a functional p53 pathway, cisplatin can effectively induce apoptosis.[15] In contrast, HepG2 cells may exhibit a different response profile due to their unique metabolic capabilities and potential differences in DNA repair mechanisms.
-
Paclitaxel: The efficacy of paclitaxel is dependent on the dynamics of the microtubule network and the integrity of the mitotic checkpoint.[11] Cell lines with mutations in tubulin genes or alterations in checkpoint proteins may exhibit resistance to paclitaxel. The differential expression of tubulin isotypes in various cancer cell lines can also influence their sensitivity to this agent.
Conclusion: A Multifaceted Approach to Cytotoxicity Profiling
The comparative study of cytotoxicity is a critical and multifaceted process in cancer drug discovery. By employing a panel of well-characterized cancer and normal cell lines, and utilizing a combination of robust cytotoxicity assays, researchers can gain a comprehensive understanding of a compound's therapeutic potential. The integration of data on potency (IC50), selectivity (SI), and mechanism of action provides a solid foundation for making informed decisions in the progression of novel anticancer agents from the laboratory to the clinic. This guide serves as a foundational framework for designing and interpreting such crucial preclinical studies.
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This guide provides an in-depth technical comparison of three leading polyphenolic compounds—Curcumin, Resveratrol, and Epigallocatechin Gallate (EGCG)—in the context of in vivo chemoprevention. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple literature review. It synthesizes experimental data, explains the causal biochemistry behind methodological choices, and provides actionable protocols for preclinical research. Our focus is on the modulation of two pivotal and interconnected signaling pathways that lie at the heart of cellular defense and inflammation: the Nrf2 antioxidant response and the NF-κB inflammatory pathway.
| Scientific Rationale: The Nrf2/NF-κB Axis as a Chemoprevention Hub
Effective chemoprevention hinges on the ability to bolster the cell's intrinsic defense mechanisms against carcinogenic insults while simultaneously mitigating chronic inflammation, a known driver of tumorigenesis. The transcription factors Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor-kappa B) represent two master regulators of these processes.[1][2]
-
Nrf2 Activation (The "Shield"): Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[3] In response to oxidative stress, electrophiles, or chemopreventive agents, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[4][5] This initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes (e.g., Heme Oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and detoxification enzymes.[3][6] Activating this pathway is a primary strategy in chemoprevention.[2]
-
NF-κB Inhibition (The "Sword"): The NF-κB pathway is a central mediator of the inflammatory response.[7] In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus.[8][9] There, it drives the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), adhesion molecules, and enzymes like COX-2, which promote a pro-tumorigenic microenvironment.[2] Inhibition of NF-κB signaling is therefore a critical goal for preventing inflammation-driven cancers.[10][11]
The interplay between these pathways is crucial; Nrf2 activation can often suppress NF-κB activity, creating a powerful, synergistic anti-cancer effect.[12][13] This guide compares how Curcumin, Resveratrol, and EGCG differentially engage this critical axis in vivo.
| Comparative Efficacy of Polyphenolic Modulators
While all three compounds—Curcumin, Resveratrol, and EGCG—are lauded for their pleiotropic health benefits, their efficacy and mechanisms for modulating the Nrf2/NF-κB axis in vivo exhibit important distinctions.[14][15][16] The following sections synthesize preclinical data to draw objective comparisons.
| Curcumin (from Curcuma longa)
Curcumin, the principal curcuminoid in turmeric, is a potent activator of the Nrf2 pathway and an inhibitor of NF-κB.[12][17] Its mechanism often involves direct interaction with cysteine residues on Keap1, leading to Nrf2 release.[5]
-
In Vivo Evidence (Nrf2): Studies in lymphoma-bearing mice have demonstrated a dose-dependent upregulation of Nrf2 mRNA expression in the liver following curcumin treatment. At a dose of 100 mg/kg body weight, curcumin significantly restored Nrf2 expression to near-normal levels.[6] This activation was correlated with an increase in the expression and activity of downstream Nrf2 target genes like NQO1 and Glutathione Reductase (GR), enhancing the tissue's antioxidant capacity.[6]
-
In Vivo Evidence (NF-κB): Curcumin has been shown to inhibit the NF-κB pathway by preventing the degradation of the IκBα inhibitor, thereby blocking the nuclear translocation of the p65 subunit.[8][9] In animal models of cardiac inflammation, oral administration of 50 mg/kg curcumin effectively inhibited the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines.[12]
| Resveratrol (from grapes, berries)
Resveratrol, a stilbenoid found in red wine and grapes, exerts its chemopreventive effects primarily through potent anti-inflammatory action by suppressing NF-κB, though it also influences Nrf2.[18][19]
-
In Vivo Evidence (Nrf2): The effect of resveratrol on Nrf2 is more nuanced compared to curcumin. Some studies suggest it activates Nrf2 signaling, contributing to its antioxidant effects. For instance, in models of diabetic neuropathy, resveratrol was shown to activate the Nrf2 pathway, attenuating the severity of the condition.[13]
-
In Vivo Evidence (NF-κB): Resveratrol is a robust inhibitor of NF-κB. It has been shown to suppress NF-κB activation in a dose-dependent manner by inhibiting the activity of IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα.[20] In a mouse model of TNF-α-induced vascular inflammation, mice fed a diet containing 0.4% resveratrol showed significantly reduced NF-κB p65 expression in the aortic vascular wall, which correlated with attenuated expression of downstream inflammatory markers.[21]
| Epigallocatechin Gallate (EGCG) (from Camellia sinensis)
EGCG is the most abundant and biologically active catechin in green tea. Its anti-cancer properties are well-documented and are strongly linked to its ability to mitigate oxidative stress and inflammation.[14][22]
-
In Vivo Evidence (Nrf2): EGCG activates the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes like SOD and catalase.[23] This mechanism is central to its neuroprotective and chemopreventive effects. In studies on high-fat diet-fed obese rats, EGCG treatment significantly increased the protein expression of Nrf2-regulated antioxidant enzymes like CAT and GSTA2 in the liver.[22]
-
In Vivo Evidence (NF-κB): EGCG is an effective inhibitor of the NF-κB pathway. In the same study on obese rats, EGCG administration significantly decreased NF-κB protein levels in the liver.[22] It has also been shown to inhibit the ERK and NF-κB pathways in various disease models, reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[11][24]
| Quantitative Data Summary
The following tables summarize quantitative data from various in vivo studies. It is critical to note that these results are compiled from different studies using varied animal models, dosages, and analytical methods. Direct, head-to-head comparative studies are limited in the literature.
Table 1: In Vivo Modulation of the Nrf2 Pathway
| Compound | Animal Model | Dosage | Biomarker | Result | Reference |
| Curcumin | Dalton's Lymphoma Mice | 50, 100, 150 mg/kg bw | Nrf2 mRNA (Liver) | ~107%, ~127%, ~108% of control | [6][25] |
| Dalton's Lymphoma Mice | 100 mg/kg bw | NQO1 mRNA (Liver) | Upregulated to ~95% of normal | [6] | |
| Resveratrol | Diabetic Neuropathy Rats | Not specified | Nrf2 Pathway | Activated | [13] |
| EGCG | High-Fat Diet Rats | High dose | CAT, GSTA2 (Liver Protein) | Significantly Increased | [22] |
Table 2: In Vivo Modulation of the NF-κB Pathway
| Compound | Animal Model | Dosage | Biomarker | Result | Reference |
| Curcumin | Palmitate-induced Cardiac Injury Mice | 50 mg/kg bw | NF-κB Signaling | Inhibited | [12] |
| Resveratrol | TNF-α-induced Inflammation Mice | 0.4% in diet | NF-κB p65 (Aorta) | Greatly Reduced Expression | [21] |
| EGCG | High-Fat Diet Rats | High dose | NF-κB (Liver Protein) | Significantly Decreased | [22] |
| Immobilization Stress Rats | Not specified | IL-6, TNF-α (Pancreas) | Significantly Reduced | [24] |
| Signaling Pathways and Experimental Workflow Diagrams
Visualizing the complex interplay of these pathways and the experimental process is essential for conceptual understanding and practical implementation.
| Nrf2 and NF-κB Signaling Pathways with Polyphenol Intervention Points
Caption: Polyphenol intervention points in the Nrf2 and NF-kB pathways.
| Standardized Workflow for In Vivo Chemoprevention Studies
Caption: Standardized workflow for preclinical chemoprevention studies.
| Experimental Protocols
The following protocols are standardized, self-validating systems for assessing the key biomarkers discussed. Causality Note: Adherence to these detailed steps is critical for reproducibility and generating trustworthy data. For example, the inclusion of protease and phosphatase inhibitors in lysis buffers is non-negotiable to prevent protein degradation and dephosphorylation, which would otherwise yield false-negative results for pathway activation.
| Protocol: Western Blot for Nrf2 Nuclear Translocation and NF-κB (p-p65)
-
Tissue Homogenization & Fractionation:
-
Weigh ~30-50 mg of frozen tissue (e.g., liver, colon).
-
Homogenize in 500 µL of ice-cold cytoplasmic extraction buffer (e.g., NE-PER™ Kit or equivalent) containing protease and phosphatase inhibitors.
-
Centrifuge at 16,000 x g for 5 min at 4°C.
-
Collect the supernatant (cytoplasmic fraction).
-
Resuspend the pellet in 250 µL of ice-cold nuclear extraction buffer. Vortex vigorously and incubate on ice for 40 min with intermittent vortexing.
-
Centrifuge at 16,000 x g for 10 min at 4°C. Collect the supernatant (nuclear fraction).
-
-
Protein Quantification:
-
Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at 150V for 60-90 minutes.
-
Transfer proteins to a PVDF membrane at 100V for 60 minutes or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
For Nuclear Fraction: Anti-Nrf2 (1:1000), Anti-phospho-NF-κB p65 (Ser536) (1:1000), Anti-Lamin B1 (1:1000, nuclear loading control).
-
For Cytoplasmic Fraction: Anti-IκBα (1:1000), Anti-GAPDH (1:5000, cytoplasmic loading control).
-
-
Wash the membrane 3x for 10 min each with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 min each with TBST.
-
-
Detection and Analysis:
-
Apply enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize target protein bands to their respective loading controls. An increase in the nuclear Nrf2/Lamin B1 ratio indicates activation.
-
| Protocol: Immunohistochemistry (IHC) for p65 Nuclear Localization
-
Tissue Preparation:
-
Fix tissues in 10% neutral buffered formalin for 24 hours.
-
Process through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for 1 hour.
-
Deparaffinize in xylene (2x 5 min).
-
Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 30 minutes.
-
Incubate with primary antibody (e.g., Rabbit anti-NF-κB p65, 1:200) overnight at 4°C.
-
Rinse with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Develop with DAB chromogen until a brown precipitate is visible.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol and clear in xylene.
-
Coverslip with permanent mounting medium.
-
-
Analysis:
-
Examine under a light microscope. Score slides based on the percentage of cells showing positive nuclear staining for p65.
-
| Conclusion and Future Directions
Curcumin, Resveratrol, and EGCG are all potent modulators of the Nrf2 and NF-κB pathways, representing viable candidates for chemoprevention. Curcumin appears to be a particularly robust dual-action agent, strongly activating Nrf2 while inhibiting NF-κB.[6][12] Resveratrol demonstrates powerful NF-κB inhibition, making it ideal for inflammation-driven cancer models.[21] EGCG provides a balanced modulation of both pathways, supported by extensive use in various preclinical models.[22]
The choice of agent for a specific research context should be driven by the underlying pathology of the cancer model. For models driven by high oxidative stress, a potent Nrf2 activator like curcumin may be most appropriate. For inflammation-centric models, resveratrol's strong anti-NF-κB activity is a key advantage.
Despite promising preclinical data, the translation of these compounds to clinical settings has been hampered by poor bioavailability. Future research must focus on advanced delivery systems (e.g., nanoformulations) to enhance systemic exposure and on well-designed clinical trials to validate these in vivo biomarker modulations in human subjects.[26] Combining these phytochemicals may also offer synergistic effects, a strategy that warrants further investigation.[1][27]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-(2-Fluorophenyl)nicotinic Acid
As researchers and drug development professionals, our work inherently involves the responsible management of chemical compounds from acquisition to disposal. This guide provides a comprehensive, safety-first framework for the proper disposal of 6-(2-Fluorophenyl)nicotinic acid, ensuring the protection of laboratory personnel and the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, emphasizing not just the "how" but the critical "why" behind each step.
Chemical Profile and Hazard Identification: Know Your Compound
Before any handling or disposal, a thorough understanding of the subject chemical is paramount. This compound is a halogenated pyridinecarboxylic acid. Its specific hazards, while not extensively documented in readily available Safety Data Sheets (SDS) under its exact name, can be inferred from structurally similar compounds like 2-Amino-6-(2-fluorophenyl)nicotinic acid and nicotinic acid itself.
Key Structural & Hazard Characteristics:
-
Fluorinated Aromatic Ring: The presence of fluorine classifies this compound as a halogenated organic . This is the single most important factor for waste segregation, as halogenated wastes require specific high-temperature incineration with acid gas scrubbers to neutralize harmful byproducts like hydrogen fluoride (HF).[1][2]
-
Nicotinic Acid Moiety: This carboxylic acid group means the compound is acidic. It should not be mixed with bases or strong oxidizing agents in waste containers to avoid violent reactions.[3][4]
-
Solid State: Typically a solid powder, it poses an inhalation risk if it becomes airborne.[5][6]
Based on analogous compounds, this compound should be treated as, at minimum, a substance that:
Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[8][9][10] All work that may generate dust should be performed in a certified chemical fume hood.[3][4]
The "Cradle-to-Grave" Principle: Regulatory Framework
In the United States, the management of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] This "cradle-to-grave" system mandates that generators of hazardous waste are responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[13] Proper identification, segregation, and documentation are not just best practices; they are legal requirements.[14]
Waste Segregation: The Critical Decision Point
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[1][15] Mixing incompatible waste streams can lead to dangerous reactions, and improper classification can result in significant regulatory penalties and harm to the environment. The following decision tree illustrates the correct segregation path for waste containing this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-(2-Fluorophenyl)nicotinic acid
Foundational Hazard Assessment: An Inference-Based Approach
Without a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's structural motifs: a pyridinecarboxylic acid (nicotinic acid derivative) and a fluorophenyl group.
-
Pyridinecarboxylic Acids : Compounds in this family, such as nicotinic acid and 2,3-pyridinedicarboxylic acid, are known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3][4]
-
Organofluorine Compounds : The presence of a C-F bond, one of the strongest in organic chemistry, generally imparts metabolic stability.[5] However, the toxicology of fluorinated aromatics can be complex, and certain metabolites can be harmful.[5][6] Therefore, we must assume the compound has the potential for toxicity if inhaled, ingested, or absorbed through the skin.
Given these considerations, 6-(2-Fluorophenyl)nicotinic acid must be treated as a hazardous substance, capable of causing skin, eye, and respiratory irritation, with unknown systemic toxicity.
Core Personal Protective Equipment (PPE) Mandates
A risk assessment dictates that a multi-layered PPE approach is necessary to create a robust barrier between the researcher and the chemical.[7][8][9]
| Protection Type | Required PPE | Rationale & Causality |
| Eye & Face | ANSI Z87.1-compliant safety goggles and a full-face shield.[10] | Safety goggles provide essential protection against splashes and airborne particles.[11] A face shield is mandatory when handling the solid or preparing solutions, as it offers a secondary, broader barrier against unexpected splashes or eruptions.[10][12] |
| Hand | Disposable nitrile gloves (minimum 4 mil thickness). Consider double-gloving. | Nitrile gloves offer good resistance to a range of chemicals.[10][11] Since no specific permeation data exists, gloves must be changed immediately upon any suspected contact. Double-gloving is a prudent measure to increase protection during initial handling of the neat compound.[10][11] |
| Body | Flame-resistant laboratory coat and full-length pants. | A lab coat protects personal clothing and skin from incidental contact.[7][8] Long pants and closed-toe shoes are the minimum standard for any laboratory work involving hazardous materials.[10] |
| Respiratory | Not required if all handling is performed within a certified chemical fume hood. | A properly functioning fume hood is the primary engineering control to prevent inhalation exposure.[13][14] If work outside a hood is unavoidable (which is strongly discouraged), a full respiratory protection program and a fitted N95 or higher respirator would be required. |
The Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, logical workflow is critical. Haste and shortcuts are the primary catalysts for laboratory incidents.
3.1 Pre-Handling Safety Checks
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates normal operation.[12][14]
-
Clear the Workspace : The fume hood should be free of clutter and unnecessary equipment.[12][15] All work should be conducted at least 6 inches inside the sash.[12][13][15][16]
-
Locate Emergency Equipment : Confirm the immediate availability of a safety shower, eyewash station, and a chemical spill kit.
-
Prepare for Waste : Have designated, labeled hazardous waste containers ready within the satellite accumulation area.[17][18]
3.2 Handling Protocol
-
Don PPE : Put on all required PPE in the correct order (lab coat, then goggles, face shield, and finally gloves).
-
Weighing the Compound :
-
Perform all weighing operations on a tared weigh boat within the fume hood.
-
Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust.
-
Close the primary container immediately after dispensing.
-
-
Preparing Solutions :
-
Add solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately covered to prevent aerosolization.
-
-
Post-Handling Decontamination :
-
Wipe down the spatula and any surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the solid hazardous waste container.
-
Close all chemical containers.
-
-
Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Dispose of gloves in the appropriate waste stream. Wash hands thoroughly with soap and water.
Workflow for Handling this compound
A procedural diagram illustrating the safe handling workflow.
Emergency & Disposal Protocols
4.1 Emergency Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19][20] Seek medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Spill : For a small spill within the fume hood, absorb the material with a chemical absorbent from a spill kit. Place the contaminated material in a sealed, labeled hazardous waste container. For larger spills, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.
4.2 Disposal Plan All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Collect in a clearly labeled, sealed container designated for solid chemical waste.[21]
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled container for liquid hazardous waste.[18][21] Never dispose of this chemical down the drain.[17]
-
Empty Containers : The original container of the compound, once empty, should be triple-rinsed with a suitable solvent.[22] The rinsate must be collected as hazardous liquid waste. After rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.[22][23]
By implementing this comprehensive safety framework, you establish a culture of prevention and preparedness, which is the bedrock of innovative and responsible science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
